molecular formula C7H13NO3 B1177969 synaptotagmin CAS No. 134193-27-4

synaptotagmin

货号: B1177969
CAS 编号: 134193-27-4
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Synaptotagmin-1 (Syt1) is an integral membrane protein of synaptic vesicles that functions as the primary calcium sensor for evoked synchronous neurotransmitter release . This protein is characterized by a short N-terminal luminal segment, a single transmembrane helix, and two cytoplasmic C2 domains, C2A and C2B, that bind Ca2+ and anionic phospholipids . Upon Ca2+ influx, this compound-1 triggers exocytosis by interacting with both the presynaptic plasma membrane and the neuronal SNARE complex, the core machinery that catalyzes membrane fusion . The mechanism involves Ca2+-dependent insertion of the C2 domains into lipid bilayers, which promotes membrane aggregation and curvature . Furthermore, this compound-1 engages in a specific, Ca2+-independent interaction with the assembled SNARE complex, particularly via a conserved primary interface on its C2B domain, which is essential for remodeling the membrane to promote fusion . Beyond its role in fast synchronous release, this compound-1 also acts as a clamp to suppress spontaneous neurotransmitter release . Our this compound-1 reagents are essential tools for researchers investigating the fundamental mechanisms of vesicular trafficking, membrane fusion, and calcium-triggered exocytosis in neurobiology and cell biology. These products are strictly for Research Use Only and are not intended for diagnostic or therapeutic procedures.

属性

CAS 编号

134193-27-4

分子式

C7H13NO3

同义词

synaptotagmin

产品来源

United States

Foundational & Exploratory

Synaptotagmin-1: The Core Calcium Sensor for Fast Neurotransmitter Exocytosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Synaptotagmin-1 (Syt1) is a pivotal presynaptic vesicle protein that functions as the primary calcium (Ca²⁺) sensor for the rapid, synchronous release of neurotransmitters.[1][2][3][4] This essential role in neuronal communication makes it a critical subject of study for understanding synaptic function and a potential target for therapeutic intervention in neurological disorders. This technical guide provides a comprehensive overview of the core mechanisms of Syt1, detailed experimental protocols for its study, and quantitative data to support further research and development.

Core Mechanism of this compound-1 Action

This compound-1 is a membrane-trafficking protein characterized by an N-terminal transmembrane region, a variable linker, and two C-terminal C2 domains, designated C2A and C2B.[5] These C2 domains are the functional units for Ca²⁺ sensing. In the resting state, with low intracellular Ca²⁺, Syt1 is in a conformation that prevents the fusion of synaptic vesicles with the presynaptic membrane.[6][7][8] Upon the arrival of an action potential, voltage-gated calcium channels open, leading to a rapid, localized increase in Ca²⁺ concentration.

This influx of Ca²⁺ is detected by the C2 domains of Syt1.[9] The binding of Ca²⁺ to these domains triggers a conformational change, leading to the insertion of hydrophobic loops from the C2 domains into the plasma membrane.[10][11] This interaction with the lipid bilayer, along with Ca²⁺-dependent binding to SNARE (Soluble N-ethylmaleimide-sensitive factor attachment protein receptor) complexes, is thought to induce membrane curvature and lower the energy barrier for membrane fusion, thereby triggering the rapid release of neurotransmitters into the synaptic cleft.[10][12][13]

Signaling Pathway of this compound-1 in Exocytosis

The signaling cascade initiated by Ca²⁺ influx and culminating in neurotransmitter release is a tightly regulated process. The following diagram illustrates the key steps in this pathway.

Synaptotagmin_Exocytosis_Pathway cluster_0 Presynaptic Terminal AP Action Potential Arrives Ca_Channel Voltage-Gated Ca²⁺ Channels Open AP->Ca_Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Syt1_Ca_Binding Ca²⁺ Binds to Syt1 C2 Domains Ca_Influx->Syt1_Ca_Binding Syt1_Membrane_Interaction Syt1 Inserts into Plasma Membrane Syt1_Ca_Binding->Syt1_Membrane_Interaction SNARE_Interaction Syt1 Interacts with SNARE Complex Syt1_Ca_Binding->SNARE_Interaction Membrane_Fusion Membrane Fusion Syt1_Membrane_Interaction->Membrane_Fusion SNARE_Interaction->Membrane_Fusion Neurotransmitter_Release Neurotransmitter Release Membrane_Fusion->Neurotransmitter_Release

Ca²⁺-dependent exocytosis pathway mediated by this compound-1.

Quantitative Data on this compound-1 Interactions

The affinity of Syt1 for Ca²⁺ and its subsequent interactions with lipids and SNARE proteins are critical for its function. The following tables summarize key quantitative data from various studies.

Table 1: Calcium Binding Affinities of this compound-1 C2 Domains
C2 DomainNumber of Ca²⁺ Binding SitesApparent Dissociation Constant (Kd)MethodReference
C2A3~120 µM, 465 µM, 1.7 mMIsothermal Titration Calorimetry (ITC)[14]
C2B2~200 µMIsothermal Titration Calorimetry (ITC)[14]
C2A (in absence of lipids)1~45 µMNative Mass Spectrometry[15]
C2A (isolated)3~60-75 µM, ~400-500 µM, >1 mMNuclear Magnetic Resonance (NMR)[14]
C2B (isolated)2~300-600 µMNuclear Magnetic Resonance (NMR)[14]

Note: Ca²⁺ affinity is significantly increased in the presence of phospholipids (B1166683).[16]

Table 2: this compound-1 Interactions with Lipids and SNAREs
InteractionConditionQuantitative ParameterMethodReference
Syt1 C2B - PC/PS MembranesCa²⁺-independentPartition Coefficient: ~3.0 x 10² M⁻¹Vesicle Sedimentation[17]
Syt1 C2B - PC/PS MembranesCa²⁺-dependent~20-fold increase in affinityVesicle Sedimentation[17]
Syt1 - t-SNARE LiposomesCa²⁺-dependentHigh-affinity complex (Kd = ~0.7 nM)Coflotation Assay[7][18]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of Syt1. The following sections provide overviews of key experimental protocols.

Isothermal Titration Calorimetry (ITC) for Ca²⁺ Binding

ITC is a powerful technique to measure the thermodynamic parameters of binding interactions, such as Ca²⁺ binding to Syt1 C2 domains.

Principle: A solution of the ligand (Ca²⁺) is titrated into a solution of the macromolecule (Syt1 C2 domain) in a sample cell. The heat released or absorbed upon binding is measured.

Detailed Methodology:

  • Protein Purification: Express and purify the Syt1 C2A, C2B, or C2AB domains using affinity and size-exclusion chromatography.[19]

  • Buffer Preparation: Prepare a suitable buffer (e.g., 10 mM Bis-Tris, 100 mM KCl, pH 7.0) and dialyze the protein against it extensively.[19]

  • Sample Preparation: Degas the protein solution and the Ca²⁺ solution (in the same buffer) to prevent air bubbles.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the ITC instrument.

    • Load the Ca²⁺ solution into the injection syringe.

    • Perform a series of injections of the Ca²⁺ solution into the protein solution while monitoring the heat change.

  • Data Analysis: Integrate the heat change peaks and fit the data to a suitable binding model (e.g., one-site or sequential binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Liposome (B1194612) Binding Assay

This assay is used to quantify the Ca²⁺-dependent binding of Syt1 to lipid membranes.

Principle: Syt1 is incubated with liposomes (artificial lipid vesicles) containing phospholipids such as phosphatidylserine (B164497) (PS) and phosphatidylcholine (PC). The amount of Syt1 bound to the liposomes is then quantified.

Detailed Methodology:

  • Liposome Preparation: Prepare small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with the desired lipid composition (e.g., PC/PS) by extrusion or sonication.[20]

  • Binding Reaction:

    • Incubate purified Syt1 with the prepared liposomes in a buffer with or without Ca²⁺.

    • Include a negative control (e.g., GST protein) to assess non-specific binding.[20]

  • Separation of Bound and Unbound Protein: Separate the liposomes (with bound protein) from the unbound protein by ultracentrifugation or a coflotation assay.[18]

  • Quantification:

    • Analyze the amount of protein in the pellet (bound fraction) and supernatant (unbound fraction) by SDS-PAGE and Coomassie staining or Western blotting.

    • Alternatively, use fluorescently labeled Syt1 and measure the fluorescence associated with the liposome pellet.

Experimental Workflow for Liposome Binding Assay

Liposome_Binding_Assay_Workflow cluster_workflow Liposome Binding Assay Workflow Start Start Prepare_Liposomes Prepare Liposomes (e.g., PC/PS) Start->Prepare_Liposomes Prepare_Protein Prepare Purified Syt1 Start->Prepare_Protein Incubate Incubate Syt1 with Liposomes (+/- Ca²⁺) Prepare_Liposomes->Incubate Prepare_Protein->Incubate Separate Separate Bound and Unbound (e.g., Ultracentrifugation) Incubate->Separate Analyze_Pellet Analyze Pellet (Bound Fraction) Separate->Analyze_Pellet Analyze_Supernatant Analyze Supernatant (Unbound Fraction) Separate->Analyze_Supernatant Quantify Quantify Binding (e.g., SDS-PAGE, Densitometry) Analyze_Pellet->Quantify Analyze_Supernatant->Quantify End End Quantify->End

Workflow for a typical liposome binding assay.
In Vitro Reconstitution of Exocytosis

Reconstituting Ca²⁺-triggered membrane fusion in a cell-free system allows for the detailed study of the roles of individual proteins.[21][22][23]

Principle: Vesicles containing a v-SNARE (e.g., synaptobrevin) and Syt1 are mixed with a target membrane containing t-SNAREs (e.g., syntaxin (B1175090) and SNAP-25). Fusion is initiated by the addition of Ca²⁺ and monitored by lipid mixing or content release assays.

Detailed Methodology:

  • Protein and Liposome Preparation:

    • Purify Syt1, v-SNAREs, and t-SNAREs.

    • Reconstitute v-SNAREs and Syt1 into one set of liposomes (v-vesicles) and t-SNAREs into another set (t-liposomes).[7]

  • Fusion Assay:

    • Mix v-vesicles and t-liposomes in the absence of Ca²⁺ to allow for docking.

    • Initiate fusion by adding a defined concentration of Ca²⁺.

  • Monitoring Fusion:

    • Lipid Mixing: Use a FRET-based assay with fluorescently labeled lipids in one of the liposome populations. Fusion results in dilution of the fluorescent probes and a change in FRET.

    • Content Release: Encapsulate a fluorescent dye in the v-vesicles at a self-quenching concentration. Fusion with t-liposomes leads to dequenching and an increase in fluorescence.

Logical Relationship: From Ca²⁺ Binding to Membrane Fusion

The sequence of events from Ca²⁺ binding to membrane fusion is a tightly coupled process. The following diagram illustrates the logical flow of this mechanism.

Calcium_to_Fusion_Logic cluster_logic Logical Flow of Syt1 Action Ca_Signal [Input] High Local [Ca²⁺] Syt1_Activation Syt1 C2 Domain Ca²⁺ Binding Ca_Signal->Syt1_Activation Conformational_Change Conformational Change & Electrostatic Switch Syt1_Activation->Conformational_Change Membrane_Interaction C2 Domain Insertion into Target Membrane Conformational_Change->Membrane_Interaction SNARE_Complex_Interaction Interaction with SNARE Complex Conformational_Change->SNARE_Complex_Interaction Fusion_Barrier_Lowered Lowering of Fusion Energy Barrier Membrane_Interaction->Fusion_Barrier_Lowered SNARE_Complex_Interaction->Fusion_Barrier_Lowered Membrane_Fusion [Output] Membrane Fusion Fusion_Barrier_Lowered->Membrane_Fusion

Logical relationship from Ca²⁺ binding to membrane fusion.

Conclusion and Future Directions

This compound-1 is unequivocally a central player in Ca²⁺-triggered exocytosis. Its modular design with two C2 domains allows for a rapid and cooperative response to Ca²⁺ influx, ensuring the precise timing of neurotransmitter release. The quantitative data and experimental protocols provided in this guide offer a foundation for further investigation into the intricate mechanisms of Syt1 function.

Future research will likely focus on:

  • The precise stoichiometry and dynamics of Syt1-SNARE interactions.

  • The role of different lipid environments in modulating Syt1 function.

  • The development of small molecules or biologics that can modulate Syt1 activity for therapeutic purposes.

  • The distinct roles of other this compound isoforms in different types of exocytosis.[5][24][25]

A deeper understanding of this compound-1 will not only advance our knowledge of fundamental neurobiology but also open new avenues for the treatment of neurological and psychiatric disorders characterized by synaptic dysfunction.

References

The Dichotomous Nature of Synaptotagmin C2 Domains: A Deep Dive into Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Synaptotagmins (Syts) are crucial players in the intricate ballet of neurotransmitter release, acting as the primary Ca²⁺ sensors that trigger the fusion of synaptic vesicles with the presynaptic membrane. At the heart of their function lie the tandem C2 domains, C2A and C2B, evolutionarily conserved modules that translate the transient influx of calcium into the precise and rapid release of chemical messengers. This technical guide provides a comprehensive overview of the structure and function of synaptotagmin C2 domains, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes to empower researchers in their exploration of synaptic transmission and the development of novel therapeutics.

Structural Architecture of the C2 Domains

The C2 domains of this compound, typically comprising around 130 amino acids each, fold into a characteristic β-sandwich topology, forming a stable scaffold from which flexible loops emerge.[1][2] It is within these loops that the critical Ca²⁺-binding sites are located.[1][2]

  • C2A Domain: The C2A domain of this compound-1 binds up to three Ca²⁺ ions.[3][4] The coordination of these ions involves a cluster of highly conserved aspartate residues.[5][6]

  • C2B Domain: The C2B domain of this compound-1 binds two Ca²⁺ ions.[1] Similar to the C2A domain, this binding is mediated by acidic residues within its flexible loops.[1]

A key structural feature of the C2B domain is a polybasic patch, a cluster of positively charged lysine (B10760008) or arginine residues, which plays a critical role in its interaction with negatively charged phospholipids (B1166683), particularly phosphatidylinositol 4,5-bisphosphate (PIP₂), on the plasma membrane.[4]

Functional Dynamics: A Tale of Two Domains

While structurally similar, the C2A and C2B domains exhibit distinct yet cooperative functions in orchestrating neurotransmitter release. Their primary roles revolve around Ca²⁺-dependent interactions with phospholipids and the SNARE (Soluble NSF Attachment Protein Receptor) complex.

Calcium Binding and Affinity

The intrinsic Ca²⁺ affinity of isolated C2 domains is relatively low, with dissociation constants (Kd) in the micromolar to millimolar range.[1][5] This seemingly low affinity is critical for ensuring that release is only triggered by the high local Ca²⁺ concentrations achieved near open voltage-gated Ca²⁺ channels during an action potential.

The binding of Ca²⁺ to the C2 domains is a highly cooperative process, and the presence of phospholipids dramatically increases their apparent Ca²⁺ affinity.[5] This is because the negatively charged headgroups of phospholipids help to complete the coordination sphere of the bound Ca²⁺ ions.[1]

Table 1: Quantitative Ca²⁺ Binding Affinities of this compound-1 C2 Domains

DomainNumber of Ca²⁺ SitesDissociation Constant (Kd) without PhospholipidsMethod
C2A3Site 1: ~120 µM, Site 2: ~465 µM, Site 3: ~1.7 mM[1]Isothermal Titration Calorimetry (ITC)
C2B2~200 µM for both sites[1]Isothermal Titration Calorimetry (ITC)
Interaction with Phospholipid Membranes

Upon Ca²⁺ binding, a conformational change occurs in the flexible loops of the C2 domains, exposing hydrophobic residues and creating a binding surface for phospholipid membranes. This interaction is not merely an attachment but a dynamic process that can induce membrane curvature, a critical step in the fusion of the synaptic vesicle and plasma membranes.

The two C2 domains exhibit different lipid binding preferences. The C2B domain, with its polybasic patch, shows a strong preference for PIP₂, which is enriched in the presynaptic plasma membrane.[4] This interaction is thought to tether the synaptic vesicle to the plasma membrane even before the arrival of a Ca²⁺ signal.

Table 2: Lipid Binding Characteristics of this compound-1 C2 Domains

DomainKey Lipid InteractionsCa²⁺ DependenceFunctional Significance
C2APhosphatidylserine (PS)Strictly Ca²⁺-dependentContributes to overall membrane binding and curvature induction.
C2BPhosphatidylinositol 4,5-bisphosphate (PIP₂), PSCa²⁺-independent binding to PIP₂ via polybasic patch; Ca²⁺-dependent binding to PSTethers vesicle to the plasma membrane; major contributor to Ca²⁺-triggered membrane insertion.
Interaction with the SNARE Complex

The SNARE complex, composed of syntaxin, SNAP-25, and synaptobrevin, is the core machinery that drives membrane fusion. This compound C2 domains interact with the assembled SNARE complex in both Ca²⁺-dependent and -independent manners.[7] These interactions are crucial for both clamping spontaneous fusion in the absence of Ca²⁺ and for triggering rapid fusion upon Ca²⁺ influx. The C2B domain is considered the primary interface for SNARE complex binding.[7]

Signaling Pathways and Logical Relationships

The interplay between this compound C2 domains, Ca²⁺, phospholipids, and the SNARE complex forms a tightly regulated signaling pathway that ensures the precise control of neurotransmitter release.

Synaptotagmin_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Synaptic Cleft Ca_channel Voltage-gated Ca²⁺ Channel Ca_ion Ca²⁺ Ca_channel->Ca_ion Action Potential Syt This compound (C2A-C2B) Ca_ion->Syt Binding SNARE_complex SNARE Complex Syt->SNARE_complex Interaction Plasma_membrane Plasma Membrane (with PIP₂) Syt->Plasma_membrane Ca²⁺-dependent Membrane Insertion Vesicle Synaptic Vesicle Vesicle->Plasma_membrane Fusion Neurotransmitter Neurotransmitter Vesicle->Neurotransmitter Release SNARE_complex->Vesicle ITC_Workflow Start Start Prep Prepare Protein (C2 domain) and Ligand (Ca²⁺) in matched buffer Start->Prep Load Load Protein into Sample Cell and Ca²⁺ into Syringe Prep->Load Setup Set ITC Experimental Parameters (Temperature, Stirring, Injections) Load->Setup Run Perform Titration Experiment Setup->Run Acquire Acquire Raw Heat Data Run->Acquire Analyze Integrate and Analyze Data to determine Kd, n, ΔH Acquire->Analyze End End Analyze->End

References

The Diverse World of Synaptotagmins: A Technical Guide to Isoform Function and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Synaptotagmins (Syts) are a large family of transmembrane proteins that are central to the process of regulated exocytosis. While best known as the primary Ca²⁺ sensors for rapid neurotransmitter release at the synapse, the 17 identified mammalian isoforms exhibit a remarkable diversity in their biochemical properties, expression patterns, and cellular functions. This technical guide provides an in-depth exploration of synaptotagmin isoform diversity, detailing their distinct roles in synchronous and asynchronous release, hormone secretion, and postsynaptic trafficking. We present quantitative data on their Ca²⁺ binding affinities and kinetics, offer detailed protocols for key experimental techniques used to elucidate their function, and provide visual diagrams of their signaling pathways and experimental workflows to facilitate a deeper understanding of these critical molecular players.

Introduction: Beyond the Synaptic Vesicle

The this compound family is defined by a common architecture: an N-terminal transmembrane domain, a variable linker region, and two C-terminal C2 domains (C2A and C2B) that are responsible for Ca²⁺ and phospholipid binding.[1] While initial research focused on this compound-1 (Syt1) as the key trigger for fast, synchronous neurotransmitter release, it is now clear that the functional landscape of this protein family is far more complex.[2] Different isoforms act as Ca²⁺ sensors with widely varying affinities and kinetics, enabling them to regulate distinct forms of membrane fusion, from the sub-millisecond fusion of synaptic vesicles to slower, asynchronous release and hormone secretion.[1][3] Furthermore, emerging evidence has implicated various isoforms in processes beyond presynaptic exocytosis, including postsynaptic receptor endocytosis, membrane repair, and synaptic plasticity.[4]

This guide will delve into the specifics of this diversity, providing the quantitative data and methodological detail necessary for researchers and drug development professionals to effectively study and target these multifaceted proteins.

Quantitative Properties of this compound Isoforms

The functional specificity of each this compound isoform is largely determined by the distinct Ca²⁺-binding properties of its C2 domains. These differences in affinity and kinetics allow various isoforms to respond to different spatial and temporal Ca²⁺ signals within the cell. The following tables summarize key quantitative data for several well-characterized this compound isoforms.

Table 1: Ca²⁺ Sensitivity of this compound Isoforms in SNARE-Mediated Membrane Fusion

Isoform[Ca²⁺]₁/₂ (μM) for FusionRelative Ca²⁺ Sensitivity (vs. Syt1)Primary Role in ReleaseReference(s)
Syt1 1161xFast, Synchronous[3],[5]
Syt2 ~130-200~0.9xFast, Synchronous[6]
Syt7 0.30~400xAsynchronous, Facilitation[3],[5]
Syt9 10.9~10xFast, Synchronous[3]

Data from in vitro SNARE-mediated liposome (B1194612) fusion assays. [Ca²⁺]₁/₂ is the concentration of Ca²⁺ required for half-maximal fusion activity.

Table 2: Ca²⁺ Binding Affinities and Kinetics

IsoformParameterValueConditionReference(s)
Syt1 KD (1st Ca²⁺ ion)~45 µMIn solution, no lipids[7]
Syt1 On-rate (kon)FastStopped-flow spectroscopy[8],[9]
Syt3 On-rate (kon)FastStopped-flow spectroscopy[9]
Syt7 On-rate (kon)SlowStopped-flow spectroscopy[9]
Syt9 On-rate (kon)IntermediateStopped-flow spectroscopy[9]

KD (dissociation constant) is a measure of binding affinity. On-rate (kon) reflects the speed of Ca²⁺-dependent binding to phospholipid membranes.

Signaling and Functional Pathways

The canonical function of Ca²⁺-binding synaptotagmins is to act as a molecular switch. Upon Ca²⁺ influx into the presynaptic terminal, Ca²⁺ binds to the C2 domains, triggering a conformational change that promotes their interaction with anionic phospholipids (B1166683) in the plasma membrane and with the SNARE (Soluble NSF Attachment Protein Receptor) complex. This tripartite interaction is thought to provide the final impetus for membrane fusion.

Synaptotagmin_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Plasma Membrane AP Action Potential Ca_Channel Voltage-Gated Ca²⁺ Channel AP->Ca_Channel Depolarizes Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Opens Syt This compound Ca_Influx->Syt Binds to C2 Domains SV Synaptic Vesicle SNARE SNARE Complex Syt->SNARE Interacts with Membrane Phospholipid Membrane Syt->Membrane Inserts into Fusion Membrane Fusion Release Neurotransmitter Release Fusion->Release

Ca²⁺-dependent triggering of neurotransmitter release by this compound.
Isoform-Specific Pathways: Synchronous vs. Asynchronous Release

Different this compound isoforms are specialized to trigger distinct modes of neurotransmitter release, primarily distinguished by their kinetics. Syt1 and Syt2, with their lower Ca²⁺ affinity, are ideally suited to detect the high, transient Ca²⁺ concentrations (~10-100 µM) near open channels, driving fast, synchronous release.[1] In contrast, Syt7 possesses a much higher Ca²⁺ affinity, allowing it to respond to lower, residual Ca²⁺ levels and mediate a slower, asynchronous form of release.[10] This functional dichotomy allows synapses to encode information over different timescales.

Syt1_vs_Syt7 cluster_syt1 Syt1/2 Pathway cluster_syt7 Syt7 Pathway HighCa High Local [Ca²⁺] (>10 µM) Syt1 Syt1 / Syt2 HighCa->Syt1 SyncRelease Fast, Synchronous Release (<1 ms) Syt1->SyncRelease LowCa Low Residual [Ca²⁺] (<1 µM) Syt7 Syt7 LowCa->Syt7 AsyncRelease Slow, Asynchronous Release (ms to s) Syt7->AsyncRelease CaInflux Action Potential → Ca²⁺ Influx CaInflux->HighCa Microdomain CaInflux->LowCa Diffusion

Distinct Ca²⁺ sensing by Syt1/2 and Syt7 drives different release modes.

Key Experimental Protocols

Investigating the specific function of a this compound isoform requires a combination of molecular, biochemical, and physiological techniques. Here we provide detailed methodologies for several cornerstone experiments.

Recombinant C2 Domain Expression and Purification

Objective: To produce pure, soluble this compound C2 domains for use in in vitro binding and fusion assays.

Methodology:

  • Cloning: The cDNA sequence corresponding to the desired C2 domain(s) (e.g., residues 140-421 for Syt1 C2AB) is amplified by PCR and cloned into an E. coli expression vector, such as pGEX-6P-1, which adds an N-terminal Glutathione (B108866) S-transferase (GST) tag for affinity purification.[11][12]

  • Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3) or Rosetta). A large-scale culture is grown at 37°C to an OD₆₀₀ of 0.6-0.8. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG, e.g., 0.4 mM) for 3-4 hours at 30-37°C.[11][13]

  • Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., PBS with 1 mg/mL lysozyme, DNase I, and protease inhibitors), and lysed by sonication on ice.[11] The lysate is clarified by high-speed centrifugation (e.g., >15,000 x g for 30 min).

  • Affinity Chromatography: The clarified supernatant is incubated with Glutathione-Sepharose or Ni-NTA agarose (B213101) resin (for His-tagged proteins). The resin is washed extensively with a wash buffer (e.g., PBS) to remove non-specifically bound proteins.[13]

  • Elution & Tag Cleavage: The GST-tagged protein is eluted with a buffer containing reduced glutathione (e.g., 10-20 mM). The GST tag is then cleaved by incubation with a site-specific protease (e.g., PreScission Protease or Thrombin) overnight during dialysis against a low-salt buffer.[11]

  • Final Purification (Size Exclusion/Ion Exchange): A final purification step, typically size-exclusion or ion-exchange chromatography, is performed to separate the C2 domains from the cleaved GST tag and any remaining impurities. Protein purity is assessed by SDS-PAGE, and proper folding can be confirmed by circular dichroism spectroscopy.[14]

In Vitro Vesicle Fusion Assay

Objective: To reconstitute Ca²⁺-triggered, this compound-dependent membrane fusion in a controlled, cell-free environment.

Methodology:

  • Proteoliposome Preparation: Two populations of small unilamellar vesicles (liposomes) are prepared.[4]

    • v-Vesicles: Contain the v-SNARE VAMP2/Synaptobrevin-2 and are labeled with a donor fluorophore (e.g., NBD-PE).

    • t-Vesicles: Contain the t-SNAREs Syntaxin-1 and SNAP-25 and are labeled with an acceptor fluorophore (e.g., Rhodamine-PE).

    • Lipids typically include a base of PC and PE, with 15-25% PS to mimic the anionic charge of the plasma membrane.[3]

  • Assay Setup: t-Vesicles are mixed with v-Vesicles and the purified, soluble C2 domain fragment of the this compound isoform of interest in a reaction buffer (e.g., HEPES-buffered saline). The reaction is typically monitored in a fluorescence plate reader or single-vesicle TIRF microscope.[15][16]

  • Initiation and Measurement: Fusion is initiated by the addition of Ca²⁺. Membrane fusion (lipid mixing) brings the donor and acceptor fluorophores into close proximity, resulting in Förster Resonance Energy Transfer (FRET). The increase in acceptor fluorescence (or decrease in donor fluorescence) is measured over time.[17]

  • Data Analysis: The rate and extent of fusion are quantified. By titrating the Ca²⁺ concentration, a dose-response curve can be generated to determine the [Ca²⁺]₁/₂ for fusion, providing a quantitative measure of the isoform's Ca²⁺ sensitivity.[3]

shRNA-Mediated Knockdown and Rescue in Neurons

Objective: To assess the function of a specific this compound isoform in cultured neurons by removing the endogenous protein and replacing it with a wild-type or mutant version.

Methodology:

  • Construct Design:

    • Knockdown (KD) Vector: A short hairpin RNA (shRNA) sequence targeting a unique region of the target this compound mRNA is designed and cloned into a lentiviral vector. The vector often co-expresses a fluorescent marker (e.g., GFP) for identifying transfected cells.

    • Rescue Vector: A vector is created containing the full-length cDNA of the target this compound. To make it resistant to the shRNA, silent mutations are introduced into the shRNA target sequence without altering the amino acid sequence.[10]

  • Lentivirus Production: Lentiviral particles for both the KD and rescue constructs are produced by co-transfecting HEK293T cells with the transfer vector and packaging plasmids.

  • Neuronal Transduction: Primary neuronal cultures (e.g., hippocampal or cortical neurons) are transduced with the lentiviruses at an appropriate time in vitro (e.g., DIV 4-7). For a rescue experiment, neurons are co-transduced with both the KD and rescue viruses.[18]

  • Validation: Knockdown efficiency is confirmed 7-10 days post-transduction via Western blot or immunocytochemistry using an antibody specific to the target isoform. Expression of the rescue construct is also confirmed.

  • Functional Analysis: The physiological consequences of the knockdown and rescue are assessed. This is typically done using whole-cell patch-clamp electrophysiology to measure changes in synaptic transmission (e.g., evoked synchronous release, asynchronous release, spontaneous release frequency) or using fluorescence imaging techniques (e.g., with pHluorin-based reporters) to monitor vesicle exo- and endocytosis.[10][18]

Knockdown_Rescue_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Design_shRNA Design shRNA & Rescue cDNA Lenti_Prod Produce Lentivirus Design_shRNA->Lenti_Prod Transduce Transduce Neurons Lenti_Prod->Transduce Culture_Neurons Culture Primary Neurons Culture_Neurons->Transduce Incubate Incubate (7-10 days) Transduce->Incubate Validate Validate KD/Rescue (Western/ICC) Incubate->Validate Electrophys Electrophysiology (Patch-Clamp) Validate->Electrophys Imaging Fluorescence Imaging (pHluorin) Validate->Imaging Analyze Analyze Synaptic Function Electrophys->Analyze Imaging->Analyze

Workflow for a this compound knockdown and rescue experiment.

Implications for Drug Development

The diversity of this compound isoforms and their distinct expression patterns and functions present unique opportunities for therapeutic intervention. For instance, targeting a specific isoform could allow for the modulation of a particular type of synapse or secretory cell while leaving others unaffected. Syt7, with its role in synaptic facilitation and its high Ca²⁺ sensitivity, could be a target for modulating synaptic plasticity in cognitive disorders. Conversely, isoforms involved in hormone secretion from endocrine cells could be targets for metabolic diseases. The development of isoform-specific small molecules or biologics that modulate their Ca²⁺ sensitivity or their interaction with the SNARE complex could offer a new class of therapeutics for a wide range of neurological and endocrine disorders.

Conclusion

The this compound family represents a masterclass in molecular specialization. Through the evolution of 17 distinct isoforms, nature has created a toolkit of Ca²⁺ sensors capable of regulating a vast array of membrane trafficking events with exquisite temporal and spatial precision. Understanding the unique quantitative properties, signaling pathways, and cellular functions of each isoform is paramount for basic research into synaptic transmission and cellular secretion. For drug development professionals, this diversity offers a rich landscape of potential targets for developing highly specific therapies for a host of human diseases. The experimental approaches detailed in this guide provide a robust framework for the continued exploration of this fascinating and functionally critical protein family.

References

An In-depth Technical Guide to the Synaptotagmin Gene Family and its Evolutionary Conservation

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The synaptotagmin (SYT) family of proteins are critical mediators of membrane trafficking, most notably acting as the primary calcium sensors for regulated exocytosis in neuronal and endocrine systems. This guide provides a comprehensive overview of the this compound gene family, detailing its molecular architecture, its pivotal role in calcium-dependent signaling pathways, and its evolutionary conservation across species. We present quantitative data in structured tables, outline key experimental methodologies for their study, and provide visualizations of core concepts to facilitate a deeper understanding of this essential protein family.

Introduction to the this compound Family

Synaptotagmins are a large family of transmembrane proteins essential for the regulation of vesicle exocytosis, the process by which cells release molecules such as neurotransmitters and hormones.[1] In mammals, including humans and mice, the family comprises 17 isoforms.[2][3] While much of the foundational research has centered on this compound-1 (Syt1), Syt2, and Syt7 due to their prominent roles in synaptic vesicle fusion, emerging evidence highlights the diverse functions of other isoforms.[3] These functions extend beyond neurotransmitter release to include postsynaptic receptor endocytosis, vesicle trafficking, membrane repair, and synaptic plasticity.[3][4]

The archetypal structure of a this compound protein consists of an N-terminal transmembrane region, a variable linker region, and two tandem C-terminal C2 domains, designated C2A and C2B.[1] These C2 domains are the functional heart of the protein, acting as calcium-binding motifs that, upon activation, interact with phospholipids (B1166683) in the cell membrane and components of the SNARE complex to trigger membrane fusion.[5][6]

Molecular Architecture and Calcium Sensing

The function of synaptotagmins as calcium sensors is conferred by their C2 domains.[7] However, not all isoforms are capable of binding calcium. Of the 17 mammalian isoforms, only eight (Syt1, 2, 3, 5, 6, 7, 9, and 10) are known to bind calcium.[1] This capability is determined by the presence of conserved aspartate residues within the calcium-binding loops of the C2 domains.[1][2]

Upon an influx of calcium, such as that following an action potential at a nerve terminal, calcium ions bind to the C2 domains. This binding event induces a conformational change that facilitates the insertion of hydrophobic residues from the C2 domain loops into the plasma membrane.[5][8] This interaction with the membrane, along with simultaneous binding to the SNARE complex, is thought to lower the energy barrier for membrane fusion, leading to the rapid release of vesicular contents.[5][6]

The two C2 domains, C2A and C2B, often exhibit different calcium-binding affinities and can play distinct roles. For instance, in Syt1, the C2B domain is critical for triggering synchronous neurotransmitter release, while the C2A domain plays a more modulatory role.[9][10]

Evolutionary Conservation and Phylogenetics

The this compound gene family is evolutionarily ancient, with origins tracing back to early multicellular eukaryotes.[2][11] Homologs are found across a wide range of species, from invertebrates like Drosophila melanogaster (fruit fly) and Caenorhabditis elegans (nematode) to vertebrates and even land plants, indicating a fundamental role in cellular processes that predates the evolution of the nervous system.[2][12][13]

Phylogenetic analyses have categorized the mammalian this compound isoforms into several subfamilies based on sequence similarity.[14][15] The Syt1, Syt4, and Syt7 families are particularly ancient and widely distributed across metazoan genomes, suggesting they perform fundamental biological functions.[15][16] The number of this compound genes varies between species, reflecting the diversification and specialization of their functions throughout evolution.[2][12]

The core structure of the C2 domains is highly conserved, comprising an eight-stranded beta-sandwich.[17] This structural conservation underscores the fundamental importance of the calcium-binding and membrane-interacting functions of these domains. However, variations in the amino acid sequences of the flexible loops that coordinate calcium binding account for the different calcium sensitivities among isoforms.[1][10]

Quantitative Data Summary

The following tables summarize key quantitative data related to the this compound family.

Table 1: Number of this compound Genes in Selected Organisms

OrganismCommon NameNumber of this compound Genes
Homo sapiensHuman17
Mus musculusMouse17
Danio rerioZebrafish28
Drosophila melanogasterFruit Fly7
Caenorhabditis elegansNematode8
Arabidopsis thalianaThale Cress5

Source: Data compiled from multiple genomic and phylogenetic studies.[2][12][15][18]

Table 2: Calcium Binding Properties of Selected this compound Isoforms

IsoformApparent Ca2+ Affinity (EC50)Key Functional Role
Syt1 Low (μM range)Fast, synchronous neurotransmitter release
Syt2 Low (μM range)Fast, synchronous neurotransmitter release
Syt7 High (sub-μM to low μM range)Asynchronous neurotransmitter release, synaptic facilitation
Syt9 Low (μM range)Fast, synchronous neurotransmitter release

Note: Ca2+ affinities can vary depending on the experimental conditions, particularly the presence of phospholipids. The terms "low" and "high" are relative within the family.[9][19][20]

Role in Calcium-Dependent Signaling

The best-characterized role for synaptotagmins is in Ca2+-triggered synaptic vesicle exocytosis. The process begins with a synaptic vesicle docked at the presynaptic membrane, with the v-SNARE (vesicle-associated SNARE) protein VAMP2 and the t-SNAREs (target-SNAREs) syntaxin (B1175090) and SNAP-25 partially assembled in a "primed" state.[9] The arrival of an action potential triggers the opening of voltage-gated calcium channels.

The subsequent influx of Ca2+ is detected by this compound (e.g., Syt1) located on the synaptic vesicle membrane.[21] Ca2+ binding to the C2 domains of this compound causes them to interact with both the plasma membrane (specifically with negatively charged phospholipids like phosphatidylserine) and the SNARE complex.[5][20] This tripartite interaction is believed to displace the inhibitory protein complexin and catalyze the full zippering of the SNARE complex, driving the fusion of the vesicle and plasma membranes and resulting in the rapid release of neurotransmitters into the synaptic cleft.[1][9]

Different this compound isoforms mediate distinct modes of release. Low-affinity sensors like Syt1, Syt2, and Syt9 are responsible for the fast, synchronous release that is tightly coupled to the action potential.[9] In contrast, high-affinity sensors like Syt7 mediate a slower, asynchronous phase of release and are involved in forms of short-term synaptic plasticity.[9][22]

Synaptic_Vesicle_Fusion cluster_presynaptic Presynaptic Terminal cluster_vesicle Synaptic Vesicle cluster_membrane Presynaptic Membrane AP Action Potential Arrives Ca_Channel Voltage-Gated Ca2+ Channel AP->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Syt This compound (Ca2+ Sensor) Ca_Influx->Syt Binds to C2 Domains tSNARE t-SNARE Syt->tSNARE Interacts with SNARE Complex Phospholipids Anionic Phospholipids Syt->Phospholipids Inserts into Membrane Fusion Membrane Fusion & Neurotransmitter Release Syt->Fusion Triggers vSNARE v-SNARE vSNARE->Fusion Triggers tSNARE->Fusion Triggers Phospholipids->Fusion Triggers Phylogenetic_Workflow Start Identify this compound Homologs GetSeq Retrieve Amino Acid Sequences from Databases Start->GetSeq MSA Perform Multiple Sequence Alignment (e.g., ClustalW, MUSCLE) GetSeq->MSA Tree Construct Phylogenetic Tree (e.g., Neighbor-Joining, Maximum Likelihood) MSA->Tree Analyze Analyze Tree Topology & Define Subfamilies Tree->Analyze End Infer Evolutionary Relationships Analyze->End

References

The Pivotal Role of Synaptotagmin in Synaptic Plasticity and Learning: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Synaptotagmins (Syts) are a family of transmembrane proteins that are central to the molecular machinery governing neurotransmission. Acting as the primary calcium (Ca²⁺) sensors, they are indispensable for the rapid and regulated fusion of synaptic vesicles with the presynaptic membrane.[1][2] This function places them at the heart of synaptic transmission and, consequently, at the core of synaptic plasticity, the cellular mechanism underlying learning and memory. This technical guide provides an in-depth examination of the multifaceted roles of synaptotagmin isoforms in both short-term and long-term synaptic plasticity, their direct implications for learning and memory, and the experimental methodologies used to elucidate these functions.

Core Mechanism: this compound as the Ca²⁺-Sensing Trigger for Exocytosis

At its fundamental level, this compound's function is to couple the influx of Ca²⁺ from an action potential to the fusion of neurotransmitter-filled vesicles.[3][4] Mammals express 17 isoforms of this compound, each with a characteristic structure comprising an N-terminal transmembrane region, a variable linker, and two C-terminal C2 domains (C2A and C2B).[5][6][7]

The C2 domains are the Ca²⁺-binding modules. Upon binding Ca²⁺, these domains undergo a conformational change that dramatically increases their affinity for anionic phospholipids (B1166683), such as phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂), which is enriched in the plasma membrane.[8][9] This Ca²⁺-dependent interaction allows this compound to bridge the vesicle and plasma membranes, promoting the full zippering of the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex and inducing membrane fusion.[10][11][12] This process is incredibly fast, enabling the tight temporal coupling between Ca²⁺ influx and synchronous neurotransmitter release.[1]

Signaling Pathway: Ca²⁺-Triggered Vesicle Fusion

The following diagram illustrates the critical steps in this compound-mediated vesicle fusion.

G This compound-Mediated Vesicle Fusion cluster_pre Presynaptic Terminal AP 1. Action Potential Invades Terminal Ca_Channel 2. Voltage-Gated Ca²⁺ Channels Open AP->Ca_Channel Ca_Influx 3. Ca²⁺ Influx Ca_Channel->Ca_Influx Syt_Binding 4. Ca²⁺ Binds to This compound C2 Domains Ca_Influx->Syt_Binding SNARE_Interaction 5. Syt Interacts with SNAREs & Membrane Syt_Binding->SNARE_Interaction Fusion 6. Vesicle Fusion & Neurotransmitter Release SNARE_Interaction->Fusion

A diagram of the Ca²⁺-dependent vesicle fusion pathway.

Isoform Diversity and Functional Specialization

The diverse family of this compound isoforms allows for the fine-tuning of neurotransmission and plasticity. Different isoforms exhibit distinct Ca²⁺ affinities, binding kinetics, and expression patterns, leading to functional specialization.[5][13]

  • This compound-1 (Syt1): The archetypal "fast" Ca²⁺ sensor, Syt1 has a relatively low Ca²⁺ affinity, requiring micromolar concentrations typical of Ca²⁺ nanodomains near open channels to trigger release.[14][15] It is the primary driver of fast, synchronous neurotransmitter release and also functions to clamp spontaneous "mini" release at low Ca²⁺ levels.[3][16]

  • This compound-7 (Syt7): In contrast to Syt1, Syt7 has a higher affinity for Ca²⁺.[15] This property makes it a key mediator of asynchronous release, which is a slower, more prolonged mode of neurotransmission.[12][17] Syt7 is also critically involved in short-term synaptic facilitation, a form of plasticity where repeated stimulation leads to an increased release probability.[17][18][19]

  • This compound-4 (Syt4): Syt4 is an atypical isoform. Its expression is regulated by neuronal activity, and it plays a crucial role in retrograde signaling.[20][21] Localized to postsynaptic vesicles containing Brain-Derived Neurotrophic Factor (BDNF), Syt4 acts as a negative regulator of BDNF release.[20] This function allows it to modulate synaptic function and plasticity trans-synaptically.[20]

Quantitative Data: Ca²⁺ Binding Affinities of this compound Isoforms

The function of this compound isoforms is intrinsically linked to their Ca²⁺ binding properties. The dissociation constant (KD) is a measure of affinity, where a lower KD indicates higher affinity.

Isoform & DomainConditionKD (µM)No. of Ca²⁺ SitesReference(s)
Syt1 (Murine)
C2A DomainIn solution (NMR)~60-75 (Site 1), ~400-500 (Site 2), >1000 (Site 3)3
C2B DomainIn solution (NMR)~300-6002
C2AB FragmentIn solution (native MS)~45 (first binding event)>1[22]
Syt1 (Drosophila)
C2A DomainIn solution (ITC)~21, ~83, ~7663[23]
Syt1 vs. Syt7
Syt1Apparent affinity (with lipids)Lower affinityN/A[15]
Syt7Apparent affinity (with lipids)~10-fold higher than Syt1N/A[15]

Note: Ca²⁺ affinities can vary significantly based on experimental conditions, particularly the presence of phospholipids like PI(4,5)P₂, which can increase the apparent Ca²⁺ sensitivity dramatically.[9][22][24]

Role in Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis of learning. Synaptotagmins are key players in both short-term and long-term forms of plasticity.

Short-Term Plasticity

Short-term plasticity operates on a timescale of milliseconds to minutes and includes processes like facilitation and depression.

  • Synaptic Facilitation: This is an enhancement of neurotransmitter release that occurs during a train of action potentials. Syt7 is a primary molecular driver of facilitation.[17][19] Its higher Ca²⁺ affinity allows it to respond to residual Ca²⁺ that builds up in the terminal during high-frequency stimulation, increasing the probability of vesicle release for subsequent action potentials.[17] Studies at high-probability synapses show that a Syt7-dependent mechanism can counteract short-term depression.[19]

  • Asynchronous Release: Mediated primarily by Syt7 and Doc2α, asynchronous release is the delayed release of vesicles following an action potential.[25][26][27] This mode of release can contribute to the overall synaptic charge transfer and influence postsynaptic integration, playing a role in synaptic plasticity.

Long-Term Potentiation (LTP)

LTP is a persistent strengthening of synapses following high-frequency stimulation and is a primary mechanism for memory formation. Synaptotagmins are involved on both sides of the synapse.

  • Presynaptic LTP: Changes in presynaptic release probability (Pr) are a component of some forms of LTP. By modulating the efficiency of vesicle fusion, synaptotagmins can influence the expression of presynaptic LTP.

  • Postsynaptic LTP: A critical step in LTP at many excitatory synapses (e.g., hippocampal CA1) is the Ca²⁺-dependent insertion of AMPA receptors into the postsynaptic membrane. Remarkably, Syt1 and Syt7 act as essential and redundant postsynaptic Ca²⁺ sensors for this AMPA receptor exocytosis .[28] Blocking both, but not either one alone, abolishes LTP.[28] This reveals a conserved mechanism where synaptotagmins function as Ca²⁺ sensors for exocytosis on both sides of the synapse.

  • Modulation by Syt4: Syt4 knockout mice exhibit enhanced LTP.[20] This is because the loss of Syt4 leads to disinhibition of postsynaptic BDNF release. BDNF then acts retrogradely to enhance presynaptic function, thereby strengthening the synapse.[20] This demonstrates a sophisticated homeostatic mechanism where Syt4 regulates the dynamic range of synaptic potentiation.

Logical Relationship: Isoform Roles in Plasticity

This diagram outlines the distinct and overlapping roles of key this compound isoforms in different forms of synaptic plasticity.

G This compound Isoforms in Synaptic Plasticity cluster_isoforms This compound Isoforms cluster_plasticity Forms of Plasticity Syt1 Syt1 (Low Ca²⁺ Affinity) SyncRelease Synchronous Release Syt1->SyncRelease PostsynapticLTP Postsynaptic LTP (AMPAR Exocytosis) Syt1->PostsynapticLTP redundantly required Syt7 Syt7 (High Ca²⁺ Affinity) AsyncRelease Asynchronous Release Syt7->AsyncRelease Facilitation Facilitation Syt7->Facilitation Syt7->PostsynapticLTP redundantly required Syt4 Syt4 (Atypical/Modulatory) LTP_Mod LTP Modulation (via BDNF) Syt4->LTP_Mod inhibits

Roles of Syt1, Syt7, and Syt4 in synaptic plasticity.

Implications for Learning and Memory

Given their fundamental role in synaptic plasticity, deficits in this compound function have direct consequences for learning and memory.

  • Syt4 and Hippocampal-Dependent Memory: Knockout mice lacking Syt4 show significant deficits in motor coordination and, critically, in learning and memory tasks associated with hippocampal function.[29][30][31] These mice exhibit impaired contextual fear conditioning, a task sensitive to hippocampal lesions, while cued fear conditioning (less dependent on the hippocampus) remains normal.[29][30] This suggests Syt4 is critical for the specific forms of plasticity that underpin hippocampal-dependent memory.

  • Syt7 and Cognitive Aging: In aging mice, which exhibit cognitive impairment, the expression of Syt7 is significantly decreased in the hippocampus.[32] Overexpressing Syt7 in the dorsal CA1 region of these mice was shown to reverse LTP deficits and improve hippocampus-dependent spatial learning.[32] This finding points to Syt7 as a potential therapeutic target for age-related cognitive decline.

Key Experimental Protocols

The study of this compound function relies on a combination of molecular, biochemical, and electrophysiological techniques.

Protocol: In Vitro Electrophysiology for Measuring LTP

This protocol describes a typical experiment to measure LTP in acute hippocampal slices, a common method for studying synaptic plasticity.

  • Slice Preparation:

    • Anesthetize and decapitate a rodent (e.g., mouse or rat).

    • Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF).

    • Cut 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.

    • Allow slices to recover in oxygenated aCSF at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.

  • Recording Setup:

    • Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at ~30°C.

    • Place a stimulating electrode (e.g., bipolar tungsten) in the Schaffer collateral pathway (axons from CA3 neurons).

    • Place a recording electrode (a glass micropipette filled with aCSF) in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[33][34]

  • LTP Induction and Measurement:

    • Baseline Recording: Deliver single test pulses (e.g., every 30 seconds) to establish a stable baseline fEPSP response for 20-30 minutes. The stimulus intensity should be set to elicit 30-50% of the maximal response.[34][35]

    • Induction Protocol: To induce LTP, deliver a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS). A typical TBS protocol consists of 10 bursts of 4 pulses at 100 Hz, with the bursts delivered at 5 Hz.[33][36]

    • Post-Induction Recording: Immediately following the induction protocol, resume the baseline test pulse stimulation and record for at least 60 minutes.

    • Analysis: LTP is quantified as the percentage increase in the fEPSP slope compared to the pre-induction baseline.

Experimental Workflow: LTP Measurement

The following diagram outlines the standard workflow for an LTP electrophysiology experiment.

G LTP Experimental Workflow cluster_workflow Prep 1. Prepare Acute Hippocampal Slices Setup 2. Place Slice in Chamber Position Electrodes Prep->Setup Baseline 3. Record Stable Baseline (20-30 min, low-freq. stim) Setup->Baseline Induction 4. Deliver HFS Protocol (e.g., Theta-Burst Stimulation) Baseline->Induction PostRecord 5. Record Post-HFS Response (≥60 min, low-freq. stim) Induction->PostRecord Analysis 6. Analyze fEPSP Slope Quantify Potentiation PostRecord->Analysis

A workflow for in vitro LTP electrophysiology experiments.
Protocol: Measuring Presynaptic Release Probability (Pr)

Release probability is a key parameter of synaptic function. Fluorescent probes are often used to measure it.

  • Probe Expression:

    • Genetically encode a pH-sensitive fluorescent protein, pHluorin, fused to a synaptic vesicle protein (e.g., synaptobrevin 2). This creates a probe called vGLUT1-pHluorin or synapto-pHluorin.[37]

    • Express this probe in cultured neurons or in vivo using viral vectors or transgenic mouse lines.

  • Imaging Setup:

    • Use a fluorescence microscope equipped for live-cell imaging and rapid image acquisition.

    • Neurons are stimulated electrically via a field electrode.

  • Measurement Principle:

    • Inside the acidic synaptic vesicle (pH ~5.5), pHluorin is quenched (non-fluorescent).

    • Upon vesicle fusion with the plasma membrane (pH ~7.4), the pHluorin is exposed to the neutral extracellular environment and its fluorescence rapidly increases.[37]

    • The increase in fluorescence upon stimulation is proportional to the number of vesicles that have fused.

  • Experimental Procedure:

    • Image a presynaptic terminal expressing the pHluorin probe.

    • Deliver a single action potential or a train of stimuli.

    • To measure the total releasable pool of vesicles, apply a strong depolarizing stimulus (e.g., high concentration of KCl or an alkaline solution like NH₄Cl) to trigger the fusion of all available vesicles.

    • Analysis: The release probability (Pr) can be estimated by dividing the fluorescence increase from a single action potential (ΔF_AP) by the fluorescence increase from the total vesicle pool (ΔF_Total).[37][38]

Conclusion and Future Directions for Drug Development

The this compound family represents a sophisticated toolkit used by the nervous system to control the timing and dynamics of neurotransmitter release. Their diverse functions are integral to the mechanisms of synaptic plasticity that enable learning and memory. The redundant roles of Syt1 and Syt7 in postsynaptic AMPAR trafficking during LTP and the modulatory influence of Syt4 on BDNF signaling highlight the complexity and elegance of these systems.

For drug development professionals, synaptotagmins present compelling, albeit challenging, targets.

  • Modulators of Plasticity: Molecules that can selectively enhance the function of specific isoforms, such as Syt7, could offer a novel therapeutic avenue for treating age-related cognitive decline or other memory disorders.[32]

  • Targeting Specific Interfaces: The interaction between this compound and the SNARE complex or with specific phospholipids like PI(4,5)P₂ are critical for its function.[9][39] Developing small molecules or biologics that modulate these specific interfaces could allow for fine-tuned control over neurotransmitter release dynamics.

  • Retrograde Signaling: The Syt4-BDNF pathway offers a target for modulating synaptic homeostasis and the capacity for plasticity.[20] Enhancing or inhibiting this pathway could be beneficial in conditions where synaptic scaling is dysregulated.

Future research will continue to unravel the precise molecular choreography of each this compound isoform. A deeper understanding of their isoform-specific interactions and their regulation in different neuronal circuits will be paramount for translating this fundamental knowledge into novel therapeutic strategies for neurological and psychiatric disorders.

References

The Pivotal Role of Synaptotagmins in Orchestrating Hormone Secretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Synaptotagmins (Syts), a family of calcium-binding transmembrane proteins, are central to the regulated exocytosis of hormones from endocrine and neuroendocrine cells. Their diverse isoforms, each with unique calcium-sensing properties and effector interactions, allow for the fine-tuning of hormonal release in response to a variety of physiological stimuli. This technical guide provides an in-depth exploration of the involvement of synaptotagmins in hormone secretion, presenting key quantitative data, detailed experimental protocols for their study, and visualizations of the underlying molecular mechanisms. Understanding the intricate roles of different synaptotagmin isoforms in hormone exocytosis is paramount for the development of novel therapeutic strategies targeting a wide range of endocrine disorders, including diabetes mellitus, metabolic syndrome, and stress-related conditions.

Introduction: Synaptotagmins as Calcium Sensors in Regulated Exocytosis

The secretion of hormones is a tightly controlled process initiated by an increase in intracellular calcium concentration ([Ca²⁺]i). Synaptotagmins, localized to the membrane of secretory vesicles, act as the primary Ca²⁺ sensors that trigger the fusion of these vesicles with the plasma membrane, a critical step in exocytosis.[1] Mammals express at least 17 this compound isoforms, all sharing a common architecture of an N-terminal transmembrane domain, a variable linker region, and two tandem C-terminal C2 domains (C2A and C2B).[2][3] These C2 domains are responsible for Ca²⁺-dependent phospholipid binding, which is essential for their function in membrane fusion.[4]

The diversity of this compound isoforms allows for a wide range of Ca²⁺ sensitivities and kinetic properties in hormone secretion.[2][3] For instance, some isoforms, like this compound-1, are low-affinity Ca²⁺ sensors that mediate rapid, synchronous release, while others, such as this compound-7, are high-affinity sensors that regulate slower, more sustained secretion.[2][3] This functional heterogeneity enables endocrine cells to respond appropriately to different patterns of Ca²⁺ signals.[5] Furthermore, synaptotagmins can influence the mode of exocytosis, dictating whether a secretory vesicle undergoes full fusion with the plasma membrane or a transient "kiss-and-run" event.[2][3] This guide will delve into the specific roles of various this compound isoforms in the secretion of key hormones, the quantitative aspects of their function, and the experimental approaches used to elucidate their mechanisms of action.

Quantitative Data on this compound Function in Hormone Secretion

The precise regulation of hormone secretion by synaptotagmins is underpinned by their distinct biochemical and biophysical properties. The following tables summarize key quantitative data that highlight the differences between various this compound isoforms and their impact on exocytosis.

Table 1: Calcium Binding Properties of this compound C2 Domains

This compound IsoformC2 DomainApparent Ca²⁺ Affinity (EC₅₀, µM)MethodReference
This compound-1C2AB4.4 ± 0.5Phospholipid binding assay[6]
This compound-2C2AB5.5 ± 0.6Phospholipid binding assay[6]
This compound-7C2AB~3Phospholipid binding assay[7]

Table 2: Kinetics of Regulated Exocytosis in Endocrine Cells

Cell TypeThis compound Isoform(s)Exocytotic PhaseTime Constant (τ)MethodReference
Mouse Chromaffin CellsSyt1RRP (fast burst)Significantly increased in Syt2-WT vs Syt1-WT expressing cellsCapacitance Measurement[6]
Mouse Chromaffin CellsSyt1RRP (slow burst)Unaffected by Syt2-WT expressionCapacitance Measurement[6]

Table 3: Effects of this compound Manipulation on Hormone Secretion

HormoneCell/Animal ModelThis compound IsoformManipulationEffect on SecretionReference
Insulin (B600854)Syt7 mutant mouse isletsThis compound-7Knockout40% reduction in first-phase glucose-stimulated insulin secretion.[8][8][9]
InsulinHuman isletsThis compound-7shRNA knockdown35.5% reduction in first-phase and 39.5% reduction in second-phase glucose-stimulated insulin secretion.[10][10]
CatecholaminesSyt1 null mouse chromaffin cellsThis compound-1KnockoutAbolishes the exocytotic phase corresponding to the readily-releasable pool (RRP) of vesicles.[6][6]

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of molecules and experimental procedures is crucial for a deeper understanding of this compound function. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

synaptotagmin_calcium_signaling cluster_stimulus Stimulus cluster_calcium Calcium Influx cluster_vesicle Secretory Vesicle cluster_pm Plasma Membrane Stimulus Stimulus Ca_Channel Voltage-gated Ca²⁺ Channel Stimulus->Ca_Channel Depolarization Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Syt This compound Ca_Influx->Syt Binds to C2 Domains Vesicle Hormone-containing Secretory Vesicle SNAREs_t t-SNARE Syt->SNAREs_t Interacts with Fusion Membrane Fusion & Hormone Release Syt->Fusion Triggers SNAREs_v v-SNARE SNAREs_v->SNAREs_t Forms SNARE complex SNAREs_t->Fusion

Caption: Calcium-dependent signaling pathway for hormone secretion mediated by this compound.

tirf_microscopy_workflow Start Start Cell_Culture 1. Culture endocrine cells on coverslips and transfect with fluorescently-tagged granule marker (e.g., NPY-GFP) Start->Cell_Culture Microscope_Setup 2. Mount coverslip on TIRF microscope and locate cells Cell_Culture->Microscope_Setup Imaging 3. Acquire baseline fluorescence images in TIRF mode Microscope_Setup->Imaging Stimulation 4. Stimulate cells with secretagogue (e.g., high K⁺ or glucose) Imaging->Stimulation Data_Acquisition 5. Continuously record fluorescence images during and after stimulation Stimulation->Data_Acquisition Analysis 6. Analyze image series to detect and quantify individual exocytotic events (e.g., fluorescence loss) Data_Acquisition->Analysis End End Analysis->End

Caption: Experimental workflow for TIRF microscopy of hormone granule exocytosis.

patch_clamp_workflow Start Start Cell_Prep 1. Isolate endocrine cells (e.g., from pancreatic islets) Start->Cell_Prep Pipette_Prep 2. Prepare patch pipette with internal solution Cell_Prep->Pipette_Prep Seal_Formation 3. Approach cell and form a Giga-ohm seal (cell-attached) Pipette_Prep->Seal_Formation Whole_Cell 4. Rupture the membrane patch to achieve whole-cell configuration Seal_Formation->Whole_Cell Voltage_Clamp 5. Clamp membrane potential and apply depolarizing voltage steps Whole_Cell->Voltage_Clamp Capacitance_Measurement 6. Record changes in membrane capacitance as a measure of exocytosis Voltage_Clamp->Capacitance_Measurement Data_Analysis 7. Analyze capacitance traces to determine the kinetics of exocytosis Capacitance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for patch-clamp capacitance measurements of exocytosis.

Detailed Experimental Protocols

A rigorous understanding of the role of synaptotagmins in hormone secretion relies on a suite of sophisticated experimental techniques. This section provides detailed methodologies for key experiments cited in the study of this compound function.

Total Internal Reflection Fluorescence (TIRF) Microscopy of Insulin Granule Exocytosis

TIRF microscopy is a powerful technique for visualizing the docking and fusion of individual secretory granules at the plasma membrane.[11]

Objective: To visualize and quantify the exocytosis of single insulin-containing granules in live pancreatic β-cells.

Materials:

  • INS-1/832-13 cells (or other insulin-secreting cell line)

  • DMEM/RPMI-1640 culture medium

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin

  • Plasmid encoding a fluorescently-tagged granule marker (e.g., NPY-mCherry or Insulin-EGFP)

  • Transfection reagent (e.g., Lipofectamine)

  • Glass-bottom dishes or coverslips

  • Imaging buffer (e.g., Krebs-Ringer bicarbonate buffer)

  • Stimulation solution (e.g., high K⁺ buffer)

  • TIRF microscope equipped with appropriate lasers and an EMCCD or sCMOS camera

Procedure:

  • Cell Culture and Transfection:

    • Culture INS-1 cells in complete medium at 37°C and 5% CO₂.

    • 24-48 hours before imaging, transfect cells with the fluorescent granule marker plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Microscope Preparation:

    • Turn on the TIRF microscope and allow it to warm up.

    • Mount the glass-bottom dish with transfected cells onto the microscope stage.

    • Replace the culture medium with imaging buffer and allow the cells to equilibrate.

  • Image Acquisition:

    • Locate a transfected cell expressing the fluorescent marker.

    • Switch to TIRF illumination and adjust the angle of the laser to achieve total internal reflection.

    • Acquire a time-lapse series of images at a high frame rate (e.g., 10-20 Hz) to establish a baseline.

  • Stimulation and Recording:

    • While continuously acquiring images, perfuse the cells with the stimulation solution to trigger exocytosis.

    • Record the fluorescence changes for several minutes after stimulation.

  • Data Analysis:

    • Analyze the recorded image series to identify individual exocytotic events, which appear as a sudden disappearance or puff of fluorescence.

    • Quantify the number, kinetics, and spatial distribution of fusion events.

Patch-Clamp Capacitance Measurements in Pancreatic β-Cells

Membrane capacitance measurements provide a high-resolution, real-time readout of exocytosis by detecting the increase in plasma membrane surface area that occurs upon vesicle fusion.[12]

Objective: To measure the kinetics of insulin secretion from single pancreatic β-cells.

Materials:

  • Isolated pancreatic islets

  • Enzymes for islet dissociation (e.g., trypsin)

  • Extracellular solution (containing physiological ion concentrations)

  • Intracellular solution (for the patch pipette)

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator

  • Borosilicate glass capillaries for pulling patch pipettes

Procedure:

  • Cell Preparation:

    • Isolate pancreatic islets from mice or rats.

    • Disperse the islets into single cells using enzymatic digestion.

    • Plate the cells on glass coverslips.

  • Patch-Clamp Recording:

    • Pull patch pipettes from borosilicate glass capillaries and fire-polish the tips to a resistance of 2-5 MΩ.

    • Fill the pipette with the intracellular solution.

    • Mount the coverslip in the recording chamber and perfuse with the extracellular solution.

    • Using the micromanipulator, approach a single β-cell with the patch pipette and form a high-resistance (GΩ) seal.

    • Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration.

  • Capacitance Measurement:

    • Apply a sinusoidal voltage command to the cell and measure the resulting current.

    • Use a lock-in amplifier or software-based analysis to calculate the membrane capacitance in real-time.

    • Record baseline capacitance for a few minutes.

  • Stimulation and Data Analysis:

    • Stimulate the cell to induce exocytosis, for example, by a train of depolarizing voltage pulses.

    • Record the increase in membrane capacitance, which reflects the addition of vesicle membrane to the plasma membrane.

    • Analyze the capacitance trace to determine the rate and extent of exocytosis.

In Vitro Single-Vesicle Fusion Assay

This reconstituted system allows for the study of the core fusion machinery in a controlled environment, free from the complexity of a living cell.[2][13]

Objective: To investigate the direct role of synaptotagmins and SNARE proteins in Ca²⁺-triggered membrane fusion.

Materials:

  • Recombinant v-SNARE (e.g., VAMP2) and t-SNAREs (e.g., Syntaxin-1A, SNAP-25)

  • Recombinant this compound

  • Lipids for preparing vesicles (e.g., POPC, DOPS)

  • Fluorescent lipid dyes (e.g., a FRET pair like NBD-PE and Rhodamine-PE)

  • Detergent (e.g., sodium cholate)

  • Size-exclusion chromatography column

  • Fluorescence spectrometer or TIRF microscope

Procedure:

  • Protein and Vesicle Preparation:

    • Express and purify recombinant SNARE proteins and this compound.

    • Prepare two populations of lipid vesicles: "v-vesicles" reconstituted with the v-SNARE and "t-vesicles" reconstituted with the t-SNAREs.

    • Incorporate a FRET pair of fluorescent lipid dyes into one of the vesicle populations.

  • Fusion Reaction:

    • Mix the v-vesicles and t-vesicles in a reaction buffer in the absence of Ca²⁺.

    • Add this compound to the mixture.

    • Initiate the fusion reaction by adding a defined concentration of Ca²⁺.

  • Detection of Fusion:

    • Monitor the fusion of vesicles by measuring the change in FRET signal. Lipid mixing between the two vesicle populations will bring the FRET donor and acceptor into close proximity, resulting in an increase in FRET.

    • Alternatively, use a single-vesicle imaging approach with TIRF microscopy to observe the docking and fusion of individual vesicles.

  • Data Analysis:

    • Quantify the rate and extent of fusion as a function of Ca²⁺ concentration and the presence of different this compound isoforms or mutants.

Conclusion and Future Directions

The this compound family of proteins plays a multifaceted and indispensable role in the regulation of hormone secretion. The existence of multiple isoforms with distinct Ca²⁺-sensing properties provides endocrine cells with the versatility to encode a wide range of physiological signals into specific patterns of hormonal output. This technical guide has provided a comprehensive overview of the current understanding of this compound involvement in hormone exocytosis, supported by quantitative data and detailed experimental methodologies.

For professionals in drug development, a deep understanding of the molecular machinery of hormone secretion is critical. Targeting specific this compound isoforms or their interactions with other components of the exocytotic machinery could offer novel therapeutic avenues for a host of endocrine disorders. For instance, potentiating the function of this compound-7 in pancreatic β-cells could enhance insulin secretion in type 2 diabetes, while inhibiting specific synaptotagmins in adrenal chromaffin cells might be a strategy to manage stress-related hypertension.

Future research will undoubtedly continue to unravel the complexities of this compound function. Key areas of investigation will likely include:

  • Isoform-specific roles: Elucidating the precise functions of the less-characterized this compound isoforms in various endocrine tissues.

  • Regulatory mechanisms: Investigating the post-translational modifications and protein-protein interactions that modulate this compound activity.

  • Structural dynamics: Using advanced imaging techniques to visualize the conformational changes in synaptotagmins as they bind Ca²⁺ and trigger membrane fusion.

  • Pathophysiological relevance: Exploring the links between this compound dysfunction and a broader range of endocrine diseases.

By continuing to build upon the foundational knowledge and experimental approaches outlined in this guide, the scientific community is well-positioned to further illuminate the intricate dance of molecules that governs hormone secretion and to translate these discoveries into innovative therapies.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Subcellular Localization of Different Synaptotagmin Isoforms

This guide provides a comprehensive overview of the subcellular localization of various this compound (Syt) isoforms, critical calcium-sensing proteins involved in membrane trafficking. Understanding the precise location of these isoforms is fundamental to elucidating their specific functions in neuronal signaling and other cellular processes.

Introduction to Synaptotagmins

Synaptotagmins are a family of 17 membrane-trafficking proteins in mammals, characterized by an N-terminal transmembrane region, a variable linker, and two C-terminal C2 domains (C2A and C2B).[1] These C2 domains are crucial for calcium-dependent phospholipid binding, which is central to their role in triggering vesicle fusion with target membranes.[2][3] While this compound-1 (Syt1) is the most well-characterized isoform and a key player in fast, synchronous neurotransmitter release, the diverse subcellular localizations of other isoforms suggest a wide range of functions beyond synaptic vesicle exocytosis.[4][5][6] These functions include roles in postsynaptic receptor endocytosis, vesicle trafficking, membrane repair, and synaptic plasticity.[5][7]

Subcellular Localization of this compound Isoforms

The differential targeting of this compound isoforms to distinct subcellular compartments and vesicle populations underscores their functional diversity. The following tables summarize the known subcellular localizations of various this compound isoforms.

Table 1: Localization of this compound Isoforms in Neurons
IsoformPrimary LocalizationAxonal/Dendritic DistributionVesicle TypeReferences
Syt1 Synaptic VesiclesAxonsSynaptic Vesicles[4][8]
Syt2 Synaptic VesiclesAxonsSynaptic Vesicles[4][9]
Syt3 Plasma MembraneDendrites-[4][10]
Syt4 Postsynaptic Compartment, Golgi, Distal NeuritesAxons and DendritesTransport Vesicles[11][12][13]
Syt5 Secretory OrganellesAxons-[4]
Syt6 Not on Synaptic VesiclesAxons and Dendrites-[6][14]
Syt7 Presynaptic Plasma Membrane, LysosomesAxonsDense-Core Vesicles[4][13]
Syt9 Dense Core and Synaptic VesiclesAxons and DendritesDense-Core and Synaptic Vesicles[4][8]
Syt10 Secretory OrganellesAxons-[4]
Syt11 Secretory OrganellesDendrites-[4]
Syt12 Secretory OrganellesAxons and Dendrites-[4]
Syt17 Golgi Complex, Early EndosomesAxonsTransport Vesicles[4][15]
Table 2: Localization of this compound Isoforms in Non-Neuronal Cells
IsoformCell TypePrimary LocalizationFunctionReferences
Syt1 Neuroendocrine Cells (e.g., PC12)Secretory Granules, Intracellular VesiclesHormone Secretion[8][10]
Syt3 PC12 CellsPlasma MembraneExocytosis[10]
Syt4 AstrocytesVesiclesGlutamate Release[13]
Syt7 Fibroblasts, PC12 CellsLysosomes, Plasma MembranePlasma Membrane Repair, Exocytosis[10][13]

Experimental Protocols for Determining Subcellular Localization

Several key experimental techniques are employed to elucidate the subcellular localization of this compound isoforms.

pHluorin-Synaptotagmin Functional Screen

This powerful method utilizes a pH-sensitive green fluorescent protein (pHluorin) fused to the luminal domain of a this compound isoform. The fluorescence of pHluorin is quenched in the acidic environment of intracellular vesicles and increases upon exocytosis and exposure to the neutral pH of the extracellular space.

Detailed Methodology:

  • Construct Generation: Clone the cDNA of the this compound isoform of interest into a vector containing a pHluorin tag positioned within the luminal domain of the this compound protein.

  • Neuronal Culture and Transfection: Culture primary neurons (e.g., hippocampal neurons) and transfect them with the pHluorin-synaptotagmin construct.

  • Live-Cell Imaging: Mount the transfected neurons on a perfusion chamber on a fluorescence microscope.

  • Stimulation: Electrically stimulate the neurons to induce action potentials and subsequent exocytosis.

  • Image Acquisition: Capture time-lapse images to monitor changes in pHluorin fluorescence. An increase in fluorescence indicates exocytosis.

  • Acid and Base Perfusion: To determine the proportion of the tagged protein on the plasma membrane versus intracellular vesicles, sequentially perfuse the cells with a pH 5.5 solution to quench surface fluorescence and then with an NH4Cl solution to dequench the fluorescence of internal vesicles.[4]

  • Data Analysis: Quantify the changes in fluorescence intensity to determine the sites and kinetics of exocytosis and endocytosis for the specific this compound isoform.[4]

experimental_workflow_phluorin cluster_cloning Construct Generation cluster_cell_culture Cell Culture & Transfection cluster_imaging Live-Cell Imaging & Analysis syt_cdna Syt cDNA ligation Ligation & Transformation syt_cdna->ligation phluorin_vector pHluorin Vector phluorin_vector->ligation phluorin_syt_construct pHluorin-Syt Construct ligation->phluorin_syt_construct transfection Transfection phluorin_syt_construct->transfection neuron_culture Primary Neuron Culture neuron_culture->transfection transfected_neurons Transfected Neurons transfection->transfected_neurons stimulation Electrical Stimulation transfected_neurons->stimulation image_acquisition Image Acquisition stimulation->image_acquisition perfusion Acid/Base Perfusion image_acquisition->perfusion analysis Data Analysis perfusion->analysis

Fig 1. Experimental workflow for pHluorin-Syt functional screen.
Subcellular Fractionation and Immunoblotting

This biochemical technique separates cellular components based on their size and density, allowing for the identification of proteins within specific organelles.

Detailed Methodology:

  • Tissue Homogenization: Homogenize brain tissue (e.g., rat forebrain) in a buffered sucrose (B13894) solution.

  • Differential Centrifugation: Perform a series of centrifugation steps at increasing speeds to pellet different subcellular components (e.g., nuclei, mitochondria, microsomes).

  • Sucrose Gradient Centrifugation: Load the supernatant containing synaptic vesicles and plasma membranes onto a continuous sucrose gradient (e.g., 10-30% sucrose) and centrifuge at high speed.[11]

  • Fraction Collection: Collect fractions from the gradient.

  • Protein Analysis: Analyze the protein content of each fraction by SDS-PAGE and immunoblotting using antibodies specific for the this compound isoform of interest and for markers of known subcellular compartments (e.g., syntaxin (B1175090) 1A for plasma membrane, n-synaptobrevin for synaptic vesicles).[11]

  • Localization Determination: The co-migration of a this compound isoform with a known marker protein indicates its localization to that compartment.[11]

Immunocytochemistry and Confocal Microscopy

This imaging technique uses antibodies to visualize the distribution of specific proteins within cells.

Detailed Methodology:

  • Cell/Tissue Preparation: Fix cultured neurons or brain tissue sections with paraformaldehyde.

  • Permeabilization: Permeabilize the cell membranes with a detergent (e.g., Triton X-100) to allow antibody entry.

  • Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., bovine serum albumin).

  • Primary Antibody Incubation: Incubate the sample with a primary antibody specific to the this compound isoform.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.

  • Counterstaining: Optionally, stain for other cellular components (e.g., DAPI for nuclei, or antibodies against other synaptic proteins).

  • Imaging: Visualize the fluorescent signal using a confocal microscope to obtain high-resolution images of the protein's subcellular distribution.

  • Co-localization Analysis: If co-staining with a marker for a specific organelle, analyze the degree of overlap between the two fluorescent signals to confirm localization.

Signaling Pathways and Functional Implications

The distinct localization of this compound isoforms is directly linked to their roles in various signaling pathways.

Syt1-Mediated Fast Synchronous Neurotransmitter Release

Syt1, located on synaptic vesicles, is the primary calcium sensor for fast, synchronous neurotransmitter release.[8][16] Upon calcium influx into the presynaptic terminal, Syt1's C2 domains bind calcium, leading to their interaction with phospholipids (B1166683) in the plasma membrane and the SNARE complex, which in turn triggers rapid vesicle fusion.[3][16]

syt1_signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron ap Action Potential Arrives ca_influx Ca2+ Influx via VGCCs ap->ca_influx syt1_activation Ca2+ Binds to Syt1 C2 Domains ca_influx->syt1_activation membrane_interaction Syt1 Interacts with Plasma Membrane & SNARE Complex syt1_activation->membrane_interaction fusion Synaptic Vesicle Fusion membrane_interaction->fusion release Neurotransmitter Release fusion->release receptor_binding Neurotransmitters Bind to Postsynaptic Receptors release->receptor_binding psp Postsynaptic Potential Generated receptor_binding->psp

References

calcium binding properties of synaptotagmin C2A and C2B domains

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Calcium-Binding Properties of Synaptotagmin C2A and C2B Domains

Introduction

This compound-1 (Syt1) is a pivotal presynaptic vesicle protein that functions as the primary calcium (Ca²⁺) sensor for fast, synchronous neurotransmitter release.[1][2] At the core of its function are two homologous cytoplasmic C2 domains, C2A and C2B, which are connected by a flexible linker.[3][4] These domains are responsible for detecting the influx of Ca²⁺ into the presynaptic terminal following an action potential. Upon binding Ca²⁺, the C2 domains undergo a change that facilitates their interaction with anionic phospholipids (B1166683) in the plasma membrane and with the SNARE (soluble N-ethylmaleimide-sensitive factor attachment protein receptor) complex, ultimately triggering the fusion of the synaptic vesicle with the presynaptic membrane and the release of neurotransmitters.[1][5][6]

While both domains bind Ca²⁺, they exhibit distinct and cooperative roles. Ca²⁺ binding to the C2B domain is indispensable for triggering exocytosis, whereas the C2A domain, while not strictly essential, significantly contributes to the overall Ca²⁺ cooperativity and efficiency of the release process.[7][8][9] This guide provides a detailed examination of the quantitative calcium-binding properties, functional interactions, and experimental methodologies used to characterize the C2A and C2B domains of this compound.

Quantitative Calcium-Binding Properties

The C2A and C2B domains of this compound-1 bind multiple Ca²⁺ ions with affinities that are typically in the low micromolar to millimolar range in the absence of phospholipids.[8][10] However, their Ca²⁺ affinity is dramatically enhanced by the presence of membranes containing anionic phospholipids, particularly phosphatidylserine (B164497) (PS) and phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂).[10][11] This property is crucial for its function, as it ensures that this compound only becomes fully active at the high local Ca²⁺ concentrations achieved near open voltage-gated Ca²⁺ channels during an action potential.

The C2A domain binds up to three Ca²⁺ ions, while the C2B domain binds two.[8][9][10] The interaction with PI(4,5)P₂, a lipid concentrated at the plasma membrane, is particularly critical for increasing the Ca²⁺ sensitivity of the C2B domain, underscoring its role as the primary trigger for membrane fusion.[10]

DomainCa²⁺ Ions Bound (Stoichiometry)Apparent Dissociation Constant (Kd)Measurement Conditions / NotesReference
Isolated C2A 3Site 1: ~60-75 µM; Site 2: ~400-500 µM; Site 3: >1 mMIn solution, without phospholipids. Low intrinsic affinity.[4][10]
Isolated C2B 2~300-600 µMIn solution, without phospholipids. Low intrinsic affinity.[10]
C2AB Fragment 4-5High µM to low mM rangeTotal binding sites for the tandem domains.[2]
C2AB Fragment N/AMarkedly increased Ca²⁺ affinityIn the presence of PI(4,5)P₂-containing liposomes.[10]
C2A Domain 3Apparent Kd significantly loweredIn the presence of PS-containing membranes.[4]

Signaling Pathways and Functional Interactions

The binding of Ca²⁺ to the C2 domains initiates a cascade of interactions that couple the Ca²⁺ signal to membrane fusion. This "electrostatic switch" mechanism involves the neutralization of the negatively charged Ca²⁺-binding loops, which promotes their insertion into the negatively charged plasma membrane.[12]

The complete signaling pathway involves this compound, SNARE proteins, and the vesicle and plasma membranes. In a resting state, this compound may interact with the SNARE complex.[1][6] The influx of Ca²⁺ triggers a rapid conformational change, leading to the binding of the C2 domains to the plasma membrane (specifically PI(4,5)P₂ via the C2B domain), which is thought to promote membrane curvature and destabilization, thereby facilitating SNARE-mediated fusion.[10][13]

Experimental Protocols

Characterizing the Ca²⁺-binding properties of the C2 domains requires precise biophysical techniques. Isothermal titration calorimetry and fluorescence spectroscopy are two primary methods employed for this purpose.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) in a single experiment.[14]

Methodology:

  • Protein Preparation: Recombinant C2A, C2B, or C2AB domains are expressed and purified. The protein is then extensively dialyzed against a Ca²⁺-free ITC buffer (e.g., 50 mM HEPES, 200 mM NaCl, pH 7.4) to remove any bound cations.[12]

  • Sample Preparation: The dialyzed, Ca²⁺-free protein is placed in the ITC sample cell at a known concentration (e.g., 20 µM). A concentrated stock solution of CaCl₂ is prepared using the exact same buffer from the final dialysis step to minimize heats of dilution.[14] Both the protein solution and the CaCl₂ titrant are thoroughly degassed before the experiment.[12]

  • Titration: The CaCl₂ solution is injected into the protein solution in small, precise aliquots (e.g., 1-2 µL per injection). The heat released or absorbed after each injection is measured by the instrument relative to a reference cell.[12]

  • Data Analysis: A binding isotherm is generated by plotting the heat change per injection against the molar ratio of Ca²⁺ to protein. This curve is then fitted to a binding model (e.g., a sequential binding sites model) to derive the dissociation constants (Kd) and stoichiometry (n) for each Ca²⁺-binding site. Control experiments, such as titrating CaCl₂ into buffer alone, are performed to correct for the heat of dilution.[12]

Fluorescence Spectroscopy

This technique relies on changes in the fluorescence properties of a molecule to monitor a binding event. It can be performed using the intrinsic fluorescence of the protein or with extrinsic fluorescent probes.

Methodology:

  • Intrinsic Tryptophan Fluorescence: this compound contains tryptophan residues whose fluorescence is sensitive to their local environment. Ca²⁺ binding can induce conformational changes that alter the exposure of these residues to the aqueous solvent, leading to a change in fluorescence intensity or a shift in the emission maximum. By titrating the protein with Ca²⁺ and monitoring this change, a binding curve can be generated to calculate the Kd.[15]

  • Fluorescence Resonance Energy Transfer (FRET): This method can detect conformational changes by measuring the efficiency of energy transfer between two fluorophores (a donor and an acceptor) attached to the protein. If Ca²⁺ binding changes the distance or orientation between the two probes, the FRET efficiency will change, providing a signal to monitor the binding event.[15]

  • Environment-Sensitive Probes: A fluorescent probe (e.g., NBD) can be covalently attached to a specific cysteine residue within one of the Ca²⁺-binding loops. When Ca²⁺ triggers the insertion of this loop into a lipid membrane, the probe moves from a polar aqueous environment to a nonpolar lipid environment, causing a significant increase in its fluorescence quantum yield.[16] Stopped-flow rapid mixing analysis using this method can provide kinetic data on Ca²⁺-triggered membrane interactions.[16]

Conclusion

The C2A and C2B domains of this compound form a sophisticated Ca²⁺-sensing apparatus that is finely tuned to trigger neurotransmitter release with high speed and precision. While structurally similar, they have distinct functional roles: the C2B domain serves as the essential Ca²⁺ trigger whose function is potently modulated by plasma membrane PI(4,5)P₂, while the C2A domain contributes to the system's overall Ca²⁺ sensitivity and cooperativity.[7][10] The quantitative characterization of these domains through biophysical techniques like ITC and fluorescence spectroscopy remains critical for a complete understanding of synaptic transmission and for the development of therapeutics targeting neurological disorders.

References

The Core Molecular Machinery of Synaptotagmin-Mediated Membrane Trafficking: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying synaptotagmin-mediated membrane trafficking, a critical process in neurotransmitter release and other regulated exocytotic events. We delve into the intricate interplay between this compound, the SNARE complex, and cellular membranes, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Introduction: this compound as the Calcium Sensor for Vesicle Fusion

Synaptic transmission and other forms of regulated secretion rely on the rapid and precise fusion of vesicles with target membranes. This process is orchestrated by a sophisticated protein machinery, with the Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor (SNARE) complex providing the core fusogenic force.[1][2] However, the fusion process is tightly regulated and coupled to intracellular signals, most notably the influx of calcium ions (Ca²⁺). This compound-1 (Syt1) has been identified as the primary Ca²⁺ sensor that triggers the synchronous fusion of synaptic vesicles.[3][4]

Syt1 is a synaptic vesicle protein characterized by an N-terminal transmembrane domain, a flexible linker, and two C-terminal C2 domains, C2A and C2B.[5] These C2 domains are responsible for Ca²⁺ binding and subsequent interactions with both the plasma membrane and the SNARE complex, thereby coupling Ca²⁺ influx to membrane fusion.[6][7] Mammals express at least 17 isoforms of this compound, each with distinct Ca²⁺-binding properties and functions in various cellular processes, including exocytosis and endocytosis.[8][9][10]

This guide will focus on the core mechanics of this compound-1-mediated membrane trafficking, providing a detailed examination of its interactions and the experimental approaches used to elucidate its function.

The Molecular Players and Their Interactions

The precise regulation of membrane fusion by this compound involves a series of dynamic interactions with lipids and proteins. These interactions can be broadly categorized into Ca²⁺-independent and Ca²⁺-dependent phases.

Calcium-Independent Interactions: Priming the System

Prior to Ca²⁺ influx, this compound is involved in docking and priming synaptic vesicles at the presynaptic membrane. This pre-fusion state is characterized by several key interactions:

  • Interaction with Phospholipids: The C2B domain of Syt1 possesses a polybasic region that interacts with anionic phospholipids, such as phosphatidylserine (B164497) (PS) and phosphatidylinositol 4,5-bisphosphate (PIP₂), in a Ca²⁺-independent manner.[6][11] This interaction is thought to pre-dock the C2 domains to the plasma membrane surface.[6]

  • Interaction with the SNARE Complex: this compound can interact with the assembled SNARE complex in the absence of Ca²⁺.[12][13] This interaction is of low affinity and is thought to clamp the SNARE complex in a partially zippered state, preventing premature fusion.[1][2]

Calcium-Dependent Interactions: Triggering Fusion

The arrival of an action potential triggers the opening of voltage-gated Ca²⁺ channels, leading to a rapid increase in intracellular Ca²⁺ concentration. This Ca²⁺ influx activates this compound, initiating a cascade of events that culminates in membrane fusion:

  • Calcium Binding to C2 Domains: Both the C2A and C2B domains of Syt1 bind Ca²⁺ ions.[7] Upon Ca²⁺ binding, a conformational change occurs, exposing hydrophobic loops at the apex of the C2 domains.[14]

  • Membrane Penetration: The exposed hydrophobic loops of the C2 domains insert into the lipid bilayer of the plasma membrane.[15][16] This penetration is a critical step that is thought to induce membrane curvature and lower the energy barrier for fusion.[17]

  • Enhanced SNARE Interaction: In the presence of Ca²⁺, the affinity of this compound for the SNARE complex dramatically increases.[12][13] This high-affinity interaction is believed to displace the inhibitory protein complexin and allow the full zippering of the SNARE complex, driving membrane fusion.[5]

Quantitative Data on this compound Interactions

The following tables summarize key quantitative data from the literature regarding the binding affinities and kinetics of this compound interactions.

Interacting MoleculesConditionAffinity (K_d) or Partition CoefficientReference(s)
Syt1 C2B Domain & PC/PS MembranesCa²⁺-independent~3.0 x 10² M⁻¹ (Partition Coefficient)[6]
Syt1 C2A Domain & PC/PS BilayersCa²⁺-independentNo detectable affinity[6]
Syt1 C2B Domain & MembranesIn the presence of Ca²⁺~20-fold increase in affinity[14]
Syt1 C2A Domain & MembranesIn the presence of Ca²⁺Binds with high affinity[7]
This compound & SNARE ComplexCa²⁺-independentLow affinity[12][13]
This compound C2B Domain & SNARE ComplexIn the presence of Ca²⁺High FRET efficiency interactions[12][13]
Isolated Syt1 C2A Domain & Ca²⁺ (in absence of lipids)Apparent affinities of ~60–75 µM, ~400–500 µM, and >1 mM for three Ca²⁺ ions[18]
Isolated Syt1 C2B Domain & Ca²⁺ (in absence of lipids)Apparent affinities of ~300–600 µM for two Ca²⁺ ions[18]
Syt1 & Ca²⁺ (in presence of PI(4,5)P₂)Markedly increased Ca²⁺ affinity[18]

Table 1: Binding Affinities of this compound-1.

ProcessRate/Time ConstantConditionReference(s)
This compound response to Ca²⁺Fast enough to function as a Ca²⁺ sensor for rapid exocytosis[15]
Docking of vesicles mediated by full-length Syt1<1 minuteIn vitro reconstitution assay[11]
Priming step required for Ca²⁺-triggered fusion mediated by Syt13–9 minutesIn vitro reconstitution assay[11]
Fusion pore opening to dilation (overexpression of Syt1)ProlongedAmperometry in PC12 cells[19]
Fusion pore opening to dilation (overexpression of Syt4)ShortenedAmperometry in PC12 cells[19]
Endocytosis in Syt1 knockout neuronsSlowedElectrophysiology and optical imaging[20][21]

Table 2: Kinetic Parameters of this compound-Mediated Processes.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental procedures is crucial for understanding the molecular machinery of this compound. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

This compound-Mediated Exocytosis Signaling Pathway

Synaptotagmin_Exocytosis_Pathway cluster_pre_ca Pre-Ca²⁺ Influx (Primed State) cluster_post_ca Post-Ca²⁺ Influx (Fusion) Syt1_Vesicle This compound-1 (on vesicle) SNARE_Complex_Partial Partially Assembled SNARE Complex Syt1_Vesicle->SNARE_Complex_Partial Clamping Plasma_Membrane Plasma Membrane (with PS & PIP₂) Syt1_Vesicle->Plasma_Membrane Low-affinity Ca²⁺-independent binding (C2B) SNARE_Zippering Full SNARE Zippering Ca_Influx Ca²⁺ Influx Syt1_Ca Ca²⁺-Bound This compound-1 Ca_Influx->Syt1_Ca Membrane_Penetration C2 Domain Membrane Penetration Syt1_Ca->Membrane_Penetration Induces membrane curvature Syt1_Ca->SNARE_Zippering High-affinity binding Fusion Membrane Fusion Membrane_Penetration->Fusion SNARE_Zippering->Fusion Syt1_Exo_Endo_Cycle cluster_exo Exocytosis cluster_endo Endocytosis Vesicle_Pool Synaptic Vesicle Pool Docking_Priming Docking & Priming Vesicle_Pool->Docking_Priming Ca_Triggered_Fusion Ca²⁺-Triggered Fusion Docking_Priming->Ca_Triggered_Fusion Syt1 as Ca²⁺ sensor Membrane_Retrieval Membrane Retrieval Ca_Triggered_Fusion->Membrane_Retrieval Vesicle membrane incorporated into plasma membrane CME Clathrin-Mediated Endocytosis Membrane_Retrieval->CME Syt1 promotes Bulk_Endo Bulk Endocytosis Membrane_Retrieval->Bulk_Endo Syt1 inhibits CME->Vesicle_Pool Vesicle recycling Bulk_Endo->Vesicle_Pool Vesicle recycling Reconstitution_Workflow cluster_prep Preparation of Components cluster_assay Fusion Assay Proteoliposomes_v v-SNARE (Synaptobrevin) & Syt1 Liposomes Mixing Mix v- and t-Liposomes Proteoliposomes_v->Mixing Proteoliposomes_t t-SNARE (Syntaxin, SNAP-25) Liposomes Proteoliposomes_t->Mixing Incubation_No_Ca Incubation without Ca²⁺ (Docking/Priming) Mixing->Incubation_No_Ca Ca_Addition Add Ca²⁺ Incubation_No_Ca->Ca_Addition Fusion_Measurement Measure Fusion (e.g., FRET-based lipid mixing assay) Ca_Addition->Fusion_Measurement

References

Synaptotagmin Function in Non-Neuronal Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Synaptotagmins (Syts), long recognized as the primary calcium sensors for neurotransmitter release at the synapse, are now understood to play a diverse and critical role in a multitude of non-neuronal cell types. This technical guide provides an in-depth exploration of the functions of synaptotagmin isoforms in processes such as hormone secretion, lysosomal exocytosis, plasma membrane repair, and endocytosis. We present a comprehensive overview of the current understanding of their isoform-specific roles, their interactions with the cellular machinery, and the quantitative parameters that govern their function. Detailed experimental protocols for key assays and visual representations of signaling pathways are included to facilitate further research and therapeutic development in this expanding field.

Introduction: The Expanding Universe of this compound Function

Synaptotagmins are a family of at least 17 isoforms in mammals, characterized by a single transmembrane domain and two tandem C2 domains in their cytoplasmic region.[1][2][3][4] These C2 domains are responsible for calcium and phospholipid binding, positioning synaptotagmins as key regulators of membrane trafficking events.[1][2][3][4] While the function of Syt1 in rapid, synchronous neurotransmitter release is well-established, a growing body of evidence reveals the crucial involvement of various Syt isoforms in fundamental processes within non-neuronal cells.[1][2][3][4][5][6]

In these non-neuronal contexts, synaptotagmins act as calcium sensors that trigger and modulate exocytosis and endocytosis, influencing processes as diverse as hormone release from endocrine cells, enzyme secretion, and the repair of damaged cell membranes.[1][5][7][8][9] The diversity of Syt isoforms, each with distinct calcium binding affinities and kinetic properties, allows cells to fine-tune their responses to a wide range of calcium signals.[1][2][3][4] This guide will delve into the specific functions of these molecular machines in non-neuronal systems, providing the technical details necessary for their study.

Core Functions of Synaptotagmins in Non-Neuronal Cells

Regulation of Exocytosis

The primary role of synaptotagmins in non-neuronal cells is the calcium-dependent regulation of exocytosis, the process by which vesicles fuse with the plasma membrane to release their contents. This function is central to hormone secretion, lysosomal exocytosis, and plasma membrane repair.

In endocrine cells, synaptotagmins are localized to dense-core vesicles (DCVs) containing hormones.[1][2][10] Different Syt isoforms act as calcium sensors with varying affinities, enabling the differential release of hormones in response to diverse calcium signals.[1][2] For instance, Syt1, a low-affinity Ca2+ sensor, is involved in the rapid exocytosis of hormones, while Syt7, a high-affinity sensor, mediates slower, more sustained release.[3][5][11] Syt9 also contributes to hormone secretion with intermediate Ca2+ sensitivity.[3] The specific Syt isoform present on a vesicle can influence the mode of exocytosis, determining whether it undergoes "kiss-and-run," where the fusion pore opens transiently, or full fusion.[1][2][3]

A critical function of synaptotagmins in a wide range of non-neuronal cells is the regulation of lysosomal exocytosis, a process essential for plasma membrane repair.[5][7][9] When the plasma membrane is damaged, an influx of calcium triggers the fusion of lysosomes with the plasma membrane at the site of injury. This process is primarily mediated by Syt7, which is localized on the lysosomal membrane.[5][7] The fusion of lysosomes releases enzymes that can help clear cellular debris and provides the necessary membrane patch to reseal the damaged area. In astrocytes, a specific isoform, Syt11, has been identified as the key regulator of lysosomal exocytosis for cell repair.[5]

Regulation of Endocytosis

Beyond exocytosis, certain this compound isoforms play a crucial role in the subsequent retrieval of vesicular components from the plasma membrane through endocytosis. Syt1 has been shown to be a bidirectional Ca2+ sensor for endocytosis, promoting the slow, clathrin-mediated pathway while inhibiting the faster bulk endocytosis.[12] This dual function allows for precise control over membrane recycling following exocytosis. In contrast, Syt11 has been identified as an inhibitor of both clathrin-mediated and bulk endocytosis.[11]

Quantitative Data on this compound Function

The functional diversity of this compound isoforms is rooted in their distinct biochemical and biophysical properties. The following tables summarize key quantitative data from the literature.

This compound Isoform Cell Type Function Apparent Ca2+ Affinity (Kd) Key Findings References
Syt1Adrenal Chromaffin CellsFast exocytosisLow (µM range)Mutation R233Q increases Kd and slows exocytosis.[13]
Syt1PC12 CellsExocytosis and EndocytosisLow (µM range)Functions redundantly with Syt9 in exocytosis but is specialized for endocytosis.[14]
Syt7Fibroblasts, PC12 CellsLysosomal exocytosis, Hormone secretionHigh (sub-µM to low µM)High-affinity Ca2+ sensor for slow/asynchronous release.[3][5]
Syt9PC12 CellsHormone secretionIntermediateFunctions redundantly with Syt1 in exocytosis, confers slower release rates.[3][14]
Syt11AstrocytesLysosomal exocytosis, EndocytosisNon-Ca2+ bindingRegulates lysosomal exocytosis for cell repair; inhibits endocytosis.[5][11]

Table 1: Functional Parameters of Non-Neuronal this compound Isoforms.

Interaction This compound Isoform Binding Partner Apparent Dissociation Constant (KD) Ca2+ Dependence References
Syt1 OligomerizationSyt1Syt1~1 µM (in solution), 6-40 nM (on lipid bilayer)Ca2+ promotes disassembly[7]
Syt-SNARE InteractionSyt1SNAP-25High affinityCa2+-independent and -dependent components[15]
Syt-SNARE InteractionSyt3SNARE complexHeterogeneous, with similar KD in presence/absence of Ca2+ but different kineticsCa2+ enhances a specific binding state[16]

Table 2: Quantitative Analysis of this compound Interactions.

Experimental Protocols

Membrane Capacitance Measurement for Monitoring Exocytosis

Membrane capacitance is directly proportional to the cell surface area. Therefore, changes in capacitance can be used to monitor the fusion of secretory vesicles with the plasma membrane in real-time.[10][17][18][19][20]

Protocol:

  • Cell Preparation: Culture endocrine cells (e.g., adrenal chromaffin cells, pancreatic β-cells) on glass coverslips.[10][19]

  • Patch-Clamp Setup: Use a patch-clamp amplifier and a data acquisition system. The whole-cell patch-clamp configuration is typically used.[17][19]

  • Pipette Solution: The internal pipette solution should contain a physiological ionic composition and a Ca2+ buffer (e.g., EGTA) to control the intracellular Ca2+ concentration.

  • Extracellular Solution: The extracellular solution should mimic the physiological environment.

  • Capacitance Measurement:

    • Apply a sinusoidal voltage command (e.g., 800 Hz, 20 mV peak-to-peak) to the cell.

    • Use a software-based lock-in amplifier to measure the resulting current.

    • Calculate the cell capacitance from the imaginary component of the current.

  • Stimulation of Exocytosis:

    • To trigger exocytosis, depolarize the cell membrane using voltage steps to open voltage-gated Ca2+ channels.[18]

    • Alternatively, use flash photolysis of caged Ca2+ compounds included in the pipette solution for precise temporal control of intracellular Ca2+ concentration.[13][19]

  • Data Analysis: The increase in capacitance reflects the amount of vesicle fusion. The rate of capacitance increase provides information about the kinetics of exocytosis.[13]

Total Internal Reflection Fluorescence (TIRF) Microscopy for Visualizing Lysosomal Exocytosis

TIRF microscopy allows for the selective visualization of fluorescently labeled vesicles near the plasma membrane, making it an ideal technique to study exocytosis.[2][21][22][23]

Protocol:

  • Cell Transfection: Transfect cells (e.g., fibroblasts, epithelial cells) with a plasmid encoding a lysosomal membrane protein (e.g., VAMP7) tagged with a pH-sensitive fluorescent protein (e.g., pHluorin).[23] The fluorescence of pHluorin is quenched in the acidic lumen of the lysosome and increases upon fusion with the plasma membrane and exposure to the neutral extracellular pH.[23]

  • Cell Plating: Plate the transfected cells on high-refractive-index glass coverslips.

  • TIRF Microscopy Setup: Use a TIRF microscope equipped with an objective that allows for the generation of an evanescent field.

  • Image Acquisition:

    • Mount the coverslip on the microscope stage in a suitable imaging buffer.

    • Focus on the cell-coverslip interface.

    • Acquire a time-lapse series of images to capture the dynamics of lysosomal exocytosis.

  • Stimulation: If studying stimulated exocytosis, add the stimulus (e.g., a Ca2+ ionophore or a physiological agonist) during the time-lapse acquisition.

  • Data Analysis: Individual exocytotic events are detected as a rapid increase in fluorescence intensity at a specific location, followed by the diffusion of the fluorescent signal in the plasma membrane.[23] The frequency and spatial distribution of these events can be quantified.[23]

Plasma Membrane Repair Assay

This assay assesses the ability of cells to repair a physical injury to the plasma membrane, a process that relies on this compound-mediated lysosomal exocytosis.

Protocol:

  • Cell Culture: Culture cells on glass-bottom dishes.

  • Membrane Injury:

    • Use a fine glass needle controlled by a micromanipulator to create a localized wound on the plasma membrane of a single cell.

    • Alternatively, use laser-induced membrane damage.

  • Visualization of Membrane Integrity:

    • Include a membrane-impermeant fluorescent dye (e.g., propidium (B1200493) iodide or FM 4-64) in the extracellular medium.

    • In a healthy cell, the dye is excluded. Upon membrane injury, the dye enters the cell, leading to an increase in intracellular fluorescence.

    • Successful membrane repair will result in the resealing of the membrane and the exclusion of the dye, leading to a decrease or stabilization of the intracellular fluorescence.

  • Microscopy: Monitor the fluorescence changes in the wounded cell over time using a fluorescence microscope.

  • Manipulation of this compound Function: To investigate the role of specific this compound isoforms, perform the assay in cells where the expression of the target isoform has been knocked down (e.g., using siRNA) or in cells from knockout animals.[9][24]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound function in non-neuronal cells.

Synaptotagmin_Exocytosis_Pathway cluster_stimulus Stimulus cluster_calcium Calcium Signaling cluster_syt This compound Activation cluster_snares SNARE Complex cluster_fusion Membrane Fusion Stimulus Stimulus Ca_Influx Ca2+ Influx/ Release from Stores Stimulus->Ca_Influx Ca_Increase Increased [Ca2+]i Ca_Influx->Ca_Increase Syt This compound (on vesicle) Ca_Increase->Syt Ca_Syt Ca2+-Bound This compound Syt->Ca_Syt Binds Ca2+ SNARE_Complex SNARE Complex Formation Ca_Syt->SNARE_Complex Interacts with SNAREs & Lipids SNAREs v-SNARE and t-SNAREs SNAREs->SNARE_Complex Fusion Vesicle Fusion SNARE_Complex->Fusion Release Content Release (Hormones, Enzymes) Fusion->Release

Figure 1: Generalized signaling pathway for this compound-mediated exocytosis.

Membrane_Repair_Workflow Start Start Cell_Culture Culture cells on glass-bottom dish Start->Cell_Culture Add_Dye Add membrane-impermeant fluorescent dye Cell_Culture->Add_Dye Induce_Injury Induce plasma membrane injury (e.g., needle, laser) Add_Dye->Induce_Injury Image_Acquisition Time-lapse fluorescence microscopy Induce_Injury->Image_Acquisition Analyze_Fluorescence Quantify intracellular fluorescence over time Image_Acquisition->Analyze_Fluorescence Interpret_Results Assess membrane repair (dye exclusion) Analyze_Fluorescence->Interpret_Results End End Interpret_Results->End

Figure 2: Experimental workflow for the plasma membrane repair assay.

Conclusion and Future Directions

The study of synaptotagmins in non-neuronal cells has unveiled a remarkable versatility of this protein family in regulating fundamental cellular processes. Their isoform-specific functions, driven by distinct calcium sensitivities and interactions with the cellular machinery, provide a sophisticated mechanism for cells to respond to a myriad of physiological cues. For researchers and drug development professionals, understanding the intricacies of this compound function opens up new avenues for therapeutic intervention in diseases where these processes are dysregulated, such as hormonal disorders, inflammatory conditions, and diseases involving compromised cell integrity.

Future research will likely focus on further elucidating the specific roles of the less-characterized this compound isoforms, dissecting the precise molecular mechanisms of their interaction with SNAREs and other regulatory proteins, and exploring their involvement in a wider range of non-neuronal cell types and disease states. The continued development and application of advanced imaging and biophysical techniques will be instrumental in unraveling the dynamic and complex world of this compound function beyond the synapse.

References

The Multifaceted Role of Synaptotagmin in Endocytosis and Vesicle Recycling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Synaptotagmin, a family of membrane-trafficking proteins, is critically acclaimed for its role as a primary calcium sensor in synaptic vesicle exocytosis. However, a growing body of evidence reveals its intricate and indispensable involvement in the subsequent retrieval of synaptic vesicle components through endocytosis, ensuring the fidelity and sustainability of neurotransmission. This technical guide provides an in-depth exploration of the multifaceted roles of this compound isoforms in endocytosis and vesicle recycling, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

This compound Isoforms and Their Distinct Roles in Endocytosis

Synaptotagmins are not a monolithic entity; different isoforms play distinct and sometimes opposing roles in the regulation of endocytosis. The most extensively studied isoforms in this context are this compound-1 (Syt1), this compound-7 (Syt7), and this compound-11 (Syt11).

This compound-1 (Syt1): A Bidirectional Regulator

Syt1, the workhorse of fast, synchronous neurotransmitter release, also functions as a crucial regulator of synaptic vesicle retrieval. Intriguingly, it exhibits a bidirectional regulatory role, promoting the slow, high-fidelity clathrin-mediated endocytosis (CME) while inhibiting the fast, large-scale bulk endocytosis.[1][2] This dual function is dependent on its ability to bind calcium.[1][2][3]

The promotion of CME by Syt1 is mediated through its interaction with the AP-2 adaptor complex, a key component of the clathrin coat machinery.[1][4][5][6][7] This interaction is thought to concentrate the endocytic machinery at sites of vesicle recycling.[5][8] The C2B domain of Syt1 is crucial for this interaction.[5][6][7]

Conversely, during periods of intense neuronal activity, Syt1 acts to inhibit bulk endocytosis, a process that internalizes large portions of the plasma membrane.[1][2] This inhibitory function is also calcium-dependent and is proposed to be mediated by Syt1's ability to manipulate membrane curvature.[1][2]

This compound-7 (Syt7): A Modulator of Endocytic Kinetics

Syt7, known as a calcium sensor for asynchronous release, also influences the kinetics of endocytosis.[4] Studies have shown that Syt7 directs vesicles towards a slower endocytic pathway, particularly after prolonged stimulation that leads to an accumulation of asynchronous release events.[4][9][10] Loss of Syt7 can rescue the slowed endocytosis phenotype observed in the absence of Syt1, suggesting a complex interplay between these two isoforms in determining the speed of vesicle retrieval.[4]

This compound-11 (Syt11): An Inhibitor of Endocytosis

Unlike its calcium-binding counterparts, Syt11 is a non-calcium-binding this compound that acts as a negative regulator of endocytosis.[11][12][13] It has been shown to inhibit both CME and bulk endocytosis.[11][12] Knockdown of Syt11 leads to an increase in the frequency of both types of endocytic events.[11][12] Syt11 is thought to ensure the precision of vesicle retrieval by limiting the sites of membrane invagination.[11][12] A recent study has revealed that Syt11 exerts its inhibitory function through a direct, calcium-independent interaction with the membrane curvature sensor, endophilin A1.[14][15]

Quantitative Data on this compound's Role in Endocytosis

The following tables summarize key quantitative findings from various studies, providing a comparative overview of the effects of different this compound isoforms and mutations on the kinetics of endocytosis.

ConditionEndocytic Time Constant (τ)Change Relative to ControlReference Cell/OrganismKey Findings
Syt1 KnockdownIncreasedSlower EndocytosisHippocampal Nerve TerminalsSyt1 is necessary for efficient endocytosis.[1]
Syt1-cKO23.8 ± 1.5 sSlower than Control (14.2 ± 0.8 s)Syt1f/f Hippocampal NeuronsConfirms the role of Syt1 in promoting endocytosis.[1]
Syt1-nullSignificantly IncreasedSlower EndocytosisDrosophila Neuromuscular JunctionDemonstrates the necessity of Syt1 for compensatory endocytosis in vivo.[16][17][18]
Syt1 KO~3-fold reduction in relative rates of endocytosis to exocytosisSlower EndocytosisSytI Knockout Mice SynapsesSytI controls the kinetic efficiency of endocytosis.[19]
Syt7 Knockdown (in Syt1 KD background)DecreasedFaster Endocytosis (Rescue)syt1 KD NeuronsSyt7 contributes to the slowed endocytosis seen in the absence of Syt1.[4]
Syt7 OverexpressionIncreasedSlower EndocytosisvGlut1-pHluorin expressing neuronsSyt7 directs vesicles to a slower retrieval pathway.[4]
Syt11 KnockdownDecreasedFaster EndocytosisDorsal Root Ganglion NeuronsSyt11 inhibits endocytosis.[11][13]
Syt11 KODecreasedAccelerated SV endocytosisMouse Hippocampal BoutonsConfirms the inhibitory role of Syt11 in synaptic vesicle endocytosis.[15]
Syt1 I368T MutantDecreasedFaster EndocytosisMouse Hippocampal NeuronsA specific Syt1 mutation can accelerate endocytosis.
ConditionNumber/Frequency of Endocytic EventsChange Relative to ControlReference Cell/OrganismKey Findings
Syt11 KnockdownIncreasedMore Endocytic EventsDorsal Root Ganglion NeuronsSyt11 negatively regulates the frequency of both CME and bulk endocytosis.[11][12]
Syt1 KOSignificant DecreaseFewer Endocytic EventsMouse Chromaffin CellsSyt1 is necessary for the Ca2+ dependence of CME.[20]

Experimental Protocols

A variety of sophisticated techniques are employed to investigate the role of this compound in endocytosis. Below are detailed methodologies for some of the key experiments cited in the literature.

Live Imaging of Synapto-pHluorin to Measure Endocytosis Kinetics

Principle: Synapto-pHluorin is a pH-sensitive variant of GFP fused to a synaptic vesicle protein (e.g., synaptobrevin 2 or vGlut1). In the acidic lumen of the synaptic vesicle, its fluorescence is quenched. Upon exocytosis, the vesicle membrane fuses with the plasma membrane, exposing the synapto-pHluorin to the neutral pH of the extracellular medium, causing a sharp increase in fluorescence. Subsequent endocytosis and re-acidification of the vesicle quench the fluorescence, and the rate of fluorescence decay is used as a measure of the endocytosis rate.[16][17][18][19]

Methodology:

  • Constructs and Expression: Neurons are transfected or transduced with a lentiviral or AAV vector encoding the synapto-pHluorin construct.

  • Cell Culture and Imaging Setup: Primary hippocampal or cortical neurons are cultured on glass coverslips. Imaging is performed using a fluorescence microscope (e.g., confocal or TIRF) equipped with a sensitive camera and a perfusion system for solution exchange.

  • Stimulation: Neurons are stimulated electrically (e.g., field stimulation with platinum electrodes) or chemically (e.g., application of a high KCl solution, such as 45 mM KCl) to evoke exocytosis.[1]

  • Image Acquisition: A time-lapse series of images is acquired before, during, and after stimulation.

  • Data Analysis: The fluorescence intensity of individual synaptic boutons is measured over time. The decay phase of the fluorescence signal after the cessation of stimulation is fitted with an exponential function to determine the time constant (τ) of endocytosis.

Membrane Capacitance Measurements to Monitor Endo- and Exocytosis

Principle: Cell membrane capacitance is directly proportional to the surface area of the plasma membrane. Exocytosis, the fusion of vesicles with the plasma membrane, increases the surface area and thus the capacitance. Conversely, endocytosis decreases the surface area and capacitance. By monitoring changes in membrane capacitance with high temporal resolution, one can track the dynamics of both processes.[11][13][20][21]

Methodology:

  • Cell Preparation: Adrenal chromaffin cells or neurons are used in the whole-cell patch-clamp configuration.

  • Capacitance Measurement: A sinusoidal voltage is applied to the cell, and the resulting current is measured using a lock-in amplifier. The component of the current that is 90 degrees out of phase with the voltage is proportional to the membrane capacitance.

  • Stimulation: Exocytosis is triggered by a depolarizing voltage pulse, which opens voltage-gated calcium channels and leads to an influx of Ca2+.

  • Data Analysis: The increase in capacitance reflects the amount of exocytosis, while the subsequent decrease in capacitance reflects the rate of endocytosis. The decay of the capacitance signal is analyzed to determine the kinetics of endocytosis.

Transferrin Uptake Assay for Clathrin-Mediated Endocytosis

Principle: Transferrin is a protein that is internalized by cells exclusively through clathrin-mediated endocytosis via the transferrin receptor. By using fluorescently labeled transferrin, one can visualize and quantify the extent of CME.

Methodology:

  • Cell Culture and Treatment: Neurons or other cell types are cultured and may be subjected to experimental manipulations such as gene knockdown or overexpression.

  • Incubation with Labeled Transferrin: Cells are incubated with Alexa Fluor-conjugated transferrin for a specific period to allow for internalization.

  • Acid Wash: To remove surface-bound transferrin that has not been internalized, cells are briefly washed with an acidic solution.

  • Fixation and Imaging: Cells are fixed and imaged using fluorescence microscopy.

  • Quantification: The fluorescence intensity of internalized transferrin is quantified to determine the level of CME. An increase in transferrin uptake indicates an enhancement of CME, while a decrease suggests inhibition.[11]

Signaling Pathways and Molecular Interactions

The intricate regulation of endocytosis by this compound involves a network of protein-protein interactions and is tightly controlled by intracellular calcium levels. The following diagrams, generated using the DOT language, illustrate these key relationships.

Syt1_Bidirectional_Regulation cluster_stimulation Neuronal Stimulation cluster_ca Intracellular Ca²⁺ cluster_endocytosis Endocytic Pathways Mild Stimulation Mild Stimulation Low Ca²⁺ Low Ca²⁺ Mild Stimulation->Low Ca²⁺ Intense Stimulation Intense Stimulation High Ca²⁺ High Ca²⁺ Intense Stimulation->High Ca²⁺ Syt1 Syt1 Low Ca²⁺->Syt1 activates High Ca²⁺->Syt1 activates Clathrin-Mediated Endocytosis Clathrin-Mediated Endocytosis Syt1->Clathrin-Mediated Endocytosis promotes Bulk Endocytosis Bulk Endocytosis Syt1->Bulk Endocytosis inhibits Vesicle Recycling Vesicle Recycling Clathrin-Mediated Endocytosis->Vesicle Recycling Bulk Endocytosis->Vesicle Recycling

Caption: Bidirectional regulation of endocytosis by this compound-1.

Syt1_AP2_Interaction Synaptic Vesicle Synaptic Vesicle Syt1 Syt1 Synaptic Vesicle->Syt1 contains C2B Domain C2B Domain Syt1->C2B Domain has AP-2 Complex AP-2 Complex C2B Domain->AP-2 Complex binds to Clathrin Clathrin AP-2 Complex->Clathrin recruits Clathrin-Coated Pit Formation Clathrin-Coated Pit Formation Clathrin->Clathrin-Coated Pit Formation mediates Endocytosis Endocytosis Clathrin-Coated Pit Formation->Endocytosis

Caption: Syt1 interaction with the AP-2 complex in CME.

Syt11_Inhibition_Pathway Syt11 Syt11 Endophilin A1 Endophilin A1 Syt11->Endophilin A1 binds and inhibits Membrane Curvature Membrane Curvature Endophilin A1->Membrane Curvature senses/induces Endocytic Protein Recruitment Endocytic Protein Recruitment Endophilin A1->Endocytic Protein Recruitment promotes Endocytosis Endocytosis Membrane Curvature->Endocytosis Endocytic Protein Recruitment->Endocytosis

Caption: Inhibitory mechanism of Syt11 on endocytosis via Endophilin A1.

Conclusion

The role of this compound in endocytosis and vesicle recycling is as complex and critical as its function in exocytosis. The differential actions of its various isoforms highlight a sophisticated regulatory system that ensures the precision, efficiency, and adaptability of synaptic transmission. Syt1 acts as a key coordinator, promoting high-fidelity CME for precise vesicle reformation while preventing excessive membrane uptake through the inhibition of bulk endocytosis. Syt7 further refines the temporal dynamics of vesicle retrieval, while Syt11 provides a constitutive brake, ensuring that endocytosis is tightly controlled. A thorough understanding of these mechanisms is paramount for researchers in neuroscience and offers promising avenues for therapeutic intervention in neurological and psychiatric disorders characterized by synaptic dysfunction. The experimental approaches and quantitative data presented in this guide provide a solid foundation for further investigation into this fascinating and vital aspect of synaptic biology.

References

Methodological & Application

Techniques for Studying Synaptotagmin-SNARE Interactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate dance between synaptotagmin and SNARE proteins is fundamental to Ca²⁺-triggered neurotransmitter release, a cornerstone of synaptic transmission. Understanding this interaction is paramount for deciphering the mechanisms of neuronal communication and for the development of therapeutics targeting neurological and psychiatric disorders. This document provides a detailed overview of key techniques employed to study this compound-SNARE interactions, complete with experimental protocols and data presentation guidelines.

I. Biochemical Approaches

Biochemical assays are foundational for characterizing the direct binding and functional consequences of the this compound-SNARE interaction.

Co-immunoprecipitation (Co-IP)

Co-IP is a widely used technique to study protein-protein interactions in a cellular context. It relies on an antibody to pull down a specific protein (the "bait"), along with any proteins that are bound to it (the "prey").

Experimental Protocol: Co-immunoprecipitation of this compound-1 and SNARE Complexes from Rat Brain Lysates

  • Lysate Preparation:

    • Homogenize rat brains in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail).

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant (lysate).

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G-agarose beads for 1 hour at 4°C.

    • Centrifuge and collect the pre-cleared supernatant.

    • Incubate the pre-cleared lysate with a primary antibody against this compound-1 (or a SNARE protein) overnight at 4°C with gentle rotation.

    • Add Protein A/G-agarose beads and incubate for an additional 2-4 hours at 4°C.

    • Collect the beads by centrifugation and wash three times with lysis buffer.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against this compound-1, syntaxin-1, SNAP-25, and VAMP2.

    • Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.

Workflow for Co-immunoprecipitation

CoIP_Workflow cluster_lysis Cell Lysis cluster_ip Immunoprecipitation cluster_detection Detection Lysate Prepare Cell Lysate Preclear Pre-clear Lysate Lysate->Preclear Incubate_Ab Incubate with Primary Antibody Preclear->Incubate_Ab Incubate_Beads Add Protein A/G Beads Incubate_Ab->Incubate_Beads Wash Wash Beads Incubate_Beads->Wash Elute Elute Proteins Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot

Caption: Workflow of a typical co-immunoprecipitation experiment.

Pull-Down Assays

Pull-down assays are an in vitro method to confirm a direct interaction between two proteins. A "bait" protein is immobilized on beads and used to "pull down" its interacting partners from a solution.

Experimental Protocol: GST Pull-Down Assay for this compound-1 and SNARE Complex Interaction

  • Protein Expression and Purification:

    • Express GST-tagged this compound-1 cytoplasmic domain (C2AB) and His-tagged SNARE complex components (syntaxin-1, SNAP-25, VAMP2) in E. coli.

    • Purify the proteins using glutathione-agarose and Ni-NTA affinity chromatography, respectively.

  • Immobilization of Bait Protein:

    • Incubate purified GST-C2AB with glutathione-agarose beads for 1 hour at 4°C.

    • Wash the beads to remove unbound protein.

  • Binding Reaction:

    • Assemble the SNARE complex by mixing purified syntaxin-1, SNAP-25, and VAMP2.

    • Incubate the immobilized GST-C2AB with the assembled SNARE complex in a binding buffer (e.g., 20 mM HEPES pH 7.4, 150 mM KCl, 1 mM DTT) with or without CaCl₂ for 2 hours at 4°C.

  • Washing and Elution:

    • Wash the beads extensively with binding buffer to remove non-specific binders.

    • Elute the bound proteins by boiling in SDS-PAGE sample buffer.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Coomassie blue staining or Western blotting using antibodies against the SNARE proteins.

Logical Flow of a Pull-Down Assay

PullDown_Logic Bait Immobilized Bait Protein (GST-Syt1) Incubate Incubate Bait and Prey Bait->Incubate Prey Prey Protein Solution (SNARE Complex) Prey->Incubate Wash Wash to Remove Unbound Proteins Incubate->Wash Elute Elute Bound Proteins Wash->Elute Analyze Analyze by SDS-PAGE/ Western Blot Elute->Analyze

Caption: Logical steps involved in a pull-down assay.

II. Biophysical Techniques

Biophysical methods provide quantitative data on the binding affinity, kinetics, and thermodynamics of the this compound-SNARE interaction.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time binding interactions between molecules. One molecule (the ligand) is immobilized on a sensor chip, and the other (the analyte) flows over the surface. The binding is detected as a change in the refractive index.

Experimental Protocol: SPR Analysis of this compound-1 and SNARE Complex Interaction

  • Chip Preparation:

    • Immobilize anti-GST antibody on a CM5 sensor chip using standard amine coupling chemistry.

    • Capture GST-tagged SNARE complexes onto the chip surface.

  • Binding Analysis:

    • Inject different concentrations of the this compound-1 C2AB domain (analyte) over the chip surface in a running buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% P20) containing either EGTA or CaCl₂.

    • Monitor the association and dissociation phases in real-time.

  • Data Analysis:

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).

Quantitative Data from SPR Studies

Interacting PartnersConditionKₑ (µM)Reference
This compound-1 C2AB & SNARE complexCa²⁺-independent~200
This compound-1 C2AB & SNARE complexCa²⁺-dependent~20
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding of two molecules. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).

Experimental Protocol: ITC Measurement of this compound-1 and SNARE Complex Binding

  • Sample Preparation:

    • Dialyze purified this compound-1 C2AB and assembled SNARE complex into the same buffer (e.g., 20 mM HEPES pH 7.4, 150 mM KCl) to minimize buffer mismatch effects.

    • Degas the samples to prevent air bubbles.

  • ITC Experiment:

    • Load the SNARE complex into the sample cell of the calorimeter.

    • Load the this compound-1 C2AB into the injection syringe.

    • Perform a series of injections of this compound-1 into the SNARE complex solution while monitoring the heat changes.

  • Data Analysis:

    • Integrate the heat pulses and plot them against the molar ratio of the reactants.

    • Fit the resulting binding isotherm to a suitable model to determine the thermodynamic parameters.

Thermodynamic Parameters from ITC

Interacting PartnersConditionKₐ (M⁻¹)ΔH (kcal/mol)n (Stoichiometry)
This compound-1 C2AB & SNARE complexCa²⁺1.5 x 10⁵-5.80.9

III. In Vitro Reconstitution Assays

Reconstitution of membrane fusion in a cell-free system allows for the direct assessment of the functional role of this compound and SNAREs in membrane fusion.

Liposome Fusion Assays

This assay measures the fusion of two populations of liposomes: one containing the v-SNARE (VAMP2) and the other containing the t-SNAREs (syntaxin-1 and SNAP-25). Fusion is typically monitored by a FRET-based lipid mixing assay.

Experimental Protocol: this compound-1/SNARE-mediated Liposome Fusion

  • Liposome Preparation:

    • Prepare two populations of liposomes:

      • v-liposomes: Containing reconstituted VAMP2 and a FRET pair of fluorescent lipids (e.g., NBD-PE and Rhodamine-PE).

      • t-liposomes: Containing reconstituted syntaxin-1 and SNAP-25.

  • Fusion Reaction:

    • Mix the v- and t-liposomes in the presence of purified this compound-1 and complexin.

    • Initiate fusion by adding CaCl₂.

    • Monitor the increase in NBD fluorescence (dequenching) over time using a fluorometer.

  • Data Analysis:

    • Normalize the fluorescence signal and plot it as a function of time.

    • Calculate the initial rate of fusion and the final extent of fusion.

This compound-SNARE Mediated Fusion Pathway

Fusion_Pathway cluster_initial Initial State cluster_docking Docking cluster_fusion Fusion V_Liposome v-Liposome (VAMP2) Docked Docked Vesicle V_Liposome->Docked T_Liposome t-Liposome (Syntaxin-1, SNAP-25) T_Liposome->Docked Syt1 This compound-1 Syt1->Docked Ca_Influx Ca²⁺ Influx Docked->Ca_Influx Fusion_Pore Fusion Pore Opening Ca_Influx->Fusion_Pore Release Content Release Fusion_Pore->Release

Caption: Simplified pathway of this compound-SNARE mediated membrane fusion.

Conclusion

The combination of biochemical, biophysical, and in vitro reconstitution assays provides a powerful toolkit for dissecting the molecular intricacies of this compound-SNARE interactions. The protocols and data presentation formats outlined in these application notes offer a robust framework for researchers and drug development professionals to investigate this critical aspect of neurotransmission. By systematically applying these techniques, a deeper understanding of synaptic function can be achieved, paving the way for novel therapeutic interventions.

Application Notes and Protocols for Recombinant Synaptotagmin Expression and Purification

Author: BenchChem Technical Support Team. Date: December 2025

These protocols provide a detailed methodology for the expression and purification of recombinant synaptotagmin, a key protein in neurotransmitter release, primarily focusing on the cytosolic C2A-C2B domains of this compound-1 (Syt1). The methods described are suitable for producing high-purity protein for structural and functional studies. The protocols cover expression in Escherichia coli and subsequent purification using either a Glutathione (B108866) S-transferase (GST) tag or a polyhistidine (His) tag.

I. Introduction

This compound-1 acts as the primary Ca2+ sensor for synchronous neurotransmitter release.[1] Its cytosolic domain, composed of two C2 domains (C2A and C2B), is crucial for its function in interacting with SNARE complexes and lipid membranes.[2][3] The production of pure, recombinant this compound is essential for in vitro assays, structural biology, and drug screening. The following protocols outline the expression of human Syt1 C2A-C2B (residues 140-422) as a fusion protein in E. coli and its subsequent purification.[2][4]

II. Experimental Workflow Diagram

Recombinant_Synaptotagmin_Purification cluster_cloning Gene Cloning and Vector Preparation cluster_expression Protein Expression cluster_purification Protein Purification cluster_qc Quality Control and Storage PCR PCR Amplification of Syt1 C2A-C2B Cloning Cloning into Expression Vector (pGEX or pET) PCR->Cloning Transformation_Cloning Transformation into Cloning Strain Cloning->Transformation_Cloning Sequencing Sequence Verification Transformation_Cloning->Sequencing Transformation_Expression Transformation into E. coli BL21 Sequencing->Transformation_Expression Culture Inoculation and Growth Transformation_Expression->Culture Induction IPTG Induction Culture->Induction Harvest Cell Harvesting by Centrifugation Induction->Harvest Lysis Cell Lysis (Sonication/Microfluidizer) Harvest->Lysis Clarification Centrifugation Lysis->Clarification Affinity_Chroma Affinity Chromatography (GST or Ni-NTA) Clarification->Affinity_Chroma Cleavage On-column or In-solution Tag Cleavage (e.g., Thrombin) Affinity_Chroma->Cleavage Affinity_Chroma2 Second Affinity Chromatography (to remove tag and protease) Cleavage->Affinity_Chroma2 Further_Purification Further Purification (Ion Exchange/Size Exclusion) Affinity_Chroma2->Further_Purification Purity_Analysis SDS-PAGE and Concentration Measurement Further_Purification->Purity_Analysis Storage Storage at -80°C Purity_Analysis->Storage

Caption: Workflow for recombinant this compound expression and purification.

III. Quantitative Data Summary

ParameterGST-Tagged Syt1 C2A-C2BHis-Tagged Syt1Reference
Expression System E. coli BL21 cells with pGEX4T-1 vectorE. coli BL21 cells with pET-SUMO or similar vector[2][5]
Culture Medium ECPM1 medium or LB2xYT medium or LB[2][5]
Culture Volume 10 L1 L[2][6]
Induction 400 µM IPTG for 4 hours at 25°C (298 K)1 mM IPTG overnight at 16°C[2][5]
Cell Lysis Microfluidizer or SonicationSonication[2][7]
Affinity Resin Glutathione Sepharose 4 Fast FlowNickel-NTA Agarose[2][5]
Elution 15 mM reduced glutathione300-500 mM Imidazole (B134444)[2][8]
Final Protein Yield ~17 mg/mL (concentrated)Not specified, but generally high capacity[2][9]
Purity >95% after ion exchange>85% (can be improved with further steps)[2][10]
Molecular Weight ~32.5 kDa (cleaved)~29.5 kDa (His-tagged fragment)[2][10]

IV. Detailed Experimental Protocols

This protocol is adapted from the methodology used for the structural studies of human Syt1 C2A-C2B.[2][4]

A. Cloning and Expression

  • Cloning: The DNA fragment encoding human Syt1 residues 140-422 is cloned into the pGEX4T-1 vector, which contains an N-terminal GST tag followed by a thrombin cleavage site.[2][4]

  • Transformation: The pGEX4T-1-Syt1 plasmid is transformed into E. coli BL21 cells.[2] For proteins with rare codons, co-transformation with a plasmid like Rosetta can be beneficial.[2]

  • Culture Growth: A single colony is used to inoculate a starter culture (e.g., 50 mL LB with ampicillin). This is grown overnight at 37°C. The starter culture is then used to inoculate a larger volume of ECPM1 or LB medium (e.g., 10 L).[2] The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.[5][7]

  • Induction: Protein expression is induced by adding IPTG to a final concentration of 400 µM. The culture is then incubated for 4 hours at 25°C (298 K).[2]

  • Harvesting: Cells are harvested by centrifugation (e.g., 6,000 x g for 30 minutes at 4°C).[6] The cell pellet can be stored at -80°C or used immediately.

B. Purification

  • Cell Lysis: The frozen or fresh cell pellet is resuspended in a cold lysis buffer (e.g., 50 mM Tris, 300 mM NaCl, 5 mM DTT, 10 mM EDTA, 1% Triton X-100, and protease inhibitors like 0.5 mM PMSF, pH 7.4).[2] Cells are disrupted using a microfluidizer or sonication.[2]

  • Clarification: The lysate is clarified by ultracentrifugation (e.g., 40,000 rpm for 60 minutes at 4°C) to remove cell debris.[2] The supernatant is then filtered through a 0.2 µm filter.[2]

  • Affinity Chromatography: The clarified lysate is loaded onto a Glutathione Sepharose 4 Fast Flow column pre-equilibrated with lysis buffer.[2]

  • Washing: The column is washed extensively with a series of buffers to remove non-specifically bound proteins. This can include a high-salt buffer (e.g., wash buffer + 1 M NaCl) and a nuclease buffer to remove nucleic acids.[2]

  • Elution: The GST-Syt1 fusion protein is eluted with a buffer containing 15 mM reduced glutathione (e.g., 50 mM Tris, 300 mM NaCl, 5 mM DTT, 15 mM reduced glutathione, pH 8.0).[2]

  • Tag Cleavage: The eluted protein is buffer-exchanged into a cleavage buffer (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.4). Thrombin is added to cleave the GST tag, and the reaction is typically incubated for 16-36 hours at room temperature (297 K).[2]

  • Removal of GST Tag and Thrombin: The cleavage reaction mixture is passed back over the Glutathione Sepharose column. The flow-through, containing the cleaved Syt1, is collected.[2]

  • Further Purification (Ion Exchange): The flow-through is buffer-exchanged into a low-salt buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.2) and loaded onto an SP Sepharose (cation exchange) column. The protein is eluted using a salt gradient (e.g., 150 mM to 1 M NaCl).[2]

  • Final Polishing (Size Exclusion Chromatography): As a final step for high purity, the protein can be concentrated and run on a size exclusion chromatography column to separate it based on size and remove any remaining aggregates.

  • Protein Quantification and Storage: Protein concentration is determined (e.g., by Bradford assay), and purity is assessed by SDS-PAGE. The purified protein is concentrated and can be stored at -80°C in a suitable buffer (e.g., containing glycerol).[10]

This protocol provides a general framework for His-tagged Syt1 purification.[5][8]

A. Cloning and Expression

  • Cloning: The Syt1 cytoplasmic domain (e.g., residues 83-421) is cloned into a pET-SUMO or other His-tag vector.[5]

  • Transformation and Culture: The plasmid is transformed into E. coli BL21 cells. Cultures are grown in 2xYT or LB medium at 37°C to an OD600 of 0.6.[5]

  • Induction: Expression is induced with 1 mM IPTG, and the culture is incubated overnight at 16°C.[5] This lower temperature often improves the solubility of the expressed protein.

  • Harvesting: Cells are harvested by centrifugation as described previously.

B. Purification

  • Cell Lysis: The cell pellet is resuspended in a lysis buffer containing a moderate concentration of imidazole to reduce non-specific binding (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0, plus protease inhibitors). Lysis is performed by sonication.

  • Clarification: The lysate is clarified by centrifugation (e.g., 10,000 rpm for 20 minutes at 4°C).[8]

  • Affinity Chromatography (IMAC): The clarified supernatant is applied to a Ni-NTA (Nickel-Nitriloacetic acid) resin column.

  • Washing: The column is washed with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove weakly bound contaminants.[8]

  • Elution: The His-tagged Syt1 is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).[8]

  • Tag Cleavage (Optional): If the vector contains a protease cleavage site (e.g., for TEV or thrombin), the tag can be removed. This is followed by a second pass over the Ni-NTA column to separate the cleaved protein from the His-tag and the His-tagged protease.

  • Further Purification: Similar to the GST-tagged protocol, ion exchange and/or size exclusion chromatography can be performed to achieve higher purity.

  • Storage: The final purified protein is quantified, its purity is checked via SDS-PAGE, and it is stored at -80°C.[10]

V. Troubleshooting

  • Low Protein Yield: Optimize induction conditions (IPTG concentration, temperature, time). Ensure the codon usage of the Syt1 construct is suitable for E. coli.

  • Inclusion Bodies: Lower the induction temperature (e.g., 16-18°C) and IPTG concentration. Use a different E. coli strain engineered for soluble protein expression.

  • Protein Degradation: Add a cocktail of protease inhibitors to the lysis buffer and keep samples on ice or at 4°C throughout the purification process.[7]

  • Contaminants after Affinity Chromatography: Increase the stringency of the wash steps (e.g., by increasing salt or imidazole concentration).[8] Consider adding a detergent like Triton X-100 or Tween 20 (up to 2%) to the wash buffers to reduce hydrophobic interactions.[8] An additional purification step (ion exchange or size exclusion) is often necessary for high purity.[9]

References

Application Notes and Protocols for Creating and Analyzing Synaptotagmin Knockout Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the generation and analysis of synaptotagmin knockout mouse models, crucial tools for dissecting the roles of this key protein family in neurotransmission and for the development of novel therapeutics targeting synaptic dysfunction.

Synaptotagmins are a family of calcium-binding proteins that play pivotal roles in the regulation of synaptic vesicle exocytosis.[1][2] Different isoforms of this compound exhibit distinct calcium sensitivities and are involved in either synchronous or asynchronous neurotransmitter release, making them critical for normal brain function.[2] Knockout mouse models for various this compound isoforms have been instrumental in elucidating their specific functions.

I. Creating this compound Knockout Mouse Models

The generation of this compound knockout mice is most efficiently achieved using CRISPR/Cas9 technology to create conditional alleles. This approach allows for tissue-specific and temporally controlled gene deletion, which is particularly important as ubiquitous knockout of some this compound isoforms, such as this compound-1 (Syt1), can be lethal.[1][3]

Workflow for Generating Conditional Knockout Mice

G cluster_0 Design Phase cluster_1 Preparation Phase cluster_2 Generation Phase cluster_3 Screening and Breeding Design gRNAs Design gRNAs Design ssDNA Donor Design ssDNA Donor Design gRNAs->Design ssDNA Donor Synthesize gRNAs and Cas9 Synthesize gRNAs and Cas9 Design gRNAs->Synthesize gRNAs and Cas9 Synthesize ssDNA Donor Synthesize ssDNA Donor Design ssDNA Donor->Synthesize ssDNA Donor Microinjection into Zygotes Microinjection into Zygotes Synthesize gRNAs and Cas9->Microinjection into Zygotes Synthesize ssDNA Donor->Microinjection into Zygotes Implant into Surrogate Implant into Surrogate Microinjection into Zygotes->Implant into Surrogate Birth of Founder Mice Birth of Founder Mice Implant into Surrogate->Birth of Founder Mice Genotype Founders Genotype Founders Birth of Founder Mice->Genotype Founders Breed for Germline Transmission Breed for Germline Transmission Genotype Founders->Breed for Germline Transmission Establish Conditional Knockout Line Establish Conditional Knockout Line Breed for Germline Transmission->Establish Conditional Knockout Line

Figure 1. Workflow for generating conditional knockout mice.
Protocol: Generation of Conditional this compound Knockout Mice using Easi-CRISPR

This protocol is adapted from the Easi-CRISPR method, which utilizes long single-stranded DNA (ssDNA) donors for high-efficiency knock-in of LoxP sites flanking a critical exon of the target this compound gene.[4][5]

1. Design of CRISPR Components:

  • Guide RNAs (gRNAs): Design two gRNAs targeting the introns flanking the exon to be floxed (flanked by LoxP sites). Use online tools to minimize off-target effects.
  • ssDNA Donor Template: Design a ssDNA donor of 1-2 kb in length. This donor should contain the two LoxP sites and the exon to be floxed, flanked by homology arms of approximately 100-200 bp corresponding to the genomic sequences adjacent to the gRNA cut sites.

2. Preparation of Materials:

  • Synthesize the gRNAs and obtain high-purity Cas9 nuclease.
  • Synthesize the long ssDNA donor template. Commercial synthesis is recommended for high fidelity.

3. Microinjection into Zygotes:

  • Prepare an injection mix containing Cas9 protein, the two gRNAs, and the ssDNA donor template.
  • Microinject the mixture into the pronucleus of fertilized mouse zygotes.[6][7]
  • Implant the microinjected zygotes into pseudopregnant surrogate female mice.

4. Screening and Breeding:

  • Genotype the resulting founder pups by PCR using primers that flank the insertion site to identify animals carrying the floxed allele.
  • Sequence the PCR products to confirm the correct insertion of the LoxP sites.
  • Breed founder mice with wild-type mice to establish germline transmission of the conditional allele.
  • The resulting heterozygous mice carrying the floxed allele can then be intercrossed to generate homozygous conditional knockout mice. These mice can subsequently be bred with mice expressing Cre recombinase in a tissue-specific manner to achieve targeted gene deletion.

II. Analyzing this compound Knockout Mouse Models

A multi-tiered approach is essential for a comprehensive analysis of this compound knockout mice, encompassing molecular, cellular, and behavioral levels.

A. Electrophysiological Analysis of Synaptic Transmission

Electrophysiology is a powerful tool to directly assess the consequences of this compound deletion on neurotransmitter release.

This protocol outlines the procedure for recording synaptic currents from neurons in acute brain slices prepared from this compound knockout and wild-type control mice.[8][9][10]

1. Preparation of Acute Brain Slices:

  • Deeply anesthetize the mouse and perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution (e.g., a high-sucrose solution).
  • Rapidly dissect the brain and mount it on a vibratome.
  • Cut 300-400 µm thick coronal or sagittal slices in ice-cold, oxygenated cutting solution.
  • Transfer slices to a holding chamber with artificial cerebrospinal fluid (aCSF) and allow them to recover at 32-34°C for at least 30 minutes, then at room temperature.

2. Recording Synaptic Currents:

  • Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.
  • Identify the desired neuronal population (e.g., hippocampal CA1 pyramidal neurons).
  • Establish a whole-cell patch-clamp recording using a borosilicate glass pipette filled with an appropriate internal solution.
  • Record spontaneous synaptic events (miniature excitatory/inhibitory postsynaptic currents, mEPSCs/mIPSCs) in the presence of tetrodotoxin (B1210768) to block action potentials.
  • Evoke synaptic responses by stimulating afferent fibers with a bipolar electrode. Record evoked excitatory/inhibitory postsynaptic currents (eEPSCs/eIPSCs).
  • To assess short-term plasticity, deliver paired pulses or trains of stimuli at various frequencies.

B. Immunohistochemical Analysis

Immunohistochemistry allows for the visualization of protein expression and localization within the brain, confirming the knockout of the target this compound isoform and assessing any compensatory changes in other synaptic proteins.

This protocol describes the staining of brain sections from perfusion-fixed mice.[11][12][13]

1. Tissue Preparation:

  • Deeply anesthetize the mouse and perform transcardial perfusion with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
  • Post-fix the brain in 4% PFA overnight at 4°C.
  • Cryoprotect the brain by incubating in a 30% sucrose (B13894) solution until it sinks.
  • Freeze the brain and cut 30-40 µm sections on a cryostat or sliding microtome.

2. Immunostaining:

  • Wash free-floating sections in PBS.
  • Permeabilize the tissue with a solution containing Triton X-100.
  • Block non-specific antibody binding with a solution containing normal serum (e.g., goat serum).
  • Incubate the sections with a primary antibody specific to the this compound isoform of interest overnight at 4°C.
  • Wash the sections and incubate with a fluorescently labeled secondary antibody.
  • Mount the sections on slides with a DAPI-containing mounting medium to visualize cell nuclei.

3. Imaging and Analysis:

  • Image the stained sections using a confocal microscope.
  • Quantify the fluorescence intensity to confirm the absence of the target protein in knockout animals and assess the expression levels of other synaptic proteins.

C. Behavioral Analysis

Behavioral assays are crucial for determining the functional consequences of this compound deletion at the organismal level, including effects on motor function, anxiety, and learning and memory.

The open field test is used to assess general locomotor activity and anxiety-like behavior.[14][15][16][17][18]

1. Apparatus and Setup:

  • Use a square or circular arena (e.g., 40x40 cm) with high walls to prevent escape.
  • The test should be conducted in a quiet, dimly lit room.
  • A video camera mounted above the arena records the mouse's activity.

2. Procedure:

  • Habituate the mouse to the testing room for at least 30 minutes before the test.
  • Gently place the mouse in the center of the arena.
  • Allow the mouse to explore freely for a set period (e.g., 10-20 minutes).
  • After the test, clean the arena thoroughly with 70% ethanol (B145695) to remove any olfactory cues.

3. Data Analysis:

  • Use video tracking software to analyze the recording.
  • Key parameters to measure include:
  • Total distance traveled (locomotor activity).
  • Time spent in the center versus the periphery of the arena (anxiety-like behavior; less time in the center suggests higher anxiety).
  • Number of entries into the center zone.
  • Rearing frequency (exploratory behavior).

The forced swim test is a widely used assay to assess depression-like behavior.[19][20][21][22][23]

1. Apparatus and Setup:

  • Use a transparent cylinder (e.g., 20 cm in diameter, 30 cm high) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or paws.

2. Procedure:

  • Gently place the mouse into the water-filled cylinder.
  • Record the session for a total of 6 minutes.
  • After the test, remove the mouse, dry it, and return it to its home cage.

3. Data Analysis:

  • Score the last 4 minutes of the test for periods of immobility (floating with only minor movements to keep the head above water).
  • An increase in immobility time is interpreted as a sign of behavioral despair or a depression-like phenotype.

This test assesses fear-associated learning and memory, which is dependent on the hippocampus and amygdala.[24][25][26][27][28]

1. Apparatus and Setup:

  • A conditioning chamber equipped with a grid floor for delivering a mild footshock, a sound generator, and a video camera.
  • A distinct testing chamber (different context) for the cued fear test.

2. Procedure:

  • Training (Day 1): Place the mouse in the conditioning chamber and allow it to explore for a baseline period (e.g., 2 minutes). Then, present a conditioned stimulus (CS), such as a tone, which co-terminates with an unconditioned stimulus (US), a mild footshock. This CS-US pairing is typically repeated 1-2 times.
  • Contextual Fear Test (Day 2): Place the mouse back into the same conditioning chamber (without the tone or shock) and record its freezing behavior (complete absence of movement except for respiration) for a set period (e.g., 5 minutes).
  • Cued Fear Test (Day 3): Place the mouse in a novel context and, after a baseline period, present the auditory cue. Record freezing behavior before and during the cue presentation.

3. Data Analysis:

  • Quantify the percentage of time the mouse spends freezing in each test.
  • Impaired freezing in the contextual test suggests deficits in hippocampus-dependent memory, while impaired freezing in the cued test points to deficits in amygdala-dependent memory.

III. Quantitative Data Summary

The following tables summarize key quantitative findings from studies on various this compound knockout mouse models.

Table 1: Electrophysiological Phenotypes of this compound Knockout Mice
This compound IsoformBrain RegionKey Electrophysiological FindingQuantitative Change (KO vs. WT)Reference
Syt1 HippocampusDrastic reduction in synchronous neurotransmitter release~85% reduction in EPSC peak amplitude[1][29]
HippocampusIncrease in asynchronous neurotransmitter releaseSlow component of release is larger in KO[1][29]
HippocampusNo significant change in total transmitter releasedTotal EPSC charge is not significantly different[29]
Dentate Gyrus (Excitatory Synapses)Abolished synchronous releaseQuantal content for synchronous release ≈ 0[30]
Dentate Gyrus (Inhibitory Synapses)Maintained synchronous release, reduced release probabilityUnitary IPSC amplitude reduced by ~34%[30]
Syt7 HippocampusNo significant effect on synchronous releaseEPSC amplitude and kinetics nearly identical to WT[31]
Retina (AII Amacrine Cells)Nearly complete block of delayed asynchronous release~3-fold reduction in delayed asynchronous release[32]
Table 2: Behavioral Phenotypes of this compound Knockout Mice

| this compound Isoform | Behavioral Test | Key Behavioral Finding | Quantitative Change (KO vs. WT) | Reference | | :--- | :--- | :--- | :--- | | Syt4 | Rotorod | Impaired motor coordination | Significant reduction in fall latency at higher speeds |[3][33] | | | Contextual Fear Conditioning | Disrupted contextual fear memory | Significantly reduced freezing in the context test |[3][33] | | | Cued Fear Conditioning | Normal cued fear memory | No significant difference in freezing to the cue |[3][33] | | | Elevated Plus Maze | Reduced anxiety-like behavior | Increased time spent in open arms |[34] | | | Forced Swim Test | Reduced depression-like behavior | Decreased immobility time |[34] |

IV. Signaling Pathway and Experimental Workflows

This compound-1 in Ca²⁺-Triggered Neurotransmitter Release

G Action Potential Action Potential Ca2+ Influx Ca2+ Influx Action Potential->Ca2+ Influx Syt1 Syt1 Ca2+ Influx->Syt1 binds SNARE Complex SNARE Complex Syt1->SNARE Complex interacts with Plasma Membrane Plasma Membrane Syt1->Plasma Membrane inserts into Membrane Fusion Membrane Fusion SNARE Complex->Membrane Fusion drives Synaptic Vesicle Synaptic Vesicle Synaptic Vesicle->Membrane Fusion Plasma Membrane->Membrane Fusion Neurotransmitter Release Neurotransmitter Release Membrane Fusion->Neurotransmitter Release

Figure 2. Role of this compound-1 in neurotransmitter release.

This simplified diagram illustrates the central role of this compound-1 (Syt1) as the primary calcium sensor for fast, synchronous neurotransmitter release.[1][35][36] The influx of Ca²⁺ following an action potential triggers a conformational change in Syt1, leading to its interaction with the SNARE complex and insertion into the plasma membrane, which ultimately drives the fusion of the synaptic vesicle with the presynaptic membrane and the release of neurotransmitters.

By providing these detailed protocols, quantitative data summaries, and visual representations of key processes, these application notes aim to equip researchers with the necessary tools and knowledge to effectively create and analyze this compound knockout mouse models, thereby advancing our understanding of synaptic function and associated neurological disorders.

References

Visualizing Synaptotagmin: A Guide to Advanced Neuronal Imaging Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Synaptotagmins are crucial calcium-binding proteins that play a pivotal role in neurotransmitter release at the presynaptic terminal. Understanding their precise localization and dynamics is fundamental to unraveling the mechanisms of synaptic transmission and its dysregulation in neurological disorders. This document provides detailed application notes and experimental protocols for various advanced methods to visualize synaptotagmin localization in neurons, catering to the needs of researchers in neuroscience and professionals in drug development.

Introduction to this compound Visualization

The choice of visualization method for this compound depends on the specific research question. Key considerations include the desired spatial resolution, whether the imaging needs to be performed in living or fixed cells, and the need to quantify protein distribution. This guide covers a range of techniques from conventional immunofluorescence to cutting-edge super-resolution microscopy and innovative nanobody-based labeling.

Methods for Visualizing this compound

Immunocytochemistry (ICC)

Immunocytochemistry is a widely used technique to visualize the localization of this compound in fixed neurons. This method relies on the high specificity of antibodies to target and label the protein of interest.

Application Note: ICC is a robust and accessible method for determining the general distribution of this compound within neuronal compartments, such as its enrichment in presynaptic terminals. It is particularly useful for comparative studies, such as analyzing changes in this compound expression or localization under different experimental conditions. However, the resolution is limited by the diffraction of light, and the fixation process precludes live-cell imaging.

Experimental Protocol: Immunocytochemistry of this compound in Cultured Neurons

  • Cell Culture and Fixation:

    • Culture primary hippocampal or cortical neurons on glass coverslips.

    • Once neurons reach the desired maturity (e.g., 14 days in vitro), fix the cells with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 15-20 minutes at room temperature.[1][2]

    • Wash the cells three times with PBS.[1][2]

  • Permeabilization and Blocking:

    • Permeabilize the cells with 0.1-0.3% Triton X-100 in PBS for 10-15 minutes to allow antibody access to intracellular epitopes.[2][3]

    • Wash three times with PBS.

    • Block non-specific antibody binding by incubating in a blocking buffer (e.g., PBS with 3-5% bovine serum albumin or goat serum) for 1 hour at room temperature.[1][2]

  • Antibody Incubation:

    • Dilute the primary antibody against this compound (e.g., rabbit anti-Syt1) in the blocking buffer to the recommended concentration.

    • Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.[1]

    • Wash the cells three times with PBS.[1]

    • Dilute a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) in the blocking buffer.

    • Incubate with the secondary antibody for 1-2 hours at room temperature, protected from light.[2][4]

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using an antifade mounting medium, which may contain a nuclear counterstain like DAPI.[1]

    • Image the samples using a fluorescence or confocal microscope.

Workflow for Immunocytochemistry

G Immunocytochemistry Workflow for this compound Visualization cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging Culture Neuron Culture on Coverslips Fixation Fixation (4% PFA) Culture->Fixation Permeabilization Permeabilization (Triton X-100) Fixation->Permeabilization Blocking Blocking (BSA/Serum) Permeabilization->Blocking PrimaryAb Primary Antibody Incubation (anti-Syt) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (Fluorescent) PrimaryAb->SecondaryAb Mounting Mounting on Slides SecondaryAb->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Caption: A flowchart of the immunocytochemistry protocol.

Fluorescent Protein Tagging for Live-Cell Imaging

Genetically encoding a fluorescent protein, such as Green Fluorescent Protein (GFP), and fusing it to this compound allows for the visualization of the protein in living neurons. A particularly powerful tool is the use of pH-sensitive fluorescent proteins like pHluorins.

Application Note: Synapto-pHluorins are variants of GFP that are quenched in the acidic environment of synaptic vesicles but fluoresce brightly when exposed to the neutral pH of the synaptic cleft during exocytosis.[5] This property makes them excellent reporters of synaptic vesicle cycling, providing real-time information on both exocytosis and endocytosis.[5][6] Overexpression of fusion proteins can potentially alter synaptic function, a consideration that needs to be addressed in experimental design.[7][8][9]

Experimental Protocol: Live-Cell Imaging with this compound-pHluorin

  • Neuronal Transfection:

    • Culture hippocampal neurons on glass-bottom dishes.

    • At 5 days in vitro, transfect the neurons with a plasmid encoding this compound-pHluorin (e.g., sypHy) using a suitable method like calcium phosphate (B84403) transfection.[6]

    • Allow the neurons to express the construct for several days (e.g., until 14-21 days in vitro).[5]

  • Imaging Setup:

    • Mount the culture dish on an inverted fluorescence microscope equipped for live-cell imaging, including a perfusion system and temperature control.

    • Perfuse the neurons with an imaging buffer (e.g., HEPES-buffered saline) at a constant rate.[6]

  • Image Acquisition:

    • Identify transfected neurons. To minimize phototoxicity, it is often useful to co-transfect with a red fluorescent protein to locate the cells without exciting the pHluorin.[5]

    • Acquire a baseline fluorescence image series.

    • Stimulate the neurons electrically (e.g., using field electrodes) to induce synaptic vesicle exocytosis. A typical stimulation protocol might be 100 stimuli at 5 Hz.[6]

    • Continue acquiring images during and after stimulation to monitor the fluorescence changes corresponding to exocytosis and subsequent endocytosis.[6]

  • Data Analysis:

    • Define regions of interest (ROIs) over individual synaptic boutons.

    • Measure the change in fluorescence intensity over time. The increase in fluorescence reflects exocytosis, and the subsequent decay represents endocytosis and re-acidification of the vesicles.

    • To visualize the total vesicle pool, at the end of the experiment, perfuse with a buffer containing NH4Cl to neutralize the pH of all vesicles.[10]

Synapto-pHluorin Imaging Principle

G Principle of Synapto-pHluorin Imaging cluster_vesicle Synaptic Vesicle cluster_cleft Synaptic Cleft Vesicle Acidic Lumen (pH ~5.5) Syt-pHluorin Quenched Exocytosis Exocytosis Vesicle->Exocytosis Stimulation Cleft Neutral pH (~7.4) Fluorescence Bright Fluorescence Exocytosis->Fluorescence Endocytosis Endocytosis & Re-acidification Endocytosis->Vesicle Fluorescence->Endocytosis

Caption: The cycle of this compound-pHluorin fluorescence.

Super-Resolution Microscopy

Super-resolution microscopy techniques, such as Stochastic Optical Reconstruction Microscopy (STORM), Stimulated Emission Depletion (STED) microscopy, and Photoactivated Localization Microscopy (PALM), overcome the diffraction limit of light, enabling the visualization of this compound with nanoscale precision.

Application Note: These methods are ideal for studying the fine-scale organization of this compound within the presynaptic terminal, such as its clustering at active zones. STORM and PALM are single-molecule localization techniques that provide very high resolution but typically require fixation and specific photoswitchable dyes or proteins.[11] STED can be performed on live cells, though it can be more phototoxic.[12]

Experimental Protocol: STORM Imaging of this compound

  • Sample Preparation and Labeling:

    • Prepare and fix cultured neurons as described for immunocytochemistry.

    • Perform immunolabeling using a primary antibody against this compound and a secondary antibody conjugated to a photoswitchable dye pair (e.g., Alexa Fluor 647 and Cy3).[11]

  • Imaging Buffer:

    • Prepare a specific STORM imaging buffer to promote the photoswitching of the dyes. This buffer typically contains an oxygen scavenging system (e.g., glucose oxidase and catalase) and a reducing agent (e.g., 2-mercaptoethanol).

  • STORM Image Acquisition:

    • Mount the sample on a specialized STORM microscope.

    • Use a high-power laser to excite the reporter dye (e.g., Alexa Fluor 647) and a lower-power laser to activate a sparse subset of these dyes in each frame.

    • Acquire a large series of images (thousands to tens of thousands of frames) until most of the fluorophores have been activated, imaged, and bleached.[11]

  • Image Reconstruction:

    • Process the acquired image series using specialized software. The software localizes the center of each individual fluorescent molecule in each frame with high precision.

    • Reconstruct a super-resolved image by plotting the positions of all localized molecules.

STORM Imaging Workflow

G STORM Imaging Workflow Labeling Immunolabeling with Photoswitchable Dyes Acquisition Image Acquisition (Thousands of frames with sparse activation) Labeling->Acquisition Localization Single-Molecule Localization Acquisition->Localization Reconstruction Super-Resolution Image Reconstruction Localization->Reconstruction

Caption: A simplified workflow for STORM imaging.

Nanobody-Based Labeling

Nanobodies are small, single-domain antibodies that offer several advantages for imaging, including their small size, high affinity, and stability.

Application Note: Nanobodies targeting this compound can be used for both live-cell and super-resolution imaging.[7][8][9] Their small size (~2-4 nm) significantly reduces the "linkage error" associated with traditional antibody labeling, where the size of the antibody complex displaces the fluorophore from its target.[13] This makes nanobodies particularly well-suited for high-precision localization studies. They can be genetically fused to fluorescent proteins for live-cell imaging or conjugated to organic dyes for fixed-cell super-resolution microscopy.[13][14]

Experimental Protocol: Live-Cell Imaging with a this compound-Targeting Nanobody

  • Nanobody-Fluorophore Conjugate Preparation:

    • Express and purify a nanobody that specifically recognizes an extracellular or luminal domain of this compound.

    • Conjugate the nanobody to a fluorescent dye or genetically fuse it to a fluorescent protein. A recent development is the use of nanobodies fused to pH-sensitive fluorophores, combining the advantages of both technologies.[13]

  • Labeling of Live Neurons:

    • Culture neurons as for other live-cell imaging techniques.

    • Add the nanobody-fluorophore conjugate to the culture medium. The nanobody will bind to this compound exposed on the cell surface during synaptic vesicle cycling and be internalized.

  • Imaging and Analysis:

    • Perform live-cell imaging as described for synapto-pHluorin.

    • The dynamics of the fluorescent signal will report on the trafficking of this compound.

Quantitative Data Summary

MethodTypical ResolutionLive-Cell ImagingKey AdvantagesKey LimitationsLinkage Error
Immunocytochemistry (Confocal) ~250 nm lateral, ~500 nm axialNoWidely accessible, good for overviewLimited resolution, fixation artifactsHigh (~20-25 nm)
Synapto-pHluorin Diffraction-limited (~250 nm)YesReal-time functional imaging of vesicle cyclingOverexpression artifacts, lower signal-to-noiseModerate (~5-10 nm for FP tag)
STORM ~20-30 nm lateral, ~50-60 nm axialChallengingVery high resolution, single-molecule precisionRequires fixation, complex setup and analysisHigh with antibodies, lower with direct labeling
STED ~30-70 nm lateralYesHigh resolution in live cellsPhototoxicity, specialized equipmentHigh with antibodies
Nanobody-based Imaging Diffraction-limited to Super-resolutionYesLow linkage error, high specificity, versatileAvailability of specific nanobodiesLow (~2-4 nm)
Electron Microscopy <1 nmNoUnparalleled resolution of ultrastructureComplex sample preparation, no dynamic informationVariable (depends on labeling method)

Concluding Remarks

The visualization of this compound in neurons has been revolutionized by the development of advanced imaging techniques. The choice of method should be guided by the specific scientific question, balancing the need for resolution, dynamic information, and potential artifacts. For a general overview of this compound distribution, immunocytochemistry remains a valuable tool. To study the dynamics of synaptic vesicle recycling in real-time, synapto-pHluorin imaging is the method of choice. For nanoscale insights into the molecular organization of this compound, super-resolution techniques like STORM and STED are indispensable. The emergence of nanobody-based probes offers a promising avenue for high-fidelity labeling with minimal perturbation, bridging the gap between live-cell imaging and super-resolution microscopy.[7][8][9][13][14] By carefully selecting and applying these powerful methods, researchers can continue to shed light on the critical role of this compound in neuronal function and disease.

References

Application Notes and Protocols: In Vitro Reconstitution of Synaptotagmin-Mediated Membrane Fusion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro reconstitution of synaptotagmin-mediated membrane fusion, a critical process in neurotransmitter release. The protocols and data presented are compiled from seminal and recent research, offering a robust framework for studying the molecular machinery of synaptic vesicle exocytosis in a controlled, cell-free environment. This system is invaluable for dissecting the roles of individual proteins and lipids, and for screening potential therapeutic modulators of synaptic transmission.

Introduction

Neurotransmitter release is a tightly regulated process orchestrated by the fusion of synaptic vesicles with the presynaptic plasma membrane. This fusion event is driven by the assembly of SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) proteins and triggered by an influx of Ca²⁺. This compound-1 (Syt1), a synaptic vesicle protein, acts as the primary Ca²⁺ sensor, coupling Ca²⁺ binding to the rapid execution of membrane fusion.[1][2][3][4]

In vitro reconstitution assays using proteoliposomes have been instrumental in elucidating the core mechanisms of this process.[2][5] These assays typically involve two populations of liposomes: one mimicking the synaptic vesicle (v-liposome), containing the v-SNARE synaptobrevin and this compound, and another mimicking the target plasma membrane (t-liposome), containing the t-SNAREs syntaxin (B1175090) and SNAP-25.[2][5] The fusion of these liposomes can be monitored in real-time, allowing for a quantitative analysis of the effects of various factors on the fusion process.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the successful in vitro reconstitution of this compound-mediated membrane fusion, compiled from various studies.

Table 1: Liposome (B1194612) Composition

Liposome Componentv-Liposome (% molar ratio)t-Liposome (% molar ratio)Rationale
Phospholipids
POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine)65-8565-85Main structural lipid, forms a stable bilayer.
DOPS (1,2-dioleoyl-sn-glycero-3-phospho-L-serine)15-2515-25Negatively charged lipid, crucial for this compound and SNARE function.[6][7]
Signaling Lipids
PIP₂ (Phosphatidylinositol 4,5-bisphosphate)0-21-5Essential for this compound's Ca²⁺-sensing function and localization to the target membrane.[1][8][9]
Fluorescent Probes
NBD-PE & Rh-PE (or DiI & DiD)1.5 each-FRET pair for monitoring lipid mixing during fusion.[2][5][10]

Table 2: Protein-to-Lipid Ratios and Concentrations

ProteinTypical Protein:Lipid RatioTypical Final ConcentrationNotes
SNARE Proteins
Synaptobrevin (v-SNARE)1:200 - 1:20001-5 µMHigher densities can lead to Ca²⁺-independent fusion.[11]
Syntaxin (t-SNARE)1:200 - 1:20001-5 µMOften used as a complex with SNAP-25.
SNAP-25-1-5 µMOften added as a soluble protein to t-liposomes.[10]
Ca²⁺ Sensor
This compound-1 (Syt1)1:200 - 1:500 (on v-liposomes)1-10 µMCan be full-length or the soluble C2AB fragment.[1][12]
Regulatory Proteins
Munc18-1-5 µMEssential for syntaxin folding and SNARE complex assembly.[11][12][13]
Munc13-0.1-1 µMPlays a crucial role in priming synaptic vesicles for fusion.[5][12][14]
Complexin-1-10 µMCan act as both a clamp and a facilitator of fusion.[5][11]

Table 3: Key Experimental Conditions

ParameterTypical Range/ValueRationale
Ca²⁺ Concentration 10 µM - 1 mMTriggers this compound-mediated fusion; the exact concentration depends on the this compound isoform and lipid composition.[4][6]
Temperature 25-37 °CFusion is temperature-dependent; lower temperatures can be used to trap intermediate states.[4]
Incubation/Priming Time 3-9 minutesPre-incubation of v- and t-liposomes before Ca²⁺ addition can be necessary for docking and priming.[1]
pH 7.4Physiological pH.

Experimental Protocols

Protein Expression and Purification

Note: The following is a generalized protocol for the expression and purification of the cytoplasmic domain of this compound-1 (C2AB fragment) as a GST-fusion protein in E. coli. Similar strategies can be used for SNARE proteins.

  • Transformation: Transform competent E. coli (e.g., BL21(DE3)) with a plasmid encoding GST-Syt1-C2AB.

  • Culture Growth: Grow the transformed bacteria in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8.

  • Induction: Induce protein expression with IPTG (e.g., 0.1-1 mM) and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., PBS with protease inhibitors and lysozyme). Lyse the cells by sonication.

  • Affinity Chromatography: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a glutathione-agarose column.

  • Washing: Wash the column extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution/Cleavage: Elute the GST-tagged protein with a buffer containing reduced glutathione. Alternatively, to obtain the untagged C2AB fragment, perform on-column cleavage with a specific protease (e.g., thrombin or PreScission protease).[15][16]

  • Further Purification: For higher purity, perform size-exclusion chromatography to separate the target protein from aggregates and any remaining contaminants.

  • Quality Control: Assess protein purity and concentration using SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA).[15]

Proteoliposome Reconstitution
  • Lipid Film Formation: In a glass tube, mix the desired lipids (dissolved in chloroform) in the appropriate molar ratios. Evaporate the solvent under a stream of nitrogen gas and then under vacuum for at least 1 hour to form a thin lipid film.

  • Hydration: Hydrate the lipid film with a buffer (e.g., HEPES-buffered saline) to a final lipid concentration of 5-10 mM. Vortex vigorously to form multilamellar vesicles (MLVs).

  • Vesicle Sizing: To form small unilamellar vesicles (SUVs) of a defined size (e.g., 50-100 nm), subject the MLV suspension to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a specific pore size.

  • Detergent Solubilization: Solubilize the SUVs by adding a detergent (e.g., n-octylglucoside or CHAPS) to a concentration above its critical micelle concentration.

  • Protein Insertion: Add the purified proteins (e.g., synaptobrevin and this compound for v-liposomes; syntaxin for t-liposomes) to the solubilized lipid-detergent mixture at the desired protein-to-lipid ratio.[17] Incubate for 30-60 minutes at room temperature.

  • Detergent Removal: Remove the detergent slowly to allow for the formation of proteoliposomes. This is typically done by dialysis against a detergent-free buffer or by using adsorbent beads (e.g., Bio-Beads).[10][12]

  • Liposome Purification: To separate the proteoliposomes from unincorporated protein, perform density gradient centrifugation (e.g., using a sucrose (B13894) or Ficoll gradient).

  • Characterization: Determine the size distribution of the proteoliposomes using dynamic light scattering (DLS). Quantify the amount of incorporated protein.

Membrane Fusion Assay (Bulk Lipid Mixing)
  • Assay Setup: In a fluorometer cuvette or a 96-well plate, add t-liposomes and any soluble proteins (e.g., SNAP-25, Munc18, Munc13, complexin) in a reaction buffer (e.g., HEPES-buffered saline).

  • Initiate Reaction: Add the v-liposomes (containing the FRET pair of fluorescent lipids) to the t-liposome mixture. The typical ratio of t-liposomes to v-liposomes is 9:1.

  • Priming (Optional): Incubate the liposome mixture for a defined period (e.g., 3-9 minutes) at the desired temperature to allow for docking and priming.[1]

  • Trigger Fusion: Inject a Ca²⁺ solution to reach the desired final concentration.

  • Monitor Fluorescence: Record the fluorescence of the donor fluorophore (e.g., NBD) over time. As fusion occurs, the fluorescent lipids from the v-liposomes will diffuse into the t-liposome membrane, leading to a decrease in FRET and an increase in the donor fluorescence (dequenching).

  • Normalization: At the end of the experiment, add a detergent (e.g., Triton X-100) to completely solubilize the liposomes and achieve maximum dequenching. Normalize the fluorescence signal to this maximum value to calculate the percentage of fusion.

  • Controls: Perform control experiments in the absence of Ca²⁺, without SNARE proteins, or with known inhibitors to ensure the observed fusion is specific.

Visualizations

Experimental Workflow

experimental_workflow cluster_protein Protein Preparation cluster_liposome Proteoliposome Reconstitution cluster_assay Fusion Assay p1 Expression in E. coli p2 Cell Lysis p1->p2 p3 Affinity Chromatography p2->p3 p4 Purification & QC p3->p4 l4 Protein Insertion p4->l4 Purified Proteins l1 Lipid Film Formation l2 Hydration & Sizing l1->l2 l3 Detergent Solubilization l2->l3 l3->l4 l5 Detergent Removal l4->l5 l6 Purification & Characterization l5->l6 a1 Mix v- and t-Liposomes l6->a1 Proteoliposomes a2 Priming a1->a2 a3 Add Ca²⁺ a2->a3 a4 Monitor Fluorescence a3->a4 a5 Data Analysis a4->a5

Caption: Workflow for in vitro reconstitution of membrane fusion.

Mechanism of this compound-Mediated Fusion

synaptotagmin_mechanism cluster_0 Resting State (-Ca²⁺) cluster_1 Ca²⁺ Influx cluster_2 Activated State (+Ca²⁺) cluster_3 Fusion SNAREs_docked SNAREs in loose trans-complex Ca_ion Ca²⁺ Syt1_inactive Syt1 inactive Syt1_binds_Ca Syt1 C2 domains bind Ca²⁺ Ca_ion->Syt1_binds_Ca Syt1_inserts Syt1 inserts into target membrane (PIP₂ dependent) Syt1_binds_Ca->Syt1_inserts SNARE_zippering Full SNARE zippering Syt1_inserts->SNARE_zippering Promotes Fusion_pore Fusion Pore Formation SNARE_zippering->Fusion_pore

Caption: Ca²⁺-triggered mechanism of this compound-SNARE fusion.

References

Electrophysiological Analysis of Synaptotagmin Function in Synapses: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synaptotagmins are a family of calcium-binding proteins crucial for neurotransmitter release at synapses.[1][2][3] They act as the primary Ca²⁺ sensors that trigger the fusion of synaptic vesicles with the presynaptic membrane, a fundamental step in neuronal communication.[1][4][5] Dysregulation of synaptotagmin function is implicated in various neurological disorders, making it a key target for research and drug development.[1] This document provides detailed application notes and protocols for the electrophysiological analysis of this compound function, offering insights into its role in synaptic transmission.

Key Concepts in this compound Function

Synaptotagmins possess C2 domains that bind Ca²⁺, leading to interactions with SNARE proteins and phospholipids (B1166683) in the presynaptic membrane to facilitate vesicle fusion.[4][6] Different isoforms of this compound, such as Syt1, Syt2, Syt7, and Syt9, exhibit distinct Ca²⁺ sensitivities and kinetics, contributing to the diverse modes of neurotransmitter release, including fast synchronous release, asynchronous release, and spontaneous release.[1][7][8]

Table 1: Functional Properties of Key this compound Isoforms

IsoformPrimary Role in ReleaseCa²⁺ AffinityKey CharacteristicsRelevant Synapse Types
Syt1 Fast Synchronous ReleaseLowActs as a clamp to inhibit spontaneous release.[9] Essential for rapid, tightly coupled exocytosis.[2]Forebrain neurons, Chromaffin cells[2]
Syt2 Fast Synchronous ReleaseLowFunctionally similar to Syt1 but with faster kinetics.[4][6]Calyx of Held, Neuromuscular junction[6][8]
Syt7 Asynchronous Release, Synaptic FacilitationHighContributes to the sustained release of neurotransmitters following prolonged stimulation.[1][7][8]Widely expressed in the CNS
Syt9 Synchronous ReleaseLowCan rescue the loss of Syt1 function when overexpressed.[1]Central Nervous System

Electrophysiological Techniques for Studying this compound Function

Electrophysiology provides a powerful toolkit to dissect the function of synaptotagmins with high temporal and spatial resolution. The primary techniques include patch-clamp recording, membrane capacitance measurements, and amperometry.

Patch-Clamp Recording

Patch-clamp electrophysiology allows for the direct measurement of ionic currents associated with synaptic events, such as excitatory postsynaptic currents (EPSCs) and inhibitory postsynaptic currents (IPSCs).[10][11] By recording from neurons expressing different this compound isoforms or mutants, researchers can assess changes in release probability, kinetics, and short-term plasticity.

Membrane Capacitance Measurements

Membrane capacitance is directly proportional to the surface area of the cell membrane.[12][13] The fusion of a synaptic vesicle with the presynaptic membrane adds the vesicle's membrane to the cell surface, causing a stepwise increase in capacitance.[12][14] This technique allows for the direct monitoring of exocytosis and endocytosis.[12][15]

Amperometry

Amperometry is an electrochemical technique used to detect the release of oxidizable neurotransmitters, such as dopamine (B1211576) and serotonin, from single vesicles.[16] A carbon-fiber microelectrode is placed near the site of release to measure the current generated by the oxidation of the released neurotransmitters, providing information on the quantity and kinetics of transmitter release from individual fusion events.[16][17]

Quantitative Data Summary

The following tables summarize key quantitative findings from electrophysiological studies of this compound function.

Table 2: Impact of this compound Mutations on Synaptic Transmission

This compound MutantExperimental SystemKey Electrophysiological FindingReference
Syt1 R233Q (C2A domain)Mouse Chromaffin CellsTwo-fold increase in the apparent KD of the Ca²⁺ sensor for fast exocytosis.[18][18]
Syt1 I368THuman patient-derived; expressed in mouse hippocampal neuronsSlowed synaptic vesicle fusion kinetics.[19][20][19][20]
Syt2 I377NMouse Calyx of Held~3-5 fold increase in miniature EPSC frequency in the absence of Ca²⁺.[21][21]
Syt7 KnockoutMouse Chromaffin Cells~25% reduction in exocytosis measured by capacitance; ~54% reduction measured by amperometry.[2][22][2][22]

Table 3: Comparison of Synchronous and Asynchronous Release Mediated by this compound Isoforms

ParameterSyt1-Mediated ReleaseSyt7-Mediated Release
Release Type SynchronousAsynchronous
Ca²⁺ Sensitivity Low micromolarHigh nanomolar to low micromolar
Release Latency MillisecondsTens to hundreds of milliseconds
Stimulus Requirement Single action potentialHigh-frequency stimulation trains

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of Synaptic Currents

This protocol describes the recording of postsynaptic currents to assess this compound-dependent neurotransmitter release.

Materials:

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Internal pipette solution (e.g., for EPSCs: 130 mM K-gluconate, 1 mM EGTA, 5 mM sodium phosphocreatine, 2 mM Mg-ATP, 0.3 mM Na-GTP, 10 mM HEPES, pH 7.3)[10]

  • External bath solution (e.g., 128 mM NaCl, 30 mM glucose, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM HEPES, pH 7.3)[23]

  • Cultured neurons or brain slices

Procedure:

  • Prepare cultured neurons or acute brain slices expressing the this compound construct of interest.

  • Pull glass pipettes to a resistance of 3-5 MΩ and fill with the appropriate internal solution.[23]

  • Place the preparation in the recording chamber and perfuse with external solution.

  • Approach a target neuron with the patch pipette under visual guidance (e.g., DIC microscopy).

  • Apply gentle positive pressure to the pipette as it approaches the cell.

  • Once the pipette touches the cell membrane, release the positive pressure to form a Giga-ohm seal.

  • Apply a brief pulse of negative pressure to rupture the membrane and achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -70 mV to record EPSCs or 0 mV to record IPSCs.

  • Stimulate presynaptic axons using a stimulating electrode to evoke synaptic responses.

  • Record and analyze the amplitude, kinetics, and frequency of postsynaptic currents.

Protocol 2: Membrane Capacitance Measurements for Exocytosis

This protocol details the measurement of changes in membrane capacitance to monitor vesicle fusion.

Materials:

  • Patch-clamp amplifier with capacitance measurement capabilities (e.g., EPC-9/10)

  • Software with a lock-in amplifier module (e.g., HEKA Pulse)

  • Internal and external solutions as described in Protocol 1.

Procedure:

  • Establish a whole-cell recording configuration as described in Protocol 1.

  • Enable the membrane capacitance measurement mode in the software. This typically involves applying a sinusoidal voltage command (e.g., 1-2 kHz, 70 mV peak-to-peak) superimposed on the holding potential (-80 mV).[15]

  • Allow the capacitance and series resistance readings to stabilize.

  • Induce exocytosis through various stimuli such as:

    • Depolarization of the presynaptic terminal.

    • Ca²⁺ uncaging by photolysis of a caged Ca²⁺ compound included in the internal solution.[15]

  • Record the change in membrane capacitance over time. An increase in capacitance reflects exocytosis.

  • Analyze the amplitude and rate of the capacitance change to quantify the extent and kinetics of vesicle fusion.

Protocol 3: Amperometric Detection of Neurotransmitter Release

This protocol outlines the use of amperometry to measure quantal release events.

Materials:

  • Carbon-fiber microelectrode (5-10 µm diameter)

  • Amperometric amplifier

  • Data acquisition system

  • External solution

Procedure:

  • Position the carbon-fiber microelectrode in close proximity to the presynaptic terminal of the cell of interest.

  • Apply a potential (e.g., +700 mV) to the electrode to oxidize catecholamines or indolamines.

  • Stimulate the cell to evoke neurotransmitter release (e.g., via high potassium solution or electrical stimulation).

  • Record the resulting current spikes, where each spike corresponds to the release from a single vesicle.[16]

  • Analyze the frequency, amplitude, and kinetics of the amperometric spikes to characterize quantal release properties.[17]

Visualizations

Synaptotagmin_Signaling_Pathway cluster_0 Presynaptic Terminal AP Action Potential Ca_channel Voltage-gated Ca²⁺ Channel AP->Ca_channel Depolarization Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx Syt This compound Ca_ion->Syt Binding SNARE SNARE Complex Syt->SNARE Activation Vesicle Synaptic Vesicle Vesicle->SNARE Fusion Vesicle Fusion & Neurotransmitter Release SNARE->Fusion Membrane Presynaptic Membrane

Caption: Ca²⁺-dependent activation of this compound and the SNARE complex leading to vesicle fusion.

Electrophysiology_Workflow cluster_1 Preparation cluster_2 Recording cluster_3 Stimulation cluster_4 Analysis prep Neuronal Culture or Brain Slice Preparation patch Whole-Cell Patch-Clamp prep->patch stim Electrical Stimulation or Ca²⁺ Uncaging patch->stim capacitance Capacitance Measurement analysis Data Analysis: Amplitude, Kinetics, Frequency, Quantal Size capacitance->analysis amperometry Amperometry amperometry->analysis stim->capacitance stim->amperometry

Caption: Experimental workflow for the electrophysiological analysis of this compound function.

Syt_Isoform_Roles cluster_0 This compound Isoforms cluster_1 Modes of Neurotransmitter Release Syt1_2 Syt1 / Syt2 Sync Synchronous Release (Fast, Tightly Coupled) Syt1_2->Sync Low Ca²⁺ Affinity Syt7 Syt7 Async Asynchronous Release (Slow, Sustained) Syt7->Async High Ca²⁺ Affinity Syt9 Syt9 Syt9->Sync Low Ca²⁺ Affinity

Caption: Differential roles of this compound isoforms in regulating modes of neurotransmitter release.

References

Application Notes and Protocols for Studying Synaptotagmin Conformational Changes Using FRET

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Synaptotagmin-1 (Syt1) is the primary calcium (Ca²⁺) sensor for synchronous neurotransmitter release. This process is fundamental to neuronal communication and relies on rapid, Ca²⁺-dependent conformational changes in Syt1 that trigger the fusion of synaptic vesicles with the presynaptic membrane.[1] Understanding these dynamic structural rearrangements is crucial for elucidating the mechanisms of synaptic transmission and for the development of therapeutics targeting neurological disorders.

Förster Resonance Energy Transfer (FRET) is a powerful biophysical technique for measuring nanometer-scale distances, making it exceptionally well-suited for monitoring protein conformational changes in real-time.[2][3] By strategically labeling different domains of Syt1 with a FRET donor and acceptor pair, researchers can directly observe the dynamic relationship between its domains and its interactions with other components of the fusion machinery, such as the SNARE complex and lipid membranes.[2][4]

These application notes provide a detailed overview and protocols for using single-molecule FRET (smFRET) to investigate the conformational dynamics of this compound.

Principle of the FRET Assay for this compound

The core of this technique involves labeling specific sites on Syt1, typically one on the C2A domain and another on the C2B domain, with a FRET donor and acceptor fluorophore. The efficiency of energy transfer between these dyes is inversely proportional to the sixth power of the distance separating them.[2] Consequently, changes in the distance between the C2A and C2B domains, induced by factors like Ca²⁺ binding or interaction with SNARE proteins, will result in a measurable change in FRET efficiency.[4][5]

High FRET efficiency indicates that the C2A and C2B domains are in close proximity, while low FRET efficiency suggests they are further apart. By monitoring these FRET signals from individual molecules, one can identify distinct conformational states and the kinetics of transitions between them.[4][6]

Caption: Conformational change in this compound detected by FRET.

Data Presentation: Quantitative FRET Analysis

smFRET experiments yield rich datasets that can be summarized to compare the conformational landscape of this compound under different conditions. The following tables present representative quantitative data derived from studies on Syt1.

Table 1: Intramolecular FRET Efficiency of Syt1 C2AB Domains

ConditionPredominant FRET EfficiencyInterpretationReference
Syt1 alone (Ca²⁺-free)Broad distribution, multiple statesC2 domains are conformationally flexible with occasional transitions between states.[4][6][4][6]
+ SNARE complexNarrower FRET distributionSNARE binding stabilizes a specific conformation, reducing domain mobility.[4][6][7][4][6][7]
+ Ca²⁺Shift to a higher FRET stateCa²⁺ binding promotes a more compact conformation where C2 domains are closer.[5][5]
+ SNARE complex + Ca²⁺Further enhancement of high FRET stateSynergistic effect of SNAREs and Ca²⁺ in stabilizing the compact, fusion-ready state.[5][5]

Table 2: Intermolecular FRET between Syt1 and SNARE Complex

Labeled ProteinsConditionFRET EfficiencyDerived Distance (nm)Reference
Syt1-C2B (Donor) & SNARE (Acceptor)+ Ca²⁺High FRET efficiency observed~3.8 - 4.7 nm[2]
Syt1-C2A (Donor) & SNARE (Acceptor)+ Ca²⁺Low FRET efficiency observed> 5.3 nm[2]

Table 3: Population of Syt1 Conformational States

ConditionHigh FRET Population (%)Low/Mid FRET Population (%)Reference
Syt1 alone (Ca²⁺-free)~12%~88%[5]
+ Ca²⁺ (1 mM)~22%~78%[5]
+ SNARE complex~26%~74%[5]
+ SNARE complex + Ca²⁺~48%~52%[5]

Experimental Protocols

The following are detailed protocols for conducting smFRET experiments to study this compound conformational changes.

Protocol 1: Protein Labeling

This protocol describes the site-specific labeling of Syt1 with FRET donor and acceptor fluorophores.

Materials:

  • Purified, cysteine-mutant Syt1 C2AB fragment

  • Maleimide-derivatized donor (e.g., Cy3-maleimide) and acceptor (e.g., Cy5-maleimide) dyes

  • Dithiothreitol (DTT)

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Labeling buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)

Procedure:

  • Reduce any existing disulfide bonds in the purified Syt1 by incubating with 1 mM DTT for 30 minutes at room temperature.

  • Remove DTT using a desalting column equilibrated with labeling buffer.

  • Add a 10-fold molar excess of the maleimide-derivatized donor dye to the protein solution.

  • Incubate for 2 hours at 4°C with gentle stirring, protected from light.

  • Remove excess unbound dye using a size-exclusion column.

  • Repeat steps 3-5 for the acceptor dye if creating a doubly-labeled protein for intramolecular FRET.

  • Verify labeling efficiency using UV-Vis spectrophotometry.

Protocol 2: Single-Molecule FRET Imaging

This protocol outlines the procedure for acquiring smFRET data using Total Internal Reflection Fluorescence (TIRF) microscopy.

Materials:

  • Labeled Syt1

  • TIRF microscope with appropriate laser lines for donor and acceptor excitation

  • EMCCD camera

  • Microfluidic chambers coated with a supported lipid bilayer (SLB) containing SNARE complexes.[4]

  • Imaging buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM CaCl₂ or 1 mM EGTA, oxygen scavenging system)

Experimental Workflow Diagram:

Experimental_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Data Analysis Label Label Syt1 with Donor/Acceptor Dyes Assemble Assemble SNAREs in Supported Lipid Bilayer Label->Assemble Immobilize Immobilize Labeled Syt1 on Bilayer Assemble->Immobilize Acquire Acquire Movies using TIRF Microscopy Immobilize->Acquire Identify Identify Single Molecules Acquire->Identify Extract Extract Donor/Acceptor Intensity Traces Identify->Extract Calculate Calculate FRET Efficiency Extract->Calculate Histogram Generate FRET Histograms Calculate->Histogram

Caption: Workflow for a single-molecule FRET experiment.

Procedure:

  • Assemble the microfluidic chamber and create the SNARE-containing supported lipid bilayer.[4]

  • Introduce a dilute solution (pM to nM range) of labeled Syt1 into the chamber and incubate to allow binding to the SNARE complexes on the bilayer.[4]

  • Wash out unbound Syt1 with imaging buffer.

  • Excite the donor fluorophore using the appropriate laser line.

  • Record movies of fluorescence emission from both donor and acceptor channels simultaneously using the EMCCD camera. Acquire data for several minutes to observe conformational transitions and photobleaching events.[4]

Protocol 3: Data Analysis

This protocol describes the steps to analyze the acquired smFRET data.

Software:

  • Image processing software (e.g., ImageJ)

  • Custom scripts for data analysis (e.g., in MATLAB or Python)

Procedure:

  • Identify Single Molecules: In the first frame of the movie, identify the locations of individual fluorescent spots corresponding to single Syt1 molecules.

  • Extract Intensity Traces: For each identified molecule, extract the fluorescence intensity from both the donor and acceptor channels over time until one of the dyes photobleaches.

  • Calculate FRET Efficiency: For each time point, calculate the FRET efficiency (E) using the formula:

    • E = Iₐ / (Iₐ + Iₔ)

    • Where Iₐ is the acceptor intensity and Iₔ is the donor intensity.

  • Generate Histograms: Pool the FRET efficiency values from many individual molecules to generate a histogram. The peaks in the histogram represent the most populated conformational states.

  • Analyze Dynamics: Analyze the intensity traces for transitions between different FRET states to determine the kinetics of conformational changes.

Signaling Pathway and Logical Relationships

The conformational state of this compound is tightly regulated by its interactions within the synaptic terminal. The following diagram illustrates the key relationships.

Syt1_Regulation AP Action Potential Arrives Ca_influx Ca²⁺ Influx AP->Ca_influx Syt1_Ca_binding Ca²⁺ Binds to Syt1 C2 Domains Ca_influx->Syt1_Ca_binding Syt1_conf_change Syt1 Conformational Change (High FRET State) Syt1_Ca_binding->Syt1_conf_change Membrane_interaction Syt1 C2 Loops Insert into Membrane Syt1_conf_change->Membrane_interaction SNARE_interaction Syt1 Interacts with SNARE Complex SNARE_interaction->Syt1_conf_change stabilizes Fusion Membrane Fusion & Neurotransmitter Release SNARE_interaction->Fusion Membrane_interaction->Fusion

Caption: Ca²⁺-triggered conformational cascade of this compound.

Conclusion

FRET-based assays, particularly at the single-molecule level, provide unparalleled insight into the dynamic conformational landscape of this compound. These methods allow for the direct visualization of structural changes in response to key physiological triggers like Ca²⁺ binding and interactions with the SNARE complex. The protocols and data presented here serve as a comprehensive guide for researchers aiming to employ FRET to dissect the molecular mechanics of neurotransmitter release and to screen for compounds that may modulate this compound function. The continued application of these techniques will undoubtedly deepen our understanding of synaptic transmission and its role in health and disease.

References

Optogenetic Manipulation of Synaptic Vesicle Exocytosis in Real-Time with Opto-vTrap

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Synaptotagmin is a key calcium sensor protein that plays a crucial role in the regulation of synaptic vesicle exocytosis and, consequently, neurotransmitter release. The ability to manipulate this compound activity in real-time would provide an invaluable tool for dissecting the molecular mechanisms of synaptic transmission and for the development of novel therapeutics targeting synaptic dysfunction. While direct optogenetic manipulation of this compound is still an emerging field, a powerful indirect approach has been developed to control synaptic vesicle release with high temporal and spatial precision.

This document provides detailed application notes and protocols for Opto-vTrap , an optogenetic tool that enables the reversible inhibition of synaptic vesicle exocytosis. Opto-vTrap utilizes a light-inducible protein dimerization system to trap synaptic vesicles, preventing their fusion with the presynaptic membrane and thereby blocking neurotransmitter release.[1][2][3] This system offers a non-invasive method to study the dynamics of synaptic transmission and its role in neural circuits and behavior.

Principle of Opto-vTrap

The Opto-vTrap system is based on the light-inducible interaction between two proteins from Arabidopsis thaliana: Cryptochrome 2 (CRY2) and the N-terminal portion of CIB1 (CIBN).[4] In this system, a photosensitive CRY2 protein is expressed in the cytoplasm, while CIBN is anchored to synaptic vesicles. Upon exposure to blue light, CRY2 undergoes a conformational change that promotes its binding to CIBN.[4][5][6] This interaction leads to the rapid clustering of synaptic vesicles, effectively "trapping" them and preventing their transport to the active zone for exocytosis.[3][7] The process is reversible, and in the absence of blue light, CRY2 dissociates from CIBN, leading to the de-clustering of vesicles and the restoration of normal synaptic function.[1][2]

Below is a diagram illustrating the signaling pathway of the Opto-vTrap system.

Caption: Mechanism of Opto-vTrap for reversible inhibition of synaptic vesicle exocytosis.

Quantitative Data Summary

The performance of the Opto-vTrap system has been characterized in terms of its kinetics of vesicle trapping and release, and the extent of inhibition of synaptic transmission.[1][2][3]

ParameterValueReference
Activation Wavelength ~488 nm (Blue Light)[4]
Time to Full Vesicle Clusterization Within 1 minute[1][2][8]
Time to Recovery (De-clustering) Within 30 minutes after light off[1][2]
Inhibition of Exocytosis Complete inhibition[1][2][7]
Reversibility Fully reversible[3]

Experimental Protocols

Plasmid Construction and Viral Vector Production

The Opto-vTrap system requires the expression of two components: a cytoplasmic CRY2 fusion protein and a synaptic vesicle-anchored CIBN fusion protein.

  • Cytoplasmic Component: pAAV-hSyn-CRY2-mCherry (or other fluorescent protein for visualization).

  • Vesicle-Anchored Component: pAAV-hSyn-CIBN-Synaptophysin (or another synaptic vesicle protein like VAMP2).

Protocol:

  • Clone the coding sequences for CRY2 and CIBN into an adeno-associated virus (AAV) expression vector under the control of a neuron-specific promoter such as human Synapsin (hSyn).

  • Fuse a fluorescent protein (e.g., mCherry) to CRY2 for visualization of its expression and localization.

  • Fuse CIBN to the cytoplasmic domain of a synaptic vesicle protein (e.g., Synaptophysin) to anchor it to the vesicle membrane.

  • Produce high-titer AAVs (e.g., AAV2/1 or AAV2/9 serotypes) for efficient neuronal transduction.

Neuronal Culture and Transduction

Primary hippocampal or cortical neurons are suitable for in vitro studies using Opto-vTrap.

Protocol:

  • Prepare primary neuronal cultures from embryonic (E18) rats or mice.

  • At DIV (days in vitro) 4-7, co-transduce the neurons with AAVs encoding both the cytoplasmic CRY2 and the vesicle-anchored CIBN constructs.

  • Allow for protein expression for at least 7-14 days before conducting experiments.

  • Confirm the expression and correct localization of the fusion proteins using fluorescence microscopy. CRY2-mCherry should show diffuse cytoplasmic expression, while CIBN-Synaptophysin should exhibit a punctate pattern characteristic of presynaptic terminals.

Optogenetic Stimulation and Imaging

Protocol:

  • Mount the coverslip with transduced neurons onto a perfusion chamber on an inverted fluorescence microscope equipped for live-cell imaging and electrophysiology.

  • Maintain the neurons in a suitable imaging buffer (e.g., Tyrode's solution).

  • For optogenetic stimulation, use a 488 nm laser or LED light source coupled to the microscope.

  • To induce vesicle trapping, illuminate the region of interest with blue light. The light intensity and duration can be optimized for the specific experimental needs.

  • Monitor the clustering of synaptic vesicles in real-time by imaging the fluorescently tagged vesicle-anchored CIBN construct.

  • To reverse the effect, turn off the blue light and allow for recovery in the dark.

Below is a diagram illustrating a typical experimental workflow.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Plasmid 1. Plasmid Construction (CRY2 & CIBN constructs) AAV 2. AAV Production Plasmid->AAV Culture 3. Neuronal Culture & Transduction AAV->Culture Expression 4. Protein Expression (7-14 days) Culture->Expression Baseline 5. Baseline Recording (No Light) Expression->Baseline Stimulation 6. Blue Light Stimulation (488 nm) Baseline->Stimulation Inhibition 7. Recording during Inhibition Stimulation->Inhibition Recovery 8. Light Off & Recovery (in Dark) Inhibition->Recovery Imaging Vesicle Clustering Imaging Inhibition->Imaging Ephys Electrophysiology (e.g., EPSC recording) Inhibition->Ephys Post 9. Post-Recovery Recording Recovery->Post Analysis 10. Data Analysis Imaging->Analysis Ephys->Analysis

Caption: Experimental workflow for using Opto-vTrap in cultured neurons.

Electrophysiological Recording

To quantify the effect of Opto-vTrap on synaptic transmission, whole-cell patch-clamp recordings can be performed.

Protocol:

  • Identify a pair of synaptically connected neurons (one expressing Opto-vTrap and a postsynaptic partner).

  • Perform whole-cell patch-clamp recordings from the postsynaptic neuron to measure evoked excitatory postsynaptic currents (EPSCs).

  • Record baseline EPSCs by stimulating the presynaptic neuron with a bipolar electrode.

  • Apply blue light to the presynaptic terminal to activate Opto-vTrap and record EPSCs during light stimulation. A significant reduction or complete block of EPSCs is expected.

  • Turn off the blue light and monitor the recovery of EPSC amplitude over time.

Applications

  • Dissecting Synaptic Plasticity: By reversibly silencing specific synapses, Opto-vTrap can be used to investigate the role of individual synaptic inputs in long-term potentiation (LTP) and long-term depression (LTD).

  • Circuit Mapping: Opto-vTrap allows for the functional disconnection of specific neurons within a circuit to map their contribution to overall circuit activity.

  • Behavioral Studies: In vivo application of Opto-vTrap can be used to study the causal relationship between the activity of specific neuronal populations and behavior.[1]

  • Drug Screening: This system provides a platform for screening compounds that may modulate synaptic vesicle release by assessing their ability to counteract the inhibitory effect of Opto-vTrap.

Limitations

  • Indirect Manipulation: Opto-vTrap does not directly target this compound but rather the availability of synaptic vesicles for fusion.

  • Temporal Resolution: While the onset of inhibition is rapid (within a minute), the recovery is slower (around 30 minutes), which may not be suitable for studying very rapid synaptic dynamics.

  • Potential for Off-Target Effects: Overexpression of the fusion proteins could potentially interfere with normal synaptic function, although studies have shown minimal confounding effects.[1]

Conclusion

Opto-vTrap is a powerful and versatile optogenetic tool for the real-time, reversible inhibition of synaptic vesicle exocytosis. Its ability to silence synaptic transmission with high spatiotemporal precision makes it an invaluable asset for neuroscientists and drug development professionals seeking to understand and manipulate synaptic function. The detailed protocols and data presented here provide a comprehensive guide for the successful implementation of this innovative technology.

References

Quantitative Analysis of Synaptotagmin-Calcium Binding Affinity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synaptotagmins are a family of transmembrane proteins that are crucial for calcium-dependent neurotransmitter release. As the primary calcium sensors in neurons, their ability to bind calcium ions with high affinity and specificity is fundamental to the process of synaptic vesicle exocytosis. Understanding the quantitative aspects of this interaction is paramount for elucidating the mechanisms of synaptic transmission and for the development of novel therapeutics targeting neurological disorders. This document provides a detailed overview of the calcium-binding affinities of key synaptotagmin isoforms, comprehensive protocols for their measurement, and visual representations of the associated signaling pathways and experimental workflows.

Data Presentation: Quantitative Calcium Binding Affinities

The calcium-binding affinity of synaptotagmins is typically characterized by the equilibrium dissociation constant (Kd), where a lower Kd value indicates a higher binding affinity. The following table summarizes the reported Kd values for various this compound isoforms and their C2 domains, determined by Isothermal Titration Calorimetry (ITC) and other biophysical methods.

This compound Isoform/DomainSpeciesMethodLigandKd (µM)Number of Ca2+ SitesConditionsReference
This compound-1 C2A Domain Drosophila melanogasterITCCa2+20.7 ± 3.9, 83.4 ± 19, 766 ± 302350 mM HEPES, pH 7.4, 200 mM NaCl, 10% glycerol, 15°C[1]
This compound-1 C2A Domain Rattus norvegicusNMRCa2+~60-75, ~400-500, >10003In solution, without phospholipids[2]
This compound-1 C2B Domain Rattus norvegicusNMRCa2+~300-6002In solution, without phospholipids[2]
This compound-1 C2AB Fragment Rattus norvegicusITCCa2+-4-[3]
This compound-1 Bos taurusNative MSCa2+~45 (for the first binding event)5In the absence of phospholipids[4]
This compound-7 Mus musculusIn vitro fusion assayCa2+< 1-With anionic phospholipids[5]

Signaling Pathway and Experimental Workflow Visualizations

To facilitate a clearer understanding of the molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

Synaptotagmin_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_vesicle Synaptic Vesicle cluster_membrane Presynaptic Membrane AP Action Potential Ca_channel Voltage-gated Ca²⁺ Channel AP->Ca_channel Depolarization Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Opening Syt This compound Ca_influx->Syt Binding SNARE_complex SNARE Complex (Docked State) Syt->SNARE_complex Conformational Change VAMP VAMP/Synaptobrevin (v-SNARE) VAMP->SNARE_complex Syntaxin Syntaxin (t-SNARE) Syntaxin->SNARE_complex SNAP25 SNAP-25 (t-SNARE) SNAP25->SNARE_complex Fusion Membrane Fusion & Neurotransmitter Release SNARE_complex->Fusion Triggers

This compound signaling pathway for neurotransmitter release.

ITC_Workflow cluster_prep Sample Preparation cluster_itc Isothermal Titration Calorimetry cluster_analysis Data Analysis Protein_prep Purify and dialyze This compound in ITC buffer Load_protein Load this compound into sample cell Protein_prep->Load_protein Ligand_prep Prepare CaCl₂ solution in the same ITC buffer Load_ligand Load CaCl₂ into injection syringe Ligand_prep->Load_ligand Degas Degas both protein and ligand solutions Degas->Load_protein Degas->Load_ligand Titration Inject small aliquots of CaCl₂ into the sample cell Load_protein->Titration Load_ligand->Titration Measure_heat Measure heat change upon each injection Titration->Measure_heat Plot_data Plot heat change per injection vs. molar ratio Measure_heat->Plot_data Fit_model Fit data to a binding model Plot_data->Fit_model Determine_params Determine Kd, n, ΔH, and ΔS Fit_model->Determine_params

Workflow for Isothermal Titration Calorimetry (ITC) experiment.

Fluorescence_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis Protein_label Label this compound with a fluorescent probe (e.g., Alexa Fluor 488) Prepare_solutions Prepare this compound and CaCl₂ solutions in appropriate buffer Protein_label->Prepare_solutions Initial_reading Measure initial fluorescence (intensity or anisotropy) of this compound Prepare_solutions->Initial_reading Titration Titrate with increasing concentrations of CaCl₂ Initial_reading->Titration Record_changes Record fluorescence changes after each addition Titration->Record_changes Plot_data Plot fluorescence change vs. CaCl₂ concentration Record_changes->Plot_data Fit_curve Fit the data to a binding isotherm Plot_data->Fit_curve Calculate_Kd Calculate the dissociation constant (Kd) Fit_curve->Calculate_Kd

Workflow for Fluorescence Spectroscopy experiment.

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)) in a single experiment.

Materials:

  • Purified this compound protein (e.g., C2A, C2B, or C2AB fragment)

  • ITC Buffer (e.g., 50 mM HEPES, pH 7.4, 200 mM NaCl, 10% glycerol). The buffer must be identical for the protein and the ligand to avoid heat of dilution effects.

  • Calcium Chloride (CaCl₂) stock solution prepared in ITC buffer.

  • Isothermal Titration Calorimeter (e.g., MicroCal iTC200).

  • Degasser.

Protocol:

  • Sample Preparation:

    • Dialyze the purified this compound protein against the ITC buffer overnight at 4°C to ensure buffer matching.

    • Determine the protein concentration accurately using a reliable method (e.g., BCA assay or UV-Vis spectroscopy). A typical concentration for the sample cell is 20-100 µM.

    • Prepare a concentrated CaCl₂ solution (e.g., 1-5 mM) in the final dialysis buffer.

    • Degas both the protein solution and the CaCl₂ solution for 10-15 minutes immediately before the experiment to prevent bubble formation in the ITC cell.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 15°C or 25°C).[1]

    • Thoroughly clean the sample and reference cells with detergent and water as per the instrument's manual.

    • Fill the reference cell with the ITC buffer.

  • Titration:

    • Load the this compound solution into the sample cell, avoiding the introduction of air bubbles.

    • Load the CaCl₂ solution into the injection syringe.

    • Program the titration parameters: typically a series of 20-30 injections of 1-2 µL each, with a spacing of 120-180 seconds between injections to allow the system to return to thermal equilibrium.

    • Perform a control experiment by injecting CaCl₂ into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the experimental data.

    • Integrate the heat change for each injection.

    • Plot the integrated heat per injection against the molar ratio of CaCl₂ to this compound.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site or sequential binding sites) using the analysis software provided with the instrument to determine the Kd, n, ΔH, and ΔS.

Fluorescence Spectroscopy

Fluorescence-based assays are highly sensitive methods to monitor changes in the local environment of a fluorophore upon ligand binding. This can be achieved by monitoring changes in intrinsic tryptophan fluorescence, or by using extrinsic fluorescent labels. Fluorescence anisotropy can also be used to measure the change in the rotational diffusion of a labeled protein upon binding to a ligand.

Materials:

  • Purified this compound protein. For extrinsic fluorescence, the protein needs to be labeled with a suitable fluorophore (e.g., Alexa Fluor 488).

  • Fluorescence Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).

  • Calcium Chloride (CaCl₂) stock solution prepared in the same buffer.

  • Spectrofluorometer with polarization filters for anisotropy measurements.

Protocol:

  • Sample Preparation:

    • If using an extrinsic probe, label the purified this compound protein according to the manufacturer's protocol and remove any unbound dye.

    • Prepare a stock solution of the labeled or unlabeled this compound at a known concentration in the fluorescence buffer.

    • Prepare a series of CaCl₂ dilutions in the same buffer.

  • Measurement:

    • Place the this compound solution in a quartz cuvette and place it in the spectrofluorometer.

    • Set the excitation and emission wavelengths appropriate for the fluorophore (e.g., for Alexa Fluor 488, excitation at ~495 nm and emission at ~519 nm).

    • Record the initial fluorescence intensity or anisotropy.

    • Add small aliquots of the CaCl₂ stock solution to the cuvette, mix gently, and allow the system to equilibrate.

    • Record the fluorescence intensity or anisotropy after each addition.

  • Data Analysis:

    • Correct the fluorescence data for dilution effects.

    • Plot the change in fluorescence intensity or anisotropy as a function of the free Ca2+ concentration.

    • Fit the resulting binding curve to a suitable binding equation (e.g., the Hill equation or a one-site binding model) to calculate the Kd.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time binding of an analyte in solution to a ligand immobilized on a sensor surface. It provides kinetic information (association and dissociation rate constants, kon and koff) in addition to the equilibrium binding affinity (Kd).

Materials:

  • Purified this compound protein (ligand).

  • SPR running buffer (e.g., 10 mM HEPES, 150 mM NaCl, 0.005% Tween-20, pH 7.5).[6]

  • Calcium Chloride (analyte) solutions at various concentrations in the running buffer.

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5).

  • Immobilization reagents (e.g., EDC/NHS).

  • Regeneration solution (e.g., 10 mM EDTA).

Protocol:

  • Ligand Immobilization:

    • Equilibrate the sensor chip with the running buffer.

    • Activate the carboxymethylated dextran (B179266) surface of the sensor chip using a mixture of EDC and NHS.

    • Inject the purified this compound protein over the activated surface to allow for covalent coupling.

    • Deactivate any remaining active esters using ethanolamine.

    • A control flow cell should be prepared by performing the activation and deactivation steps without protein injection.

  • Binding Analysis:

    • Inject a series of CaCl₂ solutions at different concentrations over both the this compound-immobilized and control flow cells at a constant flow rate.

    • The binding of Ca2+ to this compound will cause a change in the refractive index, which is detected as a change in the SPR signal (response units, RU).

    • After each injection, flow the running buffer over the chip to monitor the dissociation phase.

    • Regenerate the sensor surface between different analyte concentrations by injecting a solution that disrupts the interaction (e.g., EDTA) to remove all bound Ca2+.

  • Data Analysis:

    • Subtract the signal from the control flow cell from the signal of the experimental flow cell to correct for bulk refractive index changes.

    • The resulting sensorgrams (RU vs. time) are globally fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding) using the instrument's software.

    • This analysis yields the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff / kon).

Conclusion

The quantitative analysis of this compound-calcium binding affinity is essential for a comprehensive understanding of synaptic function. The data and protocols presented in this document provide a valuable resource for researchers in neuroscience and drug development. The application of these techniques will continue to shed light on the intricate mechanisms of neurotransmission and aid in the identification of novel therapeutic targets.

References

Application Note: Liposome-Based Functional Assays for Synaptotagmin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Synaptotagmin-1 (Syt1) is the primary Ca²⁺ sensor for rapid, synchronous neurotransmitter release at the synapse.[1][2] It is a synaptic vesicle protein with two cytosolic C2 domains (C2A and C2B) that bind to Ca²⁺, anionic phospholipids (B1166683) like phosphatidylserine (B164497) (PS) and phosphatidylinositol 4,5-bisphosphate (PIP2), and the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment Protein Receptor) complex.[1][2][3] The precise mechanism by which Ca²⁺-binding to this compound triggers the fusion of a synaptic vesicle with the presynaptic membrane is a central question in neuroscience.

In vitro reconstitution of membrane fusion using liposomes is a powerful methodology to dissect the molecular mechanics of this process.[4] By incorporating purified SNARE proteins and this compound into distinct liposome (B1194612) populations, researchers can isolate the core fusion machinery and study the specific roles of each component in a controlled environment.[5] These assays allow for the quantitative analysis of protein-membrane binding, vesicle docking, and the kinetics of lipid and content mixing, providing critical insights into Ca²⁺-dependent exocytosis.[6] This document provides detailed protocols for key liposome-based assays used to investigate this compound function.

Signaling Pathway and Mechanism

The core of synaptic vesicle exocytosis is driven by the assembly of a four-helix bundle known as the trans-SNARE complex, which brings the vesicle and plasma membranes into close proximity.[7] this compound acts as a crucial regulator of this process. In the absence of Ca²⁺, this compound can interact with SNAREs and the plasma membrane, acting as a "fusion clamp" to prevent premature vesicle fusion.[7][8] Upon Ca²⁺ influx, the C2 domains of this compound undergo a conformational change, leading to the insertion of their Ca²⁺-binding loops into the target membrane.[3][9] This interaction is thought to generate membrane curvature and apply force to the SNARE complex, overcoming the energy barrier for fusion pore opening and triggering rapid neurotransmitter release.[1]

Synaptotagmin_Pathway cluster_pre Resting State (-Ca²⁺) cluster_post Activated State (+Ca²⁺) Syt_Rest This compound-1 SNARE_Docked Docked SNARE Complex (Syntaxin, SNAP-25, Synaptobrevin) Syt_Rest->SNARE_Docked Clamps Fusion Syt_Active Activated Syt1 (C2 Domains bind Ca²⁺) Fusion_Pore Fusion Pore Opening SNARE_Docked->Fusion_Pore Drives Vesicle_Rest Synaptic Vesicle PM_Rest Plasma Membrane Ca Ca²⁺ Influx Ca->Syt_Rest Binds Membrane_Insert C2 Loops Insert into Plasma Membrane Syt_Active->Membrane_Insert Triggers Membrane_Insert->SNARE_Docked Promotes SNARE Zippering Release Neurotransmitter Release Fusion_Pore->Release

Caption: Ca²⁺-dependent activation of this compound-1 to trigger SNARE-mediated membrane fusion.

Quantitative Data Summary

The precise conditions for these assays can be optimized, but the following tables provide typical ranges for key parameters based on published studies.

Table 1: Typical Liposome Compositions (Molar Ratios)

Liposome Type POPC DOPS / PS Cholesterol PIP₂ Fluorescent Probe Reference
v-Liposome (vesicle) 73% 15% 10% - 2% DiO [6]
85% 15% - - - [10]
t-Liposome (target) 58% 25% 10% 5% 2% DiI [6]
80-84% 15% - 1-5% - [10]

| Binding Assay | 75% | 25% | - | - | Trace ³H-PC |[11] |

Table 2: Protein Reconstitution and Assay Concentrations

Parameter Value Purpose Reference
SNARE Protein-to-Lipid Ratio 1:200 - 1:5000 Reconstitution into liposomes [4][6][12]
This compound-to-Lipid Ratio 1:1000 Reconstitution into v-liposomes [12]
This compound (C2AB) Conc. 10 µM Co-flotation/Co-sedimentation [13][14]
Liposome Concentration (Fusion) ~0.5-1 mM (Lipid) Lipid/Content Mixing Assays [15]
Ca²⁺ Concentration 0.1 - 1 mM To trigger fusion/binding [13][16]

| EGTA Concentration | 0.2 - 1 mM | Ca²⁺ chelation (control) |[10][13] |

Experimental Protocols

Protocol 1: Liposome Preparation and Protein Reconstitution

This protocol describes the preparation of v-SNARE/Synaptotagmin liposomes (v-liposomes) and t-SNARE liposomes (t-liposomes).

Materials:

  • Lipids (e.g., POPC, DOPS, Cholesterol, PIP₂) in chloroform (B151607).[6]

  • Fluorescent lipid probes (e.g., DiO, DiI) for fusion assays.[4][6]

  • Purified recombinant proteins: Synaptobrevin-2 (v-SNARE), Syntaxin-1A, SNAP-25 (t-SNAREs), and this compound-1 (full-length or cytosolic C2AB fragment).

  • Detergent: n-Octyl-β-D-glucopyranoside (β-OG).[4]

  • Dialysis buffer (e.g., 25 mM HEPES, 100 mM KCl, pH 7.4).

  • Glass vials, nitrogen gas stream, vacuum desiccator.

Procedure:

  • Lipid Film Preparation: In a glass vial, mix the desired lipids and fluorescent probes in chloroform to achieve the final molar ratios (see Table 1).

  • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

  • Place the vial under a high vacuum for at least 1 hour to remove any residual solvent.[6]

  • Hydration & Solubilization: Hydrate the lipid film with buffer containing 50 mM β-OG to solubilize the lipids into micelles. The final lipid concentration should be around 10-20 mM.[4]

  • Protein Incorporation: Add the purified proteins (e.g., v-SNARE and this compound for v-liposomes) to the lipid-detergent mixture at the desired protein-to-lipid ratio (see Table 2). Incubate for 30 minutes at room temperature.[4][6]

  • Detergent Removal: Remove the detergent by dialysis against a large volume of detergent-free buffer at 4°C. Perform several buffer changes over 48 hours to ensure complete removal of β-OG and formation of proteoliposomes.[6]

  • Storage: Store the resulting proteoliposomes at 4°C and use within one week.

Protocol 2: this compound-Liposome Binding (Co-sedimentation Assay)

This assay quantitatively assesses the Ca²⁺-dependent binding of the this compound C2AB domain to liposomes containing anionic phospholipids.[9][17]

Materials:

  • This compound C2AB fragment.

  • Liposomes (prepared as in Protocol 1, without protein reconstitution).

  • Binding Buffer (e.g., 50 mM HEPES, 100 mM KCl, pH 7.4).

  • CaCl₂ and EGTA stock solutions.

  • Ultracentrifuge and appropriate rotors/tubes.

  • SDS-PAGE equipment and Coomassie stain.

Procedure:

  • Reaction Setup: In an ultracentrifuge tube, prepare reaction mixtures containing the Syt1 C2AB fragment (e.g., 1-2 µM) and liposomes (e.g., 0-500 µM total lipid) in binding buffer.[9]

  • Prepare parallel reactions containing either 0.2 mM EGTA (Ca²⁺-free condition) or 0.5 mM free Ca²⁺.[9]

  • Incubate the mixtures at room temperature for 30 minutes to allow binding to reach equilibrium.

  • Sedimentation: Pellet the liposomes by ultracentrifugation (e.g., 150,000 x g for 30 minutes at 4°C).[9]

  • Analysis: Carefully collect the supernatant, which contains the unbound protein. The pellet contains the liposomes and any bound protein.

  • Analyze equal volumes of the "Input" (protein-only control) and the supernatant fractions by SDS-PAGE, followed by Coomassie staining.[18]

  • Quantify the protein bands using densitometry. The amount of bound protein is determined by the depletion of protein from the supernatant compared to the input.[9]

CoSedimentation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P Purified Syt1 C2AB Mix 1. Mix Syt1 + Liposomes P->Mix L Liposomes (with PS/PIP₂) L->Mix Incubate 2. Incubate 30 min (with Ca²⁺ or EGTA) Mix->Incubate UC 3. Ultracentrifugation (150,000 x g, 30 min) Incubate->UC Separate 4. Separate Supernatant and Pellet UC->Separate SDS 5. Analyze Supernatant by SDS-PAGE Separate->SDS Quantify 6. Quantify Protein Depletion SDS->Quantify

Caption: Workflow for the liposome co-sedimentation assay to measure protein-membrane binding.

Protocol 3: SNARE-Mediated Lipid Mixing (Fusion) Assay

This assay measures the merger of the outer leaflets of v- and t-liposomes by monitoring the dequenching or FRET between fluorescent lipid probes.[16][19]

Materials:

  • v-liposomes (containing v-SNARE, Syt1, and a donor/quencher fluorophore like Marina Blue-DHPE).[20]

  • t-liposomes (containing t-SNAREs).[20]

  • Fusion Buffer (e.g., 25 mM HEPES, 100 mM KCl, pH 7.4).

  • CaCl₂ and EGTA stock solutions.

  • Fluorometer with a temperature-controlled cuvette holder.

Procedure:

  • Reaction Setup: In a fluorometer cuvette, add t-liposomes to the fusion buffer. The typical final lipid concentration is 0.5-1.0 mM.[15]

  • Place the cuvette in the fluorometer and begin recording the baseline fluorescence of the t-liposomes.

  • Initiate Reaction: Inject the v-liposomes into the cuvette (a typical v:t liposome ratio is 1:9).

  • Allow the reaction to proceed for a set time (e.g., 20 minutes) to monitor any Ca²⁺-independent fusion.[10]

  • Trigger Fusion: Inject CaCl₂ (to a final concentration of 1 mM) to trigger Ca²⁺-dependent fusion and continue recording the fluorescence signal.[10][16] An increase in fluorescence indicates lipid mixing (fusion).

  • Normalization: At the end of the experiment, add a detergent (e.g., Triton X-100) to solubilize all liposomes, achieving maximum fluorescence dequenching. Normalize the fusion kinetics data to this maximum value.

  • Control: Run a parallel experiment where EGTA is added instead of CaCl₂ to confirm the Ca²⁺-dependency of the reaction.

Lipid_Mixing_Workflow cluster_liposomes Liposome Populations cluster_assay Assay Procedure v_lipo v-Liposomes (v-SNARE, Syt1, Donor Fluorophore) Mix 1. Mix liposomes in cuvette (1:9 v:t) v_lipo->Mix t_lipo t-Liposomes (t-SNAREs, Acceptor Fluorophore) t_lipo->Mix Base 2. Record Baseline Fluorescence Mix->Base Trigger 3. Inject Ca²⁺ to trigger fusion Base->Trigger Record 4. Monitor FRET signal (increase indicates fusion) Trigger->Record Norm 5. Normalize with detergent Record->Norm

Caption: Experimental workflow for a FRET-based lipid mixing (fusion) assay.

References

Application Notes: Single-Molecule Imaging of Synaptotagmin Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synaptotagmins (Syts) are a family of transmembrane proteins that are crucial for Ca²⁺-dependent neurotransmitter release.[1] As the primary Ca²⁺ sensors at the presynaptic terminal, they play a pivotal role in the intricate process of synaptic vesicle docking, priming, and fusion with the plasma membrane.[1] Understanding the dynamic behavior of individual this compound molecules is paramount for deciphering the mechanisms of synaptic transmission and for the development of novel therapeutics targeting neurological disorders. Single-molecule imaging techniques have emerged as powerful tools to visualize and quantify the behavior of individual this compound molecules in real-time, providing unprecedented insights into their function.[2][3][4][5]

These application notes provide an overview of the principles and methodologies for single-molecule imaging of this compound dynamics, focusing on techniques such as universal Point Accumulation for Imaging in Nanoscale Topography (uPAINT), single-molecule Förster Resonance Energy Transfer (smFRET), and Stochastic Optical Reconstruction Microscopy (STORM).

Key Signaling Pathways and Experimental Workflows

The regulation of neurotransmitter release by this compound involves a series of dynamic interactions with other proteins, most notably the SNARE (Soluble NSF Attachment Protein Receptor) complex, and with the plasma membrane. The following diagrams illustrate these key pathways and a general workflow for single-molecule imaging.

Synaptotagmin_Signaling_Pathway cluster_vesicle Synaptic Vesicle cluster_membrane Presynaptic Membrane cluster_calcium Syt This compound Syt->Syt Oligomerization Syntaxin Syntaxin-1 Syt->Syntaxin Binds to SNARE complex SNAP25 SNAP-25 Syt->SNAP25 Binds to SNARE complex cluster_membrane cluster_membrane Syt->cluster_membrane Membrane insertion VAMP2 VAMP2/Synaptobrevin VAMP2->Syntaxin Forms SNARE complex VAMP2->SNAP25 Forms SNARE complex Ca_ion Ca²⁺ Ca_ion->Syt Ca²⁺ binding

This compound interaction with the SNARE complex and Ca²⁺.

Experimental_Workflow cluster_prep Sample Preparation cluster_imaging Single-Molecule Imaging cluster_analysis Data Analysis Cell_Culture Neuronal Cell Culture Labeling This compound Labeling (Nanobody, Fluorescent Protein, or Dye) Cell_Culture->Labeling Microscopy Microscopy (TIRF, HILO) Labeling->Microscopy Acquisition Image Acquisition Microscopy->Acquisition Tracking Single-Particle Tracking Acquisition->Tracking Quantification Quantitative Analysis (Diffusion, Kinetics, FRET) Tracking->Quantification

General workflow for single-molecule imaging of this compound.

Quantitative Data Summary

Single-molecule imaging allows for the precise measurement of various biophysical parameters of this compound. The following tables summarize key quantitative data obtained from different studies.

Table 1: this compound-1 Oligomerization Dynamics
ParameterValueTechniqueReference
Small Oligomer Size5 ± 2 subunitsSingle-Molecule Imaging[3][5][6]
Large Oligomer Size15 ± 2 subunitsSingle-Molecule Imaging[3][5][6]
Oligomer Dissociation Rate (k_off) in absence of Ca²⁺~0.0024 s⁻¹Single-Molecule Imaging[3]
Subunit Binding Constant (K_D) - Large Oligomers6 ± 2 nMSingle-Molecule Imaging[3]
Subunit Binding Constant (K_D) - Small Oligomers40 ± 8 nMSingle-Molecule Imaging[3]
Monomer Assembly Affinity (K_D) in solution~1 ± 0.3 µMFluorescence Correlation Spectroscopy[7]
Table 2: this compound-SNARE Interaction Dynamics
ConditionObservationTechniqueReference
Absence of Ca²⁺Weak binding to SNARE complexsmFRET[2][8]
Presence of Ca²⁺Strong enhancement of binding affinitysmFRET[2][8][9]
C2B domain and linkerHigh FRET efficiency interactions with membrane-proximal SNARE portion in presence of Ca²⁺smFRET[2][8]
Table 3: Diffusion Coefficients of this compound-1
ConditionDiffusion Coefficient (Log10D)TechniqueReference
Endogenous Syt1 (NbLumSyt1-Halo/JF549)Similar frequency distribution to overexpressed Syt1-pHluorinuPAINT[4]
Overexpressed Syt1-pHluorin (anti-GFP nb-At647N)Similar frequency distribution to endogenous Syt1uPAINT[4]

Protocols

Protocol 1: Live-Cell Single-Molecule Imaging of Endogenous this compound-1 using uPAINT with Nanobodies

This protocol is adapted from studies utilizing nanobodies for high-resolution imaging of endogenous proteins.[4][5][10][11][12]

Materials:

  • Primary hippocampal neuron culture (21-22 days in vitro)

  • NbLumSyt1-HaloTag nanobody

  • Halo-ligand conjugated fluorescent dye (e.g., JF549)

  • High K⁺ buffer for stimulation

  • TIRF or HILO microscope equipped with an EMCCD camera

Procedure:

  • Nanobody-Dye Conjugation: Prepare pre-conjugated complexes of NbLumSyt1-HaloTag with the Halo-ligand fluorescent dye according to the manufacturer's instructions.

  • Cell Incubation: Incubate the primary hippocampal neurons with the pre-conjugated nanobody-dye complexes. For tracking surface-exposed this compound following exocytosis, perform the incubation in a high K⁺ buffer to stimulate synaptic vesicle release.

  • Microscopy Setup: Use a TIRF or HILO microscope to achieve high signal-to-noise ratio by illuminating a thin optical section near the coverslip.[4]

  • Image Acquisition: Acquire time-lapse images at a high frame rate (e.g., 50 Hz, 20 ms (B15284909) exposure) at 37°C.[4] A long acquisition of several thousand frames is typically required to capture a sufficient number of single-molecule events.[4]

  • Data Analysis:

    • Single-Molecule Detection and Tracking: Use appropriate software (e.g., ImageJ with TrackMate plugin, or custom scripts) to detect and track the trajectories of individual fluorescent spots.

    • Diffusion Analysis: Calculate the mean square displacement (MSD) for each trajectory to determine the diffusion coefficient (D). Plot the frequency distribution of the logarithm of the diffusion coefficients (Log10D) to identify different mobility populations.[4]

    • Super-Resolution Reconstruction: Generate super-resolved images by accumulating the localizations of all detected single molecules over time.[4]

Protocol 2: In Vitro Single-Molecule FRET Imaging of this compound-SNARE Interaction

This protocol is based on studies investigating the protein-protein interactions at the single-molecule level.[2][8][13][14][15][16]

Materials:

  • Purified, fluorescently labeled this compound C2AB fragment (donor fluorophore, e.g., Cy3)

  • Purified, fluorescently labeled SNARE complex (acceptor fluorophore, e.g., Cy5) reconstituted in a supported lipid bilayer

  • TIRF microscope with dual-laser excitation and detection channels for donor and acceptor fluorescence

  • Imaging buffer with and without Ca²⁺

Procedure:

  • Protein Labeling: Label the this compound C2AB fragment and the SNARE complex with donor and acceptor fluorophores, respectively, at specific cysteine residues introduced by site-directed mutagenesis.[2]

  • Supported Lipid Bilayer Formation: Prepare a supported lipid bilayer on a clean glass coverslip and reconstitute the acceptor-labeled SNARE complex into the bilayer.[13]

  • Microscopy and Image Acquisition:

    • Mount the coverslip on a TIRF microscope.

    • Add the donor-labeled this compound C2AB fragment to the imaging chamber.

    • Acquire time-lapse images, simultaneously recording the donor and acceptor fluorescence channels.

  • Data Analysis:

    • Identify FRET Events: Identify individual binding events where a donor-labeled this compound molecule colocalizes with an acceptor-labeled SNARE complex. A FRET event is characterized by an increase in acceptor fluorescence upon donor excitation and a corresponding decrease in donor fluorescence.

    • Calculate FRET Efficiency: For each FRET pair, calculate the FRET efficiency (E) using the formula: E = I_A / (I_A + I_D), where I_A and I_D are the intensities of the acceptor and donor fluorescence, respectively.

    • Generate FRET Histograms: Create histograms of FRET efficiencies to identify different conformational states or binding modes of the this compound-SNARE complex.[2][13]

    • Kinetic Analysis: Analyze the dwell times of the FRET states to extract kinetic information about the binding and conformational dynamics.

Protocol 3: STORM Imaging of this compound in Fixed Neurons

This protocol is a general guide based on super-resolution imaging techniques applied to neuronal samples.[17][18]

Materials:

  • Fixed neuronal cell culture

  • Primary antibody against this compound

  • Secondary antibody conjugated to a photoswitchable fluorophore (e.g., Alexa Fluor 647)

  • STORM imaging buffer containing an oxygen scavenging system and a reducing agent

  • STORM-capable microscope with high-power lasers for activation and imaging

Procedure:

  • Immunostaining:

    • Fix and permeabilize the neuronal culture using standard protocols.

    • Incubate with a primary antibody specific for this compound.

    • Incubate with a secondary antibody conjugated to a photoswitchable dye.

  • Sample Mounting: Mount the sample in a STORM imaging buffer.

  • STORM Imaging:

    • Use a high-power laser to switch most of the fluorophores to a dark state.

    • Use a low-power activation laser to sparsely and stochastically activate a subset of fluorophores in each frame.

    • Image the fluorescence from the activated single molecules until they photobleach.

    • Repeat the activation and imaging cycle for thousands of frames to collect a large number of single-molecule localizations.

  • Image Reconstruction:

    • Analyze each frame to determine the precise coordinates (x, y, and optionally z) of each activated fluorophore by fitting its image to a 2D Gaussian function.

    • Reconstruct a super-resolved image by plotting all the determined molecular coordinates.

Conclusion

Single-molecule imaging techniques provide an unparalleled view of the dynamic behavior of this compound, a key player in neurotransmitter release. The protocols and data presented here offer a starting point for researchers to investigate the intricate molecular choreography that governs synaptic function. The continued development of novel labeling strategies, such as the use of nanobodies, and advanced imaging modalities will undoubtedly lead to further breakthroughs in our understanding of this compound dynamics and its role in health and disease.[4][5][10][11][12]

References

Super-Resolution Microscopy of Synaptotagmin at the Synapse: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synaptotagmin-1 (Syt1) is a critical calcium sensor protein residing on synaptic vesicles that plays a pivotal role in triggering the rapid, calcium-dependent fusion of these vesicles with the presynaptic membrane, leading to neurotransmitter release.[1][2][3] Understanding the precise spatial organization and dynamics of Syt1 at the nanoscale is crucial for elucidating the mechanisms of synaptic transmission and its modulation in health and disease. Conventional fluorescence microscopy is limited by the diffraction of light to a resolution of approximately 200-250 nm, which is insufficient to resolve the fine details of molecular organization within the synapse, a structure that is itself often less than a micron in diameter.[4][5]

Super-resolution microscopy (SRM) techniques, such as Stimulated Emission Depletion (STED) microscopy, Stochastic Optical Reconstruction Microscopy (STORM), and Photoactivated Localization Microscopy (PALM), have broken the diffraction barrier, offering unprecedented insights into the nano-architecture of the synapse.[4][6][7] These methods have enabled the visualization of individual synaptic vesicles and the localization of key proteins like this compound with a precision of tens of nanometers.[5][8][9][10] This has led to significant advancements in our understanding of the molecular machinery governing neurotransmitter release.[11]

These application notes provide an overview and detailed protocols for the super-resolution imaging of this compound at the synapse, tailored for researchers, scientists, and professionals in drug development.

Quantitative Data from Super-Resolution Studies of this compound

Super-resolution microscopy has provided valuable quantitative data on the organization and stoichiometry of this compound and other synaptic proteins. The following tables summarize key findings from various studies.

ParameterValueSuper-Resolution TechniqueOrganism/Model SystemReference
This compound-1 Localization and Distribution
Lateral Resolution Achieved50 nmSTEDCultured Hippocampal Neurons[11]
66 nmSTEDCultured Hippocampal Neurons[12]
~20-30 nmSTORMMouse Brain Tissue[13]
Syt1 Cluster Size after Exocytosis~40-80 nmSTEDCultured Hippocampal Neurons[5][12]
This compound-1 Copy Number and Stoichiometry
Syt1 Copies per Synaptic Vesicle~15 copiesQuantitative Biochemistry & STEDRat Brain[1]
7 to 15 copies[14]
Other Relevant Synaptic Protein Data
Postsynaptic Receptor Cluster Size70-80 nmSTORMCultured Hippocampal Neurons[15]
PSD-95 Nanodomain Diameter~150 nmMouse Brain Tissue & Cultured Cells[6]
AMPAR Nanodomain Size~80 nmCultured Cells[6]

Signaling Pathway and Molecular Organization

This compound-Mediated Vesicle Fusion

This compound-1 acts as the primary Ca²⁺ sensor for synchronous neurotransmitter release.[1] Upon the arrival of an action potential, voltage-gated calcium channels open, leading to a rapid influx of Ca²⁺ into the presynaptic terminal.[1] This increase in local Ca²⁺ concentration is detected by the two C2 domains (C2A and C2B) of this compound-1.[16][17] Ca²⁺ binding triggers a conformational change in this compound, enabling its C2 domains to insert into the presynaptic plasma membrane.[18] This interaction is thought to induce membrane curvature and promote the fusion of the synaptic vesicle with the plasma membrane, a process facilitated by the SNARE complex (composed of synaptobrevin, syntaxin, and SNAP-25).[3][18][19]

Synaptotagmin_Signaling_Pathway AP Action Potential Ca_channel Voltage-Gated Ca²⁺ Channels Open AP->Ca_channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Ca_binding Ca²⁺ Binds to Syt1 C2 Domains Ca_influx->Ca_binding Syt1 This compound-1 (on vesicle) Syt1->Ca_binding Syt1_PM Syt1 Inserts into Plasma Membrane Ca_binding->Syt1_PM Fusion Vesicle Fusion & Neurotransmitter Release Syt1_PM->Fusion SNARE SNARE Complex Assembly SNARE->Fusion Synaptic_Organization cluster_presynapse Presynaptic Terminal cluster_postsynapse Postsynaptic Density SV Synaptic Vesicle Syt1 This compound-1 SV->Syt1 SNARE SNARE Complex Syt1->SNARE interacts with AZ Active Zone SNARE->AZ Syt1_cluster Syt1 Cluster (Post-Exocytosis) AZ->Syt1_cluster Receptor Neurotransmitter Receptors Experimental_Workflow Culture Neuronal Culture on Coverslips Stimulation Synaptic Stimulation (Optional) Culture->Stimulation Fixation Fixation Stimulation->Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking Primary_Ab Primary Antibody Incubation (anti-Synaptotagmin) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (Fluorophore-conjugated) Primary_Ab->Secondary_Ab Imaging Super-Resolution Microscopy (STED/STORM) Secondary_Ab->Imaging Analysis Data Analysis and Image Reconstruction Imaging->Analysis

References

Application Notes and Protocols for Biochemical Assays of Synaptotagmin-Lipid Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Synaptotagmin-1 (Syt1) is a crucial calcium (Ca²⁺) sensor in neuronal exocytosis, playing a pivotal role in the fusion of synaptic vesicles with the presynaptic membrane to release neurotransmitters.[1][2] Its function is intrinsically linked to its interaction with lipid membranes, a process modulated by Ca²⁺ and specific lipid species such as phosphatidylserine (B164497) (PS) and phosphatidylinositol 4,5-bisphosphate (PIP₂).[3][4][5] Understanding the molecular details of these interactions is fundamental for elucidating the mechanisms of neurotransmitter release and for the development of therapeutics targeting neurological disorders.

These application notes provide an overview of key biochemical assays used to characterize this compound-lipid interactions, complete with detailed protocols, quantitative data summaries, and visual representations of experimental workflows.

Key Concepts in this compound-Lipid Interactions

This compound-1 possesses two C2 domains, C2A and C2B, which are responsible for Ca²⁺-dependent and -independent binding to lipid membranes.[1][6] The C2B domain contains a polybasic patch that mediates a Ca²⁺-independent interaction with anionic lipids, particularly PIP₂, which is thought to dock the protein to the plasma membrane.[4][7] Upon Ca²⁺ influx, the C2 domains undergo a conformational change, leading to the insertion of their hydrophobic loops into the lipid bilayer, a critical step for membrane fusion.[1][8] The interplay between Ca²⁺, PIP₂, and PS significantly enhances the Ca²⁺ sensitivity of Syt1.[4]

I. Liposome (B1194612) Co-sedimentation Assay

This assay is a classical and straightforward method to assess the binding of a protein to liposomes. It relies on the principle that if a protein binds to liposomes, it will co-pellet with them upon ultracentrifugation.[9]

Quantitative Data Summary
This compound ConstructLiposome CompositionConditionBinding Affinity (Kd) / % BoundReference
Syt1 C2AB25% PS / 75% PC+ 0.2 mM Ca²⁺~145 µM ([Ca²⁺]₁/₂)[10]
Syt1 C2AB25% PS / 75% PC+ 2 mM EGTANo significant binding[11]
Syt1 C2B25% PS / 75% PC+ 0.2 mM Ca²⁺Efficient sedimentation[11]
Syt1 C2B (K326,327A)25% PS / 75% PC+ 0.2 mM Ca²⁺Abolished sedimentation[11]
Syt1 C2AB20% DOPS / 80% DOPC+ 0.5 mM Ca²⁺High[9]
Syt1 C2AB20% DPPS / 80% DOPC+ 0.5 mM Ca²⁺Reduced[9]
Syt7 C2AB20% DOPS / 80% DOPC+ 0.5 mM Ca²⁺High[9]

Note: The interpretation of co-sedimentation data should be done with caution, as protein oligomerization can sometimes lead to sedimentation that is independent of direct, high-affinity binding to the liposome surface.[11][12]

Experimental Protocol

1. Liposome Preparation (Extrusion Method)

  • Lipid Film Formation: In a glass vial, mix the desired lipids (e.g., 75 mol% POPC, 25 mol% POPS) dissolved in chloroform.

  • Solvent Evaporation: Dry the lipid mixture under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial. Further dry the film under vacuum for at least 1 hour to remove residual solvent.[13]

  • Hydration: Rehydrate the lipid film with a suitable buffer (e.g., 50 mM HEPES, 100 mM KCl, pH 7.4) to a final lipid concentration of 5-10 mg/mL.[14] Vortex the mixture intermittently. The buffer temperature should be above the phase transition temperature of the lipids.[15]

  • Freeze-Thaw Cycles: Subject the lipid suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath to promote the formation of unilamellar vesicles.

  • Extrusion: Extrude the suspension 11-21 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder to generate large unilamellar vesicles (LUVs) of a uniform size.[14][16]

2. Binding Reaction

  • In a microcentrifuge tube, combine the purified this compound protein (e.g., 1-5 µM) with the prepared liposomes (e.g., 0.5-1 mM total lipid) in a binding buffer (e.g., 50 mM HEPES, 100 mM KCl, pH 7.4).

  • Add either CaCl₂ to the desired free Ca²⁺ concentration (e.g., 100 µM - 1 mM) or a Ca²⁺ chelator like EGTA (e.g., 2 mM) for the Ca²⁺-free condition.

  • Incubate the reaction mixture at room temperature for 15-30 minutes.[11]

3. Ultracentrifugation

  • Centrifuge the samples at high speed (e.g., 100,000 x g) for 30-60 minutes at 4°C to pellet the liposomes and any bound protein.[11]

  • Carefully collect the supernatant, which contains the unbound protein.

  • Wash the pellet once with the binding buffer and centrifuge again to remove any residual unbound protein.

  • Resuspend the final pellet in a volume of buffer equal to the initial supernatant volume.

4. Analysis

  • Analyze equal volumes of the supernatant and the resuspended pellet fractions by SDS-PAGE.

  • Visualize the protein bands by Coomassie blue staining or Western blotting.

  • Quantify the band intensities using densitometry to determine the percentage of bound protein.

Experimental Workflow Diagram

Liposome_Cosedimentation_Assay cluster_prep Liposome Preparation cluster_binding Binding & Centrifugation cluster_analysis Analysis Lipid_Mix Lipid Mixture (e.g., PC/PS) Hydration Hydration Lipid_Mix->Hydration Extrusion Extrusion (100 nm filter) Hydration->Extrusion Incubation Incubate Syt1 with Liposomes (+/- Ca²⁺) Extrusion->Incubation LUVs Centrifugation Ultracentrifugation (100,000 x g) Incubation->Centrifugation SDS_PAGE SDS-PAGE of Supernatant (S) and Pellet (P) Centrifugation->SDS_PAGE Quantification Densitometry SDS_PAGE->Quantification

Caption: Workflow of the liposome co-sedimentation assay.

II. Fluorescence Resonance Energy Transfer (FRET) Assays

FRET-based assays are powerful tools for studying molecular interactions in real-time and can provide quantitative information about binding events and conformational changes.

A. Lipid Mixing Assay

This assay monitors the fusion of two populations of liposomes, one containing a FRET donor and acceptor pair in their membrane and the other being unlabeled. Fusion leads to the dilution of the fluorescent lipids, resulting in a decrease in FRET efficiency and an increase in donor fluorescence. While primarily a fusion assay, it relies on the initial binding and action of this compound.[17][18]

B. Protein-Lipid Binding Assay

This assay directly measures the binding of a fluorescently labeled protein to liposomes containing a fluorescent lipid acceptor. Binding brings the donor and acceptor into close proximity, resulting in an increase in FRET.[11]

Quantitative Data Summary
Assay TypeSyt1 ConstructLiposome CompositionConditionObservationReference
Protein-Lipid BindingTryptophan (intrinsic donor) in Syt1 C2B5% Dansyl-PE / 25% PS / 70% PC+ 0.2 mM Ca²⁺FRET increase[11]
Protein-Lipid BindingAlexa 488-labeled Syt1 C2ABRhodamine-PE labeled liposomes+ Ca²⁺Ca²⁺-dependent FRET increase[19][20]
Lipid MixingSyt1 + SNAREsDonor/Acceptor labeled liposomes+ Ca²⁺Increased lipid mixing[17][21]
Experimental Protocol (Protein-Lipid Binding FRET)

1. Reagent Preparation

  • Protein Labeling: Purify the this compound construct of interest. If it lacks intrinsic fluorophores (like tryptophan), label it with a donor fluorophore (e.g., Alexa Fluor 488) according to the manufacturer's protocol. Remove excess dye by size-exclusion chromatography.

  • Liposome Preparation: Prepare liposomes as described in the co-sedimentation protocol, incorporating a lipid-conjugated acceptor fluorophore (e.g., 1-2 mol% Rhodamine-PE or Dansyl-PE).[11][20]

2. FRET Measurement

  • In a fluorometer cuvette, add the labeled liposomes to a binding buffer.

  • Record the baseline fluorescence of the acceptor by exciting the donor.

  • Add the fluorescently labeled this compound protein and mix.

  • Initiate the binding reaction by adding Ca²⁺ to the desired concentration.

  • Monitor the change in acceptor fluorescence over time upon excitation of the donor. An increase in acceptor fluorescence indicates binding.

  • As a control, perform the experiment in the presence of EGTA to demonstrate the Ca²⁺-dependency of the interaction.

Signaling Pathway Diagram

FRET_Binding_Assay Syt1_Donor Syt1-Donor Binding Binding Event Syt1_Donor->Binding Liposome_Acceptor Liposome-Acceptor Liposome_Acceptor->Binding Calcium Ca²⁺ Calcium->Binding triggers FRET FRET Signal (Acceptor Emission) Binding->FRET results in

Caption: Principle of the FRET-based protein-lipid binding assay.

III. Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of thermodynamic parameters such as the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).

Experimental Protocol

1. Sample Preparation

  • Prepare purified this compound and liposomes in the same dialysis buffer to minimize heat of dilution effects.

  • Degas all solutions thoroughly before use.

  • Load the this compound solution into the ITC sample cell.

  • Load the liposome suspension into the injection syringe.

2. ITC Experiment

  • Set the experimental parameters, including the cell temperature, stirring speed, and injection volume.

  • Perform a series of small, sequential injections of the liposome suspension into the sample cell containing the this compound solution.

  • Record the heat change after each injection.

  • As a control, inject the liposome suspension into the buffer alone to determine the heat of dilution.

3. Data Analysis

  • Integrate the raw data to obtain the heat change per injection.

  • Subtract the heat of dilution from the heat of binding.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.

Logical Relationship Diagram

ITC_Workflow cluster_setup Setup cluster_run Experiment cluster_analysis Analysis Syt_Cell Syt1 in Cell Injection Titration Injections Syt_Cell->Injection Lipo_Syringe Liposomes in Syringe Lipo_Syringe->Injection Heat_Measurement Measure Heat Change Injection->Heat_Measurement Integration Integrate Peaks Heat_Measurement->Integration Fitting Fit to Binding Model Integration->Fitting Thermodynamics Determine Kd, ΔH, n Fitting->Thermodynamics

Caption: Logical workflow for an ITC experiment.

IV. Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (e.g., this compound) to a ligand (e.g., a lipid bilayer) immobilized on a sensor chip in real-time. It provides kinetic data, including association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (Kd) can be calculated.

Experimental Protocol

1. Chip Preparation

  • Dock a suitable sensor chip (e.g., an L1 chip for liposome capture) into the SPR instrument.[14]

  • Prepare a running buffer that is compatible with both the protein and the liposomes.

  • Inject a solution of small unilamellar vesicles (SUVs) over the chip surface to form a stable lipid bilayer.[14]

2. Binding Measurement

  • Inject a series of concentrations of the purified this compound protein over the immobilized lipid bilayer.

  • Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the binding of the protein to the lipid surface.

  • After the association phase, flow the running buffer over the chip to monitor the dissociation of the protein.

3. Data Analysis

  • Generate sensorgrams (plots of RU versus time) for each protein concentration.

  • Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants (ka and kd).

  • Calculate the equilibrium dissociation constant (Kd = kd/ka).

Experimental Workflow Diagram

SPR_Workflow cluster_prep Chip Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis Immobilize_Liposomes Immobilize Liposomes on Sensor Chip Inject_Syt1 Inject Syt1 (Association) Immobilize_Liposomes->Inject_Syt1 Flow_Buffer Flow Buffer (Dissociation) Inject_Syt1->Flow_Buffer Generate_Sensorgrams Generate Sensorgrams Flow_Buffer->Generate_Sensorgrams Kinetic_Fitting Kinetic Fitting Generate_Sensorgrams->Kinetic_Fitting Determine_Rates Determine ka, kd, Kd Kinetic_Fitting->Determine_Rates

Caption: Workflow for an SPR experiment studying protein-lipid interactions.

Conclusion

The choice of assay for studying this compound-lipid interactions depends on the specific scientific question being addressed. Co-sedimentation assays provide a simple, qualitative assessment of binding. FRET assays offer real-time information on binding and conformational changes. ITC provides a complete thermodynamic profile of the interaction, while SPR delivers detailed kinetic data. By employing a combination of these techniques, researchers can gain a comprehensive understanding of the molecular mechanisms underlying this compound's function as a Ca²⁺ sensor in neurotransmitter release.

References

Troubleshooting & Optimization

Technical Support Center: Expression of Full-Length Synaptotagmin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in expressing full-length synaptotagmin. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in expressing full-length this compound?

A1: The primary challenges associated with the expression of full-length this compound include:

  • Low expression levels and yield: Full-length this compound, being a transmembrane protein, can be difficult to express in high quantities.

  • Protein aggregation: The protein, particularly its juxtamembrane linker, has a tendency to aggregate, especially during purification and reconstitution.[1]

  • Misfolding: Ensuring the correct folding of the C2 domains and the overall protein is crucial for its function as a calcium sensor.

  • Contamination: Expression in bacterial systems can lead to contamination with nucleic acids and other bacterial components that may interact with the protein and affect functional assays.[2]

  • Post-translational modifications: Mammalian this compound undergoes post-translational modifications (e.g., glycosylation, phosphorylation) that are absent in prokaryotic expression systems and may be important for its function.[3][4]

Q2: Which expression system is best for full-length this compound?

A2: The choice of expression system depends on the specific requirements of your experiment. Here's a comparison of commonly used systems:

Expression SystemAdvantagesDisadvantagesBest For
E. coli - High yield of the cytosolic domain- Cost-effective- Rapid expression- Lack of post-translational modifications- High potential for misfolding and aggregation of full-length protein- Potential for bacterial contaminant binding[2]- Expression of soluble cytosolic fragments (C2A-C2B domains)- Large-scale production for structural studies of fragments
Insect Cells (e.g., Sf9, High Five) - Capable of post-translational modifications similar to mammalian cells[3][4]- Good for producing properly folded full-length protein[3][4]- Higher yields of full-length protein compared to mammalian cells- More time-consuming and expensive than E. coli- Requires baculovirus generation- Biochemical and functional studies requiring properly folded and modified full-length protein
Mammalian Cells (e.g., HEK293, PC12) - Ensures native post-translational modifications and folding- Suitable for in vivo functional studies and cell-based assays- Low protein yield for purification- Expensive and complex culture conditions- Cell-based functional assays- Studying protein-protein interactions in a native cellular context

Q3: Can I express and purify the cytosolic domain (C2A-C2B) of this compound separately?

A3: Yes, the cytosolic domain (C2A-C2B) of this compound is frequently expressed and purified as a soluble fragment, most commonly in E. coli.[5] This approach avoids the challenges associated with the transmembrane domain. However, it's important to note that the juxtamembrane linker and transmembrane domain, which are absent in these fragments, can influence the protein's oligomerization and membrane binding properties.[1][2]

Troubleshooting Guide

This guide addresses specific problems you might encounter during the expression and purification of full-length this compound.

Problem 1: Low or No Expression of Full-Length this compound

Possible Causes and Solutions:

CauseSuggested Solution
Codon Bias (in E. coli) - Use an E. coli strain that co-expresses tRNAs for rare codons (e.g., Rosetta(DE3)).- Synthesize a gene with codons optimized for your expression host.
Toxicity of the Protein - Lower the induction temperature (e.g., 16-20°C) and shorten the induction time.- Use a vector with a tightly regulated promoter (e.g., pET series) to minimize basal expression.
Inefficient Transfection/Infection (Insect/Mammalian Cells) - Optimize transfection/infection conditions (e.g., cell density, DNA/virus concentration).- For baculovirus systems, ensure high-titer viral stocks.
Problem 2: Protein Aggregation During Purification and Reconstitution

Possible Causes and Solutions:

CauseSuggested Solution
Inappropriate Detergent - The choice of detergent is critical. Octyl-β-D-glucopyranoside (OG) has been shown to cause aggregation, while 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS) can yield monomeric protein.[1]- Screen a panel of detergents to find the optimal one for your specific this compound isoform.
High Protein Concentration - Perform purification and reconstitution steps at lower protein concentrations.- Concentrate the protein only in the final step before use.
Incorrect Buffer Conditions - Optimize buffer pH and salt concentration. The juxtamembrane linker is rich in basic residues, so ionic strength can be a key factor.[2][5]
Problem 3: Protein is Misfolded or Inactive

Possible Causes and Solutions:

CauseSuggested Solution
Lack of Post-Translational Modifications - Express the protein in a eukaryotic system like insect or mammalian cells to ensure proper modifications.[3][4]
Harsh Lysis or Purification Conditions - Use gentle lysis methods (e.g., enzymatic lysis instead of sonication).- Include stabilizing agents like glycerol (B35011) or specific lipids in your buffers.
Absence of a Lipid Environment - Purify and handle the protein in the presence of detergents or nanodiscs to mimic a membrane environment.

Experimental Protocols & Workflows

General Workflow for Full-Length this compound Expression and Purification

The following diagram illustrates a general workflow for expressing and purifying full-length this compound.

cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Purification cluster_qc Quality Control cloning Clone Gene into Expression Vector transformation Transform/Transfect Host Cells cloning->transformation culture Culture Cells and Induce Expression transformation->culture harvest Harvest Cells culture->harvest lysis Cell Lysis in Detergent Buffer harvest->lysis clarification Clarify Lysate (Centrifugation) lysis->clarification affinity_chromo Affinity Chromatography (e.g., Ni-NTA, GST) clarification->affinity_chromo cleavage Optional: Tag Cleavage affinity_chromo->cleavage ion_exchange Ion Exchange Chromatography cleavage->ion_exchange size_exclusion Size Exclusion Chromatography ion_exchange->size_exclusion sds_page SDS-PAGE & Western Blot size_exclusion->sds_page functional_assay Functional Assays (e.g., Lipid Binding) sds_page->functional_assay

General workflow for this compound expression.
Troubleshooting Logic for Protein Aggregation

This diagram outlines a logical approach to troubleshooting protein aggregation issues.

Troubleshooting logic for aggregation.

Detailed Methodologies

While full, detailed protocols are extensive, here are key parameters for common experimental procedures cited in the literature.

Expression in E. coli (for Cytosolic Fragments)
  • Vector: pGEX or pET series vectors with N-terminal GST or His6 tags.

  • Host Strain: BL21(DE3) or Rosetta(DE3) for proteins with rare codons.

  • Culture Medium: LB or Terrific Broth with appropriate antibiotics.

  • Induction: Induce with 0.1-1 mM IPTG at an OD600 of 0.6-0.8. For soluble expression, it is often beneficial to induce at a lower temperature (e.g., 16-20°C) for a longer period (12-18 hours).

  • Lysis Buffer: A common buffer is 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 5 mM DTT, supplemented with protease inhibitors.

  • Purification:

    • Affinity Chromatography: Use Glutathione Sepharose for GST-tagged proteins or Ni-NTA agarose (B213101) for His-tagged proteins.

    • Tag Cleavage: If necessary, cleave the affinity tag using a site-specific protease (e.g., Thrombin, TEV).

    • Ion Exchange Chromatography: Further purify the protein based on its charge.

    • Size Exclusion Chromatography: Final polishing step to separate the protein from any remaining aggregates or contaminants.

Expression in Insect Cells (for Full-Length Protein)
  • Vector System: Bac-to-Bac Baculovirus Expression System is commonly used.

  • Cell Lines: Sf9 cells are often used for baculovirus generation and amplification, while High Five cells are frequently used for high-level protein expression.

  • Culture: Cells are grown in serum-free medium (e.g., Sf-900 II SFM or Express Five SFM) at 27°C.

  • Infection: Infect cells at a density of 1.5-2 x 10^6 cells/mL with a high-titer baculovirus stock (P2 or P3).

  • Harvest: Harvest cells 48-72 hours post-infection.

  • Purification: Similar to the E. coli workflow, but lysis buffers must contain a suitable detergent (e.g., CHAPS) to solubilize the full-length protein from the cell membrane.

References

Technical Support Center: Optimizing Purification of Aggregation-Prone Synaptotagmin Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of aggregation-prone synaptotagmin isoforms. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during the expression and purification of these challenging proteins.

Frequently Asked Questions (FAQs)

Q1: My this compound isoform is expressed, but it's mostly in the insoluble fraction (inclusion bodies). What should I do?

A1: Inclusion body formation is a common issue with recombinant protein expression in E. coli. Here are several strategies to improve soluble expression:

  • Lower Expression Temperature: After inducing protein expression with IPTG, reduce the culture temperature to 16-25°C and express for a longer period (16-24 hours). This slows down protein synthesis, allowing more time for proper folding.

  • Reduce IPTG Concentration: High concentrations of IPTG can lead to rapid, overwhelming protein expression and misfolding. Try reducing the final IPTG concentration to 0.1-0.5 mM.

  • Use a Solubility-Enhancing Fusion Tag: Fuse your this compound isoform to a highly soluble protein tag such as Maltose-Binding Protein (MBP) or Glutathione S-Transferase (GST).[1][2] These tags can significantly improve the solubility of the fusion protein.[3] The GST tag, a 26 kDa protein, is known to enhance the solubility of proteins that tend to aggregate.[2][3]

  • Co-expression with Chaperones: Co-express molecular chaperones that can assist in the proper folding of your protein.

Q2: My this compound protein is soluble after cell lysis, but it aggregates during purification. What are the key factors to consider?

A2: Aggregation during purification is often due to suboptimal buffer conditions, high protein concentration, or instability of the protein. Consider the following:

  • Optimize Buffer Composition:

    • pH: Ensure the buffer pH is at least one unit away from the isoelectric point (pI) of your this compound isoform to maintain a net charge and reduce aggregation.[4]

    • Ionic Strength: Adjust the salt concentration (e.g., NaCl or KCl) to minimize non-specific ionic interactions that can lead to aggregation.[4][5]

  • Use Additives:

    • Glycerol (B35011): Include 5-10% glycerol in your buffers to stabilize the protein.[6]

    • L-Arginine: Add 50-500 mM L-arginine to your lysis and purification buffers. Arginine is known to suppress protein aggregation.[5][7]

    • Detergents: For membrane-associated or particularly hydrophobic isoforms, adding a mild non-ionic detergent like Triton X-100 (0.1%) or Tween-20 can help maintain solubility.[6][7]

    • Reducing Agents: Include a reducing agent like DTT or β-mercaptoethanol (1-5 mM) to prevent the formation of incorrect disulfide bonds.[4]

  • Maintain Low Protein Concentration: Avoid high protein concentrations during all purification steps.[4] Elute from chromatography columns in larger volumes to keep the protein concentration down.

Q3: Which affinity tag is best for purifying aggregation-prone this compound isoforms: GST, His, or MBP?

A3: The choice of tag depends on the specific isoform and downstream application. Here's a comparison:

  • GST (Glutathione S-Transferase) Tag:

    • Advantages: Large tag (26 kDa) that generally enhances the solubility of fusion proteins.[1][2] Purification is typically high-yield and high-purity.[8]

    • Disadvantages: The large size may interfere with protein function. The tag usually needs to be cleaved off, which can sometimes lead to aggregation of the target protein.[2]

  • His (Polyhistidine) Tag:

    • Advantages: Small tag that is less likely to interfere with protein structure and function.[2] Purification is straightforward using Immobilized Metal Affinity Chromatography (IMAC).

    • Disadvantages: Does not enhance solubility as much as larger tags. Purity can sometimes be lower due to co-elution of host proteins with histidine residues.[9]

  • MBP (Maltose-Binding Protein) Tag:

    • Advantages: A large tag (around 42 kDa) that is excellent for enhancing the solubility of aggregation-prone proteins.[10]

    • Disadvantages: Similar to GST, its large size can be a drawback, and cleavage is often necessary.

Recommendation: For a novel, aggregation-prone this compound isoform, starting with an MBP or GST tag is often a good strategy to achieve soluble expression. If the tag interferes with function or if aggregation occurs after tag removal, a smaller His-tag can be tried in combination with optimized buffer conditions.

Troubleshooting Guides

Problem: Protein Aggregates After Affinity Tag Cleavage
Observation Possible Cause Suggested Solution
Protein precipitates immediately after adding protease.The target protein is unstable without the solubility-enhancing tag.Perform on-column cleavage. The protein is cleaved while still bound to the resin, and the target protein is eluted while the tag and protease (if also tagged) remain bound.[11] This avoids a high concentration of the cleaved, potentially unstable protein.
Buffer conditions are not optimal for the cleaved protein.Before cleavage, dialyze the fusion protein into a buffer containing stabilizing additives like 5-10% glycerol, 50-100 mM L-arginine, or a low concentration of a non-ionic detergent.[4][7]
The protease itself is causing aggregation.Test different proteases (e.g., TEV, Thrombin, PreScission). Ensure the protease is of high purity.
Problem: Low Yield of Purified this compound
Observation Possible Cause Suggested Solution
Very little protein binds to the affinity column.The affinity tag is not accessible.Ensure the tag is properly folded and accessible. For His-tags, consider using a longer linker between the tag and the protein.
Incorrect buffer conditions for binding.For His-tags, ensure no EDTA is present in the lysis buffer, as it will strip the Ni2+ from the column. For GST-tags, ensure the pH is between 6.5 and 8.0 for optimal binding.[12]
Protein is lost during wash steps.Wash buffer is too stringent.For His-tag purification, reduce the concentration of imidazole (B134444) in the wash buffer. For GST-tag, ensure the salt concentration is not excessively high.
Protein does not elute from the column.Elution conditions are too mild.For His-tag, increase the imidazole concentration in the elution buffer (e.g., up to 500 mM). For GST-tag, use a fresh elution buffer with 10-20 mM reduced glutathione; increasing the pH to 8.0-9.0 can also improve elution.[12]
Protein has aggregated on the column.Try eluting with a buffer containing solubilizing agents like L-arginine or a non-ionic detergent. Consider on-column refolding if the protein has precipitated.

Data Presentation: Comparative Purification Strategies

Note: The following tables are templates. Published side-by-side comparative data for various this compound isoforms is limited. Researchers are encouraged to use these templates to record their own experimental results when optimizing purification protocols.

Table 1: Comparison of Purification Yield and Purity with Different Affinity Tags for this compound Isoform X

Affinity TagExpression HostLysis Buffer AdditivesElution ConditionTotal Yield (mg/L culture)Purity (%)
N-terminal 6xHisE. coli BL21(DE3)10 mM Imidazole250 mM ImidazoleEnter DataEnter Data
N-terminal GSTE. coli BL21(DE3)1 mM DTT10 mM GlutathioneEnter DataEnter Data
N-terminal MBPE. coli BL21(DE3)1 mM EDTA10 mM MaltoseEnter DataEnter Data

Table 2: Effect of Buffer Additives on the Purification of His-tagged this compound Isoform Y

Buffer AdditiveConcentrationTotal Yield (mg/L culture)Purity (%)Aggregation Observed (Yes/No)
None-Enter DataEnter DataEnter Data
Glycerol10% (v/v)Enter DataEnter DataEnter Data
L-Arginine200 mMEnter DataEnter DataEnter Data
Triton X-1000.1% (v/v)Enter DataEnter DataEnter Data

Experimental Protocols

Protocol 1: Purification of GST-tagged Human this compound-1 C2A-C2B Domain

This protocol is adapted from a published method for the purification of the human this compound-1 C2A-C2B domains (residues 140-422) expressed as a GST-fusion protein in E. coli.[13]

1. Expression: a. Transform E. coli BL21(DE3) cells with the pGEX vector containing the this compound-1 C2A-C2B insert. b. Grow the culture at 37°C in LB medium with the appropriate antibiotic to an OD600 of 0.6-0.8. c. Induce protein expression with 0.4 mM IPTG and continue to grow the culture for 4 hours at 25°C.[13] d. Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.

2. Lysis: a. Resuspend the frozen cell pellet in ice-cold lysis buffer (50 mM Tris-HCl pH 7.4, 300 mM NaCl, 5 mM DTT, 10 mM EDTA, 1% Triton X-100, and protease inhibitors like 0.5 mM PMSF).[13] b. Lyse the cells by sonication on ice. c. Centrifuge the lysate at 40,000 x g for 60 minutes at 4°C to pellet cell debris.[13]

3. Affinity Chromatography: a. Equilibrate a Glutathione Sepharose column with lysis buffer. b. Load the cleared lysate onto the column. c. Wash the column extensively with wash buffer (50 mM Tris-HCl pH 7.4, 300 mM NaCl, 5 mM DTT) until the A280 of the flow-through returns to baseline. d. Elute the GST-synaptotagmin fusion protein with elution buffer (50 mM Tris-HCl pH 8.0, 10-20 mM reduced glutathione).

4. Tag Cleavage (Optional): a. Dialyze the eluted protein against a cleavage buffer suitable for your chosen protease (e.g., PreScission Protease or Thrombin). b. Add the protease and incubate at 4°C overnight. c. To remove the cleaved GST tag and the protease (if it is also GST-tagged), pass the cleavage reaction mixture over a fresh Glutathione Sepharose column. The purified this compound-1 C2A-C2B will be in the flow-through.

5. Final Purification (Size-Exclusion Chromatography): a. Concentrate the tag-free protein and apply it to a size-exclusion chromatography column (e.g., Superdex 75) equilibrated with a suitable storage buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT) to remove any remaining aggregates and for buffer exchange. b. Pool the fractions containing the monomeric protein. The final protein can be concentrated to the desired concentration.[13]

Visualizations

Signaling Pathway: this compound in Ca²⁺-Triggered Synaptic Vesicle Exocytosis

Synaptic_Vesicle_Exocytosis cluster_presynaptic Presynaptic Terminal cluster_vesicle Synaptic Vesicle cluster_membrane Presynaptic Membrane AP Action Potential Arrives Ca_channel Voltage-gated Ca²⁺ Channels Open AP->Ca_channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Ca_binding Ca²⁺ Binds to This compound C2 Domains Ca_influx->Ca_binding Syt This compound SNARE_complex SNARE Complex Formation (Docking) VAMP VAMP/Synaptobrevin (v-SNARE) Syntaxin Syntaxin (t-SNARE) SNAP25 SNAP-25 (t-SNARE) SNARE_complex->Ca_binding Primed State Membrane_insertion Syt C2 Domains Insert into Membrane Ca_binding->Membrane_insertion Fusion_pore Fusion Pore Opening & Dilation Membrane_insertion->Fusion_pore Triggers Release Neurotransmitter Release Fusion_pore->Release

Caption: Ca²⁺-triggered synaptic vesicle exocytosis pathway.

Experimental Workflow: Troubleshooting Protein Aggregation

Troubleshooting_Workflow Start Protein Aggregation Observed Inclusion_Bodies Inclusion Bodies? Start->Inclusion_Bodies During_Purification Aggregation During Purification? Inclusion_Bodies->During_Purification No Sol_Opt Optimize Soluble Expression: - Lower Temperature - Reduce IPTG - Change Fusion Tag (MBP/GST) Inclusion_Bodies->Sol_Opt Yes Post_Cleavage Aggregation Post-Tag Cleavage? During_Purification->Post_Cleavage No Buffer_Opt Optimize Purification Buffer: - Adjust pH & Salt - Add Glycerol, L-Arginine - Add Detergent During_Purification->Buffer_Opt Yes On_Column_Cleavage Perform On-Column Tag Cleavage Post_Cleavage->On_Column_Cleavage Yes End Soluble, Monomeric Protein Post_Cleavage->End No Sol_Opt->During_Purification Refolding Consider On-Column or In-Solution Refolding Refolding->During_Purification Buffer_Opt->Post_Cleavage Cleavage_Buffer_Opt Optimize Cleavage Buffer: - Add Stabilizers (Glycerol, Arginine) On_Column_Cleavage->Cleavage_Buffer_Opt Cleavage_Buffer_Opt->End

Caption: Logical workflow for troubleshooting protein aggregation.

References

Technical Support Center: In Vitro Synaptotagmin Reconstitution Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing in vitro synaptotagmin reconstitution assays. The information is tailored for researchers, scientists, and drug development professionals to help overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of an in vitro this compound reconstitution assay?

A1: In vitro this compound reconstitution assays are designed to study the molecular mechanisms of calcium-triggered membrane fusion, a fundamental process in neurotransmitter release.[1][2][3] These assays allow for the precise control of individual components (proteins like this compound and SNAREs, and lipid compositions) in a simplified, cell-free environment to dissect their specific roles in the fusion process.[4][5]

Q2: What are the key components of a typical this compound reconstitution assay?

A2: The core components include:

  • Liposomes: Artificial lipid vesicles that mimic synaptic vesicles and target membranes.[4][6]

  • v-SNAREs (e.g., Synaptobrevin/VAMP): Reconstituted into one population of liposomes (v-vesicles).[2]

  • t-SNAREs (e.g., Syntaxin and SNAP-25): Reconstituted into another population of liposomes or a planar lipid bilayer (t-membrane).[2][7]

  • This compound (Syt): The calcium sensor, typically co-reconstituted with v-SNAREs.[3][8]

  • Calcium (Ca2+): The trigger for this compound-mediated fusion.[1][3]

  • Fluorescent Probes: Used to monitor lipid and/or content mixing between liposome (B1194612) populations as an indicator of fusion.[2][9]

Q3: How is membrane fusion detected in these assays?

A3: Fusion is typically monitored using fluorescence-based methods:

  • Lipid Mixing Assays: Rely on Förster Resonance Energy Transfer (FRET) between two different fluorescent lipid analogs incorporated into one set of liposomes. Fusion with unlabeled liposomes leads to a decrease in FRET efficiency and an increase in donor fluorescence.[2]

  • Content Mixing Assays: Involve encapsulating a fluorescent dye at a self-quenching concentration within one set of liposomes. Fusion with empty liposomes results in the dilution of the dye and an increase in fluorescence.[9][10] Another approach uses a fluorophore/quencher pair encapsulated in separate vesicle populations; fusion leads to quenching of the fluorophore's signal.[9]

Troubleshooting Guide

This section addresses common problems encountered during in vitro this compound reconstitution assays, providing potential causes and solutions.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Fusion Signal 1. Inactive Proteins: Improper folding or degradation of this compound or SNARE proteins.• Verify protein integrity via SDS-PAGE and Western blot. • Use freshly purified proteins. • Optimize protein expression and purification protocols to prevent degradation, such as using protease-deficient expression strains or adding protease inhibitors.[11]
2. Incorrect Protein-to-Lipid Ratio: Suboptimal density of SNAREs or this compound on the liposomes.• Titrate the protein-to-lipid ratio to find the optimal concentration. Some studies suggest that fusion is sensitive to synaptobrevin densities.[3][6]
3. Inefficient Liposome Preparation: Liposomes are not unilamellar or are of the wrong size.• Ensure proper extrusion of liposomes to generate vesicles of a consistent and appropriate size.[12] • Use techniques like dynamic light scattering (DLS) to verify liposome size distribution.
4. Suboptimal Lipid Composition: The lipid composition of the vesicles may not support fusion.• Ensure the presence of negatively charged lipids like phosphatidylserine (B164497) (PS), which is crucial for this compound's interaction with the membrane.[1][13] • The presence of PIP2 in the target membrane can also be critical.[5]
5. Ineffective Calcium Concentration: Insufficient or excessive calcium levels.• Perform a calcium titration to determine the optimal concentration for triggering fusion.[5]
High Background Signal (Calcium-Independent Fusion) 1. Spontaneous SNARE-Mediated Fusion: SNARE proteins alone can mediate slow, calcium-independent fusion.[14]• Optimize SNARE density; very high densities can lead to increased spontaneous fusion. • Incorporate regulatory proteins like complexin, which can clamp spontaneous fusion.
2. Liposome Instability or Leakage: Liposomes may be leaky, leading to a false positive signal in content mixing assays.• Test for liposome leakage by monitoring fluorescence in the absence of fusion triggers. • Optimize lipid composition for better stability.
Variability Between Experiments 1. Inconsistent Liposome Preparations: Different batches of liposomes can have varying sizes and protein incorporation efficiencies.• Prepare a large, single batch of liposomes for a set of experiments to minimize variability.[6] • Always characterize each new batch of proteoliposomes.
2. Protein Aggregation: this compound can be prone to aggregation, affecting its function.• The choice of detergent for reconstitution can impact the aggregation state of this compound. For example, CHAPS may lead to less aggregation than octyl-β-d-glucopyranoside (OG).
3. Inconsistent Assay Conditions: Minor variations in temperature, pH, or buffer composition.• Strictly control all experimental parameters. Perform experiments at a consistent temperature, as SNARE-mediated fusion is temperature-dependent.[15]

Quantitative Data Summary

The following tables provide a summary of typical quantitative parameters used in these assays. Note that optimal conditions can vary depending on the specific experimental setup.

Table 1: Typical Protein-to-Lipid Ratios

ProteinTypical Molar Ratio (Protein:Lipid)Reference(s)
Synaptobrevin (v-SNARE)1:100 - 1:10,000[6]
Syntaxin-1 (t-SNARE)1:200 - 1:800[4][6]
This compound-11:200 - 1:1000[16]

Table 2: Common Lipid Compositions for Liposomes

Membrane TypeTypical Lipid CompositionPurposeReference(s)
v-VesiclePC:PS (e.g., 85:15 mol%)Mimics synaptic vesicle membrane; PS is important for Syt1 interaction.[1]
t-MembranePC:PS (e.g., 85:15 mol%) or PC:PIP2Mimics target plasma membrane; PS and PIP2 are crucial for Syt1 binding and function.[1][5]

Experimental Protocols & Methodologies

A generalized workflow for a this compound reconstitution and fusion assay is outlined below.

Diagram of Experimental Workflow

experimental_workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase protein_purification 1. Protein Purification (Syt1, SNAREs) reconstitution 3. Protein Reconstitution into Liposomes protein_purification->reconstitution liposome_prep 2. Liposome Preparation (Extrusion) liposome_prep->reconstitution mixing 4. Mix v- and t-Liposomes reconstitution->mixing ca_addition 5. Add Ca2+ to Trigger Fusion mixing->ca_addition measurement 6. Measure Fluorescence Signal ca_addition->measurement data_analysis 7. Data Analysis (Kinetics, Efficiency) measurement->data_analysis

Caption: A generalized workflow for in vitro this compound-mediated fusion assays.

Key Methodologies
  • Protein Expression and Purification:

    • This compound and SNARE proteins are typically expressed as GST-fusion proteins in E. coli.[8]

    • Proteins are purified using affinity chromatography (e.g., Glutathione-Sepharose), followed by cleavage of the tag and further purification steps like ion-exchange or size-exclusion chromatography.

  • Liposome Preparation and Protein Reconstitution:

    • Lipids are dissolved in an organic solvent (e.g., chloroform), dried under nitrogen to form a thin film, and then rehydrated in buffer.

    • The resulting multilamellar vesicles are subjected to freeze-thaw cycles and then extruded through polycarbonate filters to form unilamellar vesicles of a defined size (e.g., 100 nm).[12]

    • For protein reconstitution, purified proteins are mixed with lipids in the presence of a detergent (e.g., CHAPS, octyl glucoside).[16] The detergent is then slowly removed by dialysis or with adsorbent beads, leading to the incorporation of proteins into the liposomes.

  • Membrane Fusion Assay (Lipid Mixing):

    • v-SNARE/Syt1 liposomes are prepared with a FRET pair of fluorescent lipids (e.g., NBD-PE and Rhodamine-PE).

    • t-SNARE liposomes are prepared without any fluorescent labels.

    • The two populations of liposomes are mixed in a fluorometer cuvette.

    • A baseline fluorescence is recorded before the addition of Ca2+.

    • Fusion is initiated by injecting a Ca2+ solution, and the increase in NBD (donor) fluorescence is monitored over time.[2]

    • The maximum fluorescence is determined by adding a detergent (e.g., Triton X-100) to solubilize all liposomes.

Signaling Pathway and Logical Relationships

The interaction between this compound, SNAREs, and the membrane is a critical aspect of calcium-triggered fusion.

Diagram of this compound-SNARE Interaction Pathway

syt_snare_pathway cluster_pre_fusion Pre-Fusion State (Low Ca2+) cluster_trigger Ca2+ Trigger cluster_post_fusion Fusion Activation (High Ca2+) syt_clamp This compound interacts with SNAREs and membrane snare_complex Partially assembled SNARE complex syt_clamp->snare_complex Clamps fusion ca_binding Ca2+ binds to Syt1 C2 domains syt_clamp->ca_binding releases clamp ca_influx Ca2+ Influx ca_influx->ca_binding membrane_insertion Syt1 C2 domains insert into the target membrane ca_binding->membrane_insertion Induces conformational change fusion_pore Membrane Fusion & Pore Opening membrane_insertion->fusion_pore Promotes membrane curvature and triggers fusion

Caption: The role of this compound as a Ca2+ sensor and fusion trigger.

This technical support center provides a foundational guide to troubleshooting in vitro this compound reconstitution assays. For more detailed protocols and specific parameters, consulting the primary literature is highly recommended.

References

Technical Support Center: Immunofluorescence Staining of Synaptotagmin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common artifacts when performing immunofluorescence (IF) staining for synaptotagmin.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that can arise during the immunofluorescence staining of this compound, leading to artifacts and unreliable results.

Q1: I am observing high background fluorescence in my this compound staining. What are the possible causes and solutions?

High background can obscure the specific signal and is a common issue in immunofluorescence. Here are the primary causes and how to address them:

  • Inadequate Blocking: Insufficient blocking can lead to non-specific binding of primary or secondary antibodies.

    • Solution: Increase the blocking incubation time and consider using a different blocking agent. A common starting point is 5-10% normal serum from the host species of the secondary antibody.[1]

  • Primary or Secondary Antibody Concentration Too High: Excessive antibody concentration increases the likelihood of non-specific binding.

    • Solution: Titrate your primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.[1][2]

  • Cross-Reactivity of Secondary Antibody: The secondary antibody may be binding to endogenous immunoglobulins in the sample.

    • Solution: Use a secondary antibody that has been pre-adsorbed against the species of your sample tissue.[1]

  • Insufficient Washing: Inadequate washing between antibody incubation steps can leave unbound antibodies that contribute to background.

    • Solution: Ensure all washing steps are performed thoroughly. Consider increasing the duration or number of washes.[2]

  • Autofluorescence: Some tissues and cells have endogenous molecules that fluoresce, which can be mistaken for a specific signal.

    • Solution: Before staining, check for autofluorescence in an unstained control sample. If present, consider using a different fixative or a commercial autofluorescence quenching kit.[2]

Q2: My this compound signal is very weak or completely absent. What should I check?

A weak or non-existent signal can be frustrating. Here are the most common reasons and their solutions:

  • Antibody Inactivity: The primary or secondary antibody may have lost its activity due to improper storage or handling.

    • Solution: Use a new, properly stored aliquot of the antibody. Always store antibodies according to the manufacturer's instructions and avoid repeated freeze-thaw cycles.[1][3]

  • Low Protein Expression: The target protein, this compound, may be expressed at low levels in your sample.

    • Solution: If possible, use a positive control with known high expression of this compound to validate your protocol and antibodies. Consider using a signal amplification method if the target is known to have low abundance.[1][4]

  • Incompatible Primary and Secondary Antibodies: The secondary antibody must be able to recognize the primary antibody.

    • Solution: Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., if the primary is a mouse monoclonal, use an anti-mouse secondary).[3]

  • Improper Fixation: The fixation method may be masking the epitope recognized by the antibody.

    • Solution: Try a different fixation method (e.g., methanol (B129727) instead of paraformaldehyde) or perform antigen retrieval to unmask the epitope.[3][4]

  • Inadequate Permeabilization: For intracellular targets like this compound, the antibodies need to penetrate the cell membrane.

    • Solution: If using a fixative like paraformaldehyde that does not permeabilize, you must include a separate permeabilization step with a detergent like Triton X-100.[3]

Q3: The this compound staining I see is punctate and localized to presynaptic terminals, but there is also diffuse, non-specific staining in the cytoplasm. How can I resolve this?

This often points to an issue with antibody specificity or concentration.

  • Non-Specific Antibody Binding: The primary antibody may have some off-target binding.

    • Solution: Ensure you are using a well-validated antibody for immunofluorescence.[5][6][7] Consider performing a Western blot to confirm the antibody's specificity for a band of the correct molecular weight for this compound.[8]

  • Suboptimal Antibody Dilution: The concentration of the primary antibody might be too high.

    • Solution: Perform a dilution series for your primary antibody to find the concentration that maximizes the specific punctate staining while minimizing the diffuse cytoplasmic background.[1]

  • Issues with Permeabilization: Over-permeabilization can sometimes lead to increased background staining.

    • Solution: Reduce the concentration of the permeabilizing agent (e.g., Triton X-100) or shorten the incubation time.

Quantitative Data Summary

The following tables provide recommended starting concentrations and incubation times for antibodies and reagents used in this compound immunofluorescence. Note that these are starting points, and optimization is often necessary for specific experimental conditions.

Table 1: Recommended Antibody Dilutions

Antibody TypeApplicationRecommended Starting Dilution/Concentration
Mouse Monoclonal Anti-Synaptotagmin-1Immunofluorescence (IF), Immunocytochemistry (ICC)2-5 µg/mL[9]
Rabbit Polyclonal Anti-SynaptotagminWestern Blotting (WB)1:300 - 1:5000[10]
Rabbit Polyclonal Anti-SynaptotagminELISA1:500 - 1:1000[10]
Chicken Polyclonal Anti-Synaptotagmin-1Immunofluorescence (IF), Immunohistochemistry (IHC)1:1000[11]
FluoTag®-X2 anti-Synaptotagmin 1 (Nanobody)Immunofluorescence (IF)1:500[12]

Table 2: Typical Incubation Times and Temperatures

StepReagentIncubation TimeTemperature
Fixation4% Paraformaldehyde10-20 minutes[13]Room Temperature
Permeabilization0.2% Triton X-10010 minutesRoom Temperature
Blocking5-10% Normal Serum1 hourRoom Temperature
Primary AntibodyAnti-Synaptotagmin1-2 hours or Overnight[13]Room Temperature or 4°C
Secondary AntibodyFluorophore-conjugated1 hourRoom Temperature (in the dark)

Experimental Protocols

Standard Immunofluorescence Protocol for Cultured Neurons

This protocol provides a detailed methodology for staining this compound in cultured neurons.

  • Cell Culture and Preparation:

    • Plate neurons on coverslips coated with an appropriate substrate (e.g., poly-L-lysine).

    • Culture cells to the desired density.

  • Fixation:

    • Gently aspirate the culture medium.

    • Wash the cells once with pre-warmed Phosphate Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization:

    • Wash the cells three times with PBS for 5 minutes each.

    • Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature. This step is crucial for allowing the antibody to access the intracellular this compound.

  • Blocking:

    • Wash the cells three times with PBS for 5 minutes each.

    • Block non-specific binding sites by incubating the cells in a blocking buffer (e.g., 5% normal goat serum and 0.1% Triton X-100 in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary anti-synaptotagmin antibody in the blocking buffer to its optimal concentration.

    • Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash the cells three times with PBS containing 0.1% Triton X-100 for 10 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody (e.g., goat anti-mouse Alexa Fluor 488) in the blocking buffer.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Final Washes and Mounting:

    • Wash the cells three times with PBS for 10 minutes each, protected from light.

    • Briefly rinse with distilled water.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium containing a nuclear counterstain like DAPI.

  • Imaging:

    • Image the slides using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.

Visualizations

Experimental Workflow for Immunofluorescence Staining

IF_Workflow start Start: Cultured Cells on Coverslip fixation Fixation (e.g., 4% PFA) start->fixation wash1 Wash (PBS) fixation->wash1 permeabilization Permeabilization (e.g., 0.2% Triton X-100) wash1->permeabilization wash2 Wash (PBS) permeabilization->wash2 blocking Blocking (e.g., 5% Normal Serum) wash2->blocking primary_ab Primary Antibody Incubation (Anti-Synaptotagmin) blocking->primary_ab wash3 Wash (PBS + Detergent) primary_ab->wash3 secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) wash3->secondary_ab wash4 Final Washes (PBS) secondary_ab->wash4 mounting Mounting (Anti-fade medium with DAPI) wash4->mounting imaging Microscopy & Image Acquisition mounting->imaging

Caption: A typical workflow for immunofluorescence staining of this compound.

Troubleshooting Logic for High Background

High_Background_Troubleshooting problem Problem: High Background cause1 Cause: Antibody Concentration Too High? problem->cause1 cause2 Cause: Insufficient Blocking? problem->cause2 cause3 Cause: Inadequate Washing? problem->cause3 cause4 Cause: Secondary Ab Cross-Reactivity? problem->cause4 solution1 Solution: Titrate Antibodies cause1->solution1 Yes solution2 Solution: Increase Blocking Time/Change Agent cause2->solution2 Yes solution3 Solution: Increase Wash Duration/Frequency cause3->solution3 Yes solution4 Solution: Use Pre-adsorbed Secondary cause4->solution4 Yes

Caption: Troubleshooting logic for addressing high background in IF.

This compound's Role as a Calcium Sensor in Vesicle Fusion

Synaptotagmin_Pathway ap Action Potential Arrives ca_channel Voltage-Gated Ca²⁺ Channels Open ap->ca_channel ca_influx Ca²⁺ Influx into Presynaptic Terminal ca_channel->ca_influx ca_binding Ca²⁺ Binds to this compound ca_influx->ca_binding syt This compound (on synaptic vesicle) syt->ca_binding snare_interaction Conformational Change & Interaction with SNARE Complex ca_binding->snare_interaction fusion Vesicle Fusion & Neurotransmitter Release snare_interaction->fusion

Caption: Simplified pathway of this compound-mediated neurotransmitter release.

References

improving the signal-to-noise ratio in synaptotagmin imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Synaptotagmin Imaging. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to help improve the signal-to-noise ratio in their this compound imaging experiments.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during this compound imaging in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for achieving a high signal-to-noise ratio in this compound imaging?

A1: The key factors include the specificity and affinity of the primary antibody, proper sample fixation and permeabilization, the choice of fluorophore-conjugated secondary antibody, and appropriate blocking to minimize non-specific binding. For live-cell imaging, the use of highly specific probes like nanobodies can significantly enhance the signal-to-noise ratio.[1][2]

Q2: How do I choose the best primary antibody for this compound imaging?

A2: Selecting a high-performing antibody is crucial. It is recommended to use antibodies that have been validated for the specific application (e.g., immunofluorescence).[3][4] Look for characterization data that compares readouts in wild-type and knockout cell lines to ensure specificity.[5] Recently developed nanobodies also offer excellent specificity and can be a superior choice for certain applications.[1][6]

Q3: What is the difference between using a conventional antibody and a nanobody for this compound imaging?

A3: Nanobodies are single-domain antibodies that are much smaller than conventional antibodies (IgGs). Their small size allows for better tissue penetration and can reduce the "linkage error" in super-resolution microscopy, leading to more precise localization of the target protein.[2][6] They are particularly advantageous for live-cell imaging and can provide a higher signal-to-noise ratio.[1]

Q4: Can I perform live-cell imaging of endogenous this compound?

A4: Yes, live-cell imaging of endogenous this compound is possible. One approach is to use antibodies that recognize the luminal domain of this compound, which becomes accessible during synaptic vesicle exocytosis.[7] Another powerful method involves the use of nanobodies fused to fluorescent proteins, which can be expressed in living neurons to track this compound dynamics with minimal perturbation.[2][6][8]

Troubleshooting Common Problems

Q5: I am observing high background fluorescence in my immunofluorescence images. What could be the cause and how can I reduce it?

A5: High background can stem from several sources. Here are some common causes and solutions:

  • Non-specific antibody binding:

    • Solution: Increase the concentration of blocking agents like BSA or serum in your blocking buffer (e.g., to 3% or 5% BSA).[9] Ensure you are using a blocking serum from the same species as the secondary antibody.[10]

  • Inadequate fixation or permeabilization:

    • Solution: Optimize your fixation and permeabilization steps. Insufficient permeabilization can trap antibodies, while over-fixation can increase autofluorescence.[9][11]

  • Secondary antibody issues:

    • Solution: Run a control without the primary antibody to check for non-specific binding of the secondary antibody.[10] Consider using pre-adsorbed secondary antibodies.

  • Autofluorescence:

    • Solution: Some tissues have endogenous fluorophores. You can use quenching agents or select fluorophores in the far-red spectrum to minimize autofluorescence.[12]

Q6: My this compound signal is very weak. How can I improve it?

A6: A weak signal can be due to several factors. Consider the following troubleshooting steps:

  • Primary antibody performance:

    • Solution: Ensure you are using a highly specific and sensitive antibody that is validated for your application. Titrate your primary antibody to find the optimal concentration.[10]

  • Suboptimal fixation:

    • Solution: The fixation method can impact epitope recognition. Paraformaldehyde is a common crosslinking fixative, but over-fixation can mask epitopes.[11] You may need to perform antigen retrieval. Alternatively, organic solvents like methanol (B129727) or acetone (B3395972) can be used, but they may disrupt some epitopes.[11]

  • Fluorophore brightness and stability:

    • Solution: Choose a bright and photostable fluorophore for your secondary antibody.

  • Imaging settings:

    • Solution: Optimize your microscope settings, such as laser power and exposure time, to maximize signal detection without causing photobleaching.

Q7: I am having trouble with reproducibility in my this compound staining. What should I do?

A7: Lack of reproducibility is often due to variations in experimental conditions. To improve consistency:

  • Standardize protocols: Use a standardized experimental protocol for all steps, from cell culture and fixation to staining and imaging.[3][4]

  • Use validated reagents: Use antibodies from the same lot and ensure all reagents are fresh and properly stored.

  • Control for variability: Whenever possible, image control and experimental samples in the same session to minimize variations in staining and imaging conditions.[5]

Data Presentation

Comparison of Fixation and Permeabilization Methods
Method Fixative Permeabilization Agent Advantages Disadvantages Reference
Crosslinking Fixation 4% Paraformaldehyde0.1-0.5% Triton X-100 or SaponinBetter preservation of cellular structure.Can mask epitopes, potentially requiring antigen retrieval. Higher concentrations of harsh detergents can disrupt proteins.[11]
Organic Solvent Fixation Ice-cold Methanol or AcetoneMethanol or Acetone (acts as both fixative and permeabilizing agent)Can improve antibody access to some intracellular antigens. Acetone does not require a separate permeabilization step.Can disrupt some epitopes and alter cellular morphology by precipitating proteins.[11]
Antibody Selection Guide for this compound-1 Immunofluorescence
Antibody Type Target Domain Key Features Recommended Use Cases Reference
Monoclonal/Polyclonal IgG Luminal or CytoplasmicWidely available, extensive literature.Standard fixed-cell immunofluorescence.[5][13][14]
Nanobody (NbSyt1) CytoplasmicSmall size, high specificity, low linkage error.Live-cell imaging (as an intrabody), super-resolution microscopy (STED, SIM).[2][6][15]
Nanobody (NbLumSyt1) LuminalHigh signal-to-noise ratio, labels actively recycling synaptic vesicles.Live-cell imaging of synaptic vesicle dynamics, super-resolution and electron microscopy.[1]

Experimental Protocols

Protocol 1: Immunocytochemistry for this compound in Cultured Neurons

This protocol is adapted from standard immunocytochemistry procedures.[11][16]

1. Sample Preparation and Fixation

  • Grow neurons on coated coverslips to the desired density.
  • Briefly rinse the cells with Phosphate-Buffered Saline (PBS).
  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
  • Wash the samples twice with PBS.

2. Permeabilization and Blocking

  • Incubate the fixed cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.
  • Wash three times with PBS.
  • Incubate for at least 30 minutes in a blocking buffer (e.g., PBS containing 3% BSA and 0.1% Saponin) to reduce non-specific antibody binding.[16]

3. Antibody Staining

  • Dilute the primary anti-synaptotagmin antibody in the blocking buffer according to the manufacturer's recommendations or pre-determined optimal concentration.
  • Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
  • Remove the primary antibody solution and wash the cells three times for 5 minutes each with PBS.
  • Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
  • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
  • Remove the secondary antibody solution and wash the cells three times for 5 minutes each with PBS, protected from light.

4. Mounting

  • Mount the coverslip onto a microscope slide using a mounting medium containing an anti-fade reagent and DAPI for nuclear counterstaining.
  • Seal the edges of the coverslip with nail polish.
  • Store the slides in the dark at 4°C until imaging.

Protocol 2: Live-Cell Imaging using Luminal Domain-Targeting Nanobodies

This protocol is a conceptual summary based on the use of NbLumSyt1.[1]

1. Preparation of Nanobody Complex

  • If using a nanobody fused to a self-labeling tag like Halo-Tag, pre-conjugate the nanobody with the appropriate fluorescent ligand (e.g., JF549).
  • If using a nanobody fused to a fluorescent protein that is recognized by another nanobody, pre-complex them (e.g., NbLumSyt1-pHluorin with an anti-GFP nanobody conjugated to a fluorophore).

2. Labeling of Neurons

  • Culture hippocampal neurons to the desired stage.
  • Incubate the living neurons with the pre-conjugated nanobody complex in culture medium for a specified duration to allow for the labeling of actively recycling synaptic vesicles.

3. Washing and Imaging

  • Gently wash the neurons with fresh culture medium to remove unbound nanobodies.
  • Image the labeled neurons using an appropriate microscopy technique, such as highly inclined and laminated optical sheet (HILO) microscopy, to achieve a high signal-to-noise ratio.[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_staining Antibody Staining cluster_imaging Imaging cell_culture Cell Culture fixation Fixation (e.g., 4% PFA) cell_culture->fixation permeabilization Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking Blocking (e.g., 3% BSA) permeabilization->blocking primary_ab Primary Antibody (anti-Synaptotagmin) blocking->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Secondary Antibody (Fluorophore-conjugated) wash1->secondary_ab wash2 Wash secondary_ab->wash2 mounting Mounting wash2->mounting image_acquisition Image Acquisition mounting->image_acquisition end End image_acquisition->end start Start start->cell_culture

Caption: Workflow for immunofluorescence staining of this compound.

troubleshooting_workflow cluster_background High Background cluster_signal Low Signal start High Background or Low Signal? check_secondary Run Secondary Ab Control start->check_secondary High Background validate_primary Validate Primary Antibody start->validate_primary Low Signal optimize_blocking Optimize Blocking (Increase BSA/Serum) check_secondary->optimize_blocking check_autofluorescence Check for Autofluorescence optimize_blocking->check_autofluorescence solution_bg Reduced Background check_autofluorescence->solution_bg optimize_fixation Optimize Fixation/ Antigen Retrieval validate_primary->optimize_fixation check_fluorophore Check Fluorophore Brightness optimize_fixation->check_fluorophore solution_signal Improved Signal check_fluorophore->solution_signal

References

controlling for non-specific binding in synaptotagmin pulldown assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions to help researchers minimize non-specific binding in synaptotagmin pulldown assays, ensuring cleaner results and the reliable identification of protein-protein interactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of non-specific binding in my this compound pulldown assay?

High background in pulldown assays typically stems from several sources. A primary cause is the non-specific binding of proteins to the affinity beads (e.g., Protein A/G agarose (B213101) or magnetic beads) themselves. Another significant contributor is the quality and concentration of the primary antibody used; high concentrations can lead to off-target binding.[1][2] Additionally, characteristics of the cell lysate, such as high protein concentration and the presence of sticky proteins, can increase background.[2][3] Finally, inadequate washing steps can fail to remove loosely bound, non-specific proteins.[3][4]

Q2: How can I proactively reduce non-specific binding before starting the pulldown?

Two key strategies to implement before the antibody incubation step are pre-clearing the lysate and blocking the beads.

  • Pre-clearing the Lysate: This step aims to remove proteins from your lysate that have a natural affinity for the beads.[5][6] Incubate your cell lysate with beads that do not have the antibody conjugated for a short period (e.g., 30-60 minutes) at 4°C.[6] After incubation, centrifuge the mixture and transfer the supernatant (the pre-cleared lysate) to a new tube for the actual immunoprecipitation.[1]

  • Blocking the Beads: Before adding your antibody, it's crucial to block any non-specific binding sites on the beads themselves.[3] This is typically done by incubating the beads with a blocking agent like Bovine Serum Albumin (BSA) or non-fat dry milk.[7] A common practice is to incubate the beads with a 1-5% BSA solution in your wash buffer for at least one hour at 4°C.[2][7]

G

Q3: What are the best negative controls to include in my experiment?

Proper negative controls are essential to differentiate between specific and non-specific binding.[8] Here are the most critical controls to include:

  • Isotype Control: Perform a parallel pulldown using a non-specific antibody of the same isotype and from the same host species as your anti-synaptotagmin antibody.[1] This will help you identify background bands that are a result of the antibody itself binding non-specifically to other proteins or the beads.

  • Beads-Only Control: Incubate your pre-cleared lysate with blocked beads that have not been conjugated with any antibody. This control will reveal which proteins are binding directly to the beads.[6][9]

  • Knockout/Knockdown Cell Lysate: If available, using a lysate from a cell line where this compound has been knocked out or knocked down is the gold standard.[10][11] The absence of your target protein in this control will definitively show which bands are dependent on the presence of this compound.

Q4: How can I optimize my washing steps to reduce background?

The washing steps are a critical point for reducing non-specific binding while preserving true protein-protein interactions.[4] The stringency of your wash buffer is key. Here are some parameters you can adjust:

  • Salt Concentration: Increasing the salt concentration (e.g., NaCl) in your wash buffer can disrupt weak, non-specific ionic interactions.[5][12] You can test a range of concentrations, for example, from 150 mM up to 500 mM.

  • Detergent Type and Concentration: The inclusion of a mild, non-ionic detergent like NP-40 or Triton X-100 is standard.[5] If you are experiencing high background, you can try slightly increasing the detergent concentration (e.g., from 0.1% to 0.5%).[1]

  • Number and Duration of Washes: Increasing the number of wash steps (e.g., from 3 to 5) and the duration of each wash can also help to remove more non-specific binders.[3]

Data Presentation

Table 1: Troubleshooting Guide for Non-Specific Binding

Problem Potential Cause Recommended Solution
High background in all lanes, including controls Proteins binding non-specifically to beads.Pre-clear the lysate with unconjugated beads. Block beads with 1-5% BSA or normal serum before adding the antibody.[2][3][7]
Inadequate washing.Increase the number of washes (3-5 times). Increase the salt (150-500 mM NaCl) and/or detergent (0.1-0.5% NP-40 or Triton X-100) concentration in the wash buffer.[1][5]
Many non-specific bands in the experimental lane, but not in the isotype control Primary antibody concentration is too high.Titrate the anti-synaptotagmin antibody to determine the optimal concentration that pulls down the target protein without excessive background.[1]
Antibody quality is poor.Use a high-quality, affinity-purified antibody. Validate antibody specificity by Western blot on a knockout/knockdown lysate if possible.[2][11]
Bands present in the isotype control lane Non-specific binding of the antibody.Ensure the isotype control is from the same host and at the same concentration as the primary antibody. Consider switching to a different antibody or a different host species.
Smearing or high background at the top of the gel Presence of nucleic acids mediating indirect interactions.Treat the lysate with a nuclease (e.g., Benzonase or DNase I) during lysis to degrade DNA and RNA.[13]

Experimental Protocols

Protocol: Pre-clearing Lysate and Blocking Beads
  • Prepare Beads: Resuspend your Protein A/G beads in lysis buffer. Pellet the beads by centrifugation and discard the supernatant.

  • Pre-clear Lysate: Add an appropriate amount of the prepared beads (e.g., 20 µL of a 50% slurry per 1 mg of lysate) to your cell lysate.

  • Incubate on a rotator for 30-60 minutes at 4°C.

  • Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute at 4°C).

  • Carefully transfer the supernatant (the pre-cleared lysate) to a new, pre-chilled microfuge tube.

  • Block Beads: To a separate aliquot of fresh beads, add your blocking buffer (e.g., lysis buffer containing 1% BSA).

  • Incubate on a rotator for at least 1 hour at 4°C.

  • Pellet the beads by centrifugation and wash them 2-3 times with cold lysis buffer before proceeding with the immunoprecipitation.

Protocol: Stringent Wash Procedure
  • After incubating the lysate with the antibody-bead complex, pellet the beads by centrifugation and aspirate the supernatant.

  • Add 1 mL of cold, stringent wash buffer (e.g., lysis buffer with 300 mM NaCl and 0.2% NP-40) to the beads.

  • Resuspend the beads and incubate on a rotator for 5-10 minutes at 4°C.

  • Pellet the beads and carefully aspirate the supernatant.

  • Repeat steps 2-4 for a total of 3-5 washes.

  • After the final wash, carefully remove all residual wash buffer before proceeding to elution.

G control1 control1 result1 result1 control1->result1 control2 control2 result2 result2 control2->result2 control3 control3 result3 result3 control3->result3

References

Technical Support Center: Enhancing the Stability of Purified Synaptotagmin Protein

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with purified synaptotagmin protein. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My purified this compound is aggregating upon storage. What are the likely causes and how can I prevent this?

A1: Aggregation of purified this compound is a common issue that can arise from several factors, including improper buffer conditions, temperature fluctuations, and the intrinsic properties of the protein itself. Here are some troubleshooting steps:

  • Optimize Buffer Composition: Ensure your storage buffer has an appropriate pH (typically around 7.4) and ionic strength. The inclusion of additives can be crucial for stability.[1] Consider adding:

    • Dithiothreitol (DTT): A reducing agent to prevent the formation of intermolecular disulfide bonds. A concentration of 1 mM is often used.[1]

    • Glycerol: A cryoprotectant that can also increase solvent viscosity and reduce protein mobility, thus limiting aggregation. Concentrations of 10-20% are common for long-term storage.

  • Control Protein Concentration: High protein concentrations can promote aggregation. If you are observing precipitation, try diluting your protein stock.

  • Flash Freezing and Storage Temperature: For long-term storage, it is recommended to flash-freeze aliquots in liquid nitrogen and store them at -80°C.[2] Avoid repeated freeze-thaw cycles, which can denature the protein.

  • Consider the Role of Ligands: The stability of this compound can be influenced by the presence of its binding partners.

    • Calcium (Ca²⁺): While essential for its function, Ca²⁺ can induce conformational changes that may promote aggregation under certain conditions.[3][4] Consider chelating excess Ca²⁺ with EGTA during purification and storage if Ca²⁺-independent stability is the goal.

    • Lipids: this compound interacts with phospholipids (B1166683), and this interaction can stabilize the protein.[5] Reconstitution into liposomes or nanodiscs containing anionic phospholipids like phosphatidylserine (B164497) (PS) and phosphatidylinositol 4,5-bisphosphate (PIP2) can enhance stability.[6][7]

Q2: I am observing degradation of my this compound protein. How can I minimize this?

A2: Protein degradation is often due to protease contamination or inherent instability. Here’s how to address it:

  • Protease Inhibitors: During the purification process, always include a cocktail of protease inhibitors to prevent cleavage by endogenous proteases from the expression host.[2] Phenylmethylsulfonyl fluoride (B91410) (PMSF) is a commonly used serine protease inhibitor.[2]

  • Purification Strategy: Employ a multi-step purification protocol to ensure high purity. Affinity chromatography (e.g., GST or His-tag) followed by size-exclusion chromatography can effectively remove contaminants.[1][2]

  • Work at Low Temperatures: Perform all purification steps at 4°C to minimize protease activity and maintain protein integrity.[2]

  • Genetic Modifications: If you are working with a specific this compound construct, consider if the degradation is occurring at a specific site. In some cases, site-directed mutagenesis to remove protease-sensitive loops can improve stability, though this may impact function.

Q3: My this compound protein has reduced activity in my functional assays. What could be the cause?

A3: Loss of activity can be linked to improper folding, aggregation, or degradation. Beyond the stability suggestions above, consider these factors:

  • Calcium-Binding Capacity: The core function of this compound is Ca²⁺ sensing.[8] Ensure your buffers for functional assays contain the appropriate concentration of free Ca²⁺. Verify the Ca²⁺-binding ability of your purified protein using techniques like isothermal titration calorimetry (ITC) or fluorescent Ca²⁺ indicators.

  • Lipid Environment: this compound's interaction with membranes is critical for its function.[9] The lipid composition of your assay system (e.g., liposomes) should mimic the physiological environment, including the presence of PS and PIP2.[10]

  • Oligomerization State: this compound can form oligomers, and this self-association is thought to be important for its function in regulating vesicle fusion.[11][12] The oligomerization state can be influenced by protein concentration, the presence of Ca²⁺, and interactions with lipid membranes.[11] Disruptions to this process could affect activity.

Quantitative Data Summary

The stability and function of this compound are influenced by various factors. The following tables summarize key quantitative data from the literature.

Table 1: Influence of Divalent Cations on this compound-Lipid Interactions

CationEC₅₀ for Phospholipid Binding (µM)Reference
Ca²⁺~5-10[8]
Sr²⁺~200-300[8]

Table 2: Unfolding Forces of this compound C2 Domains

DomainAverage Unfolding Force (pN)ConditionReference
C2A~50Isolated Domain[13]
C2B~100Isolated Domain[13]
C2BIncreased forceIn C2AB complex[13][14]

Key Experimental Protocols

Protocol 1: Purification of GST-Tagged this compound C2AB Domain

This protocol is a generalized procedure based on common laboratory practices for purifying the cytoplasmic domain of this compound 1.

  • Expression: Transform E. coli BL21(DE3) cells with a pGEX vector containing the coding sequence for the this compound C2AB domain. Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with 0.1-1 mM IPTG and continue to grow for 3-4 hours at 30°C or overnight at 18°C.

  • Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, 1% Triton X-100, and protease inhibitor cocktail). Lyse the cells by sonication or using a microfluidizer.[2]

  • Affinity Chromatography: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a glutathione-agarose column. Wash the column extensively with wash buffer (lysis buffer without Triton X-100).

  • Elution/Cleavage: Elute the GST-tagged protein with elution buffer (wash buffer containing 10-20 mM reduced glutathione). Alternatively, for tag removal, incubate the resin with a site-specific protease (e.g., thrombin or PreScission Protease) overnight at 4°C.

  • Size-Exclusion Chromatography: Concentrate the eluted protein and apply it to a size-exclusion chromatography column (e.g., Superdex 75 or 200) pre-equilibrated with the final storage buffer (e.g., 25 mM HEPES pH 7.4, 100 mM KCl, 1 mM DTT). This step removes aggregates and remaining contaminants.

  • Concentration and Storage: Pool the pure fractions, concentrate to the desired concentration, and flash-freeze in small aliquots in liquid nitrogen for storage at -80°C.[2]

Protocol 2: Liposome (B1194612) Co-sedimentation Assay to Assess Protein-Membrane Binding

This assay is used to determine the interaction of this compound with lipid vesicles.

  • Liposome Preparation: Prepare small unilamellar vesicles (SUVs) by extrusion or sonication. The lipid composition should be relevant to your experiment (e.g., a mix of PC and PS).

  • Binding Reaction: Incubate a fixed concentration of purified this compound with varying concentrations of liposomes in a binding buffer (e.g., 20 mM HEPES pH 7.4, 100 mM KCl) in the presence or absence of Ca²⁺.

  • Sedimentation: Centrifuge the mixture at high speed (e.g., >100,000 x g) to pellet the liposomes and any bound protein.

  • Analysis: Carefully separate the supernatant (containing unbound protein) from the pellet (containing liposome-bound protein). Analyze both fractions by SDS-PAGE and Coomassie blue staining or Western blotting.

  • Quantification: Quantify the amount of protein in the pellet and supernatant fractions to determine the percentage of bound protein at each liposome concentration.

Visualizations

experimental_workflow cluster_purification Protein Purification cluster_stability_assessment Stability Assessment cluster_functional_assay Functional Assay expr Expression in E. coli lysis Cell Lysis expr->lysis affinity Affinity Chromatography lysis->affinity sec Size-Exclusion Chromatography affinity->sec storage Concentration & Storage sec->storage sds_page SDS-PAGE (Degradation) storage->sds_page dls DLS (Aggregation) storage->dls liposome_binding Liposome Co-sedimentation storage->liposome_binding fusion_assay Reconstituted Fusion Assay liposome_binding->fusion_assay

Caption: Experimental workflow for this compound purification and characterization.

troubleshooting_logic cluster_solutions_agg Aggregation Solutions cluster_solutions_deg Degradation Solutions cluster_solutions_act Activity Solutions issue Protein Instability Issue aggregation Aggregation issue->aggregation degradation Degradation issue->degradation loss_of_activity Loss of Activity issue->loss_of_activity opt_buffer Optimize Buffer (pH, Salt, Additives) aggregation->opt_buffer lower_conc Lower Protein Concentration aggregation->lower_conc flash_freeze Flash Freeze & Store at -80°C aggregation->flash_freeze prot_inhib Add Protease Inhibitors degradation->prot_inhib purify_further Improve Purification degradation->purify_further low_temp Work at 4°C degradation->low_temp check_ca Verify Ca²⁺ Concentration loss_of_activity->check_ca check_lipids Use Correct Lipid Composition loss_of_activity->check_lipids check_oligomerization Assess Oligomerization State loss_of_activity->check_oligomerization

Caption: Troubleshooting logic for common this compound stability issues.

References

Technical Support Center: Best Practices for Designing Synaptotagmin Mutagenesis Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing synaptotagmin mutagenesis studies.

Troubleshooting Guides

Section 1: Site-Directed Mutagenesis

Q1: My site-directed mutagenesis reaction failed, and I don't see any colonies on my plate. What are the common causes and solutions?

A1: Failure to obtain colonies after transformation is a common issue in site-directed mutagenesis. Here are several potential causes and troubleshooting steps:

  • Inefficient PCR Amplification:

    • Primer Design: Poor primer design can lead to failed amplification. Ensure your primers are 25-45 bases in length with the mutation in the center, have a GC content of >40%, and terminate in at least one G or C base.

    • Template DNA Quality and Quantity: Use a high-purity plasmid template. Too much template DNA can inhibit PCR; typically 5-50 ng is sufficient.

    • PCR Cycling Conditions: Optimize annealing temperature and extension time. A temperature gradient can be used to find the optimal annealing temperature. The extension time should be approximately 30 seconds per kilobase of plasmid length.

  • Inefficient Digestion of Parental DNA:

    • DpnI Activity: Ensure the DpnI enzyme is active and the digestion is carried out for at least 1-2 hours at 37°C. DpnI digests the methylated parental DNA, leaving the newly synthesized, unmethylated mutant DNA.

  • Transformation Issues:

    • Competent Cell Efficiency: Verify the transformation efficiency of your competent cells with a control plasmid.

    • Heat Shock: Optimize the duration and temperature of the heat shock step.

    • Recovery: Allow the cells to recover in antibiotic-free media for at least 30-60 minutes at 37°C before plating.

Q2: I have colonies, but sequencing reveals that my desired mutation is not present. What went wrong?

A2: Obtaining wild-type colonies after mutagenesis suggests that the parental plasmid was not completely eliminated or that the mutagenesis reaction was inefficient.

  • Incomplete DpnI Digestion: As mentioned above, ensure complete digestion of the parental plasmid by increasing the DpnI incubation time or using a fresh aliquot of the enzyme.

  • Low Mutagenesis Efficiency:

    • Primer Purity: Use PAGE-purified primers to avoid truncated primers that can lead to wild-type amplification.

    • PCR Fidelity: Use a high-fidelity DNA polymerase to prevent the introduction of unintended mutations.

  • Contamination: Ensure that your workspace and reagents are free from contamination with the wild-type plasmid.

Section 2: Protein Expression and Purification

Q3: I am expressing a mutant this compound construct in E. coli, but the protein yield is very low. How can I improve it?

A3: Low protein yield is a frequent challenge in recombinant protein expression.[1][2] Here are some strategies to enhance the expression of your mutant this compound:

  • Optimize Expression Conditions:

    • Inducer Concentration: Titrate the concentration of the inducing agent (e.g., IPTG) to find the optimal level that balances expression and cell health.

    • Temperature and Time: Lowering the expression temperature (e.g., to 16-20°C) and extending the induction time can improve protein folding and solubility, leading to higher yields of functional protein.[3]

    • Codon Usage: If expressing a mammalian protein in E. coli, codon usage differences can limit translation. Consider using a bacterial strain engineered to express rare tRNAs or synthesize a codon-optimized gene.[2]

  • Troubleshoot Protein Solubility:

    • Inclusion Bodies: this compound mutants may misfold and accumulate in insoluble inclusion bodies. You can assess this by running a sample of the cell lysate and the insoluble pellet on an SDS-PAGE gel. If the protein is in the pellet, you can try to solubilize the inclusion bodies with denaturants and refold the protein, though this can be challenging.

    • Solubility-Enhancing Tags: Fusing a solubility-enhancing tag, such as maltose-binding protein (MBP) or glutathione (B108866) S-transferase (GST), to your this compound construct can improve its solubility.

  • Optimize Lysis and Purification:

    • Lysis Efficiency: Ensure complete cell lysis to release the expressed protein. Sonication or high-pressure homogenization are common methods.

    • Purification Strategy: Optimize your purification protocol. For affinity-tagged proteins, ensure the tag is accessible and not sterically hindered by the mutation. Adjust buffer conditions (pH, salt concentration) to maintain protein stability.[1]

Q4: My purified mutant this compound protein is unstable and precipitates over time. What can I do to improve its stability?

A4: Protein instability can be a significant hurdle. Here are some tips to improve the stability of your purified mutant this compound:

  • Buffer Optimization:

    • pH and Salt Concentration: Screen a range of pH values and salt concentrations to find the optimal buffer conditions for your mutant protein's stability.

    • Additives: Including additives such as glycerol (B35011) (5-20%), non-ionic detergents (e.g., Triton X-100), or reducing agents (e.g., DTT or TCEP for cytoplasmic domains) can help stabilize the protein.

  • Storage Conditions:

    • Temperature: Store the purified protein at an appropriate temperature. For short-term storage, 4°C is often suitable. For long-term storage, flash-freezing in liquid nitrogen and storing at -80°C is recommended. Avoid repeated freeze-thaw cycles.

    • Concentration: Protein stability can be concentration-dependent. Test different protein concentrations for storage.

Frequently Asked Questions (FAQs)

Section 1: Experimental Design

Q5: I want to investigate the role of a specific amino acid in this compound's Ca²⁺-sensing ability. What type of mutation should I introduce?

A5: To study the role of a specific residue in Ca²⁺ binding, you should consider mutations that alter the charge or coordination properties of the amino acid. The C2 domains of this compound coordinate Ca²⁺ ions through a cluster of aspartate residues.[4]

  • Charge Neutralization: Mutating a key aspartate residue to asparagine (e.g., D232N) can reduce or abolish Ca²⁺ binding to that site.[5] This is a common strategy to probe the contribution of individual Ca²⁺-binding sites.

  • Charge Reversal: Mutating an acidic residue to a basic one (e.g., aspartate to lysine) can have a more drastic effect and potentially disrupt the local structure.

Q6: How can I create a gain-of-function mutation to enhance this compound's activity?

A6: Creating a gain-of-function mutation often involves increasing the protein's affinity for its ligands or stabilizing an active conformation. For this compound, this could involve:

  • Increasing Ca²⁺ Affinity: While challenging to predict, mutations that subtly alter the geometry of the Ca²⁺-binding pocket might increase its affinity.

  • Enhancing Membrane Interaction: Introducing mutations that increase the hydrophobicity or positive charge of the membrane-binding loops can enhance its interaction with phospholipid membranes.

  • Modulating SNARE Binding: Specific mutations can selectively enhance Ca²⁺-dependent binding to SNARE complexes, providing insights into this aspect of this compound function.[5]

Section 2: Functional Assays

Q7: What are the key in vitro assays to characterize the functional consequences of my this compound mutation?

A7: A combination of in vitro assays is crucial to comprehensively characterize the effects of a mutation. The three primary assays are:

  • Ca²⁺-Binding Assays: To determine if the mutation alters the Ca²⁺ affinity of this compound. This can be measured using techniques like isothermal titration calorimetry (ITC) or equilibrium dialysis with ⁴⁵Ca²⁺.

  • Lipid-Binding Assays: To assess the mutation's impact on the interaction of this compound with phospholipid membranes. This is often done using liposome (B1194612) co-sedimentation assays or fluorescence-based assays.[6][7]

  • Vesicle Fusion Assays: To directly measure the effect of the mutation on the ability of this compound to trigger membrane fusion. This can be monitored using fluorescence resonance energy transfer (FRET) between labeled lipid vesicles.[8][9][10]

Q8: How can I validate the findings from my in vitro assays in a more physiological context?

A8: Validating in vitro findings in a cellular or in vivo context is a critical step.

  • Cellular Assays: Express your mutant this compound in neuronal or neuroendocrine cells (e.g., PC12 cells or hippocampal neurons from this compound knockout mice) and measure its effect on exocytosis using techniques like patch-clamp electrophysiology or total internal reflection fluorescence (TIRF) microscopy.[4][11]

  • In Vivo Studies: For high-impact studies, creating a knock-in mouse model expressing the mutant this compound allows for the most physiologically relevant assessment of its function.[5]

Quantitative Data Summary

Table 1: Effects of Selected this compound-1 Mutations on Biochemical Properties

MutationLocationEffect on Ca²⁺-dependent SNARE BindingEffect on Ca²⁺-dependent Phospholipid BindingReference
D232NC2A DomainDramatically IncreasedUnchanged[5]
D238NC2A DomainNo Significant EffectDecreased[5]

Detailed Methodologies

Protocol 1: Recombinant this compound Purification

This protocol describes the purification of the cytoplasmic domain (C2A-C2B) of this compound-1 expressed as a GST-fusion protein in E. coli.

  • Expression: Transform E. coli BL21(DE3) cells with the pGEX vector containing the this compound C2A-C2B insert. Grow the cells at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.1-1 mM) and continue to grow the culture at a lower temperature (e.g., 18°C) overnight.

  • Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, protease inhibitors). Lyse the cells by sonication on ice.

  • Affinity Chromatography: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a glutathione-agarose column. Wash the column extensively with lysis buffer to remove unbound proteins.

  • Elution: Elute the GST-tagged this compound with an elution buffer containing reduced glutathione (e.g., 10-20 mM).

  • Tag Cleavage (Optional): If desired, cleave the GST tag using a site-specific protease (e.g., thrombin or PreScission protease).

  • Further Purification: Remove the cleaved GST and any remaining impurities by passing the protein through the glutathione-agarose column again (the cleaved this compound will be in the flow-through) followed by size-exclusion chromatography.

  • Quality Control: Assess the purity and concentration of the final protein product using SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA).

Protocol 2: In Vitro Vesicle Fusion Assay (FRET-based)

This assay measures the mixing of lipids between two populations of vesicles, one containing a v-SNARE (like VAMP2/synaptobrevin) and the other containing t-SNAREs (like syntaxin (B1175090) and SNAP-25).[9][10]

  • Liposome Preparation: Prepare two populations of small unilamellar vesicles (SUVs) by extrusion.

    • v-SNARE vesicles: Reconstitute purified VAMP2 into liposomes containing a FRET donor (e.g., NBD-PE) and acceptor (e.g., Rhodamine-PE) at a quenching concentration.

    • t-SNARE vesicles: Reconstitute purified syntaxin and SNAP-25 into unlabeled liposomes.

  • Fusion Reaction:

    • Mix the v-SNARE and t-SNARE vesicles in a reaction buffer (e.g., 25 mM HEPES pH 7.4, 100 mM KCl).

    • Add your purified wild-type or mutant this compound C2A-C2B domain.

    • Initiate the fusion reaction by adding Ca²⁺ to the desired final concentration.

  • Data Acquisition: Monitor the increase in the donor fluorescence signal over time using a fluorometer. Lipid mixing results in the dilution of the FRET pair, leading to dequenching of the donor fluorophore.

  • Analysis: Normalize the fluorescence signal to the maximum fluorescence obtained by adding a detergent (e.g., Triton X-100) to completely disrupt the vesicles. The initial rate of fluorescence increase is a measure of the fusion rate.

Visualizations

Synaptotagmin_Signaling_Pathway cluster_presynaptic Presynaptic Terminal AP Action Potential Ca_channel Voltage-gated Ca²⁺ Channel AP->Ca_channel Depolarization Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx Syt This compound Ca_ion->Syt Binding SNARE SNARE Complex Syt->SNARE Interaction Vesicle Synaptic Vesicle Membrane Presynaptic Membrane Vesicle->Membrane Exocytosis SNARE->Vesicle Fusion

Caption: Ca²⁺-triggered neurotransmitter release pathway.

Mutagenesis_Workflow cluster_design Design & Preparation cluster_pcr Mutagenesis cluster_validation Validation PrimerDesign Primer Design (with mutation) PCR PCR Amplification PrimerDesign->PCR TemplatePrep Template Plasmid Preparation TemplatePrep->PCR DpnI DpnI Digestion (remove parental) PCR->DpnI Transformation Transformation into E. coli DpnI->Transformation Screening Colony Screening & Plasmid Prep Transformation->Screening Sequencing DNA Sequencing Screening->Sequencing Verified Verified Mutant Plasmid Sequencing->Verified

Caption: Workflow for site-directed mutagenesis.

References

strategies to minimize variability in synaptotagmin activity assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synaptotagmin Activity Assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in this compound activity assays.

Troubleshooting Guide

This guide addresses common issues encountered during this compound activity assays in a question-and-answer format.

Problem: High background signal or Ca²⁺-independent fusion in my vesicle fusion assay.

  • Possible Cause 1: Poor quality of reconstituted vesicles. Improperly prepared vesicles may be leaky, leading to non-specific dye dequenching or lipid mixing.

  • Troubleshooting Strategy:

    • Vesicle Integrity Check: Use a size-exclusion chromatography column to ensure vesicles are unilamellar and of the correct size.

    • Lipid Quality: Use high-purity lipids and store them under inert gas to prevent oxidation, which can increase membrane fusogenicity.

    • Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of liposomes as this can compromise their integrity.

  • Possible Cause 2: Contaminating proteins in the this compound or SNARE protein preparations. Proteases or other contaminants can lead to aggregation or non-specific fusion.

  • Troubleshooting Strategy:

    • Purity Analysis: Run your purified proteins on an SDS-PAGE gel to confirm their purity and integrity. A purity of >95% is recommended.

    • Protein Storage: Store proteins in appropriate buffers with protease inhibitors and at the recommended temperature to prevent degradation.

  • Possible Cause 3: Premature interaction between this compound and SNAREs. In some assay configurations, if this compound binds to SNAREs before the addition of Ca²⁺, it can inhibit spontaneous fusion but may also lead to a loss of Ca²⁺ responsiveness.[1]

  • Troubleshooting Strategy:

    • Order of Addition: Experiment with the order of addition of components. In some systems, Ca²⁺ binding to this compound before its interaction with SNAREs may be necessary for a productive fusion pathway.[1]

Problem: Low or no Ca²⁺-dependent fusion signal.

  • Possible Cause 1: Inactive this compound protein.

  • Troubleshooting Strategy:

    • Quality Control: Ensure the C2 domains of your this compound construct are correctly folded and capable of binding Ca²⁺. This can be assessed using techniques like circular dichroism or isothermal titration calorimetry.

    • Mutations: Double-check the sequence of your construct to ensure no mutations have occurred in the Ca²⁺-binding loops of the C2 domains.

  • Possible Cause 2: Suboptimal lipid composition of vesicles. The interaction of this compound with membranes is highly dependent on the lipid composition.

  • Troubleshooting Strategy:

    • Anionic Lipids: this compound's Ca²⁺-dependent membrane binding requires anionic phospholipids (B1166683) like phosphatidylserine (B164497) (PS) and phosphatidylinositol 4,5-bisphosphate (PIP₂).[2][3][4][5] Ensure your vesicles contain an appropriate concentration of these lipids.

    • Cholesterol: Cholesterol can be crucial for Ca²⁺-dependent vesicle fusion by stabilizing this compound-1-induced membrane bending.[6] Consider including cholesterol in your vesicle preparation.[6]

    • Lipid Acyl Chains: The packing of lipid acyl chains can influence this compound-1's ability to penetrate the membrane.[7]

  • Possible Cause 3: Incorrect buffer conditions.

  • Troubleshooting Strategy:

    • Calcium Concentration: Titrate the free Ca²⁺ concentration in your assay. The optimal concentration can vary depending on the this compound isoform and the lipid composition of the vesicles.

    • pH and Ionic Strength: Ensure the pH and ionic strength of your buffer are optimal for this compound and SNARE protein function.

Problem: High variability between replicate experiments.

  • Possible Cause 1: Inconsistent vesicle preparations.

  • Troubleshooting Strategy:

    • Standardized Protocol: Adhere strictly to a standardized protocol for vesicle preparation, including lipid ratios, extrusion, and purification steps.

    • Characterize Each Batch: Characterize each new batch of vesicles for size and lipid composition to ensure consistency.

  • Possible Cause 2: Pipetting errors and inaccurate concentrations.

  • Troubleshooting Strategy:

    • Calibrated Pipettes: Regularly calibrate your pipettes.

    • Accurate Protein Concentration: Use a reliable method, such as a BCA assay or UV-Vis spectroscopy, to determine the concentration of your protein stocks.

  • Possible Cause 3: Temperature fluctuations.

  • Troubleshooting Strategy:

    • Temperature Control: Perform all assay steps at a consistent and controlled temperature.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in membrane fusion?

This compound is a key Ca²⁺ sensor in the process of regulated exocytosis, such as neurotransmitter release.[2][8][9] Upon Ca²⁺ influx, the C2 domains of this compound bind to anionic phospholipids in the plasma membrane, leading to membrane penetration and bending.[10][11] This action, in concert with the SNARE complex, is thought to lower the energy barrier for the fusion of the vesicle and target membranes.[10]

Q2: How does calcium regulate this compound activity?

Calcium ions bind to conserved acidic residues in the loops of the C2A and C2B domains of this compound.[12] This binding induces a conformational change that exposes hydrophobic residues, which then insert into the lipid bilayer of the target membrane.[10] The presence of anionic lipids, such as PS and PIP₂, enhances the affinity of this compound for Ca²⁺.[5]

Q3: What are the critical components of an in vitro this compound activity assay?

A typical in vitro vesicle fusion assay includes:

  • v-vesicles (vesicle-mimicking liposomes): Containing the v-SNARE protein (e.g., synaptobrevin) and often this compound.

  • t-vesicles (target membrane-mimicking liposomes): Containing the t-SNARE proteins (e.g., syntaxin (B1175090) and SNAP-25).

  • Fluorescent probes: For monitoring lipid mixing (e.g., NBD-PE/rhodamine-PE FRET pair) or content mixing.

  • Purified this compound: If not co-reconstituted into the v-vesicles.

  • Buffer: Containing physiological salts and a calcium source.

Q4: How does the lipid composition of the vesicles affect the assay?

The lipid composition is critical. The presence of anionic lipids like phosphatidylserine (PS) and phosphatidylinositol 4,5-bisphosphate (PIP₂) is essential for the Ca²⁺-dependent binding of this compound's C2 domains to the membrane.[2][3][4][5] Cholesterol can also play a significant role in promoting fusion by stabilizing membrane curvature induced by this compound.[6] The degree of lipid acyl chain saturation can also impact the efficiency of this compound's membrane penetration.[7][13]

Q5: What are some key quality control steps for the proteins used in the assay?

  • Purity: Proteins should be highly pure (>95%) as assessed by SDS-PAGE and Coomassie staining.

  • Proper Folding: The structural integrity of the proteins, particularly the C2 domains of this compound and the SNARE motifs, should be confirmed, for instance by circular dichroism.

  • Activity: The functionality of the proteins should be validated. For example, the SNARE proteins should be capable of forming a stable SNARE complex.

Experimental Protocols

Protocol: In Vitro Vesicle Fusion Assay (Lipid Mixing)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to monitor the lipid mixing stage of vesicle fusion.

1. Reagent Preparation:

  • Lipids: Prepare chloroform (B151607) stocks of desired lipids (e.g., POPC, DOPS, cholesterol, PIP₂).

  • Labeling: Include a FRET pair of fluorescently labeled lipids (e.g., NBD-PE and Rhodamine-PE) in the t-vesicle lipid mixture.

  • Proteins: Purify recombinant this compound and SNARE proteins.

  • Buffers:

    • Reconstitution Buffer: 25 mM HEPES, pH 7.4, 100 mM KCl, 1 mM DTT.

    • Assay Buffer: 25 mM HEPES, pH 7.4, 100 mM KCl.

2. Vesicle Preparation (Extrusion Method):

  • Mix lipids in a glass vial and evaporate the solvent under a stream of nitrogen gas. Further dry under vacuum for at least 1 hour.

  • Hydrate the lipid film with reconstitution buffer to a final lipid concentration of 5-10 mM.

  • Subject the lipid suspension to 5-7 freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Extrude the suspension 21 times through a polycarbonate filter with a 100 nm pore size using a mini-extruder.

  • Reconstitute SNARE proteins and this compound into the vesicles using dialysis to remove detergent.

3. Fusion Assay:

  • In a fluorometer cuvette, mix t-vesicles (labeled) and v-vesicles (unlabeled) in the assay buffer.

  • Record the baseline fluorescence of NBD (excitation ~465 nm, emission ~530 nm) for a few minutes.

  • Initiate the fusion reaction by adding a stock solution of CaCl₂ to the desired final free Ca²⁺ concentration.

  • Monitor the increase in NBD fluorescence over time as lipid mixing relieves FRET-based quenching.

  • At the end of the experiment, add a detergent (e.g., Triton X-100) to completely dequench the NBD fluorescence and determine the maximum signal.

  • Normalize the fluorescence signal to calculate the percentage of fusion.

Quantitative Data Summary

Table 1: Effect of Ca²⁺ and Lipids on this compound-1 Binding

ConditionCa²⁺ Concentration for half-maximal binding (EC₅₀)Reference
Syt-1 alone (no lipids)~45 µM for the first binding event[5]
Syt-1 + DOPS vesiclesEnhanced affinity (lower EC₅₀)[5]
Syt-1 + PIP₂ vesiclesEnhanced affinity (lower EC₅₀)[5]

Table 2: Influence of Lipid Composition on this compound-1 Mediated Fusion

Lipid ComponentEffect on FusionReference
Phosphatidylserine (PS)Essential for Ca²⁺-dependent binding and fusion[4][14]
PIP₂Enhances Ca²⁺ sensitivity and is required in some assays[6][14][15]
CholesterolRequired for efficient Ca²⁺-dependent fusion with native vesicles[6]
Saturated Acyl ChainsCan inhibit syt-1 membrane penetration without cholesterol[7]

Visualizations

Synaptotagmin_Pathway cluster_vesicle Synaptic Vesicle cluster_membrane Presynaptic Membrane cluster_process Fusion Process Syt This compound Insertion Syt C2 domains insert into membrane Syt->Insertion vSNARE v-SNARE tSNARE t-SNARE vSNARE->tSNARE SNARE complex formation tSNARE->Insertion Ca_channel Ca²⁺ Channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx AP Action Potential AP->Ca_channel opens Binding Ca²⁺ binds to This compound Ca_influx->Binding Binding->Insertion Fusion Membrane Fusion & Neurotransmitter Release Insertion->Fusion

Caption: this compound's role in Ca²⁺-triggered neurotransmitter release.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Purify this compound & SNARE proteins P3 Reconstitute Proteins into Liposomes P1->P3 P2 Prepare & Characterize Liposomes (v- & t-vesicles) P2->P3 A1 Mix v- and t-vesicles in assay buffer P3->A1 A2 Record baseline fluorescence A1->A2 A3 Inject Ca²⁺ to initiate fusion A2->A3 A4 Monitor fluorescence change A3->A4 D1 Add detergent for max signal (Fmax) A4->D1 D2 Normalize data: % Fusion = (Ft - F0) / (Fmax - F0) D1->D2 D3 Plot % Fusion vs. Time D2->D3

Caption: Experimental workflow for a vesicle fusion assay.

Troubleshooting_Tree Start High Assay Variability? Q_Vesicles Are vesicle preps consistent? Start->Q_Vesicles Yes S_Vesicles Standardize vesicle prep protocol. Characterize each batch. Q_Vesicles->S_Vesicles No Q_Reagents Are reagent concentrations accurate? Q_Vesicles->Q_Reagents Yes S_Vesicles->Q_Reagents S_Reagents Calibrate pipettes. Verify protein concentrations. Q_Reagents->S_Reagents No Q_Temp Is temperature controlled? Q_Reagents->Q_Temp Yes S_Reagents->Q_Temp S_Temp Use temperature-controlled instrumentation. Q_Temp->S_Temp No End Variability Minimized Q_Temp->End Yes S_Temp->End

Caption: Troubleshooting decision tree for high assay variability.

References

Technical Support Center: Validation of Isoform-Specific Synaptotagmin Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with isoform-specific synaptotagmin antibodies.

Frequently Asked Questions (FAQs)

Q1: How can I be sure my this compound antibody is specific to the isoform I am studying?

A1: The most reliable method for validating isoform specificity is to test the antibody on a biological sample that does not express the target isoform. This can be achieved using:

  • Knockout (KO) cell lines or tissues: Comparing the antibody's signal in wild-type (WT) samples versus KO samples for your specific this compound isoform is the gold standard for validation.[1][2][3][4] A specific antibody will show a signal in the WT sample but not in the KO sample.

  • Cell lines with differential expression: Utilize cell lines known to express different this compound isoforms. For example, if you are validating an antibody for this compound-1, you could test it on a cell line that only expresses this compound-7 and vice-versa.

Q2: I see multiple bands in my Western Blot. What could be the cause?

A2: Multiple bands can arise from several factors:

  • Protein isoforms or splice variants: Some cell lines or tissues may express more than one isoform or splice variant of the target protein, which can migrate at different molecular weights.[5]

  • Post-translational modifications (PTMs): Modifications such as phosphorylation or glycosylation can alter the molecular weight of the protein.

  • Proteolysis: The target protein may be degrading, leading to smaller fragments.

  • Non-specific binding: The antibody may be cross-reacting with other proteins.[6] To check for this, compare the banding pattern in your sample with a KO control. Bands that persist in the KO lane are likely non-specific.

Q3: I am not getting any signal in my experiment. What should I do?

A3: A lack of signal can be due to several reasons:

  • Low protein expression: The target this compound isoform may not be expressed or expressed at very low levels in your sample.[5] It is recommended to use a positive control, such as a cell lysate known to express the protein, to confirm your experimental setup.[5]

  • Incorrect antibody dilution: The antibody concentration may be too low. You may need to perform a titration to determine the optimal antibody dilution for your application.

  • Suboptimal experimental protocol: Review your protocol for any potential issues, such as incorrect buffer composition, insufficient incubation times, or improper storage of the antibody.

  • Inactive antibody: The antibody may have lost its activity due to improper storage or handling.

Q4: Can I use an antibody validated for Western Blotting in other applications like Immunofluorescence?

A4: Not necessarily. An antibody's performance can vary significantly between different applications. It is crucial to validate the antibody specifically for each intended application.[6] For instance, an antibody that works well in Western Blotting (where the protein is denatured) may not recognize the native protein conformation in Immunofluorescence.

Troubleshooting Guides

Western Blotting
ProblemPossible CauseRecommendation
High Background Antibody concentration is too high.Optimize the antibody dilution by performing a titration.
Blocking is insufficient.Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST).
Washing steps are inadequate.Increase the number or duration of wash steps.
Non-specific Bands Antibody is not specific.Test the antibody on a KO cell line or tissue to confirm specificity.[1][4]
Secondary antibody is cross-reacting.Run a control with only the secondary antibody to check for non-specific binding.
Weak or No Signal Low expression of the target protein.Use a positive control lysate to verify the experimental setup.[5] Check expression databases like the Human Protein Atlas to confirm expression in your sample type.[5]
Primary antibody incubation time is too short.Increase the incubation time (e.g., overnight at 4°C).
Incorrect protein transfer to the membrane.Verify transfer efficiency using Ponceau S staining.
Immunoprecipitation (IP)
ProblemPossible CauseRecommendation
No protein pulled down Lysis buffer is disrupting protein-protein interactions (for Co-IP).Use a milder lysis buffer. For example, a buffer without ionic detergents like sodium deoxycholate is often preferred for Co-IP experiments.[5]
Low expression of the target protein.Increase the amount of starting material (lysate).
Antibody is not suitable for IP.Check the antibody datasheet to see if it has been validated for IP.
High background Non-specific binding to the beads.Pre-clear the lysate by incubating it with beads before adding the antibody.[5]
Non-specific binding to the antibody.Include an isotype control to assess non-specific binding to the immunoglobulin.[5]

Quantitative Data Summary

The following tables provide a summary of antibody dilutions used in a study characterizing commercial antibodies against this compound-1.[1]

Table 1: Antibody Dilutions for Immunofluorescence

AntibodyDilution
ARP594471/500
MAB43641/500
145581/50
mAB 30 (asv30)1/500
mAB 48 (asv8)1/30
GTX6371191/500
GTX6372521/250

Table 2: Antibody Concentrations for Immunoprecipitation

AntibodyAmount per IP
Most Antibodies2.0 µg
1455810 µl (concentration unknown)

Table 3: Antibody Dilutions for Western Blotting

ApplicationAntibodyDilution
Primary Antibody for WBGTX6371191/1000

Experimental Protocols

Western Blotting for this compound-1 Validation

This protocol is based on the methodology used for characterizing this compound-1 antibodies using wild-type (WT) and knockout (KO) cell lines.[1][4]

  • Lysate Preparation:

    • Prepare protein lysates from both WT and SYT1 KO HCT 116 cells.

  • SDS-PAGE:

    • Separate the protein lysates on a 4-20% Tris-Glycine polyacrylamide gel.

  • Protein Transfer:

    • Transfer the separated proteins to a nitrocellulose membrane.

  • Blocking:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary anti-Synaptotagmin-1 antibody at the optimized dilution (e.g., 1/1000) overnight at 4°C.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Immunofluorescence for this compound-1 Validation

This protocol employs a mosaic strategy to reduce bias in staining and imaging.[1][4]

  • Cell Preparation:

    • Label HCT 116 WT and SYT1 KO cells with different fluorescent dyes to distinguish them.

    • Mix the WT and KO cells and seed them in the same well.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde (PFA).

    • Permeabilize the cells with a detergent-based buffer (e.g., 0.1% saponin).

  • Blocking:

    • Block the cells to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the cells with the primary anti-Synaptotagmin-1 antibody at the optimized dilution (see Table 1).

  • Secondary Antibody Incubation:

    • Incubate with a fluorescently labeled secondary antibody.

  • Imaging:

    • Image the cells using a fluorescence microscope, ensuring both WT and KO cells are captured in the same field of view.

    • Quantify the fluorescence intensity in both cell populations. A specific antibody should show a significantly higher signal in WT cells compared to KO cells.

Diagrams

Antibody_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_analysis Analysis cluster_conclusion Conclusion start Select Isoform-Specific This compound Antibody choose_model Choose Validation Model (e.g., KO cell line) start->choose_model run_wb Western Blot (WB) choose_model->run_wb run_if Immunofluorescence (IF) choose_model->run_if run_ip Immunoprecipitation (IP) choose_model->run_ip analyze_wb Analyze WB Results: Compare WT vs. KO run_wb->analyze_wb analyze_if Analyze IF Results: Quantify Signal run_if->analyze_if analyze_ip Analyze IP Results: Check for Pulldown run_ip->analyze_ip validated Antibody Validated analyze_wb->validated not_validated Antibody Not Validated analyze_wb->not_validated analyze_if->validated analyze_if->not_validated analyze_ip->validated analyze_ip->not_validated

Caption: Workflow for validating isoform-specific this compound antibodies.

Western_Blot_KO_Validation cluster_samples Sample Preparation cluster_process Western Blot Process cluster_results Expected Results wt_lysate Wild-Type (WT) Cell Lysate sds_page SDS-PAGE wt_lysate->sds_page ko_lysate Knockout (KO) Cell Lysate ko_lysate->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Incubate with Primary Antibody blocking->primary_ab secondary_ab Incubate with Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection wt_result WT Lane: Band at expected MW detection->wt_result Specific Signal ko_result KO Lane: No band at expected MW detection->ko_result Validates Specificity

Caption: Experimental workflow for Western Blot validation using KO cells.

Result_Interpretation cluster_wt Wild-Type Sample cluster_ko Knockout Sample start Observe Band at Correct Molecular Weight in Western Blot wt_band_present Band Present? start->wt_band_present ko_band_present Band Present? wt_band_present->ko_band_present Yes conclusion_inconclusive Result is INCONCLUSIVE wt_band_present->conclusion_inconclusive No (Check positive control) conclusion_specific Antibody is likely SPECIFIC ko_band_present->conclusion_specific No conclusion_nonspecific Antibody is likely NON-SPECIFIC ko_band_present->conclusion_nonspecific Yes

Caption: Logic diagram for interpreting Western Blot validation results.

References

Technical Support Center: Live-Cell Imaging of Synaptotagmin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during live-cell imaging of synaptotagmin.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: I am observing altered synaptic activity or morphology after transfecting my cells with a fluorescently-tagged this compound construct. What could be the cause?

A: Overexpression of this compound fused to fluorescent reporters is a common cause of altered synaptic physiology. This is because it can change the natural balance (stoichiometry) of synaptic components.[1][2][3][4]

Troubleshooting Steps:

  • Use a Nanobody-based Approach: Consider using nanobodies that bind to endogenous this compound. These can be expressed as intrabodies fused to a fluorescent protein, allowing you to visualize the native protein without altering its expression level.[1][2][3][4] This method is minimally invasive and has been shown to leave synaptic transmission largely unaffected.[1][2][3][4]

  • Optimize Expression Levels: If you must use a fusion protein, aim for the lowest possible expression level that still provides a detectable signal. Use weaker promoters or lower concentrations of transfection reagents.

  • Validate with Functional Assays: Always validate your imaging results with functional assays (e.g., electrophysiology) to confirm that the observed phenomena are not artifacts of overexpression.

Q2: My fluorescent signal is weak and/or the background is very high, making it difficult to distinguish my this compound signal.

A: A low signal-to-noise ratio (SNR) is a frequent challenge in live-cell imaging. Several factors can contribute to this issue, from the choice of fluorophore to the imaging medium and microscope settings.

Troubleshooting Steps:

  • Enhance Signal with Nanobodies: Nanobodies can provide a high signal-to-noise ratio, as they specifically target the protein of interest with low background staining.[1]

  • Optimize Your Imaging Medium: Use a phenol (B47542) red-free imaging medium to reduce background fluorescence.[5] Specialized imaging media, such as Brainphys™, are formulated to maintain neuronal health and can improve the fluorescent signal during live imaging.[6]

  • Choose a Bright, Photostable Fluorophore: Newer generations of fluorescent proteins and dyes are engineered for increased brightness and photostability.[7]

  • Use Background Inhibitors: Consider adding background inhibitors or dye stabilizers to your imaging medium to reduce extracellular background fluorescence and signal loss.[5]

  • Adjust Microscope Settings: Ensure your microscope's illumination and detection pathways are optimally aligned. Use appropriate filters and dichroic mirrors for your chosen fluorophore.

Q3: My fluorescent signal is rapidly fading (photobleaching) during time-lapse imaging.

A: Photobleaching is the light-induced degradation of fluorophores and is a major hurdle in long-term live-cell imaging.[8]

Troubleshooting Steps:

  • Reduce Light Exposure:

    • Lower Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal.[7][8]

    • Minimize Exposure Time: Use the shortest possible exposure time for your camera.[8][9]

    • Reduce Imaging Frequency: Only acquire images as frequently as is necessary to capture the biological process of interest.[8]

    • Avoid Unnecessary Illumination: Use shutters to block the light path when not actively acquiring images.[7][9]

  • Use Photostable Fluorophores: Select fluorophores known for their high photostability.[7]

  • Employ Antifade Reagents: For live-cell imaging, use commercially available antifade reagents that are compatible with living cells, such as VectaCell™ Trolox Antifade Reagent.[8] Note that antifade mounting media for fixed samples are not suitable for live cells.[8]

  • Consider Oxygen Scavengers: Oxygen and reactive oxygen species contribute to photobleaching. Oxygen removal systems like OxyFluor™ can be added to the imaging medium to reduce photobleaching.[8]

Q4: My cells are showing signs of stress or are dying during the imaging experiment. What is causing this?

A: Cell stress and death during live-cell imaging are often due to phototoxicity, which is cellular damage caused by the excitation light.[10]

Troubleshooting Steps:

  • Minimize Light Exposure: As with photobleaching, reducing the intensity and duration of light exposure is the most critical step in mitigating phototoxicity.[9][10]

  • Use Longer Wavelengths: Whenever possible, use fluorophores that are excited by longer wavelengths of light (e.g., red or far-red), as this light is generally less energetic and less damaging to cells.

  • Optimize the Cellular Environment:

    • Maintain Physiological Conditions: Ensure the cells are maintained at the correct temperature (37°C), CO2 levels (5%), and humidity on the microscope stage.[11][12]

    • Use a Suitable Imaging Medium: A healthy medium that supports neuronal function, such as Brainphys™, can help protect cells from phototoxic stress.[6]

    • Add Antioxidants: Supplementing the imaging medium with antioxidants like ascorbic acid may help to buffer reactive oxygen species generated during imaging.[10]

  • Choose the Right Imaging Technique: For sensitive samples, consider using imaging techniques that are inherently less phototoxic, such as light-sheet fluorescence microscopy.[10]

Quantitative Data Summary

The following tables summarize key quantitative parameters for various aspects of live-cell imaging of this compound, extracted from relevant literature.

Table 1: Imaging Parameters for this compound Live-Cell Experiments

ParameterTechniqueValueCell TypeReference
Laser Power FRAP100% nominal transmission (3-4 mW at sample)Cultured Hippocampal Neurons[12]
Stimulation (pHluorin) Electrical Field300 bipolar pulses, 10 V/cm, 1 µs duration, 20 HzCultured Neurons[13]
Imaging Frequency (pHluorin) Time-lapse0.2 Hz (pre- and post-stimulation), 0.125 Hz (during recovery)Cultured Neurons[13]
Image Acquisition (FRAP) Time-lapseEvery 1 second for 15 seconds post-bleachCultured Hippocampal Neurons[12]

Table 2: Reagent Concentrations for this compound Live-Cell Imaging

ReagentApplicationConcentrationCell TypeReference
CNQX Block recurrent network activity (pHluorin)10 µMCultured Neurons[13]
APV Block recurrent network activity (pHluorin)50 µMCultured Neurons[13]
Bafilomycin A1 Block SV reacidification (pHluorin)1 µMCultured Neurons[13]
HEPES in medium (FRAP) Maintain pH40 mMCultured Hippocampal Neurons[11]
Nanobody (for IF) Staining50 nMCOS-7 and Primary Neurons[1][3]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Live-Cell Imaging of Synaptic Vesicle Recycling using Synapto-pHluorin

This protocol allows for the visualization of synaptic vesicle exocytosis and endocytosis. Synapto-pHluorin is a pH-sensitive GFP fused to a synaptic vesicle protein, which fluoresces brightly upon exposure to the neutral pH of the synaptic cleft during exocytosis and is quenched in the acidic lumen of the vesicle.

Materials:

  • Cultured neurons (e.g., hippocampal neurons at 12-14 DIV) expressing synapto-pHluorin (sypHy).

  • Standard extracellular solution (in mM: 150 NaCl, 3 KCl, 20 Glucose, 10 HEPES, 2 CaCl2, 3 MgCl2, pH 7.35).[13]

  • Network activity blockers: 10µM DNQX and 50µM APV.[13]

  • NH4Cl solution (extracellular solution with 50 mM NaCl replaced by 50 mM NH4Cl).[13]

  • Live-cell imaging chamber with platinum wires for field stimulation.

  • Inverted fluorescence microscope with a high-sensitivity camera.

Procedure:

  • Place the cultured neurons in the stimulation chamber with the standard extracellular solution containing DNQX and APV.

  • Mount the chamber on the microscope stage and maintain physiological conditions (37°C, 5% CO2).

  • Identify a field of view with transfected neurons.

  • Baseline Imaging: Acquire a series of images (e.g., 6 images at 0.2 Hz) to establish the baseline fluorescence (F0).[13]

  • Stimulation: Stimulate the neurons to evoke exocytosis (e.g., 300 bipolar pulses at 20 Hz).[13]

  • Post-Stimulation Imaging: Continue acquiring images to monitor the fluorescence decay as vesicles are endocytosed and re-acidified (e.g., 43 images at 0.2 Hz, then 7 images at 0.125 Hz).[13]

  • Total Vesicle Pool Visualization: At the end of the experiment, perfuse the chamber with the NH4Cl solution to neutralize the pH of all vesicles and reveal the total fluorescence (Fmax).[13]

  • Data Analysis:

    • Select regions of interest (ROIs) corresponding to individual synaptic boutons.

    • Measure the average fluorescence intensity in each ROI over time.

    • Calculate the change in fluorescence (ΔF = F(t) - F0) and normalize it to the baseline (ΔF/F0).[13]

    • The decay of the fluorescence signal after stimulation reflects the rate of endocytosis and re-acidification.

Protocol 2: Fluorescence Recovery After Photobleaching (FRAP) to Measure this compound Mobility

FRAP is used to measure the dynamics of molecular mobility. A specific region of interest is photobleached with a high-intensity laser, and the recovery of fluorescence in that region is monitored over time as unbleached molecules move in.

Materials:

  • Cultured hippocampal neurons (DIV 17-21) expressing a fluorescently-tagged this compound.[11]

  • Conditioned culture medium containing 40 mM HEPES.[11]

  • Confocal microscope equipped for FRAP with a high-power laser.

Procedure:

  • Incubate the cultured neurons in the conditioned medium with HEPES at 37°C on the microscope stage.[11]

  • Select a field of view and identify individual presynaptic boutons expressing the fluorescently-tagged this compound.

  • Pre-Bleach Imaging: Acquire a few images (e.g., 5 frames) at low laser power to determine the initial fluorescence intensity.

  • Photobleaching: Use a high-intensity laser to bleach the fluorescence in a selected region of interest (ROI), such as a single presynaptic bouton.[11][12]

  • Post-Bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence in the bleached ROI (e.g., every second for 15 seconds).[12]

  • Data Analysis:

    • Measure the fluorescence intensity in the bleached ROI, a non-bleached control region, and a background region over time.

    • Correct for photobleaching during acquisition and normalize the fluorescence recovery data.

    • Fit the recovery curve to a mathematical model (e.g., a single or double exponential) to determine the mobile fraction and the halftime of recovery, which are indicative of the protein's mobility.

Visualizations

This compound's Role in Synaptic Vesicle Exocytosis

Synaptic_Vesicle_Cycle SV Synaptic Vesicle Docking Docking SV->Docking Priming Priming Docking->Priming Fusion Fusion Priming->Fusion Endocytosis Endocytosis Fusion->Endocytosis Neurotransmitter Release Endocytosis->SV Recycling Syt This compound Syt->Fusion triggers SNARE SNARE Complex SNARE->Priming forms Ca2 Ca²⁺ Ca2->Syt binds

Caption: this compound as the Ca²⁺ sensor in the synaptic vesicle cycle.

Experimental Workflow: Nanobody-based Live-Cell Imaging

Nanobody_Workflow cluster_prep Cell Preparation cluster_exp Experiment Start Start: Labeling Endogenous this compound Transfect Transfect cells with plasmid encoding intrabody-FP Start->Transfect Express Allow for expression of intrabody-Fluorescent Protein (FP) Transfect->Express Image Perform live-cell imaging Express->Image Analyze Analyze data (e.g., localization, dynamics) Image->Analyze End End Analyze->End

Caption: Workflow for imaging endogenous this compound using intrabodies.

Troubleshooting Logic: Low Signal-to-Noise Ratio

SNR_Troubleshooting Problem Low Signal-to-Noise Ratio (SNR) WeakSignal Weak Fluorescent Signal Problem->WeakSignal HighBg High Background Problem->HighBg Sol_Fluor Use brighter/ more photostable fluorophore WeakSignal->Sol_Fluor Sol_Expr Optimize protein expression level WeakSignal->Sol_Expr Sol_Optics Check microscope alignment and filters WeakSignal->Sol_Optics Sol_Medium Use phenol red-free imaging medium HighBg->Sol_Medium Sol_Inhibit Add background inhibitors HighBg->Sol_Inhibit Sol_Wash Ensure adequate washing steps HighBg->Sol_Wash

Caption: Decision tree for troubleshooting low signal-to-noise ratio.

References

optimizing buffer conditions for synaptotagmin calcium binding studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers studying the calcium-binding properties of synaptotagmin.

Frequently Asked Questions (FAQs)

Q1: What is a standard starting buffer for in-vitro this compound-calcium binding assays?

A common and effective starting buffer for most this compound calcium binding studies, particularly for techniques like Isothermal Titration Calorimetry (ITC), is composed of 50 mM HEPES at pH 7.4, 100-200 mM KCl or NaCl, and optionally, 10% glycerol (B35011).[1][2][3] It is crucial to maintain consistent buffer conditions, including pH and ionic strength, between the protein sample and the titrant to minimize artifacts.[1]

Q2: Why is my this compound protein aggregating during my experiment?

This compound, particularly fragments containing both C2A and C2B domains, can be prone to aggregation at high concentrations, especially in the presence of Ca²⁺.[4] Aggregation can also be caused by improper folding, buffer conditions, or the presence of nucleic acid contaminants. To mitigate this, consider the following:

  • Optimize Protein Concentration: Use the lowest concentration of protein that still provides a sufficient signal for your assay.

  • Include Additives: The inclusion of 5-10% glycerol in your buffer can help improve protein stability.[1]

  • Purification Quality: Ensure high purity of your protein sample. Nucleic acid contaminants can sometimes mediate aggregation; treating with RNase and DNase during purification may help.[5]

  • Buffer Composition: Screen different salt concentrations (e.g., 100 mM to 500 mM NaCl/KCl) as ionic strength can influence protein solubility and oligomerization.[6][7]

Q3: How significantly do phospholipids (B1166683) influence the calcium affinity of this compound?

The presence of anionic phospholipids dramatically increases the apparent calcium affinity of this compound by up to 1000-fold.[6] In the absence of lipids, the intrinsic Ca²⁺ affinity of the C2 domains is quite low, with KD values ranging from the high micromolar to the millimolar range.[6][8] However, when this compound interacts with membranes containing phosphatidylserine (B164497) (PS) and particularly phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂), the apparent Ca²⁺ affinity increases significantly, with KD values dropping to the low micromolar range.[9][10][11] This synergistic binding is critical for its function as a calcium sensor in neurotransmitter release.[9]

Q4: Which C2 domain is more critical for calcium-dependent membrane binding?

Both C2 domains contribute to membrane binding, but they do so cooperatively and with distinct roles. The C2B domain is considered the primary driver for Ca²⁺-dependent membrane interaction.[12] Neutralizing the Ca²⁺-binding sites in the C2B domain completely abolishes the increase in membrane binding energy seen in the presence of calcium.[12] The C2A domain assists cooperatively in this process.[12] Furthermore, the C2B domain contains a specific binding site for PI(4,5)P₂, which is crucial for the high-affinity interaction with the plasma membrane.[10]

Q5: Can other divalent cations substitute for calcium in binding studies?

While other divalent cations can interact with this compound, their effects and affinities differ. Cations that can stimulate exocytosis, such as Ba²⁺ and Sr²⁺, can also promote this compound's interaction with the SNARE complex, though often with different efficiencies than Ca²⁺.[13] Mg²⁺, however, is generally ineffective at promoting these interactions.[13] Studies have also shown that heavy metals like Pb²⁺ can bind to the C2 domains with an affinity that is 3- to 5-fold higher than Ca²⁺ for certain sites, highlighting the potential for environmental toxins to interfere with this compound function.[8]

Troubleshooting Guides

Problem 1: Weak or No Detectable Calcium Binding Signal

If you are observing a weak or absent signal in your binding assay (e.g., no heat change in ITC, no fluorescence change), follow this troubleshooting workflow.

G cluster_protein Protein Integrity cluster_buffer Buffer Optimization cluster_ligand Ligand Check start No/Weak Binding Signal check_protein Is Protein Folded & Active? start->check_protein check_buffer Are Buffer Conditions Optimal? check_protein->check_buffer Yes cd_spec Run Circular Dichroism to check secondary structure check_protein->cd_spec No check_ligand Is Ca2+ Solution Accurate? check_buffer->check_ligand Yes ph_ionic Verify pH (7.4) and Ionic Strength (100-200 mM Salt) check_buffer->ph_ionic No add_lipids Incorporate Anionic Lipids (PS/PIP2) check_ligand->add_lipids Yes fresh_ca Prepare fresh CaCl2 stock from high-purity source check_ligand->fresh_ca No result_ok Binding Signal Restored add_lipids->result_ok remake_protein Re-purify or express new protein batch cd_spec->remake_protein chelators Ensure no contaminating chelators (e.g., EDTA) ph_ionic->chelators match_buffer Ensure Ca2+ is dissolved in identical buffer as protein fresh_ca->match_buffer G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis purify Protein Expression & Purification quality Quality Control (SDS-PAGE, CD Spec) purify->quality assay Binding Assay (e.g., ITC, Fluorescence) quality->assay lipids Liposome Preparation (Optional) lipids->assay process Raw Data Processing & Baseline Correction assay->process model Fit Data to Binding Model process->model params Determine Thermodynamic Parameters (KD, ΔH, n) model->params G Ca_influx Action Potential -> Ca2+ Influx Syt_binds_Ca This compound-1 Binds Ca2+ Ca_influx->Syt_binds_Ca [Ca2+] > 10 µM Conform_change Conformational Change & Membrane Insertion Syt_binds_Ca->Conform_change SNARE_interaction Interaction with SNARE Complex & PIP2 Conform_change->SNARE_interaction Fusion Membrane Fusion & Neurotransmitter Release SNARE_interaction->Fusion

References

Technical Support Center: Electrophysiological Recordings in Synaptotagmin Mutants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals performing electrophysiological recordings on synaptotagmin mutants. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm not observing any synchronous evoked postsynaptic currents (EPSCs/IPSCs) in my this compound-1 (Syt1) knockout/mutant neurons. What could be the issue?

A1: This is a common phenotype for Syt1 null mutants. This compound-1 is the primary calcium sensor for fast, synchronous neurotransmitter release.[1][2] Its absence or mutation can abolish this form of release.

  • Troubleshooting Steps:

    • Confirm Genotype: Ensure the knockout or mutation is correctly validated in the specific cells or animal model being used.

    • Assess Asynchronous Release: Look for a delayed, asynchronous component of release, which may still be present or even enhanced in the absence of functional Syt1.[3][4]

    • Check for Spontaneous Release: Measure the frequency of miniature postsynaptic currents (mPSCs). Some Syt1 mutations can increase the rate of spontaneous release.[2]

    • Verify Recording Health: Check the health of your preparation (e.g., cell viability, seal resistance, access resistance). A general failure of synaptic transmission could be unrelated to the Syt1 mutation.

    • Consider Other this compound Isoforms: Other isoforms, like this compound-7, primarily mediate asynchronous release and may be compensating.[3][4]

Q2: My recordings from neurons with a specific Syt1 point mutation show a reduced evoked response amplitude. How do I interpret this?

A2: A reduced evoked response amplitude in Syt1 point mutants often points to a disruption in the protein's ability to efficiently trigger vesicle fusion. This can be due to several factors depending on the location of the mutation.

  • Possible Causes:

    • Impaired Calcium Binding: Mutations in the Ca2+-binding loops of the C2A or C2B domains can reduce the sensitivity to calcium, leading to a lower probability of release.[5][6]

    • Altered Phospholipid Interaction: Some mutations affect the ability of the C2 domains to penetrate the presynaptic membrane upon calcium binding, which is a critical step for fusion.[1][6][7]

    • Disrupted SNARE Complex Interaction: Mutations in the interface between Syt1 and the SNARE complex can impair the transmission of the calcium signal to the fusion machinery.[5][8][9]

  • Troubleshooting & Further Experiments:

    • Paired-Pulse Ratio (PPR): Measure the PPR to assess changes in release probability. An increased PPR often correlates with a decreased initial release probability.

    • Calcium Titration: Perform recordings with varying extracellular calcium concentrations to determine if there is a shift in the calcium sensitivity of release.

    • Sucrose (B13894) Application: Use hypertonic sucrose to measure the size of the readily releasable pool (RRP) of vesicles to determine if the mutation affects vesicle priming.[10]

Q3: I'm observing an increase in the frequency of miniature postsynaptic currents (mPSCs) in my Syt1 mutant. Is this expected?

A3: Yes, an increased mPSC frequency can be a phenotype of certain Syt1 mutations. In addition to its role in triggering evoked release, Syt1 is thought to "clamp" spontaneous vesicle fusion in the absence of a calcium signal.[2] Mutations can disrupt this clamping function, leading to a higher rate of spontaneous release.

Q4: The kinetics of my evoked responses are slower in my Syt1 mutant neurons. What does this signify?

A4: Slower kinetics of evoked responses, such as a longer time-to-peak, are indicative of a disruption in the synchronous fusion of synaptic vesicles.[1][7] This can be caused by mutations that impair the efficiency of the Syt1-SNARE interaction or the membrane penetration step, leading to a desynchronization of vesicle release following an action potential.

Quantitative Data Summary

The following table summarizes the effects of various this compound mutations on key electrophysiological parameters as reported in the literature.

This compound MutantKey Electrophysiological PhenotypeEffect on Synchronous ReleaseEffect on Asynchronous ReleaseEffect on Spontaneous ReleaseReference
Syt1 Knockout Abolition of fast, synchronous release.Severely DecreasedUnmasked/PotentiatedIncreased[2][4]
Syt1 I368T Slowed synaptic vesicle fusion kinetics.DecreasedNot specifiedNot specified[1][7]
Syt1 D232N Increased Ca2+-triggered release.IncreasedNot specifiedNot specified[5]
Syt1 D238N Decreased Ca2+-triggered release.DecreasedNot specifiedNot specified[5]
Syt7 Knockout Impaired asynchronous release.No significant changeDecreasedNot specified[4]
Syt1/Syt7 Double KO Abolition of both synchronous and asynchronous release.Severely DecreasedSeverely DecreasedNot specified[4]

Experimental Protocols

Whole-Cell Patch-Clamp Recordings from Cultured Neurons

This protocol provides a general framework for whole-cell patch-clamp recordings from cultured hippocampal neurons, which can be adapted for studying this compound mutants.

  • Preparation of Solutions:

    • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH.

    • Internal (Pipette) Solution (for excitatory currents, in mM): 130 K-Gluconate, 10 KCl, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP, 10 HEPES. Adjust pH to 7.3 with KOH.

    • Internal (Pipette) Solution (for inhibitory currents, in mM): 135 CsCl, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP, 10 HEPES. Adjust pH to 7.3 with CsOH.[11]

  • Electrode Preparation:

    • Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Recording Procedure:

    • Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.

    • Under a microscope, approach a neuron with the patch pipette and apply gentle positive pressure.

    • Form a giga-ohm seal ( >1 GΩ) by applying gentle suction.

    • Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.

    • Allow the cell to stabilize for a few minutes before starting recordings.

    • Record evoked responses by stimulating presynaptic axons with a bipolar electrode.

    • Record spontaneous mPSCs in the presence of tetrodotoxin (B1210768) (TTX) to block action potentials.

Visualizations

Synaptotagmin_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal AP Action Potential Ca_Channel Voltage-gated Ca²⁺ Channel AP->Ca_Channel Depolarization Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Opens Syt1 This compound-1 (Ca²⁺ Sensor) Ca_Influx->Syt1 Binds to C2 Domains SNARE SNARE Complex Syt1->SNARE Triggers conformational change Fusion Vesicle Fusion & Neurotransmitter Release SNARE->Fusion Vesicle Synaptic Vesicle Vesicle->Fusion Fusion->Neurotransmitter Receptor Postsynaptic Receptors Neurotransmitter->Receptor Bind to PSC Postsynaptic Current (EPSC/IPSC) Receptor->PSC Generates

Caption: Calcium-triggered neurotransmitter release pathway mediated by this compound-1.

Troubleshooting_Workflow Start Start: No/Reduced Evoked Response Check_Genotype Confirm Genotype of This compound Mutant Start->Check_Genotype Check_Health Assess Recording Health (Seal, Access Resistance) Start->Check_Health Is_Syt1_KO Is it a Syt1 Knockout? Check_Genotype->Is_Syt1_KO General_Issue Address General Recording Issues Check_Health->General_Issue Poor Health Look_Asynchronous Measure Asynchronous and Spontaneous Release Is_Syt1_KO->Look_Asynchronous Yes Is_Point_Mutant Is it a Point Mutant? Is_Syt1_KO->Is_Point_Mutant No Problem_Solved Phenotype Characterized Look_Asynchronous->Problem_Solved Measure_PPR Measure Paired-Pulse Ratio (PPR) Is_Point_Mutant->Measure_PPR Yes Measure_RRP Measure Readily Releasable Pool (RRP) Measure_PPR->Measure_RRP Measure_RRP->Problem_Solved

Caption: Troubleshooting workflow for absent or reduced evoked responses in recordings.

References

data analysis workflow for high-throughput synaptotagmin screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in high-throughput screening (HTS) of synaptotagmin.

Troubleshooting Guides

This section addresses specific issues that may arise during the data analysis workflow of high-throughput this compound screening experiments.

Problem IDIssuePotential CausesSuggested Solutions
DATA-001 High variability in negative controls across plates 1. Inconsistent dispensing of reagents or cells. 2. Plate-to-plate variation in incubation time or temperature. 3. Edge effects due to evaporation or temperature gradients.[1][2][3][4] 4. Contamination of reagents or cells.1. Calibrate and perform regular maintenance on liquid handlers. 2. Ensure uniform incubation conditions for all plates. 3. To mitigate edge effects, avoid using the outer wells for samples or fill them with buffer.[1][2][3][4] Pre-incubate newly seeded plates at room temperature before placing them in the incubator.[1][2] 4. Use fresh, sterile reagents and screen for mycoplasma contamination.
DATA-002 Low Z'-factor (<0.5) 1. Small dynamic range between positive and negative controls. 2. High variability in control wells. 3. Suboptimal assay conditions (e.g., reagent concentration, incubation time).1. Optimize the concentration of positive and negative controls to maximize the signal window. 2. Address the causes of high variability as outlined in DATA-001 . 3. Re-validate the assay by optimizing parameters such as reagent concentrations, incubation times, and temperature.
DATA-003 Systematic row or column effects observed in heatmaps 1. Dispensing errors from a specific pipette tip. 2. Temperature gradients across the incubator shelves. 3. Reader bias.1. Check the performance of individual pipette tips on the liquid handler. 2. Rotate the position of plates within the incubator. 3. Implement normalization methods that correct for row and column effects, such as B-score normalization.
DATA-004 High number of false positives 1. Compound autofluorescence or quenching in fluorescence-based assays.[5] 2. Compound aggregation leading to non-specific inhibition.[6] 3. Cytotoxicity of compounds in cell-based assays.[5] 4. Promiscuous inhibitors that are active against multiple targets.[6]1. For fluorescent compounds, measure fluorescence at an emission wavelength outside the range of the assay fluorophore and exclude these compounds.[7][8][9] 2. Perform counter-screens in the absence of the target protein to identify aggregators.[10] 3. Include a cell viability assay to flag cytotoxic compounds. 4. Cross-reference hits against databases of known promiscuous compounds (PAINS).[3]
DATA-005 Irreproducible hits in secondary assays 1. Primary screen hits were false positives. 2. Different assay formats between primary and secondary screens (e.g., biochemical vs. cell-based). 3. Compound instability or degradation. 4. Low potency of the hit compound.1. Implement a robust hit validation workflow with orthogonal assays.[11][12][13][14] 2. Ensure that the secondary assay is relevant to the biological question and, if possible, uses a similar detection method. 3. Confirm the identity and purity of the hit compounds before re-testing. 4. Perform dose-response curves to confirm potency and rule out single-point anomalies.

Frequently Asked Questions (FAQs)

Assay Design and Development

Q1: What are the most common high-throughput screening assays for this compound?

A1: Common HTS assays for this compound focus on its key functions as a calcium sensor and its interactions with other components of the neurotransmitter release machinery. These include:

  • Fluorescence Polarization (FP) Assays: To screen for compounds that disrupt the interaction between this compound and SNARE proteins or phospholipids.[15][16][17][18][19]

  • Förster Resonance Energy Transfer (FRET)-Based Assays: To measure the proximity between this compound and its binding partners in real-time.

  • Cell-Based Calcium Influx Assays: To identify modulators of this compound-mediated calcium sensing in a cellular context.[11][20][21]

  • Synaptic Vesicle Recycling Assays: Using pH-sensitive fluorescent proteins like pHluorin fused to this compound to monitor exocytosis and endocytosis.[22]

Q2: How do I choose the right controls for my this compound HTS assay?

A2: The choice of controls is critical for assessing assay quality.

  • Negative Controls: Typically wells containing all assay components except the test compound (often replaced with DMSO). These represent baseline activity.

  • Positive Controls: Wells containing a known inhibitor or activator of the this compound interaction being studied. This defines the maximum effect and is used to calculate the assay window.

  • Neutral Controls: Wells with a compound known to be inactive in the assay to monitor for off-target effects.

Data Analysis Workflow

Q3: What is a standard data analysis workflow for a high-throughput this compound screen?

A3: A typical workflow includes the following steps:

DataAnalysisWorkflow RawData Raw Data Acquisition QC Quality Control (Z'-factor) RawData->QC Normalization Data Normalization QC->Normalization HitSelection Hit Selection Normalization->HitSelection DoseResponse Dose-Response Analysis HitSelection->DoseResponse HitValidation Hit Validation DoseResponse->HitValidation

A typical data analysis workflow for HTS.

Q4: Which data normalization method should I use for my this compound HTS data?

A4: The choice of normalization method depends on the nature of the systematic errors in your data.[23][24]

  • Percent of Control: Simple normalization to the average of the positive and negative controls.

  • Z-score: Normalizes data based on the mean and standard deviation of the plate, assuming most compounds are inactive.[25]

  • B-score: A robust method that corrects for row and column effects.[26]

  • Rank Ordering: A non-parametric method that can be useful for visualizing plate-to-plate variation.[23][24]

It is often recommended to try multiple normalization methods to see which best reduces systematic error in your specific dataset.[27]

Troubleshooting Data Quality

Q5: My data shows a significant "edge effect." What can I do to mitigate this?

A5: The edge effect, where wells on the perimeter of the plate behave differently, is a common issue.[1][2][3][4] To mitigate this:

  • Experimental Design: Avoid using the outer rows and columns for experimental samples. Instead, fill these wells with media or buffer to create a more uniform environment.[1][2][3][4]

  • Incubation: Allow freshly seeded plates to sit at room temperature for a period before placing them in the incubator to ensure even cell settling.[1][2]

  • Data Analysis: Use normalization methods like B-score that can correct for spatial biases.

Q6: I am seeing a high number of hits that are fluorescent compounds. How do I handle this?

A6: Autofluorescent compounds are a common source of false positives in fluorescence-based assays.[5]

  • Pre-screening: If possible, pre-screen your compound library for autofluorescence.

  • Counter-screening: After the primary screen, perform a counter-screen where you measure the fluorescence of the hit compounds in the absence of the assay's fluorescent probe. Hits that are still fluorescent in this assay are likely false positives.

  • Wavelength Shift: If your instrument allows, measure fluorescence at two different wavelengths. True FRET or FP signals will have a specific emission profile, while autofluorescent compounds may emit more broadly.

Hit Validation and Follow-up

Q7: What is the difference between a "hit" and a "lead"?

A7: A "hit" is a compound that shows activity in the primary high-throughput screen. However, many of these can be false positives. A "lead" is a hit that has been validated through a series of secondary and orthogonal assays, has a confirmed structure-activity relationship (SAR), and shows promise for further development.[11][12][13][14]

Q8: What are some essential secondary assays for validating hits from a this compound screen?

A8: Secondary assays are crucial for confirming the activity and specificity of your primary hits.

  • Orthogonal Assays: Use a different assay format to confirm the hit's activity. For example, if your primary screen was a biochemical FP assay, a secondary assay could be a cell-based calcium influx assay.

  • Dose-Response Curves: To determine the potency (EC50 or IC50) of the hit compound.

  • Selectivity Assays: Test the hit compound against other this compound isoforms or related proteins to assess its selectivity.

  • Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm direct binding of the compound to this compound.

Experimental Protocols

Protocol 1: High-Throughput Fluorescence Polarization (FP) Assay for this compound-SNARE Interaction

Objective: To identify small molecule inhibitors of the interaction between this compound-1 and the SNARE complex.

Methodology:

  • Reagent Preparation:

    • Prepare a fluorescently labeled peptide derived from a SNARE protein (e.g., SNAP-25) that is known to bind to this compound-1.

    • Purify recombinant this compound-1 protein.

    • Prepare assay buffer (e.g., 20 mM HEPES, 100 mM KCl, 1 mM DTT, 0.01% Triton X-100, pH 7.4).

    • Prepare a stock solution of a known inhibitor as a positive control.

  • Assay Procedure (384-well format):

    • Add 5 µL of test compound or control (DMSO for negative control, known inhibitor for positive control) to each well.

    • Add 10 µL of this compound-1 solution to each well and incubate for 15 minutes at room temperature.

    • Add 5 µL of the fluorescently labeled SNARE peptide to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the positive and negative controls.

    • Identify hits based on a predefined threshold (e.g., >50% inhibition).

Signaling Pathways and Workflows

This compound-Mediated Neurotransmitter Release Pathway

This diagram illustrates the central role of this compound as a calcium sensor in the exocytosis of synaptic vesicles.

SynaptotagminPathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal ActionPotential Action Potential Ca_Channel Voltage-gated Ca2+ Channel ActionPotential->Ca_Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Syt This compound Ca_Influx->Syt binds SynapticVesicle Synaptic Vesicle SynapticVesicle->Syt SNARE SNARE Complex SynapticVesicle->SNARE Syt->SNARE interacts with Fusion Membrane Fusion SNARE->Fusion mediates NeurotransmitterRelease Neurotransmitter Release Fusion->NeurotransmitterRelease Receptor Neurotransmitter Receptor NeurotransmitterRelease->Receptor binds to PostsynapticSignal Postsynaptic Signal Receptor->PostsynapticSignal

This compound as a Ca2+ sensor in neurotransmission.
Hit Validation Workflow

This diagram outlines a typical workflow for validating hits from a primary high-throughput screen.

HitValidationWorkflow PrimaryScreen Primary HTS Hits HitConfirmation Hit Confirmation (Re-testing) PrimaryScreen->HitConfirmation DoseResponse Dose-Response Curves HitConfirmation->DoseResponse OrthogonalAssay Orthogonal Assay DoseResponse->OrthogonalAssay SAR Structure-Activity Relationship (SAR) OrthogonalAssay->SAR Lead Lead Compound SAR->Lead

A workflow for hit validation and lead identification.

References

Validation & Comparative

Confirming the Physiological Relevance of In Vitro Synaptotagmin Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of in vitro and in vivo findings related to synaptotagmin, a key protein in neurotransmitter release. By presenting supporting experimental data, detailed methodologies, and clear visual representations of the underlying processes, this document aims to bridge the gap between biochemical studies and their physiological implications.

Synaptotagmins are a family of proteins that act as the primary calcium sensors for regulated exocytosis, the process by which neurons and neuroendocrine cells release neurotransmitters and hormones.[1] In vitro studies, such as reconstituted single-vesicle fusion assays, have been instrumental in dissecting the molecular mechanisms of this compound function. However, confirming the physiological relevance of these findings within the complex cellular environment is crucial. This guide compares key parameters and methodologies used in both in vitro and in vivo settings to validate our understanding of this compound's role in synaptic transmission.

Data Presentation: Quantitative Comparison of this compound Properties

The following tables summarize key quantitative data comparing the properties of different this compound isoforms as determined by in vitro and in vivo experimental approaches.

ParameterThis compound IsoformIn Vitro FindingSupporting Experimental Data (In Vitro)In Vivo CorrelateSupporting Experimental Data (In Vivo)
Ca2+ Sensitivity Syt1 vs. Syt2Syt2 has a slightly lower Ca2+ affinity for phospholipid binding than Syt1.EC50 for Ca2+-dependent phospholipid binding: Syt1 C2AB = 4.4 ± 0.5 µM; Syt2 C2AB = 5.5 ± 0.6 µM.[2]Syt2-mediated fusion kinetics are slightly slower than Syt1-mediated fusion.Overexpression of Syt2 in Syt1 null chromaffin cells rescues the readily-releasable pool (RRP) of vesicles, but with slower fusion kinetics compared to Syt1 rescue.[2]
Syt1 vs. Syt7Syt7 is a high-affinity Ca2+ sensor, approximately 400-fold more sensitive than Syt1.[3][4]Comparison of Ca2+-triggered liposome (B1194612) fusion assays.[3][4]Syt7 is implicated in asynchronous and spontaneous release, which are triggered by lower, residual Ca2+ levels.Deletion of Syt7 has no effect on synchronous release after single action potentials but does affect asynchronous release.[5]
SNARE Complex Interaction Syt1 C2B DomainThe C2B domain of Syt1 binds to the SNARE complex with a submicromolar affinity in a Ca2+-independent manner.Titration of the C2B domain with SNARE complexes in a bimane-tryptophan quenching assay yielded a Kd of 0.86 ± 0.04 µM in the presence of PI(4,5)P2.[6]Mutations in the SNARE-binding interface of the Syt1 C2B domain impair neurotransmitter release.Co-immunoprecipitation experiments in Syt1 conditional knockout neurons rescued with mutant Syt1 show reduced interaction with the SNARE complex.[7]
Role in Release Kinetics Syt1Syt1 acts as a clamp to prevent spontaneous fusion and as a trigger for synchronous fusion upon Ca2+ influx.In vitro fusion assays show that pre-incubation of Syt1 with SNARE-containing vesicles in the absence of Ca2+ inhibits fusion, which is then rapidly triggered upon Ca2+ addition.[8]Acute disruption of Syt1 leads to a loss of synchronous release and a concomitant increase in spontaneous release.[9]Optical measurements of glutamate (B1630785) release in cultured mouse hippocampal neurons using the "knockoff" technique to acutely degrade Syt1.[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for a deeper understanding of how the comparative data was generated.

In Vitro Reconstituted Single-Vesicle Fusion Assay

This assay is used to monitor the docking and fusion of individual vesicles in a controlled environment.

Objective: To measure the kinetics and Ca2+ sensitivity of this compound-mediated vesicle fusion.

Materials:

  • v-vesicles: Liposomes containing the v-SNARE synaptobrevin and full-length this compound. Labeled with a FRET donor dye (e.g., DiO).

  • t-vesicles: Liposomes containing the t-SNAREs syntaxin (B1175090) and SNAP-25. Labeled with a FRET acceptor dye (e.g., DiI).[10]

  • Purified cytosolic domain of this compound (C2AB fragment) (optional, for comparison with full-length protein).[10]

  • Fluorescence microscopy setup with time-resolved confocal imaging.

  • Buffer solutions with and without Ca2+.

Procedure:

  • Immobilization of t-vesicles: t-vesicles are immobilized on a coated glass surface.[10]

  • Addition of v-vesicles: Freely diffusing v-vesicles are added to the chamber.

  • Docking Measurement: The docking of v-vesicles to t-vesicles is monitored by the appearance of FRET signals.

  • Ca2+ Trigger: A solution containing Ca2+ is injected into the chamber to trigger fusion.

  • Fusion Measurement: Fusion is detected by the mixing of lipids (increase in FRET) between the v- and t-vesicles.

  • Data Analysis: The rate and extent of docking and fusion are quantified from the recorded images.

In Vivo Electrophysiological Recording in this compound Knockout Mice

This method is used to assess the impact of this compound deletion on synaptic transmission.

Objective: To measure changes in synchronous, asynchronous, and spontaneous neurotransmitter release in the absence of a specific this compound isoform.

Materials:

  • This compound knockout (KO) mice and wild-type (WT) littermates.

  • Acute brain slice preparation setup.

  • Whole-cell patch-clamp electrophysiology rig.

  • Artificial cerebrospinal fluid (aCSF).

  • Stimulating and recording electrodes.

Procedure:

  • Slice Preparation: Acute hippocampal or cortical slices are prepared from KO and WT mice.

  • Neuron Identification: A neuron of interest (e.g., a CA1 pyramidal neuron) is identified for recording.

  • Patch-Clamp Recording: A whole-cell patch-clamp recording is established.

  • Stimulation: A stimulating electrode is placed to evoke synaptic responses (e.g., in the Schaffer collaterals).

  • Recording Evoked Responses: Excitatory postsynaptic currents (EPSCs) are recorded in response to single or trains of stimuli to measure synchronous and asynchronous release.[5]

  • Recording Spontaneous Responses: Spontaneous miniature EPSCs (mEPSCs) are recorded in the absence of stimulation to measure the rate of spontaneous release.

  • Data Analysis: The amplitude, kinetics, and frequency of synaptic events are compared between KO and WT neurons.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to this compound research.

Synaptotagmin_Signaling_Pathway cluster_vesicle Synaptic Vesicle cluster_membrane Presynaptic Membrane Syt This compound Syntaxin Syntaxin (t-SNARE) Syt->Syntaxin Binds t-SNAREs PIP2 PIP2 Syt->PIP2 Binds PIP2 SNARE_complex SNARE Complex Formation Syt->SNARE_complex Triggers Zippering VAMP2 VAMP2 (v-SNARE) VAMP2->SNARE_complex Syntaxin->SNARE_complex SNAP25 SNAP-25 (t-SNARE) SNAP25->SNARE_complex Ca_ion Ca2+ Ca_ion->Syt Binds C2 Domains Fusion Membrane Fusion SNARE_complex->Fusion

Caption: this compound-mediated exocytosis signaling pathway.

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Protein_Purification Purify this compound & SNAREs Reconstitution Reconstitute proteins into liposomes Protein_Purification->Reconstitution Liposome_Prep Prepare v- and t-vesicle liposomes Liposome_Prep->Reconstitution Immobilize Immobilize t-vesicles Reconstitution->Immobilize Add_v_vesicles Add v-vesicles and monitor docking Immobilize->Add_v_vesicles Add_Ca Inject Ca2+ to trigger fusion Add_v_vesicles->Add_Ca Image Image with fluorescence microscopy Add_Ca->Image Quantify Quantify docking and fusion kinetics Image->Quantify

Caption: Experimental workflow for an in vitro reconstituted fusion assay.

In_Vivo_Workflow cluster_animal Animal Model cluster_exp Experiment cluster_analysis Analysis KO_Model Generate this compound KO Mice Breeding Breed KO and WT littermates KO_Model->Breeding Slice_Prep Prepare acute brain slices Breeding->Slice_Prep Patch_Clamp Perform whole-cell patch-clamp Slice_Prep->Patch_Clamp Stimulation Stimulate presynaptic fibers Patch_Clamp->Stimulation Recording Record postsynaptic currents (EPSCs) Stimulation->Recording Compare Compare release properties (synchronous, asynchronous, spontaneous) between KO and WT Recording->Compare

Caption: Experimental workflow for in vivo analysis using a knockout model.

References

Validating Synaptotagmin Inhibitors: A Comparative Guide to Ensuring Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of synaptotagmin inhibitors is paramount to accurately dissecting the mechanisms of neurotransmitter release and developing targeted therapeutics. This guide provides a comparative overview of common methods used to validate the specificity of this compound inhibitors, supported by experimental data and detailed protocols.

Synaptotagmins are a family of calcium-binding proteins crucial for the regulation of vesicle exocytosis and, consequently, neurotransmitter release.[1] Their role as the primary calcium sensors in this process makes them attractive targets for therapeutic intervention in a variety of neurological disorders. However, the existence of multiple this compound isoforms with distinct and sometimes overlapping functions necessitates rigorous validation of any inhibitory strategy to ensure on-target effects.

The this compound-Mediated Neurotransmitter Release Pathway

This compound proteins, such as this compound-1 (Syt1), are localized to synaptic vesicles. Upon the arrival of an action potential, voltage-gated calcium channels open, leading to a rapid influx of Ca2+ into the presynaptic terminal. This increase in local Ca2+ concentration is sensed by the C2 domains of this compound.[2] Calcium binding induces a conformational change in this compound, promoting its interaction with phospholipids (B1166683) in the presynaptic membrane and the SNARE complex. This tripartite interaction is a critical step that triggers the fusion of the synaptic vesicle with the presynaptic membrane, resulting in the release of neurotransmitters into the synaptic cleft.

This compound Signaling Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron AP Action Potential Ca_channel Voltage-gated Ca2+ Channel AP->Ca_channel Depolarizes Ca_ion Ca2+ Ca_channel->Ca_ion Opens Syt This compound Ca_ion->Syt Binds Vesicle Synaptic Vesicle NT Neurotransmitters Vesicle->NT Releases Syt->Vesicle Triggers fusion of SNARE SNARE Complex Syt->SNARE Interacts with NT_released NT->NT_released Receptor Neurotransmitter Receptor NT_released->Receptor Binds to

This compound-mediated neurotransmitter release pathway.

Comparative Analysis of this compound Inhibitory Strategies

Direct small molecule inhibitors of this compound are not yet widely available. Therefore, researchers often rely on indirect inhibitors or protein-based competitive inhibitors to probe this compound function. The validation of their specificity is crucial and involves a variety of experimental approaches.

Inhibitor ClassExamplesMechanism of ActionPrimary Validation Assays
Indirect Small Molecule Inhibitors
   Calcium Channel BlockersNimodipine, Verapamil, DiltiazemReduce Ca2+ influx, thus preventing this compound activation.[3]Electrophysiology, Calcium Imaging
   Calcium ChelatorsEGTA, BAPTABind to and reduce the concentration of free Ca2+, preventing it from binding to this compound.[3]In vitro Fusion Assays, Electrophysiology
   GABA AnaloguesGabapentin, PregabalinIndirectly modulate calcium channel function.[3]Electrophysiology
Protein-Based Competitive Inhibitors
   Recombinant C2 DomainsC2A or C2B domains of various Syt isoformsCompetitively bind to this compound's downstream effectors (e.g., SNAREs, phospholipids).[4]Cracked PC12 Cell Secretion Assays, In vitro Fusion Assays, Co-immunoprecipitation
Genetic Disruption
   Knockout/KnockdownSyt1 KO mice, shRNA-mediated knockdownGenetic removal or reduction of a specific this compound isoform.Western Blot, Immunofluorescence, Electrophysiology
   Acute Disruption (Knockoff)NS3/4A protease systemRapid, inducible cleavage and degradation of the target this compound protein.[5]Western Blot, Live-cell Imaging, Electrophysiology

Experimental Protocols for Specificity Validation

Validating the specificity of a this compound inhibitor requires a multi-pronged approach to rule out off-target effects. Below are detailed methodologies for key experiments.

In Vitro Reconstituted Membrane Fusion Assay

This assay directly tests the ability of an inhibitor to block this compound-mediated membrane fusion in a controlled, cell-free environment.

Methodology:

  • Vesicle Preparation: Prepare two populations of liposomes. One population (v-SNARE vesicles) contains the vesicular SNARE protein (e.g., synaptobrevin) and this compound. The other population (t-SNARE vesicles) contains the target membrane SNARE proteins (e.g., syntaxin (B1175090) and SNAP-25).

  • Fluorescence Labeling: Incorporate a FRET pair of fluorescent lipids (e.g., NBD and Rhodamine) into one of the vesicle populations at a concentration that leads to self-quenching.

  • Fusion Reaction: Mix the two vesicle populations in the presence or absence of the inhibitor.

  • Initiation of Fusion: Add Ca2+ to trigger fusion.

  • Data Acquisition: Monitor the increase in NBD fluorescence over time using a fluorometer. Lipid mixing due to fusion will dilute the FRET pair, leading to de-quenching and an increase in NBD fluorescence.

  • Specificity Control: Perform the assay with vesicles lacking this compound or using different this compound isoforms to assess inhibitor specificity.

Membrane Fusion Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis vVesicle v-SNARE Vesicles (with Syt & FRET pair) Mix Mix Vesicles +/- Inhibitor vVesicle->Mix tVesicle t-SNARE Vesicles tVesicle->Mix Add_Ca Add Ca2+ Mix->Add_Ca Measure Measure Fluorescence (De-quenching) Add_Ca->Measure Compare Compare +/- Inhibitor Measure->Compare

Workflow for an in vitro membrane fusion assay.
Cracked PC12 Cell Secretion Assay

This semi-intact cell preparation allows for the introduction of inhibitors directly into the cytosol to assess their effect on the endogenous secretion machinery.

Methodology:

  • Cell Culture: Culture PC12 cells, a neuroendocrine cell line that exhibits Ca2+-dependent exocytosis.

  • Cell "Cracking": Briefly sonicate or mechanically shear the cells to create pores in the plasma membrane, allowing the cytosol to be replaced with a buffered solution.

  • Incubation: Incubate the cracked cells with the this compound inhibitor.

  • Stimulation: Trigger neurotransmitter (e.g., norepinephrine) release by adding a Ca2+/ATP-containing buffer.

  • Quantification: Collect the supernatant and measure the amount of released neurotransmitter using an appropriate method (e.g., ELISA, HPLC).

  • Specificity Control: To demonstrate specificity for a particular this compound isoform, this assay can be performed in cells where other isoforms have been knocked down. For competitive inhibitors like C2 domains, comparing the inhibitory profile of C2 domains from different this compound isoforms can reveal specificity.[4]

Isoform Specificity using Knockout/Knockdown Models

The most definitive way to validate the specificity of an inhibitor for a particular this compound isoform is to test its efficacy in cells or animals where that isoform has been genetically removed.

Methodology:

  • Model System: Utilize a cell line or a mouse model with a knockout (KO) or shRNA-mediated knockdown of the target this compound isoform (e.g., Syt1 KO).

  • Inhibitor Application: Apply the inhibitor to both wild-type (WT) and KO/knockdown cells or tissues.

  • Functional Readout: Measure a relevant physiological parameter, such as synaptic transmission via electrophysiology (e.g., measuring excitatory postsynaptic currents, EPSCs).

  • Analysis: If the inhibitor is specific for the target isoform, it should have a significant effect in WT cells but a greatly diminished or no effect in the KO/knockdown cells.

  • Control for Off-Target Effects: It is also crucial to assess whether the inhibitor affects other synaptic proteins or processes in the KO/knockdown model.

Specificity Validation Logic Inhibitor This compound Inhibitor WT_Cell Wild-Type Cell (Syt1+/+) Inhibitor->WT_Cell KO_Cell Knockout Cell (Syt1-/-) Inhibitor->KO_Cell Effect_WT Effect Observed WT_Cell->Effect_WT No_Effect_KO No/Reduced Effect KO_Cell->No_Effect_KO Conclusion Conclusion: Inhibitor is Specific for Syt1 Effect_WT->Conclusion No_Effect_KO->Conclusion

Logic for validating inhibitor specificity using knockout models.

Conclusion

The validation of this compound inhibitor specificity is a critical step in both basic research and drug development. A combination of in vitro biochemical assays, cell-based functional assays, and genetic models provides a robust framework for confirming on-target activity and minimizing the potential for misleading results due to off-target effects. By employing these rigorous validation strategies, researchers can confidently investigate the intricate roles of this compound isoforms in neuronal function and pathology.

References

Synaptotagmin-1 vs. Synaptotagmin-7: A Functional Comparison in Vesicular Exocytosis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the distinct and overlapping roles of Synaptotagmin-1 and this compound-7 in regulated exocytosis. This guide provides a comparative analysis of their functional properties, supported by experimental data, detailed methodologies, and signaling pathway visualizations.

This compound-1 (Syt1) and this compound-7 (Syt7) are integral calcium-binding proteins that play crucial, yet distinct, roles in the regulation of vesicular exocytosis, the fundamental process by which cells release neurotransmitters and hormones. While both are members of the same protein family and are often co-expressed within the same cells, they govern different modes of release, primarily distinguished by their kinetics and calcium sensitivity. Syt1 is the primary sensor for fast, synchronous release, the tightly coupled and rapid response to an action potential.[1][2][3][4] In contrast, Syt7 is a key mediator of the slower, asynchronous phase of release, which persists for a longer duration after the initial stimulus.[1][4][5][6][7][8][9] This guide provides a detailed functional comparison of these two critical regulators of cellular communication.

Core Functional Distinctions

The differential roles of Syt1 and Syt7 stem from their intrinsic biochemical properties, including their affinity for calcium, the kinetics of their interaction with calcium and cellular membranes, and the specific contributions of their constituent C2 domains.

Synchronous vs. Asynchronous Release: The most well-established functional difference lies in their temporal regulation of exocytosis. Deletion of Syt1 specifically abolishes the fast, synchronous component of neurotransmitter release, leaving a slower, asynchronous form of release intact.[1][2][10] Conversely, the loss of Syt7 function significantly impairs asynchronous release, particularly during sustained or high-frequency stimulation.[1][4][5] In the absence of Syt1, the role of Syt7 in mediating asynchronous release becomes more prominent.[1][4][9]

Calcium Sensitivity and Kinetics: Syt7 exhibits a higher affinity for Ca2+ and slower binding kinetics compared to Syt1.[3][11] This property is consistent with its role in responding to residual calcium that persists in the presynaptic terminal after an action potential, driving the slower, asynchronous phase of release. Syt1's lower Ca2+ affinity and faster kinetics are tailored for detecting the transient, high-concentration calcium microdomains near open voltage-gated calcium channels, triggering rapid and synchronous fusion.

C2 Domain Specialization: Both synaptotagmins possess two C2 domains, C2A and C2B, which are responsible for calcium and phospholipid binding. Interestingly, their functional reliance on these domains differs. Syt1 function in synchronous release is critically dependent on the Ca2+-binding sites within its C2B domain.[1][9][12] In contrast, the function of Syt7 in asynchronous release selectively requires the Ca2+-binding sites of its C2A domain.[1][4][9][12][13]

Redundant Functions: Despite their distinct primary roles, Syt1 and Syt7 exhibit some functional overlap. They have been shown to be redundantly essential for maintaining the size of the readily releasable pool (RRP) of synaptic vesicles.[14][15]

Quantitative Comparison of Functional Parameters

The following table summarizes key quantitative data from various experimental studies, highlighting the functional differences between Syt1 and Syt7.

ParameterThis compound-1This compound-7Key References
Primary Role Fast, Synchronous ExocytosisSlow, Asynchronous Exocytosis[1][2][3][4]
Ca2+ Affinity Lower (micromolar range)Higher (low micromolar range)[3][11]
Release Kinetics Fast (milliseconds)Slow (tens to hundreds of milliseconds)[3][16]
Dominant C2 Domain C2BC2A[1][4][9][12]
Membrane Penetration Less robust, sensitive to membrane orderMore robust, less sensitive to membrane order[17][18][19]

Signaling Pathways and Experimental Workflows

To visually represent the functional roles of Syt1 and Syt7, the following diagrams, generated using the DOT language, illustrate their involvement in the synaptic vesicle cycle and a typical experimental workflow for studying their function.

Synaptic_Vesicle_Cycle cluster_pre Presynaptic Terminal cluster_syt1 Synchronous Release cluster_syt7 Asynchronous Release AP Action Potential Ca_influx Ca2+ Influx AP->Ca_influx Syt1_Vesicle Synaptic Vesicle (with Syt1) Ca_influx->Syt1_Vesicle High local [Ca2+] Syt7_Vesicle Synaptic Vesicle (with Syt7) Ca_influx->Syt7_Vesicle Residual [Ca2+] Syt1_Fusion Fast Fusion Syt1_Vesicle->Syt1_Fusion Syt1_Release Synchronous Neurotransmitter Release Syt1_Fusion->Syt1_Release Endocytosis Endocytosis Syt1_Release->Endocytosis Syt7_Fusion Slow Fusion Syt7_Vesicle->Syt7_Fusion Syt7_Release Asynchronous Neurotransmitter Release Syt7_Fusion->Syt7_Release Syt7_Release->Endocytosis RRP Readily Releasable Pool (RRP) RRP->Syt1_Vesicle RRP->Syt7_Vesicle Recycling Vesicle Recycling Endocytosis->Recycling Recycling->RRP

Caption: Signaling pathway of Syt1- and Syt7-mediated exocytosis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Culture Neuronal Culture (WT, Syt1 KO, Syt7 KO, Double KO) PatchClamp Whole-Cell Patch Clamp Culture->PatchClamp Stimulation Action Potential Stimulation (Single, Train) PatchClamp->Stimulation Recording Record Postsynaptic Currents (PSCs) Stimulation->Recording Sync Measure Synchronous Release Component Recording->Sync Async Measure Asynchronous Release Component Recording->Async RRP_size Estimate RRP Size (e.g., via hypertonic sucrose) Recording->RRP_size Comparison Compare across genotypes Sync->Comparison Async->Comparison RRP_size->Comparison

Caption: Experimental workflow for comparing Syt1 and Syt7 function.

Detailed Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for interpreting the data. Below are detailed protocols for key experiments used to functionally characterize Syt1 and Syt7.

Electrophysiological Recording of Neurotransmitter Release

Objective: To measure the synchronous and asynchronous components of neurotransmitter release from cultured neurons.

Methodology:

  • Cell Culture: Primary hippocampal or cortical neurons are cultured from wild-type, Syt1 knockout (KO), Syt7 KO, and Syt1/Syt7 double KO mice.

  • Electrophysiology: Whole-cell patch-clamp recordings are performed on postsynaptic neurons.

  • Stimulation: Presynaptic neurons are stimulated with single action potentials or trains of action potentials elicited by brief current injections.

  • Data Acquisition: Postsynaptic currents (PSCs) are recorded. The synchronous component is typically defined as the charge transfer occurring within a few milliseconds of the action potential, while the asynchronous component is the charge transfer that occurs over a longer time window (tens to hundreds of milliseconds).

  • Readily Releasable Pool (RRP) Measurement: The size of the RRP can be estimated by applying a hypertonic sucrose (B13894) solution, which causes the release of all primed vesicles.

Isothermal Titration Calorimetry (ITC) for Calcium Binding Affinity

Objective: To determine the Ca2+ binding affinity of purified Syt1 and Syt7 C2 domains.[20]

Methodology:

  • Protein Purification: The C2A and C2B domains of Syt1 and Syt7 are expressed and purified.

  • ITC Experiment: A solution of the purified C2 domain is placed in the sample cell of the ITC instrument. A solution of CaCl2 is incrementally injected into the sample cell.

  • Data Analysis: The heat change associated with each injection is measured. The resulting binding isotherm is then fit to a suitable binding model to determine the dissociation constant (Kd), which is the inverse of the binding affinity.

Lipid Binding Assays

Objective: To assess the Ca2+-dependent interaction of Syt1 and Syt7 with lipid membranes.

Methodology:

  • Liposome (B1194612) Preparation: Liposomes of a defined lipid composition (e.g., containing phosphatidylserine (B164497) and other relevant phospholipids) are prepared.

  • Co-sedimentation Assay: Purified this compound protein is incubated with the liposomes in the presence of varying concentrations of Ca2+. The mixture is then centrifuged to pellet the liposomes. The amount of protein in the supernatant and the pellet is quantified (e.g., by SDS-PAGE and Coomassie staining) to determine the fraction of protein bound to the liposomes.

  • Fluorescence Spectroscopy: Techniques such as Förster Resonance Energy Transfer (FRET) can be used to monitor the proximity of fluorescently labeled this compound to fluorescently labeled lipids in the liposome membrane.

Conclusion

This compound-1 and this compound-7 are both essential Ca2+ sensors in the intricate process of vesicular exocytosis, but they are tuned to distinct temporal and calcium-sensitive pathways. Syt1 acts as the fast, low-affinity sensor that drives synchronous release, while Syt7 is the slower, high-affinity sensor responsible for asynchronous release. Their partially overlapping functions, particularly in maintaining the readily releasable pool of vesicles, highlight the complexity and robustness of the synaptic release machinery. A comprehensive understanding of their individual and combined roles is critical for elucidating the mechanisms of synaptic transmission and for the development of therapeutic strategies targeting neurological and psychiatric disorders characterized by aberrant neurotransmitter release.

References

Decoding Calcium Signals: A Comparative Guide to Synaptotagmin Isoform Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of synaptic transmission is paramount. At the heart of this intricate process lies the synaptotagmin family of proteins, the primary calcium sensors that trigger the release of neurotransmitters. Different this compound isoforms exhibit distinct sensitivities to calcium, a critical factor that dictates the dynamics of neuronal communication. This guide provides an objective comparison of the calcium sensitivity of various this compound isoforms, supported by experimental data and detailed methodologies.

Synaptotagmins are vesicle-associated membrane proteins that play a crucial role in the final steps of exocytosis. Their tandem C2 domains, C2A and C2B, are responsible for binding calcium ions (Ca2+). This binding event induces a conformational change that allows this compound to interact with phospholipids (B1166683) in the plasma membrane and the SNARE complex, ultimately leading to the fusion of the synaptic vesicle with the presynaptic membrane and the release of neurotransmitters. The concentration of Ca2+ required to trigger this cascade varies significantly among different this compound isoforms, tailoring synapses for diverse functions.

Quantitative Comparison of Calcium Sensitivity

The calcium sensitivity of this compound isoforms is typically quantified by two key parameters: the half-maximal effective concentration (EC50) for Ca2+-triggered vesicle fusion and the dissociation constant (Kd) for direct Ca2+ binding. The EC50 value represents the Ca2+ concentration at which half of the maximal fusion rate is achieved in in vitro vesicle fusion assays. A lower EC50 value indicates a higher sensitivity to calcium. The Kd value reflects the affinity of the C2 domains for Ca2+; a lower Kd signifies a tighter binding and higher affinity.

The following table summarizes the reported Ca2+ sensitivity of several key this compound isoforms. It is important to note that these values can be influenced by the lipid composition of the vesicles used in the assays, particularly the presence of anionic phospholipids like phosphatidylserine (B164497) (PS).

This compound IsoformApparent Ca2+ Affinity (EC50) for Vesicle Fusion (μM)Notes
Syt1 ~116[1]Considered a low-affinity Ca2+ sensor, mediating synchronous neurotransmitter release.[2]
Syt2 ~7.0[3]Another low-affinity sensor, often co-expressed with Syt1 and also involved in fast, synchronous release.[2]
Syt7 ~0.3[1]A high-affinity Ca2+ sensor, approximately 400-fold more sensitive than Syt1.[1] Implicated in asynchronous release and synaptic facilitation.
Syt9 Biphasic: ~0.4 and ~32[1]Exhibits a more complex Ca2+ response with two components.

Experimental Protocols

The determination of this compound calcium sensitivity relies on precise and controlled in vitro experiments. Below are detailed methodologies for two key techniques used to generate the data presented above.

Reconstituted SNARE-Mediated Vesicle Fusion Assay

This assay measures the ability of a this compound isoform to trigger the fusion of two populations of synthetic vesicles, one mimicking the synaptic vesicle (v-SNARE vesicle) and the other mimicking the presynaptic plasma membrane (t-SNARE vesicle).

Materials:

  • Lipids: POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine), DOPS (1,2-dioleoyl-sn-glycero-3-phospho-L-serine), fluorescently labeled lipids (e.g., NBD-PE and Rhodamine-PE).

  • Proteins: Purified recombinant v-SNARE (e.g., VAMP2/Synaptobrevin-2), t-SNAREs (e.g., Syntaxin-1A and SNAP-25), and the cytoplasmic domain of the this compound isoform of interest.

  • Buffers: HEPES-buffered saline (HBS) with KCl and EGTA.

  • Detergent: n-Octyl-β-D-glucopyranoside (β-OG).

  • Size-exclusion chromatography column: (e.g., Sephadex G-25).

Procedure:

  • Liposome Preparation:

    • Mix lipids in chloroform, dry to a thin film under nitrogen, and then under vacuum.

    • Hydrate the lipid film with buffer to form multilamellar vesicles.

    • Create small unilamellar vesicles (SUVs) by sonication or extrusion.

  • Protein Reconstitution:

    • Solubilize the purified SNARE proteins and this compound in buffer containing a detergent (e.g., β-OG).

    • Mix the solubilized proteins with the prepared liposomes.

    • Remove the detergent by dialysis or using a size-exclusion column to allow the proteins to incorporate into the lipid bilayer. This results in two populations of proteoliposomes: v-SNARE vesicles (containing VAMP2) and t-SNARE vesicles (containing Syntaxin and SNAP-25). The this compound is typically reconstituted into the v-SNARE vesicles.

  • Fusion Assay:

    • Mix the v-SNARE and t-SNARE vesicles in a fluorometer cuvette.

    • To measure lipid mixing, include a FRET pair of fluorescent lipids (e.g., NBD-PE and Rhodamine-PE) in one population of vesicles. Fusion results in the dilution of these probes and a decrease in FRET, which can be monitored as an increase in donor fluorescence.

    • Initiate the fusion reaction by adding varying concentrations of Ca2+.

    • Monitor the change in fluorescence over time. The initial rate of fluorescence change is plotted against the Ca2+ concentration to determine the EC50 value.

experimental_workflow cluster_liposome_prep Liposome Preparation cluster_protein_recon Protein Reconstitution cluster_fusion_assay Fusion Assay Lipid_Mixing Lipid Mixing & Drying Hydration Hydration Lipid_Mixing->Hydration Extrusion Sonication/Extrusion Hydration->Extrusion Mixing Mix Proteins & Liposomes Extrusion->Mixing Protein_Solubilization Protein Solubilization Protein_Solubilization->Mixing Detergent_Removal Detergent Removal Mixing->Detergent_Removal Vesicle_Mixing Mix v- and t-SNARE Vesicles Detergent_Removal->Vesicle_Mixing Ca_Addition Add Ca2+ Vesicle_Mixing->Ca_Addition Fluorescence_Measurement Measure Fluorescence Ca_Addition->Fluorescence_Measurement Data_Analysis Data Analysis (EC50) Fluorescence_Measurement->Data_Analysis

Fig. 1: Workflow for the reconstituted SNARE-mediated vesicle fusion assay.
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand (Ca2+) to a macromolecule (this compound), allowing for the determination of the binding affinity (Kd), stoichiometry, and thermodynamic parameters of the interaction.

Materials:

  • Purified cytoplasmic domain of the this compound isoform.

  • Chelating agent (e.g., Chelex) to prepare Ca2+-free protein and buffer.

  • High-purity calcium chloride solution of a precisely known concentration.

  • ITC instrument.

Procedure:

  • Sample Preparation:

    • Dialyze the purified this compound extensively against a Ca2+-free buffer (treated with a chelating resin) to remove any bound calcium.

    • Prepare a high-concentration solution of CaCl2 in the same dialysis buffer.

    • Degas both the protein solution and the CaCl2 solution immediately before the experiment to prevent bubble formation in the ITC cell.

  • ITC Experiment:

    • Load the this compound solution into the sample cell of the ITC instrument.

    • Load the CaCl2 solution into the injection syringe.

    • Set the experimental parameters, including the cell temperature, stirring speed, and injection volume and duration.

    • Perform a series of small, sequential injections of the CaCl2 solution into the protein solution.

  • Data Analysis:

    • Each injection of Ca2+ results in a heat change (either exothermic or endothermic) that is measured by the instrument.

    • As the protein becomes saturated with Ca2+, the magnitude of the heat change per injection decreases.

    • The raw data (heat change per injection) is plotted against the molar ratio of Ca2+ to protein.

    • This binding isotherm is then fitted to a suitable binding model (e.g., a one-site or multi-site binding model) to determine the dissociation constant (Kd), the number of binding sites (n), and the enthalpy of binding (ΔH).

logical_relationship Syt_Isoform This compound Isoform (e.g., Syt1, Syt7) C2_Domains C2A and C2B Domains Syt_Isoform->C2_Domains Ca_Concentration [Ca2+] Ca_Binding Ca2+ Binding Ca_Concentration->Ca_Binding C2_Domains->Ca_Binding Conformational_Change Conformational Change Ca_Binding->Conformational_Change Membrane_Interaction Interaction with Phospholipid Membrane Conformational_Change->Membrane_Interaction SNARE_Interaction Interaction with SNARE Complex Conformational_Change->SNARE_Interaction Vesicle_Fusion Synaptic Vesicle Fusion Membrane_Interaction->Vesicle_Fusion SNARE_Interaction->Vesicle_Fusion Neurotransmitter_Release Neurotransmitter Release Vesicle_Fusion->Neurotransmitter_Release

Fig. 2: Signaling pathway of Ca2+-dependent neurotransmitter release mediated by this compound.

Conclusion

The diverse calcium sensitivities of this compound isoforms are fundamental to the functional specialization of synapses. Low-affinity isoforms like Syt1 and Syt2 are well-suited for mediating the rapid, synchronous release of neurotransmitters that is tightly coupled to action potentials. In contrast, high-affinity isoforms such as Syt7 can respond to lower, more persistent Ca2+ signals, contributing to asynchronous release and synaptic plasticity. A thorough understanding of these differences, grounded in robust experimental data, is crucial for developing therapeutic strategies that target specific aspects of synaptic transmission. The methodologies outlined in this guide provide a framework for the continued investigation of this critical family of calcium sensors.

References

A Comparative Guide to the Functional Redundancy of Synaptotagmin Isoforms in Exocytosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synaptotagmin (Syt) family of proteins are critical calcium sensors that trigger the fusion of vesicles with the plasma membrane, a fundamental process in neurotransmitter release and hormone secretion. Mammals express at least 17 Syt isoforms, many of which are co-expressed in the same cells, raising questions about their functional redundancy and specificity. This guide provides an objective comparison of the performance of key this compound isoforms in regulated exocytosis, supported by experimental data, to aid researchers in understanding their distinct and overlapping roles.

Functional Overlap and Specificity in Calcium-Triggered Exocytosis

This compound isoforms exhibit both redundant and specialized functions in the intricate process of exocytosis. While some isoforms can compensate for the absence of others, they often impart distinct kinetic properties to the release process. The primary role of synaptotagmins as calcium sensors is modulated by their differing affinities for Ca2+ and their interactions with other components of the fusion machinery, such as SNARE proteins and phospholipids.

A key aspect of their functional interplay is observed in the regulation of different modes of neurotransmitter release. Fast, synchronous release, which occurs within milliseconds of an action potential, is primarily mediated by low-affinity Ca2+ sensors like Syt1, Syt2, and Syt9.[1][2] In contrast, slower, asynchronous release is governed by high-affinity Ca2+ sensors, with Syt7 being a prominent player.[3]

Furthermore, certain this compound isoforms play a crucial, redundant role in maintaining the size of the readily releasable pool (RRP) of synaptic vesicles, a critical step for sustained neurotransmitter release.[4][5][6] This highlights that the functions of synaptotagmins extend beyond the final Ca2+-triggering step of fusion.

The following sections provide a detailed comparison of the biochemical and functional properties of key this compound isoforms, supported by quantitative data from various experimental systems.

Quantitative Comparison of this compound Isoform Properties

The functional differences between this compound isoforms are rooted in their distinct biochemical properties, particularly their affinity for calcium and their kinetics of interaction with membranes and the SNARE complex.

Calcium Affinity

The apparent Ca2+ affinity of synaptotagmins is a crucial determinant of their function as sensors for different forms of exocytosis. High-affinity isoforms can respond to lower, more global Ca2+ concentrations, while low-affinity isoforms are typically activated by the high local Ca2+ concentrations that occur near open Ca2+ channels during an action potential.

IsoformApparent Ca2+ Affinity (EC50)Experimental SystemReference
Syt110-20 µMCa2+-dependent phospholipid binding[7]
Syt2~10-20 µMCa2+-dependent phospholipid binding[7]
Syt31-2 µMCa2+-dependent phospholipid binding[7]
Syt7<1 µM - 3 µMCa2+-dependent phospholipid binding[8]
Syt9~10 µMCa2+-dependent phospholipid binding

Note: Apparent Ca2+ affinities can vary depending on the experimental conditions, such as the lipid composition of the vesicles.

Release Kinetics

The kinetics of this compound-mediated exocytosis determine the speed and timing of neurotransmitter and hormone release. Different isoforms confer distinct kinetic properties to the fusion process.

IsoformRelease KineticsExperimental SystemReference
Syt1FastChromaffin cells, PC12 cells[1][9]
Syt2Slightly slower than Syt1Chromaffin cells
Syt7SlowChromaffin cells, Neurons[3][9]
Syt9Slower than Syt1PC12 cells[1]
Role in Readily Releasable Pool (RRP) Maintenance

The RRP represents a population of vesicles that are primed and ready for immediate release upon Ca2+ influx. This compound-1 and -7 have been shown to be redundantly essential for maintaining the capacity of the RRP.

Isoform(s)Effect on RRP SizeExperimental SystemReference
Syt1 knockoutNo changeForebrain neurons[4][5][6]
Syt7 knockoutNo changeForebrain neurons[4][5][6]
Syt1/Syt7 double knockoutDramatically decreasedForebrain neurons[4][5][6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and experimental approaches used to study this compound function in exocytosis.

Exocytosis_Pathway cluster_presynaptic Presynaptic Terminal AP Action Potential Ca_channel Voltage-gated Ca2+ Channel AP->Ca_channel Depolarization Ca_influx Ca2+ Influx Ca_channel->Ca_influx Opening Syt This compound Ca_influx->Syt Binding Vesicle Synaptic Vesicle Fusion Vesicle Fusion & Exocytosis Vesicle->Fusion SNARE SNARE Complex Syt->SNARE Activation SNARE->Fusion

Ca2+-Triggered Exocytosis Pathway

This diagram illustrates the general signaling cascade of Ca2+-triggered exocytosis, where this compound acts as the crucial Ca2+ sensor.

Redundancy_Logic Syt1 This compound-1 Fast_Release Fast Synchronous Release Syt1->Fast_Release Primary Sensor RRP_Maintenance RRP Maintenance Syt1->RRP_Maintenance Redundant Role Syt7 This compound-7 Slow_Release Slow Asynchronous Release Syt7->Slow_Release Primary Sensor Syt7->RRP_Maintenance Redundant Role

Functional Roles of Syt1 and Syt7

This diagram depicts the distinct and overlapping functions of this compound-1 and this compound-7 in neurotransmitter release and vesicle pool maintenance.

Capacitance_Workflow Start Prepare Chromaffin/PC12 Cells Patch Establish Whole-Cell Patch Clamp Start->Patch Stimulate Stimulate Exocytosis (e.g., Ca2+ uncaging, depolarization) Patch->Stimulate Record Record Membrane Capacitance Changes Stimulate->Record Analyze Analyze Capacitance Steps (Quantify vesicle fusion events) Record->Analyze End Determine Release Kinetics & Pool Sizes Analyze->End

Capacitance Measurement Workflow

This diagram outlines the key steps in a typical membrane capacitance measurement experiment to monitor exocytosis in real-time.

Detailed Experimental Methodologies

Primary Neuronal Cell Culture
  • Tissue Dissociation: Cortical or hippocampal tissue is dissected from embryonic day 17-19 mouse or rat pups. The tissue is incubated in a digestion solution containing enzymes like papain or trypsin to dissociate the cells.[10][11][12]

  • Plating: Dissociated neurons are plated on culture dishes or coverslips pre-coated with an adhesive substrate, such as poly-D-lysine and laminin, to promote attachment and growth.[11][13]

  • Culture Medium: Neurons are maintained in a specialized neurobasal medium supplemented with B27, L-glutamine, and sometimes serum to support their survival and maturation.[11][14]

  • Maintenance: The culture medium is partially exchanged every 3-4 days to replenish nutrients and remove waste products. Cultures are typically maintained for 1-4 weeks before experimental use.[11]

Patch-Clamp Capacitance Measurements
  • Cell Preparation: Adrenal chromaffin cells or PC12 cells are plated on glass coverslips for electrophysiological recording.

  • Electrode Preparation: Patch pipettes are pulled from borosilicate glass capillaries and filled with an internal solution. The pipette resistance is typically 2-5 MΩ.[15]

  • Whole-Cell Configuration: A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing electrical access to the cell interior.[16]

  • Capacitance Measurement: A sine-wave voltage command is applied to the cell, and the resulting current is measured using a lock-in amplifier. Changes in membrane capacitance, which are proportional to changes in the cell surface area, are recorded to monitor vesicle fusion events.[15][17][18]

  • Stimulation of Exocytosis: Exocytosis is triggered by various methods, including photolysis of caged Ca2+ compounds to rapidly increase intracellular Ca2+ concentration, or by depolarizing the cell membrane with a voltage step.[19]

  • Data Analysis: The recorded capacitance trace shows step-like increases, with each step corresponding to the fusion of a single vesicle. The size and frequency of these steps are analyzed to determine the kinetics and extent of exocytosis.

Amperometry
  • Electrode: A carbon fiber microelectrode is positioned close to the surface of a single PC12 or chromaffin cell.[20][21]

  • Detection: An oxidizing potential is applied to the electrode to detect the release of electroactive neurotransmitters, such as dopamine (B1211576) or norepinephrine. When a vesicle fuses with the plasma membrane and releases its contents, the neurotransmitters are oxidized at the electrode surface, generating a current spike.[8]

  • Data Analysis: The frequency, amplitude, and shape of the amperometric spikes provide information about the kinetics of vesicle fusion and the amount of neurotransmitter released per event (quantal size).[8][22] The "foot" signal that sometimes precedes the main spike is thought to represent the initial opening of the fusion pore.[23]

In Vitro Vesicle Fusion Assay
  • Proteoliposome Preparation: v-SNAREs (e.g., VAMP2/Synaptobrevin) and t-SNAREs (e.g., Syntaxin-1A and SNAP-25) are reconstituted into separate populations of small unilamellar vesicles (liposomes). This compound isoforms are also reconstituted into the v-SNARE vesicles.[24][25]

  • Fluorescence Labeling: The vesicle populations are labeled with a FRET (Förster Resonance Energy Transfer) pair of fluorescent dyes, one in the v-SNARE vesicles (donor) and the other in the t-SNARE vesicles (acceptor).[24]

  • Fusion Reaction: The two vesicle populations are mixed in the presence of Ca2+. As the vesicles fuse, the donor and acceptor fluorophores come into close proximity, resulting in an increase in FRET signal, which is monitored over time.[26][27]

  • Data Analysis: The rate of FRET increase is used to quantify the kinetics of vesicle fusion. By varying the Ca2+ concentration and the this compound isoform, the Ca2+ sensitivity and fusion efficiency of different isoforms can be compared.[28]

Conclusion

The this compound family of proteins provides a remarkable example of how functional diversity within a protein family allows for the fine-tuning of a fundamental cellular process. While isoforms like Syt1, Syt2, and Syt9 are specialized for rapid, synchronous exocytosis, Syt7 is tailored for slower, asynchronous release. Furthermore, the redundant roles of Syt1 and Syt7 in maintaining the readily releasable pool of vesicles underscore their importance in synaptic plasticity and sustained neuronal communication. Understanding the distinct and overlapping functions of these isoforms is crucial for elucidating the molecular mechanisms of neurotransmission and for the development of therapeutic strategies targeting neurological and endocrine disorders.

References

A Comparative Guide to the Membrane Remodeling Activities of Synaptotagmin-1 and Doc2b

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synaptotagmin-1 (Syt1) and Doc2b are structurally related proteins, each possessing tandem C2 domains that act as Ca²⁺ sensors. Despite this similarity, they play distinct roles in vesicular exocytosis. Syt1 is the primary Ca²⁺ sensor for fast, synchronous neurotransmitter release, a process tightly coupled to action potentials.[1][2] In contrast, Doc2b functions as a high-affinity Ca²⁺ sensor that primarily mediates spontaneous and asynchronous neurotransmitter release.[1][3][4] This guide provides an objective comparison of their membrane remodeling activities, supported by experimental data, to elucidate their unique mechanisms of action in membrane fusion.

Comparative Analysis of Membrane Remodeling

The ability of Syt1 and Doc2b to orchestrate membrane fusion stems from their direct interactions with lipid bilayers, leading to significant remodeling events. While both proteins can bend and tether membranes, their mechanisms and efficiencies show critical differences.

Membrane Bending and Tubulation

Both Syt1 and Doc2b can induce positive membrane curvature, causing liposomes to form tubules in a Ca²⁺-dependent manner.[3][5][6] This membrane-bending capability is considered a crucial step in lowering the energy barrier for fusion, likely by creating a localized "dimple" in the target membrane that promotes contact with the vesicle.[5][7][8]

  • This compound-1: The C2B domain of Syt1 is both necessary and sufficient to drive membrane tubulation.[5] This activity is proposed to facilitate the close apposition of vesicle and plasma membranes, a prerequisite for SNARE-mediated fusion.[7][8]

  • Doc2b: Doc2b is also a potent inducer of membrane curvature.[3][6][9] This activity is essential for its role in promoting the fusion of GLUT4-containing vesicles and is dependent on the integrity of Ca²⁺-binding sites on both its C2A and C2B domains.[6][9]

Membrane Tethering and Hemifusion

A key distinction lies in how Syt1 and Doc2b bridge two opposing membranes. Experiments using optical tweezers to measure the forces between two membrane-coated beads have revealed divergent mechanisms.[10][11][12]

  • This compound-1: Syt1 is most effective at tethering membranes when it is present on only one of the two opposing bilayers (an asymmetric configuration).[10][11][12] This finding supports a "bridging" model where the vesicle-anchored Syt1 directly binds to the target plasma membrane. Syt1 can induce hemifusion (the merger of the outer leaflets of the two bilayers), but this requires significantly higher protein concentrations compared to Doc2b.[10][11]

  • Doc2b: In contrast, Doc2b, a soluble cytoplasmic protein, is more efficient at tethering when present on both membranes (a symmetric configuration).[10][12] This suggests a mechanism that may involve protein-protein interactions in addition to protein-lipid interactions. Notably, Doc2b induces hemifusion at much lower concentrations than Syt1, highlighting its high efficiency in initiating the fusion process.[10][11][12]

Influence on Membrane Physical Properties

Both proteins have been shown to alter the mechanical properties of lipid bilayers. Using Atomic Force Microscopy (AFM), studies have demonstrated that the binding of either Syt1 or Doc2b to a membrane reduces its bending modulus.[10][11] This "softening" of the membrane lowers the energy required to deform it, which may be a general feature of C2AB domains that contributes to the facilitation of membrane fusion.[10]

Quantitative Data Summary

The following tables summarize key quantitative data from comparative studies.

Table 1: Comparison of Ca²⁺ Sensitivity and Binding Properties

ParameterThis compound-1 (Syt1)Doc2bReference(s)
Primary Role Synchronous, action potential-evoked releaseSpontaneous & asynchronous release[1][2][3]
Ca²⁺ Affinity LowerHigher[1][3]
Membrane Binding Ca²⁺-dependent penetration of C2A and C2B loops into the membrane.[8][13]Ca²⁺-dependent binding to phospholipids.[3][14][3][8][13][14]
SNARE Complex Binding Binds SNAREs; can act as a clamp prior to Ca²⁺ trigger.[15][16]Binds SNAREs; competes with Syt1.[1][3][1][3][15][16]

Table 2: Comparison of Membrane Remodeling Activities

ActivityThis compound-1 (Syt1)Doc2bReference(s)
Membrane Tubulation Yes, Ca²⁺-dependent. Driven primarily by the C2B domain.[5]Yes, strictly Ca²⁺-dependent.[3] Requires both C2A and C2B domains.[6][9][3][5][6][9]
Membrane Tethering Most effective in an asymmetric configuration (protein on one membrane).[10][12]Most effective in a symmetric configuration (protein on both membranes).[10][12][10][12]
Hemifusion Efficiency Induces hemifusion at high concentrations.Induces hemifusion at significantly lower concentrations than Syt1.[10][11][12]
Membrane Softening Reduces membrane bending modulus.Reduces membrane bending modulus.[10][11]

Signaling Pathways and Experimental Workflows

The diagrams below illustrate the distinct functional roles of Syt1 and Doc2b and the experimental setup used to probe their activities.

cluster_Syt1 Synchronous Release cluster_Doc2b Spontaneous Release AP Action Potential Ca_influx High Local [Ca²⁺] AP->Ca_influx Syt1 Syt1 Activation Ca_influx->Syt1 Sync_Fusion Synchronous Fusion Syt1->Sync_Fusion Doc2b Doc2b Activation Syt1->Doc2b SNARE SNARE Complex Sync_Fusion->SNARE Resting_Ca Resting / Low [Ca²⁺] Resting_Ca->Doc2b Spont_Fusion Spontaneous Fusion Doc2b->Spont_Fusion Spont_Fusion->SNARE cluster_setup Optical Tweezers Assay cluster_process Workflow Bead1 Bead 1 (Membrane-Coated) Approach 1. Approach Beads Bead2 Bead 2 (Membrane-Coated) Laser1 Laser Trap 1 Laser1->Bead1 Laser2 Laser Trap 2 Laser2->Bead2 Microscope Confocal Microscope Image 3. Image Lipid Mixing (Hemifusion) Microscope->Image Monitors Tether 2. Measure Tether Formation & Force Approach->Tether Tether->Image Separate 4. Separate Beads Image->Separate Start Protein + Ca²⁺ Bind Binds to Membrane (via C2 Domains) Start->Bind Insert Hydrophobic Loop Insertion Bind->Insert Soften Reduces Bending Modulus (Membrane Softening) Insert->Soften Bend Induces Positive Membrane Curvature Insert->Bend Result Lowers Energy Barrier for Fusion Soften->Result Bend->Result

References

The Evolving Architecture of Synaptotagmin C2 Domains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synaptotagmin (Syt) family of proteins are critical players in Ca²⁺-dependent neurotransmitter release and other membrane trafficking events. Their function is intrinsically linked to the tandem C2 domains, C2A and C2B, which act as Ca²⁺ sensors and interact with phospholipids (B1166683) and the SNARE machinery. Understanding the evolutionary diversification of this domain architecture is paramount for elucidating the nuances of synaptic transmission and for the development of novel therapeutics targeting neurological and endocrine disorders. This guide provides a comparative analysis of the evolutionary landscape of this compound C2 domains, supported by experimental data and detailed protocols.

Comparative Analysis of this compound C2 Domain Properties

The mammalian this compound family comprises at least 17 isoforms, each with a unique expression pattern and functional characteristics. A key aspect of their functional divergence lies in the Ca²⁺-binding properties of their C2 domains. While some isoforms are potent Ca²⁺ sensors, others exhibit weak or no Ca²⁺-binding activity, suggesting alternative roles in cellular processes.[1]

Calcium (Ca²⁺) Binding Affinities

The affinity of C2 domains for Ca²⁺ is a crucial determinant of their role in triggering membrane fusion. Isoforms like Syt1, Syt2, and Syt9 are considered the primary Ca²⁺ sensors for fast, synchronous neurotransmitter release.[2] In contrast, other isoforms, such as Syt7, are implicated in processes that occur at lower Ca²⁺ concentrations, like hormone secretion.[3] The Ca²⁺ affinity of C2 domains is significantly enhanced in the presence of anionic phospholipids, highlighting the interplay between ion and lipid binding.[2][4]

This compound IsoformC2 DomainApparent Ca²⁺ Affinity (EC₅₀, µM) with PhospholipidsExperimental ConditionsReference
Syt1 (Drosophila)C2AB98 ± 6Liposomes with PS/PC[5]
Syt1 (Drosophila, R233Q mutant in C2A)C2AB154 ± 10Liposomes with PS/PC[5]
Syt1 (Drosophila, K364Q mutant in C2B)C2AB147 ± 7Liposomes with PS/PC[5]
Syt1C2A~10-100Varies with phospholipid composition[2]
Syt1C2B~10-100Varies with phospholipid composition[2]
Syt7C2A<1High affinity[6]
Syt7C2B<1High affinity[6]
Syt9C2A~10-100Similar to Syt1[6]
Syt9C2B~10-100Similar to Syt1[6]

Note: EC₅₀ values can vary depending on the specific phospholipid composition of the liposomes and the experimental assay used.

Phospholipid Binding Specificity

The interaction of this compound C2 domains with phospholipids is not only crucial for enhancing Ca²⁺ affinity but also for anchoring the protein to the membrane, a prerequisite for its function in membrane fusion. Different isoforms exhibit preferences for specific anionic phospholipids, such as phosphatidylserine (B164497) (PS) and phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂).[4][7] This specificity is thought to contribute to the subcellular localization and functional specialization of this compound isoforms. For instance, the interaction with PI(4,5)P₂, a lipid enriched in the plasma membrane, is critical for the role of Syt1 in synaptic vesicle exocytosis.

Experimental Protocols

Isothermal Titration Calorimetry (ITC) for Ca²⁺ Binding Analysis

Objective: To quantitatively determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of Ca²⁺ binding to isolated C2 domains.[8][9][10][11][12]

Methodology:

  • Sample Preparation:

    • Express and purify the this compound C2 domain of interest.

    • Dialyze the protein extensively against the ITC buffer (e.g., 20 mM HEPES, 150 mM KCl, pH 7.4) to ensure buffer matching.

    • Prepare a concentrated stock solution of CaCl₂ in the same dialysis buffer.

    • Accurately determine the concentrations of the protein and CaCl₂ solutions.

  • ITC Experiment:

    • Load the purified C2 domain into the sample cell of the ITC instrument (e.g., at a concentration of 20-50 µM).

    • Load the CaCl₂ solution into the injection syringe (e.g., at a concentration of 1-2 mM).

    • Set the experimental parameters, including temperature (e.g., 25°C), stirring speed, and injection volume.

    • Perform a series of injections of the CaCl₂ solution into the sample cell, measuring the heat change associated with each injection.

  • Data Analysis:

    • Integrate the heat-change peaks to obtain the heat of binding for each injection.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site or two-sites binding model) to determine the Kd, n, and ΔH.

    • Calculate the change in entropy (ΔS) from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnKa).

In Vitro SNARE-Mediated Membrane Fusion Assay

Objective: To assess the ability of a this compound isoform to regulate the fusion of lipid vesicles mediated by the SNARE complex.[13][14][15][16][17]

Methodology:

  • Proteoliposome Reconstitution:

    • Prepare two populations of liposomes with a defined lipid composition (e.g., including PS and PI(4,5)P₂).

    • Reconstitute v-SNAREs (e.g., VAMP2/Synaptobrevin-2) into one population of liposomes (v-vesicles).

    • Reconstitute t-SNAREs (e.g., Syntaxin-1A and SNAP-25) into the other population of liposomes (t-vesicles).

    • Incorporate a FRET pair of fluorescent lipid dyes (e.g., NBD-PE and Rhodamine-PE) into one of the vesicle populations for lipid mixing assays.

  • Fusion Reaction:

    • Mix the v-vesicles and t-vesicles in a reaction buffer.

    • Add the purified cytoplasmic domain of the this compound isoform of interest.

    • Initiate the fusion reaction by adding a defined concentration of Ca²⁺.

  • Detection of Fusion:

    • Monitor the change in fluorescence over time using a fluorometer.

    • An increase in the donor fluorophore's emission (dequenching of NBD) upon addition of Ca²⁺ indicates lipid mixing and thus membrane fusion.

    • The rate and extent of fluorescence change can be used to quantify the fusogenic activity of the this compound isoform.

Visualizing Evolutionary Relationships and Signaling Pathways

Evolutionary_Relationship_of_Synaptotagmins cluster_vertebrate Vertebrate Synaptotagmins cluster_invertebrate Invertebrate Homologs cluster_plant Plant Synaptotagmins Syt1/2/9 Syt1/2/9 Syt7 Syt7 Syt3/5/6/10 Syt3/5/6/10 Syt4/11 Syt4/11 Other Syts Other Syts Drosophila Syt1 Drosophila Syt1 C. elegans SNT-1 C. elegans SNT-1 AtSYT1 AtSYT1 Ancestral C2 Domain Protein Ancestral C2 Domain Protein Early Eukaryotic this compound Early Eukaryotic this compound Ancestral C2 Domain Protein->Early Eukaryotic this compound Gene Duplication & Diversification Early Eukaryotic this compound->Drosophila Syt1 Early Eukaryotic this compound->C. elegans SNT-1 Early Eukaryotic this compound->AtSYT1 Vertebrate Ancestor Vertebrate Ancestor Early Eukaryotic this compound->Vertebrate Ancestor Vertebrate Ancestor->Syt1/2/9 Vertebrate Ancestor->Syt7 Vertebrate Ancestor->Syt3/5/6/10 Vertebrate Ancestor->Syt4/11 Vertebrate Ancestor->Other Syts

Caption: Phylogenetic relationship of this compound family members.

Synaptotagmin_Signaling_Pathway cluster_presynaptic Presynaptic Terminal Action Potential Action Potential Voltage-gated Ca2+ Channel Voltage-gated Ca2+ Channel Action Potential->Voltage-gated Ca2+ Channel Depolarization Ca2+ Influx Ca2+ Influx Voltage-gated Ca2+ Channel->Ca2+ Influx Opening This compound This compound Ca2+ Influx->this compound Binding to C2 Domains Synaptic Vesicle Synaptic Vesicle SNARE Complex SNARE Complex Synaptic Vesicle->SNARE Complex Docking This compound->SNARE Complex Interaction Membrane Fusion Membrane Fusion SNARE Complex->Membrane Fusion Catalysis Neurotransmitter Release Neurotransmitter Release Membrane Fusion->Neurotransmitter Release

Caption: this compound's role in Ca2+-triggered neurotransmitter release.

Experimental_Workflow_ITC cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Protein Expression & Purification Protein Expression & Purification Dialysis (Buffer Matching) Dialysis (Buffer Matching) Protein Expression & Purification->Dialysis (Buffer Matching) Concentration Determination Concentration Determination Dialysis (Buffer Matching)->Concentration Determination Load Protein into Cell Load Protein into Cell Concentration Determination->Load Protein into Cell Load Ca2+ into Syringe Load Ca2+ into Syringe Concentration Determination->Load Ca2+ into Syringe Load Protein into Cell->Load Ca2+ into Syringe Titration Titration Load Ca2+ into Syringe->Titration Measure Heat Change Measure Heat Change Titration->Measure Heat Change Integrate Peaks Integrate Peaks Measure Heat Change->Integrate Peaks Fit to Binding Model Fit to Binding Model Integrate Peaks->Fit to Binding Model Determine Kd, n, ΔH, ΔS Determine Kd, n, ΔH, ΔS Fit to Binding Model->Determine Kd, n, ΔH, ΔS

Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.

Conclusion

The evolutionary diversification of the this compound C2 domain architecture has given rise to a family of proteins with a wide range of Ca²⁺-sensing capabilities and functional specializations. This comparative guide provides a framework for understanding these evolutionary adaptations. The provided experimental protocols offer a starting point for researchers to quantitatively assess the properties of different this compound isoforms, paving the way for a deeper understanding of their roles in health and disease and for the development of targeted therapeutic interventions.

References

Validating Synaptotagmin as a Therapeutic Target in Neurological Disorders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Synaptotagmins (Syts) are a family of calcium-sensing proteins crucial for regulating neurotransmitter release at the synapse. Their dysfunction has been implicated in the pathophysiology of several neurological disorders, making them a compelling, albeit complex, therapeutic target. This guide provides a comparative overview of the role of synaptotagmin isoforms in Alzheimer's disease, Parkinson's disease, epilepsy, and Huntington's disease, supported by experimental data and detailed methodologies to aid in the validation and targeting of these critical synaptic proteins.

Altered this compound Expression and Function in Neurological Disorders

Quantitative proteomics and targeted assays have revealed distinct alterations in the expression and function of specific this compound isoforms across different neurological disorders. These changes often correlate with disease severity and synaptic dysfunction.

Neurological DisorderThis compound IsoformChange in Expression/FunctionBrain Region/FluidExperimental Model/Patient CohortQuantitative DataReference
Alzheimer's Disease This compound-1 (Syt1)Increased levelsCerebrospinal Fluid (CSF)Patients with AD dementia vs. controlsIncreased in AD (p<0.0001)[1]
Parkinson's Disease This compound-1 (Syt1)Decreased levelsCerebrospinal Fluid (CSF)Patients with PD vs. controlsDecreased in PD (p<0.05)[1]
This compound-11 (Syt11)AccumulationSubstantia NigraParkin-deficient mouse modelIncreased expression in parkin KO mice at P4[2]
Epilepsy This compound-1 (Syt1)Reduced binding to SV2AN/AIn vitro assay with R383Q SV2A mutationSignificantly reduced binding affinity[3][4][5][6]
Huntington's Disease Synaptic vesicle cycle proteinsAltered pathwaysStriatal synaptosomesQ140/Q7 HD mouse modelEnrichment of synaptic vesicle cycle pathway changes[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involving this compound and a typical experimental workflow for its validation as a therapeutic target.

synaptotagmin_signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_disease Neurological Disorder Action Potential Action Potential Ca2+ Influx Ca2+ Influx Action Potential->Ca2+ Influx Syt Syt Ca2+ Influx->Syt Binds Synaptic Vesicle Synaptic Vesicle Neurotransmitter Release Neurotransmitter Release Synaptic Vesicle->Neurotransmitter Release SNAREs SNAREs Syt->SNAREs Triggers conformational change Dysregulated Neurotransmission Dysregulated Neurotransmission Syt->Dysregulated Neurotransmission SNAREs->Synaptic Vesicle Mediates fusion Receptor Receptor Neurotransmitter Release->Receptor Binds Signal Transduction Signal Transduction Receptor->Signal Transduction Altered Syt Expression/Function Altered Syt Expression/Function Altered Syt Expression/Function->Syt experimental_workflow Target Identification Target Identification In vitro Validation In vitro Validation Target Identification->In vitro Validation Biochemical & Biophysical Assays Cell-based Assays Cell-based Assays In vitro Validation->Cell-based Assays Binding & Functional Assays Animal Model Studies Animal Model Studies Cell-based Assays->Animal Model Studies Efficacy & PK/PD Studies Preclinical Development Preclinical Development Animal Model Studies->Preclinical Development Toxicology & Safety Studies

References

A Comparative Guide to Synaptotagmin Function Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Synaptotagmins are a family of transmembrane proteins that are crucial for the regulation of neurotransmitter release at the synapse. As the primary Ca2+ sensors for vesicle exocytosis, they play a pivotal role in neuronal communication. Understanding the functional similarities and differences of synaptotagmin isoforms across various species is essential for elucidating the fundamental mechanisms of synaptic transmission and for the development of novel therapeutics targeting neurological disorders. This guide provides a comparative overview of this compound function, supported by experimental data and detailed methodologies.

Cross-Species Comparison of this compound Function

This compound proteins are evolutionarily conserved, with homologs identified in a wide range of organisms from invertebrates like C. elegans and Drosophila melanogaster to mammals, including mice and humans.[1][2] While the core function as a Ca2+ sensor for synaptic vesicle fusion is maintained, significant diversity exists in the number of isoforms, their specific roles in different types of neurotransmitter release, and their Ca2+ binding properties.[3][4]

Mice and humans express 17 this compound isoforms, whereas C. elegans and Drosophila have seven and eight identified members, respectively.[1][3][5] The most extensively studied isoform, this compound-1 (Syt1), is a key player in fast, synchronous neurotransmitter release in mammals.[6][7] Its homologs in C. elegans (SNT-1) and Drosophila (Syt1) share this primary function, although notable differences in their regulatory mechanisms and contributions to other forms of release have been observed.[8][9]

For instance, in C. elegans, while SNT-1 is critical for proper synaptic function, its absence impairs but does not eliminate neurotransmitter release, suggesting the existence of compensatory mechanisms.[10] In Drosophila, Syt1 is essential for evoked neurotransmitter release, and its C2B domain is crucial for both Ca2+-triggered fusion and synaptic vesicle recycling.[11]

Beyond the well-characterized Syt1, other isoforms exhibit distinct and sometimes opposing functions across species. For example, rat and Drosophila this compound 4 (Syt4) have contrary effects on SNARE-catalyzed membrane fusion, with the rat isoform acting as an inhibitor and the fly homolog as a positive regulator.[12] Similarly, this compound 7 (Syt7) is implicated in asynchronous release and synaptic facilitation, but its precise role can vary between mammals and Drosophila.[6][13]

Quantitative Comparison of this compound Properties

The functional diversity of synaptotagmins is reflected in their biochemical and biophysical properties, such as Ca2+ binding affinity and their interaction with the SNARE complex. The following tables summarize key quantitative data from various species.

ParameterSpeciesIsoformValueExperimental ContextReference
Ca2+ Binding Affinity (EC50) RatSyt10.7 µM and 180 µMInteraction with syntaxin (B1175090) 1[14]
MammalianSyt7Higher affinity than Syt1Ca2+/phospholipid binding[15]
MouseSyt1 C2A/B domain~10 µMBinding to phosphatidylserine/phosphatidylcholine liposomes[16]
SNARE Complex Interaction RatSyt1Ca2+ increases affinity by ~2 orders of magnitudeBinding to syntaxin 1[14]
RatMultiple IsoformsMost isoforms bind syntaxin 1/SNAP-25 heterodimerCa2+-independent binding[17]
DrosophilaSyt1Mutations disrupt SNARE complex formation in vivoGenetic analysis[11]
Release Kinetics MouseSyt1Mediates fast, synchronous releaseElectrophysiology in hippocampal neurons[6]
MouseSyt7Mediates slower, asynchronous releaseElectrophysiology in hippocampal neurons[6]
C. elegansSNT-1Mutations prolong release latencyElectrophysiology at the neuromuscular junction[8]

Experimental Protocols

A variety of experimental techniques are employed to investigate this compound function. Below are detailed methodologies for some of the key experiments cited in this guide.

Electrophysiological Recording of Neurotransmitter Release

Objective: To measure the characteristics of synchronous and asynchronous neurotransmitter release in response to Ca2+ influx.

Methodology (based on studies in mouse hippocampal neurons):

  • Cell Culture: Primary hippocampal neurons are cultured from embryonic or early postnatal mice.[18]

  • Electrophysiology Setup: Whole-cell patch-clamp recordings are performed on individual neurons.

  • Stimulation: Action potentials are evoked by brief somatic current injections. To study asynchronous release, extended high-frequency stimulus trains are often used.[6]

  • Data Acquisition: Postsynaptic currents (PSCs), either excitatory (EPSCs) or inhibitory (IPSCs), are recorded. The amplitude, latency, and kinetics of these currents are analyzed to determine the properties of neurotransmitter release.

  • Pharmacology: Specific channel blockers (e.g., TTX for action potentials, APV and CNQX for glutamate (B1630785) receptors) are used to isolate specific components of synaptic transmission.

In Vitro Membrane Fusion Assay

Objective: To reconstitute and measure the Ca2+-dependent fusion of lipid vesicles mediated by this compound and SNARE proteins.

Methodology:

  • Protein Purification: Recombinant this compound cytoplasmic domains (C2A and C2B) and SNARE proteins (synaptobrevin, syntaxin, SNAP-25) are expressed and purified.

  • Liposome Preparation: Vesicles containing the v-SNARE (synaptobrevin) and target liposomes containing the t-SNAREs (syntaxin and SNAP-25) are prepared. Fluorescent lipid probes are incorporated into the vesicle membranes to monitor fusion.

  • Fusion Reaction: The v-SNARE and t-SNARE liposomes are mixed in the presence of the this compound C2 domains.

  • Ca2+ Triggering: The fusion reaction is initiated by the addition of Ca2+.

  • Fusion Measurement: Membrane fusion is quantified by measuring the change in fluorescence resonance energy transfer (FRET) between the lipid probes. An increase in FRET indicates the mixing of lipids from the two vesicle populations.[19]

Immunocytochemistry and Protein Localization

Objective: To determine the subcellular localization of this compound isoforms.

Methodology (based on studies in Drosophila):

  • Tissue Preparation: Drosophila embryos, larvae, or adult brains are dissected and fixed.

  • Antibody Staining: The tissue is incubated with primary antibodies specific to different this compound isoforms.

  • Secondary Antibody and Imaging: Fluorescently labeled secondary antibodies that bind to the primary antibodies are used for visualization. The tissue is then imaged using confocal microscopy.

  • Analysis: The distribution of fluorescence is analyzed to determine the localization of the this compound isoform within neurons, such as at synaptic terminals or in axons.[20]

Visualizing this compound's Role in Neurotransmitter Release

The following diagrams illustrate the central role of this compound in the synaptic vesicle cycle and a typical experimental workflow for its study.

Synaptic_Vesicle_Cycle cluster_presynaptic Presynaptic Terminal cluster_membrane Presynaptic Membrane SV Synaptic Vesicle (with this compound & v-SNAREs) Docking Docking SV->Docking 1 Priming Priming Docking->Priming 2 Fusion Ca2+-Triggered Fusion Priming->Fusion 3 Ca2+ influx SNARE t-SNAREs Endocytosis Endocytosis Fusion->Endocytosis 4 Recycling Recycling Endocytosis->Recycling 5 Recycling->SV 6 Ca_Channel Voltage-gated Ca2+ Channel Ca_Channel->Fusion Ca2+

Caption: The synaptic vesicle cycle highlighting the Ca2+-dependent fusion step mediated by this compound.

Experimental_Workflow cluster_model Model System Selection cluster_methods Experimental Approaches cluster_analysis Data Analysis & Interpretation Mouse Mouse Model (e.g., Syt1 knockout) Electro Electrophysiology (Patch-clamp) Mouse->Electro Fly Drosophila Model (e.g., syt mutant) Imaging Imaging (Confocal, EM) Fly->Imaging Worm C. elegans Model (e.g., snt-1 mutant) Biochem Biochemistry (Fusion assays, IP) Worm->Biochem Quant Quantitative Analysis (Release probability, kinetics) Electro->Quant Local Localization Studies (Subcellular distribution) Imaging->Local Interact Protein Interactions (SNARE binding) Biochem->Interact Conclusion Functional Comparison Across Species Quant->Conclusion Local->Conclusion Interact->Conclusion

Caption: A generalized workflow for the cross-species functional analysis of this compound.

References

Unraveling the Speed of Neurotransmission: A Comparative Guide to Synaptotagmin Isoform Kinetics in Secretion

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate kinetics of neurotransmitter release is paramount. At the heart of this process lies the synaptotagmin family of proteins, the primary Ca²⁺ sensors that trigger the fusion of synaptic vesicles with the presynaptic membrane. Different this compound (Syt) isoforms exhibit distinct kinetic properties, thereby shaping the timing and mode of secretion, from the rapid, synchronous release required for high-fidelity synaptic transmission to the slower, asynchronous release that can modulate neuronal excitability over longer timescales.

This guide provides an objective comparison of the kinetics of various this compound isoforms, supported by experimental data. We delve into their differential Ca²⁺ sensitivities, membrane-binding and dissociation rates, and their functional implications for different forms of neurotransmitter release.

Quantitative Comparison of this compound Isoform Kinetics

The kinetic properties of this compound isoforms are crucial determinants of their function as Ca²⁺ sensors for secretion. Key parameters include their affinity for Ca²⁺, often measured in the presence of phospholipids, and the rates at which they bind to and dissociate from membranes upon Ca²⁺ binding and removal. These parameters directly influence whether an isoform is better suited to drive fast, synchronous release or slower, asynchronous release.

IsoformApparent Ca²⁺ Affinity (EC₅₀/Kᴅ) (µM)Key Kinetic FeaturesPrimary Role in SecretionReferences
Syt1 ~10-100 (low affinity)Fast Ca²⁺-triggered membrane binding and very rapid disassembly from membranes.[1][2][3]Synchronous Release[4][5]
Syt2 Similar to Syt1 (low affinity)Fast disassembly kinetics, similar to Syt1.[2][3] Slower fusion kinetics compared to Syt1.Synchronous Release[6][7]
Syt3 ~7.0 ± 0.8 (higher affinity than Syt1)Fast disassembly kinetics.[2][3][8]Proposed roles in different forms of release, but not typically the primary synchronous sensor.[2][3]
Syt7 ~0.3-10 (high affinity)Slow disassembly from membranes upon Ca²⁺ chelation.[2][3][9]Asynchronous Release, Short-term Facilitation[4][5][7][10]
Syt9 ~13.6 ± 1.3 (intermediate affinity)Medium disassembly kinetics.[2][3][8]Synchronous Release[6]

Signaling Pathways and Experimental Workflows

To visualize the molecular events and experimental approaches central to studying this compound kinetics, the following diagrams are provided.

Synaptotagmin_Ca_Binding_Pathway cluster_post Synaptic Cleft Ca_channel Voltage-gated Ca²⁺ Channel Syt This compound Ca_channel->Syt Ca²⁺ Influx SNARE SNARE Complex Syt->SNARE Ca²⁺-dependent binding & membrane insertion Vesicle Synaptic Vesicle SNARE->Vesicle Triggers Fusion Vesicle->Vesicle Neurotransmitter Release Ca_ion Ca_ion->Ca_channel Action Potential

Ca²⁺-dependent activation of this compound for vesicle fusion.

Stopped_Flow_Kinetics_Workflow cluster_prep Sample Preparation cluster_exp Stopped-Flow Experiment cluster_analysis Data Analysis Syt_prep Purified this compound (cytoplasmic domain) Syringe1 Syringe 1: Syt + Liposomes Syt_prep->Syringe1 Liposome_prep Liposomes with Phosphatidylserine (B164497) (PS) and FRET pair Liposome_prep->Syringe1 Mixer Rapid Mixer Detector FRET Detector Mixer->Detector Syringe1->Mixer Syringe2 Syringe 2: Ca²⁺ or EGTA buffer Syringe2->Mixer Kinetics_trace Generate Kinetic Trace (FRET signal vs. Time) Detector->Kinetics_trace Fit_curve Fit to Exponential Function Kinetics_trace->Fit_curve Rate_constant Determine Rate Constants (k_on, k_off, k_diss) Fit_curve->Rate_constant

Workflow for measuring Syt-membrane disassembly kinetics.

Detailed Experimental Protocols

The following are summaries of common experimental procedures used to quantify the kinetic parameters of this compound isoforms.

Stopped-Flow Rapid-Mixing Kinetics for Syt-Membrane Interactions

This technique is used to measure the rates of Ca²⁺-dependent binding of this compound to lipid membranes (assembly) and their dissociation upon Ca²⁺ removal (disassembly).[2][3]

Objective: To determine the on- and off-rates of Syt-liposome interactions.

Materials:

  • Purified cytoplasmic domains of this compound isoforms.

  • Liposomes composed of phosphatidylcholine (PC) and phosphatidylserine (PS), often including a FRET pair like NBD-PE (donor) and Lissamine Rhodamine B-PE (acceptor) for detection.

  • Buffers with and without Ca²⁺, and a Ca²⁺ chelator like EGTA.

  • A stopped-flow rapid-mixing instrument with fluorescence detection.

Procedure:

  • Assembly (On-rate):

    • One syringe of the stopped-flow device is loaded with a solution containing the Syt isoform and FRET-labeled liposomes.

    • The second syringe is loaded with a buffer containing a specific concentration of Ca²⁺.

    • The contents are rapidly mixed, and the change in FRET signal is monitored over time as the Syt binds to the liposomes, bringing the FRET pair into proximity.

    • The resulting kinetic trace is fitted to an exponential function to determine the observed rate constant (k_obs). This is repeated at various liposome (B1194612) concentrations to calculate the on-rate (k_on).[8]

  • Disassembly (Off-rate):

    • A pre-incubated mixture of the Syt isoform, FRET-labeled liposomes, and Ca²⁺ is loaded into one syringe.

    • The second syringe is loaded with a buffer containing a high concentration of EGTA to rapidly chelate the Ca²⁺.

    • The solutions are mixed, and the decrease in FRET signal is monitored as the Syt dissociates from the liposomes.

    • The kinetic trace is fitted to a single or double exponential function to determine the disassembly rate constant (k_diss).[2][3]

Electrophysiological Recording of Synaptic Currents

This method assesses the functional consequences of different Syt isoform kinetics on neurotransmitter release in neurons.

Objective: To measure synchronous and asynchronous components of release.

Materials:

  • Cultured neurons (e.g., hippocampal neurons) from wild-type, knockout (e.g., Syt1-KO), or knockdown models for specific Syt isoforms.[4][5][11]

  • Patch-clamp electrophysiology setup.

  • Solutions for recording, including extracellular solution and intracellular solution for the patch pipette.

Procedure:

  • Whole-cell Patch-clamp: A neuron is selected, and a glass micropipette is used to form a high-resistance seal with the cell membrane (a "gigaseal"). The membrane patch is then ruptured to gain electrical access to the cell's interior.

  • Stimulation: An action potential is evoked in the presynaptic neuron by injecting a brief depolarizing current pulse.

  • Recording Postsynaptic Currents: The resulting excitatory postsynaptic currents (EPSCs) or inhibitory postsynaptic currents (IPSCs) in the postsynaptic neuron are recorded.

  • Data Analysis:

    • Synchronous Release: The peak amplitude of the postsynaptic current occurring within a few milliseconds of the action potential is measured.

    • Asynchronous Release: The total charge transfer (the integral of the current) occurring over a longer time window (e.g., hundreds of milliseconds) after the synchronous component is quantified.[4][5]

    • By comparing these components across different Syt isoform expression conditions (e.g., wild-type vs. Syt1-KO vs. Syt7-KO), the specific roles of each isoform in shaping the release kinetics can be determined.

In Vitro Membrane Fusion Assay

This reconstituted system allows for the direct measurement of the ability of different Syt isoforms to trigger SNARE-mediated membrane fusion in response to Ca²⁺.[9]

Objective: To quantify the Ca²⁺-dependency and efficiency of different Syt isoforms in driving membrane fusion.

Materials:

  • Two populations of liposomes: one containing the v-SNARE (e.g., VAMP2/Synaptobrevin-2) and a fluorescent lipid probe that is self-quenching at high concentrations (e.g., NBD-PE), and another containing the t-SNAREs (e.g., Syntaxin-1A and SNAP-25).

  • Purified cytoplasmic domains of Syt isoforms.

  • Buffers with varying concentrations of Ca²⁺.

  • A fluorescence spectrophotometer.

Procedure:

  • Reconstitution: The v-SNARE and t-SNARE proteins are reconstituted into separate liposome populations.

  • Incubation: The v-SNARE and t-SNARE liposomes are mixed in the presence of a specific Syt isoform.

  • Initiation of Fusion: Fusion is initiated by adding Ca²⁺ at various concentrations to the mixture.

  • Measurement of Fusion: As the liposomes fuse, the NBD-PE probe from the v-SNARE liposomes is diluted into the t-SNARE liposome membrane, leading to dequenching and an increase in fluorescence. This fluorescence increase is monitored over time.

  • Data Analysis: The rate and extent of fluorescence increase are used to determine the fusogenic activity of the Syt isoform at different Ca²⁺ concentrations. This allows for the determination of the EC₅₀ for Ca²⁺ in promoting fusion for each isoform.[9]

Conclusion

The this compound family provides a remarkable example of molecular specialization, where different isoforms are kinetically tuned to regulate distinct modes of neurotransmitter release. Syt1 and Syt2, with their low Ca²⁺ affinity and rapid kinetics, are optimized to act as the primary sensors for fast, synchronous release, ensuring precise timing in synaptic communication. In contrast, Syt7, with its high Ca²⁺ affinity and slow dissociation from membranes, is well-suited to mediate asynchronous release, which can contribute to synaptic plasticity and sustained neuronal signaling. Understanding these kinetic differences is not only fundamental to neuroscience research but also holds significant potential for the development of therapeutic strategies targeting neurological disorders characterized by aberrant synaptic transmission.

References

Synaptotagmin Isoforms: A Comparative Guide to Their Roles in Synchronous vs. Asynchronous Neurotransmitter Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Neurotransmitter release, the fundamental process of synaptic communication, is broadly categorized into two distinct modes: a rapid, tightly coupled synchronous release and a delayed, prolonged asynchronous release. The precise timing and nature of this release are critical for neural information processing. A key family of proteins, the synaptotagmin's, act as the primary calcium sensors that trigger vesicle fusion. This guide provides an objective comparison of the roles of different this compound isoforms, primarily this compound-1 (Syt1) and this compound-7 (Syt7), in orchestrating these two modes of release, supported by experimental data and detailed methodologies.

Core Concepts: Synchronous vs. Asynchronous Release

Synchronous release occurs within milliseconds of an action potential arriving at the presynaptic terminal. It is triggered by a high, localized concentration of calcium ions near the voltage-gated calcium channels. This rapid and precisely timed release is essential for high-fidelity synaptic transmission.

Asynchronous release , in contrast, is a slower process, with vesicles fusing over tens of milliseconds to seconds after the initial stimulus. It is thought to be triggered by a more global, lower concentration of residual calcium that builds up in the presynaptic terminal during sustained neuronal activity. This mode of release can contribute to synaptic plasticity and modulate the overall excitability of neural circuits.

This compound Isoforms at the Helm of Release

Different this compound isoforms exhibit distinct calcium-binding affinities and kinetics, which predestine them for their roles in either synchronous or asynchronous release.

  • This compound-1 (Syt1) is considered the primary calcium sensor for fast, synchronous neurotransmitter release.[1][2][3] Deletion of Syt1 in neurons leads to a dramatic reduction in the synchronous component of release, while often leaving a slower, asynchronous component intact or even enhanced.[1][4][5] Syt1 has a relatively low affinity for calcium, requiring micromolar concentrations to trigger fusion, which ensures that release is tightly coupled to the high calcium influx during an action potential.

  • This compound-7 (Syt7) is increasingly recognized as a key player in asynchronous release.[1][6] It possesses a much higher affinity for calcium than Syt1, allowing it to respond to the lower, residual calcium levels that persist in the presynaptic terminal after initial firing.[7] Studies in various model systems, including the zebrafish neuromuscular junction and mammalian central synapses, have shown that knockdown or knockout of Syt7 specifically impairs the asynchronous component of release.[6][8][9] Interestingly, Syt7 can also contribute to synaptic facilitation, a form of short-term plasticity.[6]

Quantitative Comparison of this compound Isoforms

The following table summarizes the key quantitative differences between Syt1 and Syt7 based on experimental findings.

ParameterThis compound-1 (Syt1)This compound-7 (Syt7)References
Primary Role Synchronous ReleaseAsynchronous Release & Facilitation[1][2][6]
Calcium Affinity (EC50) Low (tens of µM)High (~1-2 µM)[7]
Release Kinetics Fast (milliseconds)Slow (tens of milliseconds to seconds)[1][10]
Effect of Knockout/Knockdown Abolishes synchronous releaseReduces asynchronous release[1][4][6][8]
Subcellular Localization Synaptic VesiclesPredominantly on the presynaptic plasma membrane[7]

Experimental Methodologies

The validation of this compound's differential roles relies on a combination of genetic manipulation and precise measurement of synaptic transmission.

Electrophysiology (Patch-Clamp)
  • Objective: To measure the kinetics and magnitude of synchronous and asynchronous release.

  • Methodology:

    • Whole-cell patch-clamp recordings are performed on postsynaptic neurons to measure excitatory postsynaptic currents (EPSCs) or inhibitory postsynaptic currents (IPSCs).

    • Presynaptic neurons are stimulated with an electrode to evoke action potentials.

    • Synchronous release is quantified by the peak amplitude of the postsynaptic current immediately following the presynaptic action potential.

    • Asynchronous release is measured as the charge transfer (the integral of the current) during a time window following the synchronous component (e.g., 10-100 ms (B15284909) after the stimulus).[11]

    • To isolate and study asynchronous release more effectively, experiments are often conducted in the presence of strontium (Sr²⁺) instead of calcium (Ca²⁺), as Sr²⁺ tends to desynchronize release.[3]

pHluorin-Based Imaging
  • Objective: To visualize synaptic vesicle fusion events in real-time.

  • Methodology:

    • A pH-sensitive fluorescent protein, pHluorin, is fused to a synaptic vesicle protein (e.g., synaptobrevin or this compound itself).

    • Inside the acidic lumen of the synaptic vesicle, the pHluorin fluorescence is quenched.

    • Upon fusion of the vesicle with the presynaptic membrane, the pHluorin is exposed to the neutral pH of the synaptic cleft, resulting in a bright fluorescent flash.

    • The timing and frequency of these flashes are used to quantify synchronous and asynchronous release events.

Signaling Pathways and Experimental Workflow

The distinct roles of Syt1 and Syt7 in neurotransmitter release can be visualized through their proposed signaling pathways and a typical experimental workflow.

Synaptic_Release_Pathways cluster_synchronous Synchronous Release Pathway cluster_asynchronous Asynchronous Release Pathway AP Action Potential Ca_influx_high High Local Ca2+ Influx (µM) AP->Ca_influx_high Syt1 This compound-1 Ca_influx_high->Syt1 binds SNARE_sync SNARE Complex Syt1->SNARE_sync triggers Fusion_sync Fast Vesicle Fusion (ms) SNARE_sync->Fusion_sync Rep_AP Repetitive Action Potentials Ca_influx_low Residual Global Ca2+ (low µM) Rep_AP->Ca_influx_low Syt7 This compound-7 Ca_influx_low->Syt7 binds SNARE_async SNARE Complex Syt7->SNARE_async triggers Fusion_async Slow Vesicle Fusion (ms to s) SNARE_async->Fusion_async

Caption: Proposed signaling pathways for synchronous and asynchronous release.

Experimental_Workflow start Start: Hypothesis Syt1 vs. Syt7 in release gen_models Generate Knockout/ Knockdown Models (e.g., Syt1-KO, Syt7-KO) start->gen_models culture_neurons Culture Primary Neurons or Prepare Brain Slices gen_models->culture_neurons electrophysiology Electrophysiology (Patch-Clamp) culture_neurons->electrophysiology imaging pHluorin Imaging culture_neurons->imaging stimulate Presynaptic Stimulation (Single & Train Pulses) electrophysiology->stimulate imaging->stimulate record_sync Record Synchronous Release (Peak EPSC) stimulate->record_sync record_async Record Asynchronous Release (Charge Transfer) stimulate->record_async analyze Data Analysis and Statistical Comparison record_sync->analyze record_async->analyze conclusion Conclusion on Isoform-Specific Roles analyze->conclusion

Caption: A typical experimental workflow for studying this compound function.

Conclusion

The evidence strongly supports a model where different this compound isoforms are specialized to mediate distinct modes of neurotransmitter release. This compound-1, with its low calcium affinity, is the primary driver of fast, synchronous release, ensuring the precise timing of synaptic transmission. In contrast, this compound-7, with its high calcium affinity, is a key mediator of asynchronous release, responding to residual calcium to modulate synaptic strength over longer timescales. This division of labor allows synapses to have a dynamic range of signaling capabilities, from rapid and precise to slow and modulatory. Understanding the specific roles of these and other this compound isoforms is crucial for deciphering the complexities of neural communication and for the development of therapeutic strategies targeting synaptic dysfunction.

References

Synaptotagmin Binding Partners: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the primary binding partners of synaptotagmin-1, the principal Ca2+ sensor for synchronous neurotransmitter release. We present quantitative binding affinity data, detailed experimental methodologies for key binding assays, and visual representations of the associated signaling pathways and experimental workflows to support researchers, scientists, and drug development professionals.

Introduction to this compound-1

This compound-1 (Syt1) is a synaptic vesicle protein crucial for Ca2+-triggered exocytosis. Its function is mediated by its two cytoplasmic C2 domains, C2A and C2B, which interact with various binding partners in a Ca2+-dependent and independent manner. Understanding the nuances of these interactions is fundamental to deciphering the mechanisms of neurotransmitter release and identifying potential therapeutic targets.

Key Binding Partners of this compound-1

The primary binding partners of this compound-1 include:

  • Calcium Ions (Ca2+): The primary trigger for this compound's fusogenic activity.

  • Phospholipids: Primarily phosphatidylinositol 4,5-bisphosphate (PIP2) and phosphatidylserine (B164497) (PS) in the plasma membrane.

  • SNARE Complex: The core machinery for membrane fusion, consisting of syntaxin, SNAP-25, and synaptobrevin.

  • Complexin: A regulatory protein that modulates the activity of the SNARE complex.

Quantitative Analysis of Binding Affinities

The following tables summarize the dissociation constants (Kd) for the interaction of this compound-1 with its key binding partners. These values have been compiled from various studies and are influenced by the specific experimental conditions used.

Table 1: this compound-1 and Calcium (Ca2+) Binding Affinity

This compound-1 DomainLigandKd (µM)Experimental ConditionReference
C2A (Drosophila)Ca2+Site 1: 20.7 ± 3.9Isothermal Titration Calorimetry (ITC)[1]
Site 2: 83.4 ± 19
Site 3: 766 ± 302
C2A (Rat)Ca2+Site 1: 120Isothermal Titration Calorimetry (ITC)[2]
Site 2: 465
Site 3: 1700
C2B (Rat)Ca2+200 (two sites)Isothermal Titration Calorimetry (ITC)[2]
C2AB (Rat)Ca2+226.7 ± 50.7Microscale Thermophoresis (MST) in the presence of PC liposomes[3]
C2AB (Rat)Ca2+46.0 ± 5.9Microscale Thermophoresis (MST) in the presence of PC liposomes with 5 mol% PIP2[3]

Table 2: this compound-1 and Phospholipid Binding Affinity

This compound-1 DomainLigandKdExperimental ConditionReference
C2ABPIP2-containing liposomesK_PIP2 = 36.2 ± 7.4% (45.3 µM PIP2)Microscale Thermophoresis (MST) in the absence of Ca2+[3]
C2ABPIP2-containing liposomesK_PIP2 = 10.6 ± 2.3% (13.3 µM PIP2)Microscale Thermophoresis (MST) in the presence of 50 µM Ca2+[3]

Table 3: this compound-1 and SNARE Complex Binding Affinity

This compound-1 FragmentBinding PartnerAffinityExperimental ConditionReference
C2ABSNARE complexWeak in the absence of Ca2+NMR Spectroscopy[4]
C2ABSNARE complexStrongly enhanced in the presence of Ca2+NMR Spectroscopy[4]
C2BSoluble complexin-1-SNARE complexSimilar for polybasic region and primary interfaceNMR Spectroscopy[5]

Signaling Pathway of this compound-1 in Neurotransmitter Release

The interaction of this compound-1 with its binding partners is a tightly regulated process that culminates in the fusion of synaptic vesicles with the presynaptic membrane and the release of neurotransmitters. The following diagram illustrates this signaling cascade.

Synaptotagmin_Signaling_Pathway cluster_presynaptic Presynaptic Terminal Ca_influx Action Potential Triggers Ca2+ Influx Ca Ca2+ Ca_influx->Ca Increases [Ca2+] Syt1_Vesicle This compound-1 (on synaptic vesicle) Ca->Syt1_Vesicle Binds to C2A/C2B domains SNARE_Complex SNARE Complex Assembly (Syntaxin, SNAP-25, Synaptobrevin) Syt1_Vesicle->SNARE_Complex Interacts with (Ca2+ dependent) PIP2 PIP2 (in plasma membrane) Syt1_Vesicle->PIP2 Interacts with (Ca2+ dependent) Membrane_Fusion Membrane Fusion Syt1_Vesicle->Membrane_Fusion Triggers SNARE_Complex->Membrane_Fusion Drives PIP2->Syt1_Vesicle Enhances Ca2+ affinity Neurotransmitter_Release Neurotransmitter Release Membrane_Fusion->Neurotransmitter_Release

This compound-1 signaling cascade in neurotransmitter release.

Experimental Protocols for Key Binding Assays

Detailed methodologies for quantifying the interactions between this compound-1 and its primary binding partners are provided below.

Isothermal Titration Calorimetry (ITC) for this compound-1 and Ca2+ Binding

Isothermal Titration Calorimetry (ITC) directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Methodology:

  • Protein and Ligand Preparation:

    • Express and purify the this compound-1 C2A, C2B, or C2AB fragment.

    • Prepare a concentrated stock solution of CaCl2 in the same buffer used for the protein to minimize heat of dilution effects.

    • Dialyze the protein extensively against the ITC buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl) to ensure buffer matching.

  • ITC Instrument Setup:

    • Thoroughly clean the sample and reference cells of the ITC instrument.

    • Set the experimental temperature (e.g., 25°C).

    • Load the reference cell with degassed ITC buffer.

  • Sample Loading:

    • Load the degassed this compound-1 solution (e.g., 20-50 µM) into the sample cell.

    • Load the degassed CaCl2 solution (e.g., 1-2 mM) into the injection syringe.

  • Titration:

    • Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, followed by a series of larger injections (e.g., 2-3 µL) with sufficient spacing to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat change for each injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site or sequential binding sites) to determine the Kd, n, and ΔH.

ITC_Workflow start Start prep Prepare & Degas Syt1 and CaCl2 Solutions start->prep load_syt Load Syt1 into Sample Cell prep->load_syt load_ca Load CaCl2 into Injection Syringe prep->load_ca run_itc Perform Titration (Inject CaCl2 into Syt1) load_syt->run_itc load_ca->run_itc analyze Analyze Data (Fit to Binding Model) run_itc->analyze results Determine Kd, n, ΔH analyze->results

Workflow for Isothermal Titration Calorimetry (ITC) experiment.
Fluorescence Anisotropy for this compound-1 and PIP2 Interaction

Fluorescence anisotropy measures the change in the rotational mobility of a fluorescently labeled molecule upon binding to a larger partner. This technique is well-suited for studying the interaction of this compound-1 with lipid vesicles containing PIP2.

Methodology:

  • Protein Labeling and Liposome (B1194612) Preparation:

    • Fluorescently label the this compound-1 C2AB fragment with a suitable dye (e.g., Alexa Fluor 488).

    • Prepare liposomes with a defined lipid composition, including a certain percentage of PIP2.

  • Experimental Setup:

    • Use a fluorometer equipped with polarizers.

    • Set the excitation and emission wavelengths appropriate for the chosen fluorescent dye.

  • Titration:

    • To a solution of labeled this compound-1, incrementally add the PIP2-containing liposomes.

    • Allow the system to equilibrate after each addition.

  • Anisotropy Measurement:

    • Measure the fluorescence anisotropy at each titration point. An increase in anisotropy indicates binding.

  • Data Analysis:

    • Plot the change in anisotropy as a function of the liposome concentration.

    • Fit the data to a binding isotherm to calculate the Kd.

Co-Immunoprecipitation (Co-IP) for this compound-1 and SNARE Complex Interaction

Co-immunoprecipitation is a technique used to identify and study protein-protein interactions. It can be used to demonstrate the interaction between this compound-1 and the SNARE complex.

Methodology:

  • Cell Lysate Preparation:

    • Lyse cells expressing the proteins of interest in a non-denaturing buffer to preserve protein interactions.

  • Immunoprecipitation:

    • Add an antibody specific to one of the proteins (e.g., anti-syntaxin-1) to the cell lysate.

    • Incubate to allow the antibody to bind to its target protein.

    • Add protein A/G beads to capture the antibody-protein complex.

  • Washing:

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads using a low pH buffer or SDS-PAGE sample buffer.

  • Analysis:

    • Analyze the eluted proteins by Western blotting using antibodies against the other protein of interest (e.g., anti-synaptotagmin-1) to confirm the interaction.

CoIP_Workflow start Start lysis Prepare Cell Lysate start->lysis ip Immunoprecipitate with Anti-Syntaxin-1 Antibody lysis->ip beads Capture with Protein A/G Beads ip->beads wash Wash Beads to Remove Non-specific Binders beads->wash elute Elute Bound Proteins wash->elute western Analyze by Western Blot with Anti-Syt1 Antibody elute->western result Detect Syt1 Band western->result

Workflow for Co-Immunoprecipitation (Co-IP) experiment.

Conclusion

The intricate network of interactions between this compound-1 and its binding partners is fundamental to the precise regulation of neurotransmitter release. This guide provides a comparative overview of these interactions, supported by quantitative data and detailed experimental protocols. The provided diagrams offer a visual framework for understanding the signaling pathways and experimental workflows. This information is intended to serve as a valuable resource for researchers in the fields of neuroscience and drug development, facilitating further investigation into the molecular mechanisms of synaptic transmission.

References

Unraveling the Functional Diversity of Synaptotagmin Splice Variants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of protein isoforms arising from alternative splicing is critical for deciphering complex biological processes and identifying targeted therapeutic strategies. This guide provides an objective comparison of the functional distinctions between alternatively spliced variants of synaptotagmin, a key presynaptic calcium sensor, supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.

Synaptotagmins (Syts) are a large family of membrane-trafficking proteins crucial for calcium-triggered neurotransmitter release. Alternative splicing of this compound pre-mRNAs generates a diverse repertoire of protein isoforms within a single gene, each with potentially distinct functional properties. These subtle variations in protein structure can lead to significant differences in synaptic transmission, plasticity, and vesicle recycling. This guide focuses on the well-characterized splice variants of this compound-1 (Syt1) and this compound-7 (Syt7), highlighting how alternative splicing fine-tunes synaptic function.

Functional Comparison of this compound Splice Variants

The functional consequences of alternative splicing in synaptotagmins are most evident in their differential effects on synaptic plasticity and vesicle dynamics. The following tables summarize key quantitative data from comparative studies of Syt1 and Syt7 splice variants.

This compound-1 Splice Variants

A notable splice variant of this compound-1, identified in Aplysia, contains a two-amino-acid insert (Valine-Glutamine, VQ) in the juxtamembrane domain, termed Syt IVQ. This seemingly minor alteration has a profound impact on the modulation of synaptic strength.

Splice VariantKey Functional DistinctionQuantitative DataReference
Syt I Allows for serotonin (B10506) (5-HT)-mediated reversal of synaptic depression.Overexpression does not block the reversal of synaptic depression by 5-HT.[1][2]
Syt IVQ Blocks the ability of serotonin to reverse synaptic depression.Overexpression blocks the 5-HT-mediated reversal of synaptic depression.[1][2]
This compound-7 Splice Variants

This compound-7 undergoes extensive alternative splicing, giving rise to variants with distinct C-terminal structures and juxtamembrane linkers. These variations critically influence synaptic vesicle recycling and short-term synaptic plasticity.

1. C-Terminal Domain Splice Variants:

Splice VariantKey Structural DifferenceImpact on Synaptic Vesicle RecyclingQuantitative DataReference
Long Variant Contains C2 domains.Decelerates endocytic recycling of synaptic vesicles.Control ΔF1/ΔF2 ratio: 0.23 ± 0.02[3][4]
Short Variant Lacks C2 domains.Accelerates endocytic recycling of synaptic vesicles.Short Variant ΔF1/ΔF2 ratio: 0.68 ± 0.13 (3-fold higher than control)[3][4]

2. Juxtamembrane Linker Splice Variants (α, β, and γ):

These variants differ in the amino acid sequence of the linker region connecting the transmembrane domain to the C2 domains, which affects their oligomerization properties and their roles in short-term plasticity.[5]

Splice VariantOligomerization PropertyEffect on Paired-Pulse Facilitation (PPF)Effect on Synaptic DepressionFluorescence Recovery After Photobleaching (FRAP)Reference
α-syt7 Forms liquid-like condensates.Rescues PPF in Syt7 KO neurons.Fails to rescue synaptic depression in Syt7 KO neurons.71% recovery[5]
β-syt7 Forms liquid-like condensates.Rescues PPF in Syt7 KO neurons.Rescues synaptic depression in Syt7 KO neurons.69% recovery[5]
γ-syt7 Forms aggregates.Does not rescue PPF in Syt7 KO neurons.Fails to rescue synaptic depression in Syt7 KO neurons.18% recovery[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound splice variants.

Overexpression of this compound Splice Variants in Neurons

This protocol describes the general steps for introducing and expressing different this compound splice variants in cultured neurons to study their function.

a. Plasmid Construction:

  • The cDNAs encoding the different splice variants of this compound (e.g., Syt I, Syt IVQ, Syt7 long, Syt7 short, Syt7α, β, γ) are cloned into a suitable mammalian expression vector.

  • Often, a fluorescent protein tag (e.g., EGFP, mCherry) is fused to the this compound variant to allow for visualization and confirmation of expression.

b. Neuronal Culture and Transfection:

  • Primary hippocampal or cortical neurons are cultured from embryonic or early postnatal rodents.

  • On days in vitro (DIV) 6-8, neurons are transfected with the expression plasmids using methods such as calcium phosphate (B84403) transfection or lipofection.

  • Experiments are typically performed 2-4 days post-transfection to allow for sufficient protein expression.

FM Dye Assay for Synaptic Vesicle Recycling

This technique is used to measure the rate of synaptic vesicle endocytosis and exocytosis.

a. Staining (Endocytosis):

  • Cultured neurons are bathed in an extracellular solution containing a styryl dye such as FM1-43 (e.g., 10 µM).

  • Synaptic vesicles are stimulated to undergo exocytosis and subsequent endocytosis, typically by electrical field stimulation (e.g., 30 Hz for 2 seconds) or high potassium depolarization. During endocytosis, the FM dye is taken up into the newly formed vesicles.

  • The extracellular dye is then washed away.

b. Destaining (Exocytosis):

  • The stained nerve terminals are imaged using fluorescence microscopy.

  • To measure exocytosis, neurons are stimulated again in a dye-free solution, causing the release of the FM dye from the vesicles into the extracellular space, resulting in a decrease in fluorescence intensity.

  • The rate of fluorescence decay is used to quantify the rate of exocytosis and vesicle recycling.

iGluSnFR Imaging of Glutamate (B1630785) Release

This method allows for the direct visualization of glutamate release from presynaptic terminals.

a. iGluSnFR Expression:

  • Neurons are transfected with a plasmid encoding the genetically encoded glutamate sensor iGluSnFR. This sensor is targeted to the cell surface and exhibits an increase in fluorescence upon binding to glutamate.

b. Imaging:

  • Transfected neurons are imaged using a fluorescence microscope (often a two-photon microscope for better spatial resolution).

  • Presynaptic terminals are stimulated electrically to evoke action potentials and subsequent glutamate release.

  • The change in iGluSnFR fluorescence intensity over time is recorded to measure the amount and kinetics of glutamate release.

Whole-Cell Voltage-Clamp Electrophysiology

This technique is used to record postsynaptic currents and assess synaptic transmission and plasticity.

a. Preparation:

  • Cultured neurons are placed on the stage of an inverted microscope.

  • A glass micropipette filled with an internal solution is carefully brought into contact with the soma of a neuron.

b. Recording:

  • A giga-ohm seal is formed between the pipette tip and the cell membrane.

  • The membrane patch under the pipette is ruptured to achieve the whole-cell configuration, allowing control of the membrane potential (voltage-clamp).

  • Synaptic currents (e.g., excitatory postsynaptic currents, EPSCs) are evoked by stimulating presynaptic neurons.

  • To study paired-pulse facilitation or depression, two closely spaced stimuli are delivered, and the ratio of the second EPSC amplitude to the first is calculated.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is used to measure the mobility and dynamics of fluorescently tagged proteins within a cell.

a. Pre-bleach Imaging:

  • Neurons expressing a fluorescently tagged this compound variant are identified.

  • A region of interest (ROI), such as a presynaptic bouton, is imaged at low laser power to determine the initial fluorescence intensity.

b. Photobleaching:

  • A high-intensity laser is focused on the ROI to irreversibly bleach the fluorophores.

c. Post-bleach Imaging:

  • The recovery of fluorescence in the bleached ROI is monitored over time by acquiring images at low laser power.

  • The rate and extent of fluorescence recovery provide information about the mobility of the unbleached molecules from surrounding areas into the bleached region.

Visualizing the Mechanisms

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the functional diversification of this compound splice variants.

Syt7_Splicing_Function cluster_splicing Alternative Splicing of Syt7 cluster_variants Splice Variants cluster_function Functional Consequences Syt7 pre-mRNA Syt7 pre-mRNA Splicing Splicing Syt7 pre-mRNA->Splicing Syt7α Syt7α Splicing->Syt7α Exon A included Syt7β Syt7β Splicing->Syt7β Exon B included Syt7γ Syt7γ Splicing->Syt7γ Exon C included Facilitation Facilitation Syt7α->Facilitation Syt7β->Facilitation Depression Depression Syt7β->Depression Rescues from Syt7γ->Depression caption Alternative splicing of Syt7 generates variants with distinct effects on synaptic plasticity.

Caption: Syt7 splicing and synaptic plasticity.

FM_Dye_Workflow Start Start Incubate with FM Dye Incubate with FM Dye Start->Incubate with FM Dye Stimulate (Endocytosis) Stimulate (Endocytosis) Incubate with FM Dye->Stimulate (Endocytosis) Wash out Dye Wash out Dye Stimulate (Endocytosis)->Wash out Dye Image (Stained Terminals) Image (Stained Terminals) Wash out Dye->Image (Stained Terminals) Stimulate (Exocytosis) Stimulate (Exocytosis) Image (Stained Terminals)->Stimulate (Exocytosis) Image (Destaining) Image (Destaining) Stimulate (Exocytosis)->Image (Destaining) Analyze Fluorescence Decay Analyze Fluorescence Decay Image (Destaining)->Analyze Fluorescence Decay End End Analyze Fluorescence Decay->End caption Experimental workflow of the FM dye assay for synaptic vesicle recycling.

Caption: FM dye assay workflow.

Syt1_Signaling cluster_syt1 Syt1 Variants Serotonin (5-HT) Serotonin (5-HT) 5-HT Receptor 5-HT Receptor Serotonin (5-HT)->5-HT Receptor Signaling Cascade Signaling Cascade 5-HT Receptor->Signaling Cascade Syt I Syt I Signaling Cascade->Syt I modulates Syt I_VQ Syt I_VQ Signaling Cascade->Syt I_VQ blocked by Synaptic Depression Synaptic Depression Reversal of Depression Reversal of Depression Synaptic Depression->Reversal of Depression Syt I->Reversal of Depression Syt I_VQ->Synaptic Depression maintains caption Differential roles of Syt1 and Syt I_VQ in serotonin-mediated synaptic plasticity.

References

Validating the Role of Synaptotagmin Oligomerization in its Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Synaptotagmin-1 (Syt1), the primary Ca²⁺ sensor for synchronous neurotransmitter release, is a critical component of the synaptic vesicle fusion machinery.[1][2][3] Beyond its role in triggering release, Syt1 also acts as a "clamp," inhibiting spontaneous and asynchronous vesicle fusion to ensure tight temporal control of neuronal communication.[1][2] A growing body of evidence suggests that the self-oligomerization of Syt1 into ring-like structures is fundamental to this clamping function.[1][4][5] This guide compares the functional performance of wild-type, oligomer-forming Syt1 with non-oligomerizing mutants, providing experimental data and methodologies to validate the role of oligomerization.

The Oligomerization Hypothesis: A Tale of Two States

The prevailing model posits that Syt1 molecules on a synaptic vesicle associate to form ring-shaped oligomers at the interface with the presynaptic membrane.[1][4] This oligomeric structure is thought to act as a physical barrier or "clamp," preventing the SNARE complex from fully zippering and catalyzing membrane fusion in the absence of a Ca²⁺ signal.[4][5] Upon the influx of Ca²⁺ triggered by an action potential, the oligomers are proposed to rapidly disassemble.[3][4] This disassembly "unclamps" the fusion machinery, allowing for the synchronous release of neurotransmitters.[5]

Recent studies have also highlighted the importance of the juxtamembrane linker region, in addition to the C2B domain, in mediating Syt1 self-association.[6][7][8] This region contains a cluster of lysine (B10760008) residues that, when neutralized, significantly reduce the formation of large oligomeric structures.[7][8] Furthermore, the process of Syt1 oligomerization has been linked to liquid-liquid phase separation (LLPS), forming condensates that recruit SNAREs and other fusion machinery components.[3]

dot

Synaptotagmin_Function Signaling Pathway: Wild-Type vs. Monomeric this compound-1 cluster_WT Wild-Type Syt1 (Oligomeric) cluster_Mutant Non-Oligomerizing Syt1 Mutant (e.g., F349A) WT_Rest Resting State (Low Ca²⁺) WT_Oligomer Syt1 Oligomer Ring (Fusion Clamp) WT_Rest->WT_Oligomer WT_SNARE_Docked Docked Vesicle (SNAREs partially assembled) WT_Oligomer->WT_SNARE_Docked Clamping WT_Spontaneous Spontaneous Release (Inhibited) WT_SNARE_Docked->WT_Spontaneous WT_AP Action Potential WT_Ca_Influx Ca²⁺ Influx WT_AP->WT_Ca_Influx WT_Disassembly Oligomer Disassembly (Clamp Release) WT_Ca_Influx->WT_Disassembly Triggers WT_Fusion Synchronous Neurotransmitter Release WT_Disassembly->WT_Fusion Mutant_Rest Resting State (Low Ca²⁺) Mutant_Monomer Monomeric Syt1 (No Clamp) Mutant_Rest->Mutant_Monomer Mutant_SNARE_Docked Docked Vesicle (SNAREs partially assembled) Mutant_Monomer->Mutant_SNARE_Docked No Clamping Mutant_Spontaneous Spontaneous Release (Unclamped/Increased) Mutant_SNARE_Docked->Mutant_Spontaneous Mutant_AP Action Potential Mutant_Ca_Influx Ca²⁺ Influx Mutant_AP->Mutant_Ca_Influx Mutant_Fusion Synchronous Neurotransmitter Release Mutant_Ca_Influx->Mutant_Fusion

Caption: Proposed mechanism of Syt1 action comparing oligomeric (WT) and monomeric (mutant) forms.

Comparative Performance: Wild-Type Syt1 vs. Non-Oligomerizing Mutants

To directly test the oligomerization hypothesis, researchers have engineered mutations that selectively disrupt Syt1 self-assembly without altering other critical properties like Ca²⁺ sensing or SNARE binding.[4][9] The F349A mutation in the C2B domain is a key example, acting as a "chain terminator" that destabilizes the formation of Syt1 oligomers.[1][4]

Quantitative Data Summary

The following table summarizes the functional consequences of disrupting Syt1 oligomerization, comparing the wild-type (Syt1WT) protein with the non-oligomerizing F349A mutant (Syt1F349A).

Functional ParameterWild-Type Syt1 (Syt1WT)Non-Oligomerizing Mutant (Syt1F349A)Key FindingReference
Spontaneous Release Effectively clamped/inhibitedFails to clamp; increased rateOligomerization is essential for clamping spontaneous release.[1][2]
Synchronous Release Normal, efficient rescue in Syt1⁻/⁻ neurons~2-fold more efficient in triggering release than WTOligomerization negatively regulates synchronous release efficiency.[1]
Asynchronous Release Clamped/inhibitedFails to clamp Syt7-mediated asynchronous releaseSyt1 oligomers are critical for suppressing asynchronous release.[1][2]
Constitutive Exocytosis (PC12 cells) Low levelsDramatically increased, occluding Ca²⁺-stimulated releaseOligomerization prevents constitutive fusion in neuroendocrine cells.[4][5][10]
Oligomer Formation (in vitro) Forms stable ~30-nm ring-like oligomersDoes not form oligomers; disrupts WT oligomer formationF349A mutation selectively impairs C2B-dependent oligomerization.[1][4]
SNARE Complex Binding Affinity (KSNARE) ~7 µM~7 µMF349A mutation does not affect Syt1-SNARE interaction.[4]

Experimental Protocols

Validating the role of this compound oligomerization involves a combination of in vitro biochemical assays and cellular functional studies.

In Vitro Oligomerization Assay (Lipid Monolayer EM)

This method directly visualizes the formation of Syt1 oligomers on a lipid surface, mimicking the plasma membrane.

Methodology:

  • Monolayer Formation: A lipid mixture (e.g., 60:40 PC/PS) is spread over a buffer-filled well in an electron microscopy (EM) grid holder to form a monolayer.[4]

  • Protein Incubation: Purified Syt1 cytoplasmic domain (WT or mutant) is injected into the subphase beneath the monolayer and incubated.

  • Negative Staining: An EM grid is touched to the monolayer, picking up the lipid and associated proteins. The grid is then stained with a heavy metal salt (e.g., uranyl acetate) to provide contrast.

  • Imaging: The grid is imaged using a transmission electron microscope to visualize the presence, shape, and size of protein oligomers.[1]

dot

Experimental_Workflow Experimental Workflow: Validating Syt1 Oligomerization Function cluster_invitro In Vitro Analysis cluster_incell Cellular/Neuronal Analysis P Protein Purification (Syt1-WT & Syt1-F349A) Oligo Oligomerization Assay (e.g., EM on Lipid Monolayer) P->Oligo Bind Binding Assays (SNAREs, Ca²⁺, Lipids) P->Bind Transfect Transfection (Express Syt1-WT or Syt1-F349A) Oligo->Transfect Confirm oligomer disruption Bind->Transfect Confirm functional integrity Culture Neuronal Culture (Syt1⁻/⁻ or Syt1⁺/⁺) Culture->Transfect Imaging Live-Cell Imaging (e.g., sypHy fluorescence) Transfect->Imaging Electro Electrophysiology Transfect->Electro Data Data Analysis (Release Probability, Kinetics, etc.) Imaging->Data Electro->Data

Caption: Key steps for comparing wild-type and non-oligomerizing Syt1 mutants.

Cellular Neurotransmitter Release Assay (sypHy Imaging)

This assay measures different modes of synaptic vesicle exocytosis in cultured neurons by tracking changes in fluorescence of a pH-sensitive probe, synaptophysin-pHluorin (sypHy).[9]

Methodology:

  • Neuronal Culture & Transfection: Primary neurons (e.g., from Syt1 knockout mice) are cultured and co-transfected with sypHy and the Syt1 construct of interest (WT or F349A).[9]

  • Stimulation: Axons are stimulated with electrical field pulses (e.g., single action potentials or bursts) to evoke neurotransmitter release.

  • Fluorescence Imaging: A sensitive fluorescence microscope captures the increase in sypHy fluorescence that occurs when the acidic vesicle lumen is exposed to the neutral pH of the synaptic cleft during exocytosis.

  • Data Analysis: The fluorescence signal is analyzed to quantify:

    • Spontaneous Release: Measured by the baseline fluorescence increase in the absence of stimulation.

    • Synchronous Release: The rapid peak in fluorescence immediately following an action potential.

    • Asynchronous Release: The delayed, slower decay of the fluorescence signal after a stimulus train.[1]

Conclusion and Implications

The experimental evidence strongly supports a critical role for this compound-1 oligomerization, not in the Ca²⁺-triggering of fusion itself, but in the crucial clamping mechanism that prevents premature and uncontrolled neurotransmitter release. The disruption of this oligomerization leads to a "leaky" synapse, characterized by increased spontaneous and asynchronous release.[1][2] Interestingly, the monomeric form of Syt1 appears to be a more potent trigger for synchronous release, suggesting that oligomerization imposes a regulatory brake that is released by Ca²⁺.[1]

For researchers and drug development professionals, these findings highlight the Syt1 oligomeric interface as a potential therapeutic target. Modulating the stability of the Syt1 oligomer could offer a novel strategy for fine-tuning synaptic transmission in neurological disorders characterized by imbalances in neurotransmitter release.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Synaptotagmin

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of laboratory reagents is a critical component of ensuring a safe and compliant research environment. For researchers, scientists, and drug development professionals working with synaptotagmin, a key protein in neurotransmitter release, understanding the appropriate disposal procedures is paramount. While this compound itself is not generally classified as a hazardous substance, the specific preparation and experimental context dictate the correct disposal pathway.[1][2] This guide provides a procedural framework for the safe and effective disposal of this compound-related waste, emphasizing a risk-based approach and adherence to institutional guidelines.

Risk Assessment: The First Step in Safe Disposal

Prior to any disposal, a thorough risk assessment of the this compound waste must be conducted. The primary considerations are the potential for chemical or biological hazards associated with the specific preparation.[3] Waste should be categorized as follows:

  • Non-Hazardous: this compound protein solutions in benign buffers (e.g., PBS, Tris) with no known biological activity of concern.

  • Chemically Hazardous: this compound mixed with hazardous chemicals such as solvents, detergents, or heavy metals.[3]

  • Biohazardous: this compound expressed in or contaminated with biohazardous organisms, such as BSL-2 bacteria or viral vectors.[3]

  • Sharps Waste: Any sharp objects, including needles, syringes, or pipette tips, contaminated with this compound.[3]

Disposal Procedures Based on Waste Categorization

The chosen disposal method directly corresponds to the waste category determined during the risk assessment.

For this compound solutions deemed non-hazardous, inactivation prior to disposal is a recommended precautionary measure.[3]

Experimental Protocol for Inactivation:

Two common methods for protein inactivation are chemical and heat inactivation.

Chemical Inactivation:

  • Prepare a 10% bleach solution.

  • Add the bleach solution to the protein solution to achieve a final concentration of at least 1% bleach.[3]

  • Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation.[3]

  • If required by local regulations, neutralize the bleach solution with a suitable quenching agent like sodium thiosulfate.[3]

  • Dispose of the inactivated solution down the drain with a large volume of running water, in accordance with institutional and local regulations.[3]

Heat Inactivation:

  • Transfer the protein solution to a heat-resistant container.

  • Heat the solution to 100°C and maintain this temperature for at least 30 minutes.[3]

  • Allow the solution to cool to room temperature.

  • Dispose of the inactivated solution down the drain with a large volume of running water, as permitted by local guidelines.[3]

This compound waste containing hazardous chemicals must be handled as chemical waste.

Disposal Protocol:

  • Collect the waste in a designated, properly labeled, and sealed hazardous waste container.[3]

  • Store the container in a designated hazardous waste accumulation area.

  • Arrange for pickup and disposal by certified hazardous waste personnel, following all institutional and regulatory procedures.[3]

If the this compound waste is classified as biohazardous, it requires decontamination before final disposal.

Disposal Protocol:

  • Decontaminate the waste, typically by autoclaving, following institutional biosafety guidelines.

  • Dispose of the decontaminated waste as regulated medical waste.[3]

Contaminated solid laboratory supplies and sharps require special handling.

Disposal Protocol:

  • Solid Waste (e.g., gels, gloves, tubes): Based on the risk assessment, dispose of in the appropriate waste stream, which may be the biohazardous or regular trash.[3]

  • Sharps Waste: All sharps must be collected in a designated, puncture-proof sharps container for specialized disposal.[3]

Decision-Making Workflow for this compound Disposal

The following diagram illustrates the logical steps for determining the correct disposal procedure for this compound waste.

This compound Disposal Workflow cluster_start cluster_assessment Risk Assessment cluster_pathways Disposal Pathways cluster_procedures Procedures start Start: this compound Waste assessment Is the waste mixed with hazardous chemicals or biohazardous materials? start->assessment non_hazardous Non-Hazardous assessment->non_hazardous No chemically_hazardous Chemically Hazardous assessment->chemically_hazardous Yes (Chemicals) biohazardous Biohazardous assessment->biohazardous Yes (Biohazards) inactivate Inactivate (Bleach or Heat) non_hazardous->inactivate hazardous_container Collect in Designated Hazardous Waste Container chemically_hazardous->hazardous_container decontaminate Decontaminate (e.g., Autoclave) biohazardous->decontaminate drain_disposal Drain Disposal with Copious Water (per local regulations) inactivate->drain_disposal professional_disposal Dispose via Certified Hazardous Waste Personnel hazardous_container->professional_disposal medical_waste Dispose as Regulated Medical Waste decontaminate->medical_waste

A flowchart for this compound disposal procedures.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and the material's Safety Data Sheet (SDS) for definitive disposal protocols. Adherence to local, state, and federal regulations is mandatory.[4]

References

Safeguarding Your Research: A Comprehensive Guide to Handling Synaptotagmin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with biological materials like synaptotagmin. While purified recombinant this compound is not classified as a hazardous substance, adhering to rigorous safety and handling protocols is essential to maintain experimental integrity and protect personnel.[1][2] This guide provides detailed operational and disposal plans to foster a safe and efficient research environment.

I. Personal Protective Equipment (PPE) and Hazard Assessment

While this compound itself poses no specific chemical hazard, the following PPE is mandatory to prevent contamination of both the researcher and the protein sample. Universal precautions should be followed at all times.[2]

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE CategoryItemSpecificationPurpose
Eye/Face Protection Safety Glasses with Side Shields or GogglesANSI Z87.1 approvedProtects against accidental splashes of buffer solutions or protein samples.[2][3][4][5][6][7]
Hand Protection Disposable GlovesNitrile or equivalent, powder-freePrevents contamination of the protein and protects the user from biological materials.[2][5][6][7][8]
Body Protection Laboratory CoatAppropriate for the taskProtects skin and clothing from spills.[2][4][5][6][8]

II. Operational Plan: From Receipt to Storage

A systematic approach to handling this compound will ensure the protein's stability and the safety of laboratory personnel.

A. Pre-Handling and Preparation

  • Documentation Review : Before handling, thoroughly review the product-specific Safety Data Sheet (SDS) or Material Safety Data Sheet (MSDS).[1][9]

  • Work Area Decontamination : Prepare a dedicated clean workspace. Decontaminate the surface with a 70% ethanol (B145695) solution.[5]

  • Gather Materials : Assemble all necessary equipment, including PPE, micropipettes with low-binding tips, and appropriate storage tubes (e.g., polypropylene).

  • Thawing Protocol : If frozen, thaw the this compound solution on wet ice to maintain its stability.[10] Avoid repeated freeze-thaw cycles as this can denature the protein.[4][11][12]

  • Aliquoting : To prevent degradation from multiple freeze-thaw cycles, it is highly recommended to create single-use aliquots.[11][12]

B. Handling Procedures

  • Don PPE : Wear the appropriate PPE as outlined in Table 1.

  • Gentle Mixing : If mixing is required, do so gently with a micropipettor.[10] Avoid vigorous shaking or vortexing, which can cause foaming and protein denaturation.[10]

  • Minimize Exposure : Keep tubes containing this compound closed whenever possible to prevent contamination.

  • Spill Management : In the event of a small spill, absorb the liquid with an inert material.[4] Thoroughly decontaminate the area with a 10% bleach solution, followed by a water rinse.[2] For larger spills, notify the laboratory supervisor.[8]

C. Post-Handling and Storage

  • Short-Term Storage : For temporary storage during frequent use, keep this compound at 4°C.[11][12]

  • Long-Term Storage : For extended periods, store aliquots at -80°C to minimize enzymatic activity and degradation.[11]

  • Work Area Cleanup : Decontaminate the work area and any equipment used.

  • Hand Hygiene : Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[5][6]

III. Disposal Plan

Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and maintain a safe laboratory.

Table 2: Disposal Guidelines for this compound Waste

Waste TypeDisposal Procedure
Unused this compound Solution Dispose of as non-hazardous biological waste according to your institution's guidelines. Do not pour down the drain.[2]
Contaminated Consumables (e.g., pipette tips, tubes)Place in a designated biohazard waste container for autoclaving and subsequent disposal.[8]
Contaminated PPE (e.g., gloves)Dispose of in a biohazard waste bag for autoclaving.[8]

IV. Experimental Workflow and Safety Diagram

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Synaptotagmin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Review SDS prep2 Don PPE (Lab Coat, Gloves, Safety Glasses) prep1->prep2 prep3 Prepare Clean Workspace prep2->prep3 handle1 Thaw on Ice prep3->handle1 handle2 Aliquot for Storage handle1->handle2 handle3 Perform Experiment (Gentle Mixing) handle2->handle3 post1 Store Aliquots (-80°C Long-Term) handle3->post1 spill Spill? handle3->spill post2 Decontaminate Workspace post1->post2 post3 Dispose of Waste post2->post3 disp1 Contaminated Consumables (Biohazard Bag for Autoclave) post3->disp1 disp2 Unused Protein (Follow Institutional Guidelines) post3->disp2 end_proc End of Procedure Wash Hands post3->end_proc disp1->end_proc disp2->end_proc spill->post1 No spill_proc Absorb and Decontaminate (10% Bleach) spill->spill_proc Yes spill_proc->post2

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。